molecular formula C15H20O4 B062449 Gamma-CEHC CAS No. 178167-75-4

Gamma-CEHC

Numéro de catalogue: B062449
Numéro CAS: 178167-75-4
Poids moléculaire: 264.32 g/mol
Clé InChI: VMJQLPNCUPGMNQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gamma-CEHC (2,7,8-Trimethyl-2-(β-carboxyethyl)-6-hydroxychroman) is a major water-soluble metabolite of γ-tocopherol (Gamma-Tocopherol), the predominant form of Vitamin E in many plant seeds and the American diet. This compound serves as a critical biomarker for assessing Vitamin E status and metabolism in vivo, providing researchers with a valuable tool for nutritional and pharmacokinetic studies. Its primary research value lies in its potent antioxidant and anti-inflammatory properties. Unlike its parent compound, this compound is readily excreted in urine and exhibits a specific natriuretic function, suggesting a role in sodium homeostasis. The mechanism of action involves the inhibition of cyclooxygenase (COX-2) activity and the suppression of prostaglandin E2 (PGE2) synthesis, positioning it as a molecule of significant interest for investigating inflammatory pathways, cardiovascular health, and cancer prevention models. Furthermore, studies suggest this compound may act as a signaling molecule, modulating cellular responses to oxidative stress. Its application is essential in fields such as biochemistry, nutrition, toxicology, and pharmacology for elucidating the complex biological effects of Vitamin E beyond its canonical antioxidant role.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJQLPNCUPGMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276333, DTXSID10939039
Record name 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-CEHC
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

178167-75-4, 178167-77-6
Record name 2,7,8-Trimethyl-2-(β-carboxyethyl)-6-hydroxychroman
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178167-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178167776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name gamma-CEHC
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Multifaceted Functions of Gamma-Carboxyethyl-hydroxychroman (γ-CEHC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-carboxyethyl-hydroxychroman (γ-CEHC) is a principal, water-soluble metabolite of gamma-tocopherol (B30145) (γ-T) and gamma-tocotrienol, forms of vitamin E. Once considered solely an excretory product, γ-CEHC is now recognized as a bioactive molecule with a distinct profile of activities, including natriuretic, anti-inflammatory, and antioxidant functions. This technical guide provides an in-depth exploration of the core functions of γ-CEHC, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the physiological roles and therapeutic potential of this endogenous metabolite.

Core Functions of γ-CEHC

γ-CEHC exhibits a range of biological activities that are distinct from its parent vitamin E compounds. These functions are primarily categorized as natriuretic, anti-inflammatory, and antioxidant.

Natriuretic Function

A key physiological role of γ-CEHC is its ability to promote the urinary excretion of sodium (natriuresis), a function not shared by the corresponding metabolite of alpha-tocopherol (B171835) (α-CEHC).[1][2] This property suggests a potential role for γ-CEHC in the regulation of sodium balance and blood pressure. The natriuretic effect is particularly pronounced under conditions of high sodium intake.[2]

Anti-inflammatory Properties

γ-CEHC has demonstrated significant anti-inflammatory effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[3] This inhibition of COX-2 activity contributes to the reduction of inflammatory responses.

Antioxidant Activity

While its parent compounds, tocopherols, are well-known for their direct radical-scavenging antioxidant properties, γ-CEHC exerts its antioxidant effects primarily through an indirect mechanism. It upregulates the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] This mechanism provides a cellular defense against oxidative stress.

Quantitative Data

The following tables summarize key quantitative data related to the functions of γ-CEHC, providing a basis for comparison and further investigation.

FunctionParameterValueSpecies/ModelReference
Anti-inflammatory IC50 for COX-2 Inhibition~30 µMMurine Macrophages (RAW264.7) & Human Epithelial Cells (A549)[3]
Natriuretic Urinary Sodium Excretion5.06 ± 2.70 g/day Rats (High-NaCl diet + γ-tocotrienol)[5]
Urinary Sodium Excretion (Control)0.11 ± 0.06 g/day Rats (High-NaCl diet + Placebo)[5]
Metabolism/Excretion Daily Urinary Excretion4.6 to 29.8 µmol/dayHumans[6]

Signaling and Metabolic Pathways

The biological activities of γ-CEHC are underpinned by its interaction with specific signaling and metabolic pathways.

Metabolism of Gamma-Tocopherol to Gamma-CEHC

The formation of γ-CEHC from its precursor, γ-tocopherol, is a multi-step metabolic process that occurs primarily in the liver. This pathway involves the sequential oxidation of the phytyl tail of γ-tocopherol.

gamma_tocopherol γ-Tocopherol omega_hydroxylation ω-Hydroxylation (CYP4F2) gamma_tocopherol->omega_hydroxylation beta_oxidation β-Oxidation (multiple steps) omega_hydroxylation->beta_oxidation gamma_cehc γ-CEHC beta_oxidation->gamma_cehc cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gamma_cehc γ-CEHC keap1_nrf2 Keap1-Nrf2 Complex gamma_cehc->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocates to are Antioxidant Response Element (ARE) nrf2_nuc->are binds to ho1_gene HO-1 Gene are->ho1_gene activates transcription ho1_protein HO-1 Protein (Antioxidant Effect) ho1_gene->ho1_protein

References

Gamma-Carboxyethyl-hydroxychroman (γ-CEHC): A Technical Whitepaper on its Discovery, Biological Activity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-Carboxyethyl-hydroxychroman (γ-CEHC) has emerged from relative obscurity as a mere metabolite of vitamin E to a molecule of significant interest for its distinct physiological and pharmacological properties. Initially identified as an endogenous natriuretic factor, subsequent research has unveiled its roles in inflammation, oxidative stress, and cellular signaling. This technical guide provides an in-depth overview of the discovery and history of γ-CEHC, its known biological activities with a focus on its signaling pathways, and detailed experimental protocols for its quantification and functional analysis. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and History

The story of γ-CEHC begins with the search for endogenous natriuretic factors, substances produced by the body to promote sodium excretion by the kidneys. In the mid-1990s, a previously unknown natriuretic factor was isolated from human urine and was initially named LLU-α.[1] This compound was later identified as 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman, a water-soluble metabolite of gamma-tocopherol (B30145) (γ-Toc), a major form of vitamin E found in the diet.[2][3]

This discovery was significant as it distinguished γ-CEHC from the corresponding metabolite of alpha-tocopherol (B171835) (α-CEHC), which did not exhibit the same natriuretic activity.[3] Further research established that γ-CEHC is also a metabolite of gamma-tocotrienol, another form of vitamin E.[1] The realization that a metabolite of a common dietary supplement possessed hormone-like activity spurred further investigation into its physiological roles beyond natriuresis.

Subsequent studies revealed that both γ-tocopherol and its metabolite, γ-CEHC, possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) activity, a key enzyme in the inflammatory cascade.[3][4] This was a pivotal finding, as it suggested that some of the health benefits attributed to vitamin E might be mediated by its metabolites. Over the years, the antioxidant properties of γ-CEHC and its involvement in cellular signaling pathways, such as the Nrf2 and JNK pathways, have also been elucidated, solidifying its status as a bioactive molecule with potential therapeutic applications.[5][6]

Quantitative Data

The following tables summarize key quantitative data related to the biological levels and activity of γ-CEHC from various studies.

Table 1: Plasma and Urine Levels of γ-CEHC in Humans

ParameterValueConditionReference
Plasma Concentration (unsupplemented) 160.7 ± 44.9 nmol/LHealthy subjects[7]
12.6 ± 7.5 nmol/L (α-CEHC for comparison)Healthy subjects[7]
Plasma Concentration (post γ-Toc supplementation) >2.3 µMDaily supplementation for 8 days[8]
>3.7 µM8-day supplementation of two tablets/day[8]
Peak Plasma Concentration (post γ-TAC supplementation) 6-14 fold increase over baseline100 mg d2-γ-TAC[9]
Time to Peak Plasma Concentration 6-12 hours100 mg d2-γ-TAC[9]
Urinary Excretion (24h) 0.82 µmolHealthy subjects (baseline)[9]
2.87 µmol (α-CEHC for comparison)Healthy subjects (baseline)[9]
Peak Urine Concentration 9-24 hours100 mg d2-γ-TAC[9]

Table 2: In Vitro Biological Activity of γ-CEHC

AssayIC50 ValueCell Line/SystemReference
COX-2 Inhibition (PGE2 synthesis) ≈30 µMRAW 264.7 macrophages[4]
≈30 µMA549 human epithelial cells[4]
Superoxide Anion Production Inhibition Stronger inhibitor than γ-TocPhorbol-ester-stimulated neutrophils[6]
PKC Inhibition Stronger inhibitor than γ-TocPhorbol-ester-stimulated neutrophils[6]

Signaling Pathways and Mechanisms of Action

γ-CEHC exerts its biological effects through the modulation of several key signaling pathways.

Anti-Inflammatory Pathway: COX-2 Inhibition

A primary mechanism for the anti-inflammatory effects of γ-CEHC is its ability to inhibit the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (B1171923), which are potent mediators of inflammation. By inhibiting COX-2, γ-CEHC reduces the production of pro-inflammatory prostaglandins like PGE2.[4]

COX2_Inhibition Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Catalyzes Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Promotes Gamma-CEHC This compound This compound->COX-2 Inhibits

COX-2 Inhibition by this compound.
Antioxidant Pathway: Nrf2/HO-1 Activation

γ-CEHC has been shown to possess intracellular antioxidant activity by upregulating the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme. This upregulation is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like γ-CEHC, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes like HO-1.[5]

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1->Ub_Proteasome ARE ARE Nrf2_nuc->ARE Binds to HO-1_gene HO-1 Gene ARE->HO-1_gene Activates transcription HO-1_protein HO-1 Protein HO-1_gene->HO-1_protein Translation Antioxidant_Response Antioxidant Response HO-1_protein->Antioxidant_Response

Nrf2/HO-1 Antioxidant Pathway Activation by this compound.
Metabolism of Gamma-Tocopherol to this compound

γ-CEHC is the end product of the metabolism of γ-tocopherol. This process primarily occurs in the liver and involves a series of enzymatic reactions. The long phytyl tail of γ-tocopherol is shortened through a process of ω-hydroxylation followed by several cycles of β-oxidation.

Gamma_Toc_Metabolism Gamma-Tocopherol Gamma-Tocopherol Omega_Hydroxylation ω-Hydroxylation (CYP4F2) Gamma-Tocopherol->Omega_Hydroxylation Intermediate_Metabolites Intermediate Carboxychromanols Omega_Hydroxylation->Intermediate_Metabolites Beta_Oxidation β-Oxidation (multiple cycles) Intermediate_Metabolites->Beta_Oxidation This compound This compound Beta_Oxidation->this compound

Metabolic Pathway of Gamma-Tocopherol to this compound.

Experimental Protocols

Quantification of γ-CEHC in Plasma/Serum by HPLC

This protocol is a general guideline based on methodologies described in the literature.[10][11]

4.1.1. Materials and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection

  • C18 reverse-phase HPLC column

  • γ-CEHC standard

  • Internal standard (e.g., α-tocopherol)

  • Hexane (B92381), ethyl acetate (B1210297), methanol (B129727), acetonitrile (B52724) (HPLC grade)

  • Sodium acetate, acetic acid, perchloric acid

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

4.1.2. Sample Preparation

  • To 500 µL of plasma or serum, add the internal standard.

  • Add 1 mL of methanol to precipitate proteins and vortex for 30 seconds.

  • Add 4 mL of hexane, vortex for 1 minute, and centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper hexane layer to a clean tube.

  • Repeat the hexane extraction (step 3 and 4) and combine the hexane layers.

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

4.1.3. HPLC Analysis

  • Equilibrate the C18 column with the mobile phase (e.g., a mixture of sodium acetate buffer, methanol, and acetonitrile).

  • Inject the reconstituted sample onto the HPLC system.

  • Detect γ-CEHC and the internal standard using an electrochemical or fluorescence detector at the appropriate potentials or wavelengths.

  • Quantify γ-CEHC by comparing the peak area ratio of γ-CEHC to the internal standard against a standard curve.

Quantification of γ-CEHC in Plasma by GC-MS

This protocol is a general guideline based on methodologies described in the literature.[7][12]

4.2.1. Materials and Reagents

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5ms)

  • γ-CEHC standard

  • Deuterated γ-CEHC internal standard (d2-γ-CEHC)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Hexane, ethyl acetate, methanol (GC grade)

  • Helium (carrier gas)

  • Centrifuge, evaporator

4.2.2. Sample Preparation

  • To 500 µL of plasma, add the deuterated internal standard.

  • Perform liquid-liquid extraction as described for HPLC (Section 4.1.2).

  • Evaporate the extract to dryness.

  • Add 50 µL of the derivatizing agent and 50 µL of ethyl acetate.

  • Heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • Evaporate to dryness and reconstitute in 50 µL of hexane.

4.2.3. GC-MS Analysis

  • Inject the derivatized sample into the GC-MS.

  • Use a suitable temperature program to separate the analytes.

  • Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for γ-CEHC-TMS and the internal standard.

  • Quantify γ-CEHC based on the peak area ratio to the internal standard against a calibration curve.

GCMS_Workflow Plasma_Sample Plasma Sample + Internal Standard Extraction Liquid-Liquid Extraction Plasma_Sample->Extraction Derivatization Derivatization (TMS) Extraction->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection - SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

General Workflow for GC-MS Analysis of this compound.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol is a general guideline based on methodologies described in the literature.[4][13]

4.3.1. Materials and Reagents

  • Cell line (e.g., RAW 264.7 macrophages or A549 epithelial cells)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β)

  • γ-CEHC

  • Arachidonic acid

  • PGE2 ELISA kit

  • Cell lysis buffer

  • Spectrophotometer

4.3.2. Experimental Procedure

  • Culture cells to near confluence in appropriate multi-well plates.

  • Pre-incubate the cells with various concentrations of γ-CEHC for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an inflammatory agent (e.g., LPS for macrophages, IL-1β for epithelial cells) for a defined period (e.g., 18-24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the protein concentration of the remaining cell lysate to normalize the PGE2 production.

  • Calculate the percentage of COX-2 inhibition for each concentration of γ-CEHC and determine the IC50 value.

Conclusion

This compound, once considered a simple excretory product of vitamin E metabolism, is now recognized as a bioactive molecule with diverse and important physiological functions. Its discovery as a natriuretic factor and subsequent characterization as an anti-inflammatory and antioxidant agent have opened new avenues for research into the health benefits of dietary vitamin E. The ability of γ-CEHC to modulate key signaling pathways such as COX-2 and Nrf2 underscores its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the pharmacology and therapeutic applications of this intriguing endogenous compound. As our understanding of γ-CEHC continues to grow, it may transition from a molecule of academic interest to a key player in the development of novel therapies for a range of human diseases.

References

The Biological Significance of Gamma-Carboxyethyl-hydroxychroman (γ-CEHC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Gamma-CEHC

Gamma-Carboxyethyl-hydroxychroman (γ-CEHC), a principal water-soluble metabolite of gamma-tocopherol (B30145) (γ-T), has emerged as a molecule of significant biological interest, distinguishing itself from its parent compound with unique physiological activities.[1] While γ-tocopherol is a major form of vitamin E found in the diet, its metabolism to γ-CEHC unveils a spectrum of activities, including potent anti-inflammatory and natriuretic effects, that are not prominently observed with other vitamin E isoforms or their metabolites.[1][2] This technical guide provides an in-depth overview of the biological significance of γ-CEHC, focusing on its quantitative effects, the signaling pathways it modulates, and the experimental protocols used to elucidate its functions. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this endogenous metabolite.

Quantitative Data on this compound

The physiological and pharmacological effects of γ-CEHC are concentration-dependent. The following tables summarize key quantitative data from various studies, providing a comparative overview of its plasma and urinary concentrations, as well as its anti-inflammatory potency.

Plasma Concentrations of γ-CEHC
ConditionSubjectγ-CEHC Concentration (nmol/L)Reference
UnsupplementedHealthy Adults160.7 ± 44.9[3][4]
UnsupplementedHealthy Adults129 ± 20[5]
Post γ-T Supplementation (100 mg d₂-γ-TAC)Healthy Volunteers20 to 40-fold increase[3][4]
Post γ-T Supplementation (50 mg d₂-γ-T)Healthy AdultsPeak of 258 ± 40[5]
Post γ-T-enriched geltab supplementationHealthy AdultsPeak of 7,300 (1,800-14,800)[2]
Urinary Excretion of γ-CEHC
ConditionSubjectγ-CEHC ExcretionReference
UnsupplementedHealthy Adults4.6 to 29.8 µmol/day[6][7]
UnsupplementedOlder AdultsMedian: 1.5 µmol/24h[1][8]
Post γ-T Supplementation (50 mg d₂-γ-T)Healthy AdultsFour-fold higher in women than men[5]
Post γ-tocotrienyl acetate (B1210297) supplementation (125 mg)Healthy AdultsPeak at 9 hours[9]
Anti-inflammatory Activity of γ-CEHC
AssayCell LineIC₅₀ ValueReference
Prostaglandin (B15479496) E₂ (PGE₂) Synthesis InhibitionMurine RAW264.7 MacrophagesNot explicitly stated for γ-CEHC, but γ-T IC₅₀ is 7.5 ± 2 µM[10]
Prostaglandin E₂ (PGE₂) Synthesis InhibitionHuman A549 Epithelial CellsNot explicitly stated for γ-CEHC, but γ-T IC₅₀ is 4 ± 1 µM[10]
Cyclooxygenase (COX) InhibitionIn cells30-70 µM[2]

Signaling Pathways Modulated by this compound

γ-CEHC exerts its biological effects by modulating key intracellular signaling pathways. The following sections detail these pathways and include Graphviz diagrams to visualize the molecular interactions.

Inhibition of NF-κB Signaling Pathway

γ-CEHC has demonstrated anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway. This pathway is a central regulator of immune responses and inflammation. By suppressing NF-κB activation, γ-CEHC can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.

NF_kB_Inhibition cluster_complex Cytoplasmic Complex LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus Translocates to genes Pro-inflammatory Gene Expression nucleus->genes Induces gamma_CEHC γ-CEHC gamma_CEHC->IKK Inhibits

Inhibition of the NF-κB signaling pathway by γ-CEHC.
Activation of Nrf2 Signaling Pathway

Recent studies suggest that γ-CEHC may also contribute to cellular defense against oxidative stress by activating the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Nrf2_Activation cluster_complex Cytoplasmic Complex gamma_CEHC γ-CEHC Keap1 Keap1 gamma_CEHC->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_active Active Nrf2 Nrf2->Nrf2_active nucleus Nucleus Nrf2_active->nucleus Translocates to ARE ARE (Antioxidant Response Element) nucleus->ARE Binds to genes Antioxidant Gene Expression (e.g., HO-1) ARE->genes Induces

Activation of the Nrf2 antioxidant pathway by γ-CEHC.
Natriuretic Effect via Potassium Channel Inhibition

A key physiological role of γ-CEHC is its natriuretic activity, which is the excretion of sodium in the urine. This effect is mediated by the inhibition of a specific potassium channel in the kidney, which differs from the mechanism of many other natriuretic agents.

Natriuretic_Effect gamma_CEHC γ-CEHC K_channel 70 pS K+ Channel (Thick Ascending Limb) gamma_CEHC->K_channel Inhibits K_efflux K+ Efflux K_channel->K_efflux Mediates Na_reabsorption Na+ Reabsorption K_channel->Na_reabsorption Reduces driving force for K_efflux->Na_reabsorption Drives Na_excretion Increased Urinary Na+ Excretion (Natriuresis) Na_reabsorption->Na_excretion Leads to

Mechanism of γ-CEHC-induced natriuresis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of γ-CEHC.

Quantification of this compound in Biological Samples

This method is highly sensitive and specific for the quantification of γ-CEHC in plasma.[3][4]

  • Sample Preparation:

    • To 500 µL of plasma, add an internal standard (e.g., deuterated γ-CEHC).

    • Perform solid-phase extraction (SPE) to isolate the analyte.

    • Elute the analyte and evaporate the solvent under a stream of nitrogen.

  • Derivatization:

    • Derivatize the dried extract to increase volatility and improve chromatographic properties. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable capillary column (e.g., DB-5ms) for separation.

    • Set the mass spectrometer to selected ion monitoring (SIM) mode to detect specific ions for γ-CEHC and the internal standard, ensuring high specificity and sensitivity.

  • Quantification:

    • Generate a standard curve using known concentrations of γ-CEHC.

    • Calculate the concentration of γ-CEHC in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

HPLC-ECD is another sensitive method for the determination of γ-CEHC, particularly in urine.[9][11]

  • Sample Preparation:

    • For urine samples, enzymatic hydrolysis with β-glucuronidase is often necessary to cleave conjugated forms of γ-CEHC.[6][7]

    • Perform liquid-liquid extraction or SPE to clean up the sample and concentrate the analyte.

  • HPLC-ECD Analysis:

    • Inject the prepared sample into an HPLC system equipped with a reverse-phase C18 column.

    • Use a mobile phase typically consisting of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

    • The electrochemical detector is set at an appropriate oxidation potential to selectively detect the chromanol ring of γ-CEHC.

  • Quantification:

    • Quantify γ-CEHC by comparing the peak area of the sample to a standard curve prepared with pure γ-CEHC.

In Vivo Natriuresis Assay in Rats

This protocol is used to evaluate the natriuretic effect of γ-CEHC in a whole-animal model.[12][13]

  • Animal Preparation:

    • Use male Sprague-Dawley rats.

    • House the rats in metabolic cages that allow for the separate collection of urine and feces.

    • Provide a diet with a controlled sodium content (e.g., high-sodium or control diet) for a specified period before the experiment.

  • Administration of γ-CEHC:

    • Administer γ-CEHC or a vehicle control to the rats via an appropriate route (e.g., oral gavage or intravenous injection).

    • Dose-response studies can be performed by administering different concentrations of γ-CEHC.

  • Urine Collection and Analysis:

    • Collect urine at timed intervals (e.g., every 6 hours for 24 hours).

    • Measure the total volume of urine collected at each time point.

    • Determine the sodium concentration in the urine samples using a flame photometer or an ion-selective electrode.

  • Data Analysis:

    • Calculate the total sodium excretion (urine volume × sodium concentration) for each time interval and for the entire collection period.

    • Compare the sodium excretion between the γ-CEHC-treated groups and the control group to determine the natriuretic effect.

In Vitro Anti-inflammatory Assay

This protocol assesses the anti-inflammatory properties of γ-CEHC by measuring its ability to inhibit the production of pro-inflammatory mediators in cultured cells.[10]

  • Cell Culture:

    • Use a suitable cell line, such as murine RAW264.7 macrophages or human A549 lung epithelial cells.

    • Culture the cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Treatment:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of γ-CEHC or a vehicle control for a specified period.

    • Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) for macrophages or interleukin-1β (IL-1β) for epithelial cells, to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • After the stimulation period, collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory mediators, such as prostaglandin E₂ (PGE₂), in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE₂ production for each concentration of γ-CEHC compared to the stimulated control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value of γ-CEHC by plotting the percentage of inhibition against the log of the concentration.

Conclusion

This compound, a key metabolite of γ-tocopherol, possesses distinct and potent biological activities that set it apart from its parent vitamin E isoform. Its well-documented natriuretic and anti-inflammatory properties, mediated through specific molecular pathways, highlight its potential as a therapeutic agent for conditions associated with sodium retention and chronic inflammation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in this promising area. A deeper understanding of the pharmacokinetics and clinical effects of γ-CEHC will be crucial in translating its biological significance into tangible health benefits.

References

Gamma-CEHC: A Comprehensive Technical Guide on the Bioactive Metabolite of Gamma-Tocopherol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-carboxyethyl hydroxychroman (γ-CEHC) is a principal, water-soluble metabolite of gamma-tocopherol (B30145) (γ-T), a major form of vitamin E prevalent in the diet. Once considered merely an excretory product, γ-CEHC has emerged as a bioactive molecule with distinct physiological functions, including natriuretic, anti-inflammatory, and antioxidant properties. These activities are not universally shared by its parent compound or the corresponding metabolite of alpha-tocopherol (B171835) (α-CEHC), positioning γ-CEHC as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth overview of γ-CEHC, detailing its biosynthesis, physiological roles, and the molecular mechanisms that underpin its effects. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of key biological pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

Vitamin E is a family of eight fat-soluble compounds, comprising four tocopherols (B72186) and four tocotrienols, with α-tocopherol being the most abundant form in tissues and the focus of much of the historical research. However, γ-tocopherol is the most common form of vitamin E in the U.S. diet.[1] Unlike α-tocopherol, which is preferentially retained in the body, γ-tocopherol is readily metabolized in the liver.[2][3] This metabolic process, primarily initiated by the cytochrome P450 enzyme CYP4F2, leads to the formation of a series of metabolites, with γ-CEHC being a prominent end-product excreted in the urine.[2][4]

Initial research identified γ-CEHC (also known as LLU-α) as an endogenous natriuretic factor.[4] Subsequent studies have unveiled its potent anti-inflammatory and antioxidant activities, distinguishing it from α-tocopherol and its metabolite, α-CEHC.[1][5] These unique properties suggest that γ-CEHC may contribute significantly to the health benefits associated with dietary γ-tocopherol and presents a promising candidate for therapeutic applications in conditions characterized by inflammation, oxidative stress, and sodium retention.

Biosynthesis and Metabolism of γ-CEHC

The conversion of γ-tocopherol to γ-CEHC is a multi-step enzymatic process that primarily occurs in the liver.

The Metabolic Pathway

The metabolic cascade begins with the ω-hydroxylation of the phytyl side chain of γ-tocopherol, a reaction catalyzed by the cytochrome P450 enzyme, CYP4F2.[2][6] This initial step is followed by a series of β-oxidation cycles that progressively shorten the side chain, culminating in the formation of the water-soluble metabolite, γ-CEHC.[4] Genetic variants in the CYP4F2 gene can alter the rate of vitamin E metabolism, potentially impacting an individual's vitamin E status.[6][7] γ-CEHC is then conjugated, primarily as a glucuronide, and excreted in the urine.[8]

gamma_T γ-Tocopherol intermediate_metabolites Long-chain carboxychromanols (e.g., 13'-COOH) gamma_T->intermediate_metabolites CYP4F2 (ω-hydroxylation) gamma_CEHC γ-CEHC intermediate_metabolites->gamma_CEHC β-oxidation conjugated_CEHC Conjugated γ-CEHC (e.g., Glucuronide) gamma_CEHC->conjugated_CEHC Conjugation excretion Urinary Excretion conjugated_CEHC->excretion

Figure 1: Biosynthesis of γ-CEHC from γ-Tocopherol.

Quantitative Data on γ-CEHC

The concentration of γ-CEHC in biological fluids is a key parameter in understanding its physiological relevance and response to supplementation.

Parameter Matrix Value Condition Citation
Endogenous Concentration Human Plasma160.7 ± 44.9 nmol/LUnsupplemented healthy subjects[4][9]
Endogenous Concentration Human Plasma123.7 nMUnsupplemented[4]
Post-supplementation Human Plasma20- to 40-fold increase100 mg deuterium-labeled γ-T acetate (B1210297)[9]
Post-supplementation Human PlasmaUp to 15 µMContinuous γ-T supplementation[4]
Detection Limit (GC/MS) Human Plasma5 nmol/L-[9]
Detection Limit (HPLC-ECD) Human Urine0.1 nmol/L-[8]
Table 1: Quantitative Data for γ-CEHC.

Physiological Functions and Signaling Pathways

γ-CEHC exhibits a range of biological activities that are mediated through specific molecular pathways.

Natriuretic Activity

γ-CEHC has been identified as an endogenous natriuretic factor, promoting the excretion of sodium in the urine.[10][11] This effect is particularly pronounced under conditions of high salt intake.[12] The proposed mechanism involves the inhibition of the 70 pS potassium channel in the thick ascending limb of the kidney.[2] This activity is unique to γ-CEHC and is not observed with α-CEHC.[2]

gamma_CEHC γ-CEHC K_channel 70 pS K+ Channel (Thick Ascending Limb) gamma_CEHC->K_channel Inhibits Na_reabsorption Decreased Na+ Reabsorption K_channel->Na_reabsorption Modulates Na_excretion Increased Urinary Na+ Excretion (Natriuresis) Na_reabsorption->Na_excretion

Figure 2: Proposed Mechanism of γ-CEHC-Induced Natriuresis.
Anti-Inflammatory Effects

γ-CEHC demonstrates significant anti-inflammatory properties, in contrast to α-tocopherol.[1] It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins (B1171923) such as PGE2.[5][13] This inhibition appears to be competitive with the substrate, arachidonic acid.[13] Furthermore, γ-CEHC can modulate inflammatory signaling pathways, including the NF-κB and JNK pathways, leading to a reduction in the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and TNFα.[14][15]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 gamma_CEHC γ-CEHC JNK_pathway JNK Pathway gamma_CEHC->JNK_pathway Inhibits NFkB_pathway IκB Degradation (NF-κB Activation) gamma_CEHC->NFkB_pathway Inhibits COX2 COX-2 gamma_CEHC->COX2 Inhibits TLR4->JNK_pathway TLR4->NFkB_pathway NFkB NF-κB NFkB_pathway->NFkB Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) Gene_Expression->Cytokines

Figure 3: Anti-inflammatory Signaling Pathways Modulated by γ-CEHC.
Antioxidant Activity

While γ-tocopherol itself is a potent antioxidant, its metabolite, γ-CEHC, also exhibits cytoprotective effects against oxidative stress.[4] A key mechanism underlying this activity is the upregulation of heme oxygenase-1 (HO-1) expression.[4] This is achieved through the promotion of the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[4][16]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gamma_CEHC γ-CEHC Nrf2_Keap1 Nrf2-Keap1 Complex gamma_CEHC->Nrf2_Keap1 Promotes dissociation Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription HO1_protein Heme Oxygenase-1 (HO-1) HO1_gene->HO1_protein Expression Cytoprotection Cytoprotection against Oxidative Stress HO1_protein->Cytoprotection

Figure 4: γ-CEHC-Mediated Antioxidant Response via the Nrf2/HO-1 Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of γ-CEHC.

Quantification of γ-CEHC in Human Plasma by GC/MS

This protocol is adapted from Galli et al. (2002).[9]

5.1.1. Materials

  • Human plasma (EDTA-anticoagulated)

  • Deuterium-labeled γ-CEHC (d2-γ-CEHC) as internal standard

  • Hexane, ethyl acetate, isopropanol (B130326) (HPLC grade)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Gas chromatograph coupled to a mass spectrometer (GC/MS)

5.1.2. Procedure

  • Sample Preparation: To 500 µL of plasma, add a known amount of d2-γ-CEHC internal standard.

  • Extraction: Extract the plasma twice with 2 mL of a hexane:ethyl acetate (1:1, v/v) mixture. Vortex vigorously and centrifuge to separate the phases.

  • Drying: Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS. Heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC/MS Analysis: Inject 1-2 µL of the derivatized sample into the GC/MS system.

    • GC Column: DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Temperature Program: Initial temperature of 150°C, ramp to 280°C at 10°C/min, hold for 10 min.

    • MS Detection: Use selected ion monitoring (SIM) to detect the characteristic ions for γ-CEHC-TMS and d2-γ-CEHC-TMS.

  • Quantification: Calculate the concentration of γ-CEHC based on the ratio of the peak area of the analyte to the internal standard.

Assessment of COX-2 Inhibitory Activity in Macrophages

This protocol is based on the methodology described by Jiang et al. (2000).[13]

5.2.1. Materials

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • γ-CEHC

  • Arachidonic acid

  • PGE2 ELISA kit

5.2.2. Procedure

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed cells in 24-well plates at a density of 2 x 105 cells/well and allow to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of γ-CEHC for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) and arachidonic acid (10 µM) to the wells and incubate for 24 hours to induce COX-2 expression and PGE2 synthesis.

  • Sample Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value for γ-CEHC inhibition of PGE2 production.

Nrf2 Nuclear Translocation Assay by Immunofluorescence

This protocol is a general method for assessing Nrf2 nuclear translocation.

5.3.1. Materials

  • Hepa1c1c7 cells or other suitable cell line

  • DMEM with 10% FBS

  • γ-CEHC

  • 4% paraformaldehyde in PBS

  • 0.25% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody against Nrf2

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

5.3.2. Procedure

  • Cell Culture and Treatment: Seed Hepa1c1c7 cells on glass coverslips in 24-well plates. Treat with γ-CEHC for the desired time.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.

  • Antibody Incubation: Incubate with primary anti-Nrf2 antibody overnight at 4°C. Wash with PBS and incubate with fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS and counterstain with DAPI for 5 minutes. Mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the cells under a fluorescence microscope. Quantify the nuclear translocation of Nrf2 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.

start Start cell_culture Cell Culture (e.g., RAW 246.7) start->cell_culture treatment Treatment with γ-CEHC cell_culture->treatment stimulation Stimulation (e.g., LPS) treatment->stimulation sample_collection Sample Collection (Supernatant/Lysate) stimulation->sample_collection analysis Analysis (ELISA, Western Blot, etc.) sample_collection->analysis end End analysis->end

Figure 5: General Experimental Workflow for In Vitro Studies of γ-CEHC.

Therapeutic Potential and Future Directions

The unique biological activities of γ-CEHC make it a compelling molecule for further investigation and potential therapeutic development. Its natriuretic properties could be beneficial in the management of hypertension and other conditions characterized by fluid retention. The potent anti-inflammatory effects of γ-CEHC suggest its utility in a range of inflammatory diseases. Furthermore, its ability to bolster the endogenous antioxidant response through the Nrf2 pathway opens avenues for its use in diseases with an underlying oxidative stress component.

Future research should focus on:

  • Elucidating the precise molecular targets of γ-CEHC.

  • Conducting preclinical and clinical studies to evaluate the safety and efficacy of γ-CEHC in relevant disease models.

  • Developing strategies for the targeted delivery of γ-CEHC to specific tissues.

  • Investigating the impact of dietary interventions and genetic factors on γ-CEHC levels and their clinical implications.

Conclusion

γ-CEHC, a major metabolite of dietary γ-tocopherol, is a bioactive molecule with distinct natriuretic, anti-inflammatory, and antioxidant properties. Its unique mechanisms of action, which differ from its parent compound and the corresponding α-tocopherol metabolite, highlight its importance in human health and its potential as a therapeutic agent. This technical guide provides a comprehensive resource for researchers and drug development professionals to facilitate further exploration of the promising biology of γ-CEHC.

References

The Multifaceted Mechanism of Action of Gamma-Carboxyethyl Hydroxychroman (γ-CEHC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-carboxyethyl hydroxychroman (γ-CEHC) is a principal water-soluble metabolite of γ-tocopherol and γ-tocotrienol, forms of vitamin E. Initially identified for its natriuretic properties, emerging research has unveiled a broader spectrum of biological activities, positioning γ-CEHC as a molecule of significant interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the current understanding of γ-CEHC's mechanism of action, with a focus on its natriuretic, anti-inflammatory, and antioxidant effects. Detailed experimental protocols for investigating these actions, quantitative data from key studies, and visualizations of the implicated signaling pathways are presented to facilitate further research and development in this area.

Core Mechanisms of Action

γ-CEHC exerts its physiological effects through a multi-pronged approach, targeting distinct molecular pathways involved in renal function, inflammation, and oxidative stress. The primary mechanisms identified to date include:

  • Natriuretic Effect: Mediated by the inhibition of a specific potassium channel in the kidney, leading to increased sodium excretion.

  • Anti-inflammatory Activity: Achieved through the direct inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin (B15479496) synthesis in inflammatory responses.

  • Antioxidant and Cytoprotective Effects: Mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).

Natriuretic Effect

The natriuretic activity of γ-CEHC is a key physiological function, contributing to the regulation of sodium and water balance.

Molecular Target: 70 pS Potassium Channel

The primary molecular target for the natriuretic effect of γ-CEHC is a 70 pS potassium channel located in the apical membrane of the thick ascending limb (TAL) of Henle's loop in the kidney[1]. Inhibition of this channel by γ-CEHC reduces potassium recycling across the apical membrane, which in turn diminishes the driving force for sodium reabsorption via the Na-K-2Cl cotransporter. This leads to increased sodium and water excretion in the urine[1].

Signaling Pathway

The interaction of γ-CEHC with the 70 pS K+ channel is believed to be a direct inhibitory action, not involving a complex intracellular signaling cascade.

cluster_renal_tubule Thick Ascending Limb Cell gamma_cehc γ-CEHC k_channel 70 pS K+ Channel gamma_cehc->k_channel Inhibits nkcc2 Na-K-2Cl Cotransporter k_channel->nkcc2 K+ Recycling (reduced) na_reabsorption Decreased Na+ Reabsorption nkcc2->na_reabsorption natriuresis Natriuresis & Diuresis na_reabsorption->natriuresis

Figure 1: Natriuretic action of γ-CEHC via potassium channel inhibition.

Anti-inflammatory Effects

γ-CEHC demonstrates potent anti-inflammatory properties by directly targeting the enzymatic activity of cyclooxygenases.

Molecular Target: Cyclooxygenase (COX) Enzymes

γ-CEHC has been shown to inhibit the activity of both COX-1 and COX-2 enzymes. This inhibition reduces the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation and pain. The inhibitory effect appears to be competitive with the substrate, arachidonic acid[2].

Signaling Pathway

The anti-inflammatory action of γ-CEHC is a direct enzymatic inhibition, which in turn downregulates the production of pro-inflammatory prostaglandins.

gamma_cehc γ-CEHC cox COX-1 / COX-2 gamma_cehc->cox Inhibits aa Arachidonic Acid aa->cox pgs Prostaglandins (e.g., PGE2) cox->pgs Catalyzes inflammation Inflammation pgs->inflammation Promotes

Figure 2: Anti-inflammatory action of γ-CEHC via COX inhibition.

Antioxidant and Cytoprotective Effects

γ-CEHC contributes to cellular defense against oxidative stress by activating the Nrf2-ARE signaling pathway.

Molecular Target: Nrf2/HO-1 Pathway

γ-CEHC has been shown to induce the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. One of the key downstream targets is heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.

Signaling Pathway

The activation of the Nrf2/HO-1 pathway by γ-CEHC enhances the cellular antioxidant capacity and protects cells from oxidative damage.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gamma_cehc γ-CEHC keap1_nrf2 Keap1-Nrf2 Complex gamma_cehc->keap1_nrf2 Induces Dissociation nrf2_c Nrf2 keap1_nrf2->nrf2_c nrf2_n Nrf2 nrf2_c->nrf2_n Translocation are ARE nrf2_n->are Binds to ho1_gene HO-1 Gene are->ho1_gene Activates Transcription ho1_protein HO-1 Protein ho1_gene->ho1_protein Translation cytoprotection Antioxidant & Cytoprotective Effects ho1_protein->cytoprotection

Figure 3: Antioxidant action of γ-CEHC via the Nrf2/HO-1 pathway.

Quantitative Data Summary

ParameterCell/SystemValueReference
COX-2 Inhibition (IC50)
PGE2 SynthesisRAW264.7 Macrophages~30 µM[2]
PGE2 SynthesisA549 Human Epithelial Cells~30 µM[2]
Natriuretic Effect
Urinary Sodium Excretion (24h)High-NaCl diet rats (20 mg γ-Toc)Significantly higher than placebo[3][4]
Urinary Sodium Excretion (24h)High-NaCl diet rats (40 mg γ-Toc)Significantly higher than placebo[3][4]
Pharmacokinetics
Plasma γ-CEHC (baseline)Human Subjects~50-85 pmol/ml
Plasma γ-CEHC (post γ-T supp.)Human Subjects with MetSSignificantly increased from baseline
Urinary γ-CEHC (post γ-T supp.)Human Subjects with MetSSignificantly increased from baseline

Experimental Protocols

Assessment of Natriuretic Effect in Rats

This protocol is designed to evaluate the in vivo natriuretic and diuretic effects of γ-CEHC in a rat model.

6.1.1. Animal Model and Housing

  • Species: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Acclimation: Acclimate rats for at least one week to the housing conditions.

  • Housing: House rats individually in metabolic cages designed for the separate collection of urine and feces[5][6].

  • Diet: Provide a standard chow and drinking water ad libitum during acclimation. For studies investigating effects under high salt conditions, a high-sodium diet can be introduced.

6.1.2. Experimental Procedure

  • Baseline Measurement: After acclimation to metabolic cages, collect 24-hour urine samples for at least two consecutive days to establish baseline urine volume and electrolyte excretion.

  • Dosing: Administer γ-CEHC or vehicle control (e.g., saline) via oral gavage. Doses can be varied to determine a dose-response relationship[4].

  • Urine Collection: Collect urine over a 24-hour period post-dosing. The collection can be divided into shorter intervals (e.g., 0-6h, 6-12h, 12-24h) to assess the time course of the effect[4].

  • Sample Analysis:

    • Measure the total volume of urine collected for each time point.

    • Analyze urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes[7].

    • Optionally, quantify γ-CEHC concentrations in urine using HPLC-MS/MS to correlate metabolite levels with the observed effects[8][9][10][11][12].

6.1.3. Workflow Diagram

acclimation Acclimation of Rats in Metabolic Cages baseline Baseline 24h Urine Collection acclimation->baseline dosing Oral Gavage with γ-CEHC or Vehicle baseline->dosing collection 24h Urine Collection (fractionated) dosing->collection analysis Urine Analysis: - Volume - Na+/K+ conc. - γ-CEHC conc. collection->analysis data_analysis Data Analysis and Comparison analysis->data_analysis

Figure 4: Workflow for assessing the natriuretic effect of γ-CEHC in rats.

Inhibition of 70 pS Potassium Channel using Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to directly measure the inhibitory effect of γ-CEHC on the 70 pS K+ channel in renal epithelial cells.

6.2.1. Cell Preparation

  • Cell Line: Primary cultures of thick ascending limb (TAL) cells or a suitable renal epithelial cell line endogenously expressing the 70 pS K+ channel.

  • Culture: Grow cells on glass coverslips suitable for microscopy and electrophysiological recording.

6.2.2. Electrophysiological Recording

  • Solutions:

    • Bath Solution (Extracellular): Containing (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.

    • Pipette Solution (Intracellular): Containing (in mM): 145 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, pH 7.2.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with pipette solution.

  • Whole-Cell Configuration:

    • Obtain a gigaohm seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Apply voltage steps from -100 mV to +80 mV to elicit K+ currents.

  • Drug Application: After recording baseline currents, perfuse the bath with the extracellular solution containing γ-CEHC at various concentrations. Record the currents in the presence of γ-CEHC to determine its inhibitory effect.

COX Activity Assay

This cell-based assay measures the inhibition of COX-2-mediated PGE2 synthesis by γ-CEHC.

6.3.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages or A549 human lung epithelial cells.

  • Seeding: Seed cells in 24- or 96-well plates and allow them to adhere overnight.

  • Treatment:

    • Pre-incubate the cells with various concentrations of γ-CEHC for 1-2 hours.

    • Induce COX-2 expression and activity by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for RAW 264.7 cells or interleukin-1β (IL-1β; 1 ng/mL) for A549 cells.

    • Incubate for a further 18-24 hours.

6.3.2. PGE2 Measurement

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions[13].

  • Data Analysis: Calculate the percentage inhibition of PGE2 synthesis at each γ-CEHC concentration compared to the stimulated control (no γ-CEHC). Determine the IC50 value.

Nrf2 Nuclear Translocation by Western Blot

This protocol details the detection of γ-CEHC-induced Nrf2 translocation from the cytoplasm to the nucleus.

6.4.1. Cell Culture and Treatment

  • Cell Line: HepG2 human hepatoma cells or other suitable cell lines.

  • Treatment: Treat cells with γ-CEHC at the desired concentrations for various time points (e.g., 0, 1, 2, 4, 8 hours).

6.4.2. Subcellular Fractionation

  • Harvest the cells and wash with ice-cold PBS.

  • Perform cytoplasmic and nuclear protein extraction using a commercial kit or a standard biochemical protocol involving differential centrifugation[2][14][15].

6.4.3. Western Blotting

  • Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear fractions using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against Nrf2 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Controls: Probe the membranes for loading controls: β-actin or GAPDH for the cytoplasmic fraction and Histone H3 or Lamin B1 for the nuclear fraction.

  • Densitometry: Quantify the band intensities to determine the relative amount of Nrf2 in each fraction.

Conclusion

γ-CEHC is a pleiotropic molecule with well-defined mechanisms of action targeting key physiological processes. Its ability to promote natriuresis, inhibit inflammation, and bolster antioxidant defenses makes it a compelling candidate for further investigation in the context of cardiovascular and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this endogenous metabolite. Future research should focus on elucidating the structure-activity relationships of γ-CEHC and its analogs, as well as conducting preclinical and clinical studies to validate its efficacy and safety in relevant disease models.

References

An In-depth Technical Guide on Gamma-CEHC and its Role in Natriuresis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction: γ-CEHC as an Endogenous Natriuretic Factor

Gamma-Carboxyethyl-hydroxychroman (γ-CEHC), with the chemical name 2,7,8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman, is a water-soluble, terminal metabolite of γ-tocopherol and γ-tocotrienol, which are forms of vitamin E. Initially identified as a urinary excretion product, γ-CEHC has garnered significant interest for its physiological role as an endogenous natriuretic factor.[1] Natriuresis, the process of sodium excretion in the urine, is a critical mechanism for maintaining extracellular fluid homeostasis and regulating blood pressure.

Studies have demonstrated that administration of γ-CEHC's precursors, particularly γ-tocopherol, leads to a dose-dependent increase in urinary sodium excretion, an effect that is strongly correlated with urinary levels of γ-CEHC.[2][3] This natriuretic effect appears to be most pronounced under conditions of high dietary sodium intake, suggesting that γ-CEHC may play a key role in the physiological response to salt loading.[1][4] Unlike many diuretics, this natriuretic action is not accompanied by a significant change in potassium excretion.[1][4] The identification of γ-CEHC as a natriuretic agent positions it as a molecule of interest in the study of hypertension and fluid balance, and as a potential target for therapeutic development.

Quantitative Data on Natriuretic Effects

The natriuretic effect of γ-CEHC has been primarily investigated by administering its precursor, γ-tocopherol (γ-Toc), to animal models. The data consistently show a positive correlation between γ-Toc intake, urinary γ-CEHC levels, and subsequent sodium excretion, particularly under high-salt diet conditions.

Table 1: Dose-Dependent Effect of γ-Tocopherol on 24-Hour Urinary Excretion in Rats on a High NaCl Diet
γ-Tocopherol Dose24-hr Sodium Excretion (mmol/day)24-hr γ-CEHC Excretion (nmol/day)24-hr Urine Volume (mL/day)
Placebo (0 mg)7.9 ± 0.4100.8 ± 12.039.8 ± 3.4
10 mg8.8 ± 0.6185.3 ± 27.252.3 ± 3.9
20 mg10.4 ± 0.6290.1 ± 38.251.1 ± 3.3
40 mg11.7 ± 0.8545.2 ± 81.3*44.0 ± 2.8

*Data summarized from studies by Uto-Kondo et al.[2][3] Values are represented as mean ± SEM. *Indicates a statistically significant difference compared to the placebo group. The studies highlight that 20 mg and 40 mg doses of γ-Toc significantly increased 24-hour sodium and γ-CEHC excretion.[2][5] Interestingly, while 10 mg and 20 mg doses significantly increased urine volume, the 40 mg dose did not show a significant diuretic effect compared to the placebo.[3]

Table 2: Time-Course of Sodium and γ-CEHC Excretion in Rats on a High NaCl Diet
TreatmentTime Period (hours)Urinary Sodium (mmol)Urinary γ-CEHC (nmol)
20 mg γ-Toc 0-61.8 ± 0.329.8 ± 6.7
6-122.5 ± 0.460.1 ± 13.9
12-183.5 ± 0.3118.9 ± 19.3
18-242.5 ± 0.381.3 ± 13.1
40 mg γ-Toc 0-63.5 ± 0.4129.9 ± 25.0
6-123.1 ± 0.4179.9 ± 37.8
12-182.8 ± 0.3139.7 ± 25.8
18-242.3 ± 0.295.7 ± 15.1

Data summarized from Uto-Kondo et al.[3] Values are represented as mean ± SEM. *Indicates a statistically significant difference compared to the placebo group for the same time period. A higher dose of 40 mg γ-Toc not only increased the total amount of sodium excreted but also accelerated its excretion, with a significant increase observed within the first 6 hours post-administration.[2][3]

A human study involving women with premenstrual symptoms found that supplementation with γ-tocopherol (180 mg twice daily) resulted in a mean difference in 24-hour urinary sodium excretion of 10.6 mEq compared to a placebo, suggesting a similar natriuretic effect in humans.[6]

Proposed Mechanism of Action

The precise molecular mechanism by which γ-CEHC induces natriuresis is not yet fully elucidated. Current research points towards a hormone-like function where γ-CEHC acts on the kidney to inhibit sodium reabsorption. However, a specific receptor or transporter directly targeted by γ-CEHC has not been definitively identified.

The primary site of sodium regulation in the kidney's distal nephron is the Epithelial Sodium Channel (ENaC), and the basolateral Na+/K+-ATPase is crucial for the electrochemical gradient that drives sodium reabsorption.[7] It is plausible that γ-CEHC interacts with one or more components of this renal sodium transport machinery.

Hypothesized Signaling Pathway:

  • Stimulus: Increased dietary intake of γ-tocopherol, particularly in a high-salt context, leads to its metabolism in the liver.

  • Metabolite Production: γ-tocopherol is converted to γ-CEHC.

  • Circulation & Action: γ-CEHC is released into the circulation and travels to the kidneys.

  • Renal Effect: In the renal tubules, γ-CEHC is hypothesized to inhibit sodium reabsorption. This could occur via:

    • Direct inhibition of ENaC: By binding to the channel or an associated regulatory protein, reducing its open probability or surface expression.

    • Inhibition of Na+/K+-ATPase: Reducing the activity of this pump would decrease the driving force for sodium entry through apical channels like ENaC.

    • Interaction with other renal transporters: γ-CEHC might affect other sodium transporters along the nephron.

  • Outcome: The inhibition of sodium reabsorption leads to increased sodium content in the urine (natriuresis).

The following diagram illustrates this proposed, though currently speculative, pathway.

G Proposed Signaling Pathway for γ-CEHC-Induced Natriuresis cluster_metabolism Metabolism cluster_action Renal Action cluster_targets Potential Molecular Targets gT γ-Tocopherol Intake (High Salt Diet) Liver Liver gT->Liver gCEHC_prod γ-CEHC Production Liver->gCEHC_prod Kidney Kidney (Renal Tubule) gCEHC_prod->Kidney γ-CEHC in circulation Na_Reabsorption Inhibition of Na+ Reabsorption Kidney->Na_Reabsorption Natriuresis Natriuresis (Increased Na+ Excretion) Na_Reabsorption->Natriuresis ENaC ENaC NaK_ATPase Na+/K+-ATPase Other Other Transporters

Proposed pathway of γ-CEHC natriuresis.

Experimental Protocols

Reproducing and extending the research on γ-CEHC requires standardized methodologies. Below are detailed protocols synthesized from key studies in the field.

Animal Model for Natriuresis Study

This protocol is based on studies inducing natriuresis in rats through γ-tocopherol administration.[2][4][5]

  • Animal Selection: Male Sprague-Dawley rats (5-6 weeks old) are commonly used.

  • Acclimatization: Animals are housed individually in metabolic cages for at least one week prior to the experiment to adapt to the environment and diet.

  • Dietary Regimen:

    • Control Group: Fed a standard diet (e.g., AIN-93G).

    • High-Salt Group: Fed a high-NaCl diet (e.g., 5% NaCl, or 50 g/kg of diet) for a period of 1 to 4 weeks to establish a high-sodium body store.[1][4]

  • Test Substance Administration:

    • Prepare γ-tocopherol doses (e.g., 10, 20, 40 mg) dissolved in a vehicle like corn oil.

    • Administer the dose orally via gavage. The placebo group receives only the vehicle.

  • Urine Collection and Measurement:

    • Collect urine over a 24-hour period, often divided into 6-hour intervals to assess the time-course of excretion.[2][5]

    • Record the total urine volume for each collection period.

  • Sample Analysis:

    • Store urine samples at -80°C until analysis.

    • Sodium Quantification: Measure urinary sodium concentration using an ion-selective electrode method or a colorimetric assay kit.[5][8]

    • γ-CEHC Quantification: Analyze urinary γ-CEHC levels using High-Performance Liquid Chromatography (HPLC) with electrochemical detection, as detailed in Protocol 4.2.

The following diagram outlines this experimental workflow.

G Experimental Workflow for Animal Natriuresis Study cluster_exp Experimental Day cluster_analysis Analysis Endpoints start Start acclimate Acclimatization (1 week in metabolic cages) start->acclimate diet Dietary Regimen (e.g., 4 weeks High NaCl vs. Control) acclimate->diet admin Oral Administration (γ-Tocopherol or Placebo) diet->admin collect Urine Collection (24h, in 6h intervals) admin->collect analysis Sample Analysis collect->analysis vol Urine Volume analysis->vol na Sodium Concentration (Ion-Selective Electrode) analysis->na cehc γ-CEHC Concentration (HPLC-EC) analysis->cehc end End vol->end na->end cehc->end

Workflow for studying γ-CEHC-induced natriuresis in rats.
Quantification of γ-CEHC in Urine by HPLC

This protocol details the measurement of γ-CEHC from urine samples, which often exist in conjugated forms (glucuronidated or sulfated).[9][10]

  • Sample Preparation:

    • Thaw frozen urine samples (e.g., 200 µL) on ice.

    • Add 12.5 µL of ascorbic acid (0.1 mg/mL) to prevent oxidation.[9]

  • Enzymatic Hydrolysis (Deconjugation):

    • To deconjugate γ-CEHC, add 25 µL of β-glucuronidase/sulfatase from Helix pomatia (e.g., 3 mg per 100 µL in 0.1 M acetate (B1210297) buffer, pH 5.0).[9][10]

    • Incubate the mixture for at least 2 hours (or overnight) at 37°C with gentle shaking.[9][10]

  • Extraction:

    • After incubation, cool samples on ice and acidify with 50 µL of acetic acid.[9]

    • Perform a liquid-liquid extraction twice using 1 mL of a hexane:dichloromethane (50:50, v/v) solution containing 0.1% BHT as an antioxidant.[9]

    • Combine the organic layers and evaporate to dryness under a vacuum or nitrogen stream.

  • HPLC Analysis:

    • Reconstitute the dried extract in 50-100 µL of a suitable mobile phase solvent (e.g., acetonitrile (B52724):water 10:90).[9]

    • Inject a 40 µL aliquot into the HPLC system.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).[9]

      • Mobile Phase: Isocratic elution with a mixture such as 50 mM ammonium (B1175870) acetate and acetonitrile (80:20).[9]

      • Flow Rate: 1.0 - 1.5 mL/min.[9]

      • Temperature: Maintain column and detector at 40°C.

    • Detection: Use an electrochemical detector with potentials set to optimize the signal for CEHCs (e.g., electrode potentials at 250, 325, 400, and 475 mV).[9]

  • Quantification:

    • Calculate γ-CEHC concentration by comparing the peak area to an external standard curve prepared with authentic γ-CEHC standards.[9]

    • The lower limit of quantification (LLOQ) for this method is typically around 0.1 nmol/L.[9]

Conclusion and Future Directions

The evidence strongly supports the role of γ-CEHC, a metabolite of γ-tocopherol, as an endogenous natriuretic factor. Quantitative data from animal models demonstrate a clear dose-dependent and time-dependent increase in sodium excretion following administration of its precursor, an effect that is particularly relevant under high-salt conditions. This positions γ-CEHC as a significant player in the physiological regulation of sodium balance.

However, a critical gap remains in our understanding of its molecular mechanism of action. Future research should prioritize:

  • Receptor/Transporter Identification: Elucidating the specific renal protein(s) that γ-CEHC interacts with is paramount. Studies using radiolabeled γ-CEHC in binding assays with renal membrane fractions or expression cloning could identify the direct target.

  • In Vitro Functional Assays: Investigating the direct effect of γ-CEHC on the activity of key sodium transporters like ENaC and Na+/K+-ATPase in isolated renal tubules or cultured kidney cells (e.g., using patch-clamp or Ussing chamber techniques) will clarify the downstream effects.

  • Translational Studies: Expanding on the initial human studies to confirm the natriuretic effects of γ-tocopherol supplementation in larger, more diverse cohorts, including hypertensive patients, is necessary to validate its therapeutic potential.

Unraveling the complete signaling pathway of γ-CEHC will not only deepen our understanding of fluid and electrolyte homeostasis but could also pave the way for novel therapeutic strategies for managing salt-sensitive hypertension and other conditions of sodium imbalance.

References

The Anti-Inflammatory Properties of Gamma-Carboxyethyl Hydroxychroman (γ-CEHC): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-carboxyethyl hydroxychroman (γ-CEHC), a primary metabolite of gamma-tocopherol (B30145) (a form of Vitamin E), has emerged as a molecule of significant interest in the field of inflammation research. Unlike its parent compound, γ-CEHC exhibits potent anti-inflammatory activities through distinct molecular mechanisms. This technical guide provides an in-depth analysis of the anti-inflammatory properties of γ-CEHC, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel anti-inflammatory therapeutics.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The search for effective and safe anti-inflammatory agents is a major focus of drug discovery and development. While alpha-tocopherol (B171835) has been extensively studied for its antioxidant properties, recent research has highlighted the superior anti-inflammatory potential of gamma-tocopherol and its metabolite, γ-CEHC.[1][2] This document focuses specifically on the biological activities of γ-CEHC, providing a detailed examination of its role in modulating key inflammatory pathways.

Mechanism of Action

The anti-inflammatory effects of γ-CEHC are primarily attributed to its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[3][4] This inhibition leads to a reduction in the synthesis of pro-inflammatory prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2).[3][5] Furthermore, γ-CEHC has been shown to modulate critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[1]

Inhibition of Cyclooxygenase-2 (COX-2)

γ-CEHC acts as a direct inhibitor of COX-2 activity, thereby blocking the conversion of arachidonic acid to PGH2, the precursor for various prostaglandins.[3] Studies have shown that γ-CEHC competes with arachidonic acid at the active site of the COX-2 enzyme.[3] This mechanism is distinct from that of some non-steroidal anti-inflammatory drugs (NSAIDs) and highlights the potential for a favorable side-effect profile.

Modulation of NF-κB and JNK Signaling

γ-CEHC has been demonstrated to inhibit the activation of the NF-κB and JNK signaling pathways in response to inflammatory stimuli such as lipopolysaccharide (LPS).[1] By preventing the degradation of IκBα, an inhibitor of NF-κB, γ-CEHC effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[1] Similarly, γ-CEHC can inhibit the phosphorylation of JNK, a key kinase involved in stress and inflammatory responses.[1]

Reduction of Pro-inflammatory Mediators

The inhibitory effects of γ-CEHC on COX-2, NF-κB, and JNK pathways culminate in a significant reduction in the production of various pro-inflammatory mediators. These include:

  • Prostaglandin E2 (PGE2): A key mediator of pain, fever, and swelling.[2][3][5]

  • Pro-inflammatory Cytokines: Including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1][5]

  • Nitric Oxide (NO): While NO has complex roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation contributes to tissue damage. γ-CEHC has been shown to modulate NO production.[3][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies investigating the anti-inflammatory effects of γ-CEHC.

Table 1: In Vitro Inhibition of COX-2 Activity by γ-CEHC
Cell Line Stimulus
RAW264.7 MacrophagesLPS
A549 Human Epithelial CellsIL-1β
EOC-20 Murine Microglial CellsTNF-α

| Table 2: In Vivo Anti-Inflammatory Effects of γ-CEHC | | | :--- | :--- | :--- | :--- | | Animal Model | Inflammatory Agent | γ-CEHC Dose & Route | Observed Effect | Reference | | Male Wistar Rats | Carrageenan | 2 mg in pouch | Significantly reduced PGE2 synthesis at the site of inflammation |[8] | | Male Wistar Rats | Carrageenan | Not specified | Inhibited carrageenan-induced PGE2 accumulation |[2] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by γ-CEHC.

G cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK JNK JNK TLR4->JNK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB (p50/p65) IkB->NFkB_nuc degradation allows nuclear translocation p_JNK p-JNK JNK->p_JNK phosphorylation gCEHC γ-CEHC gCEHC->IKK inhibits gCEHC->JNK inhibits COX2 COX-2 gCEHC->COX2 inhibits PGE2 PGE2 COX2->PGE2 AA Arachidonic Acid AA->COX2 DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α) DNA->Genes

Caption: γ-CEHC's multifaceted anti-inflammatory mechanism.

Experimental Workflows

The diagrams below outline typical experimental workflows for assessing the anti-inflammatory properties of γ-CEHC.

G cluster_invitro In Vitro Anti-inflammatory Assay Workflow cluster_analysis Analysis start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with γ-CEHC or Vehicle Control start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate collect Collect Supernatant and Cell Lysate incubate->collect pge2 PGE2 Measurement (ELISA) collect->pge2 no Nitric Oxide Measurement (Griess Assay) collect->no cytokines Cytokine Profiling (Luminex/ELISA) collect->cytokines western Western Blot (NF-κB, p-JNK) collect->western

Caption: In vitro workflow for γ-CEHC anti-inflammatory assessment.

G cluster_invivo In Vivo Anti-inflammatory Assay Workflow (Carrageenan-Induced Paw Edema) cluster_analysis Analysis start Acclimatize Rats administer Administer γ-CEHC, Vehicle, or Positive Control start->administer induce Induce Edema with Carrageenan Injection administer->induce measure Measure Paw Volume at Timed Intervals induce->measure euthanize Euthanize and Collect Paw Tissue measure->euthanize edema Calculate % Inhibition of Edema euthanize->edema pge2 Measure PGE2 Levels in Tissue Homogenate euthanize->pge2 histo Histopathological Examination euthanize->histo

Caption: In vivo workflow for γ-CEHC anti-inflammatory evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to evaluate the anti-inflammatory effects of γ-CEHC.

In Vitro LPS-Stimulated Macrophage Assay

This protocol is adapted from studies investigating the effects of compounds on LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and Western blot analysis) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of γ-CEHC (dissolved in a suitable vehicle like DMSO) for 1-2 hours.

    • Include a vehicle control group.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 100 µL of cell culture supernatant.

    • Mix with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Pro-inflammatory Cytokine Measurement (ELISA or Luminex):

    • Collect cell culture supernatants.

    • Measure the concentrations of IL-1β, IL-6, and TNF-α using commercially available ELISA kits or a Luminex multiplex assay according to the manufacturer's instructions.

  • NF-κB Activation (Western Blot for IκBα Degradation):

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against IκBα and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system. A decrease in the IκBα band intensity indicates its degradation and subsequent NF-κB activation.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for assessing acute inflammation, adapted from various in vivo studies.

  • Animals:

    • Use male Wistar rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Treatment:

    • Divide the rats into groups: vehicle control, positive control (e.g., indomethacin), and γ-CEHC treatment groups.

    • Administer γ-CEHC or control substances via an appropriate route (e.g., intraperitoneal, oral gavage, or local administration in an air pouch) at a predetermined time before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

  • Biochemical Analysis:

    • At the end of the experiment, euthanize the animals and collect the inflamed paw tissue.

    • Homogenize the tissue and measure the levels of PGE2 and pro-inflammatory cytokines using ELISA.

Conclusion and Future Directions

γ-CEHC demonstrates significant anti-inflammatory properties, primarily through the inhibition of COX-2 and the modulation of the NF-κB and JNK signaling pathways. The in vitro and in vivo data strongly support its potential as a lead compound for the development of novel anti-inflammatory drugs. Future research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profile of γ-CEHC, evaluating its efficacy in a broader range of chronic inflammatory disease models, and exploring its potential for synergistic effects with other anti-inflammatory agents. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. The continued exploration of γ-CEHC and its derivatives holds considerable promise for advancing the treatment of inflammatory disorders.

References

An In-Depth Technical Guide to the γ-CEHC Pathway in Vitamin E Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Vitamin E, an essential lipid-soluble antioxidant, comprises a family of eight related compounds. While α-tocopherol is the most abundant form in tissues, γ-tocopherol is a major form in the diet. The body preferentially retains α-tocopherol, while other forms, particularly γ-tocopherol, are actively metabolized for elimination. This process is critical for regulating the in vivo status of different vitamin E forms. The primary catabolic route for γ-tocopherol is a hepatic pathway that results in the water-soluble metabolite 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman (γ-CEHC), which is then excreted. This pathway is initiated by the enzyme Cytochrome P450 4F2 (CYP4F2), which ω-hydroxylates the phytyl side chain, followed by oxidation and a series of β-oxidation steps. This technical guide provides a detailed overview of the γ-CEHC pathway, presents key quantitative data, outlines experimental protocols for its study, and discusses its biological significance for researchers, scientists, and drug development professionals.

The γ-CEHC Metabolic Pathway

The metabolic degradation of vitamin E occurs primarily in the liver and is essential for preventing the excessive accumulation of non-α-tocopherol forms.[1] The pathway converts lipophilic tocopherols (B72186) into water-soluble metabolites that can be readily excreted in urine or feces.[2][3] For γ-tocopherol, this process is particularly efficient and follows a well-defined sequence of enzymatic reactions.

Step 1: ω-Hydroxylation

The catabolism of γ-tocopherol is initiated by the ω-hydroxylation of the terminal methyl group on its phytyl side chain.[4][5] This reaction is the rate-limiting step in the pathway.

  • Substrate: γ-Tocopherol

  • Primary Enzyme: Cytochrome P450 4F2 (CYP4F2).[4][6] CYP3A4 has also been suggested to play a role.[7][8]

  • Cofactor: NADPH[4]

  • Product: 13'-hydroxy-γ-chromanol (γ-13'-OH)[4]

  • Cellular Location: Endoplasmic Reticulum of hepatocytes.

CYP4F2 exhibits a significant substrate preference for non-α-tocopherol forms of vitamin E, contributing to the lower plasma levels of γ-tocopherol compared to α-tocopherol.[4][6]

Step 2: ω-Oxidation

The newly formed hydroxyl group undergoes further oxidation to a carboxylic acid. This two-step process likely involves cytosolic enzymes.

  • Substrate: 13'-hydroxy-γ-chromanol (γ-13'-OH)

  • Putative Enzymes: Alcohol dehydrogenases and aldehyde dehydrogenases.[8]

  • Product: 13'-carboxy-γ-chromanol (γ-13'-COOH)[4][8]

Step 3: β-Oxidation Cascade

The γ-13'-COOH metabolite enters the peroxisomal or mitochondrial β-oxidation pathway. The carboxylated side chain is progressively shortened, typically by two or three carbons per cycle, until the final, water-soluble product is formed.[2][4]

  • Substrate: 13'-carboxy-γ-chromanol (γ-13'-COOH)

  • Intermediates: A series of short-chain carboxychromanols are generated, including 11'-COOH and 9'-COOH.[9]

  • Final Product: 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman (γ-CEHC).[4]

Step 4: Conjugation and Excretion

To facilitate elimination, γ-CEHC and other carboxychromanol intermediates can undergo Phase II metabolism, primarily glucuronidation or sulfation, in the liver.[1][2][10]

  • Substrates: γ-CEHC, intermediate carboxychromanols.

  • Products: γ-CEHC-glucuronide, γ-CEHC-sulfate, and other conjugated forms.

  • Excretion: Conjugated CEHCs are the major metabolites found in urine.[2][11][12] Unconjugated long-chain carboxychromanols, such as 13'-COOH, are predominantly excreted in feces.[4][11]

Gamma_CEHC_Pathway Figure 1: The γ-Tocopherol to γ-CEHC Metabolic Pathway GT γ-Tocopherol CYP4F2 CYP4F2 (+ NADPH) GTOH 13'-hydroxy-γ-chromanol (γ-13'-OH) Oxidation Oxidation GTCOOH 13'-carboxy-γ-chromanol (γ-13'-COOH) BetaOx β-Oxidation Intermediates Intermediate Carboxychromanols (11'-COOH, 9'-COOH, etc.) BetaOx2 β-Oxidation GCEHC γ-CEHC Conjugation Phase II Conjugation Conjugates Conjugated γ-CEHC (Glucuronide/Sulfate) Excretion Urinary Excretion Conjugates->Excretion CYP4F2->GTOH ω-Hydroxylation Oxidation->GTCOOH ω-Oxidation BetaOx->Intermediates Cycle 1-4 Conjugation->Conjugates BetaOx2->GCEHC Final Cycle

Figure 1: The γ-Tocopherol to γ-CEHC Metabolic Pathway

Quantitative Data Presentation

The metabolism of γ-tocopherol is quantitatively significant, differing substantially from that of α-tocopherol. These differences are evident in metabolic rates, enzyme kinetics, and resulting metabolite concentrations.

Table 1: Comparative Metabolism and Excretion of Tocopherols in Humans

Parameter α-Tocopherol γ-Tocopherol Reference
Urinary Excretion as CEHC < 1% of ingested dose ~7.5% of ingested dose [4][11]
Typical Daily Excretion as CEHC - 2 - 12 mg [12]

| Rationale for Difference | High affinity for α-TTP protects it from hepatic degradation. | Lower affinity for α-TTP leaves it available for CYP4F2-mediated catabolism. |[1][8] |

Table 2: Representative Concentrations of γ-CEHC

Condition Sample Type Concentration Reference
Baseline (Unsupplemented) Human Plasma 160.7 ± 44.9 nmol/L [13]
Baseline (Unsupplemented) Human Plasma 0.191 µmol/L (vs. 0.016 µmol/L for α-CEHC) [14]
Post-Supplementation (High Dose γ-T) Human Plasma Can reach up to 15 µmol/L [4][15]
Peak Concentration Time (Post-Supplementation) Human Plasma 6 - 12 hours [14]

| Peak Concentration Time (Post-Supplementation) | Human Urine | 9 - 24 hours |[14] |

Table 3: CYP4F2 Enzyme Kinetics and Genetic Variants

Substrate / Variant Kinetic Parameter / Effect Value / Observation Reference
Substrate Affinity (Apparent Km) Relative affinity of tocopherols δ-T > γ-T ≈ β-T >> α-T [4]
Wild-Type CYP4F2 Relative catabolic rates Tocotrienols > Tocopherols; γ-T > α-T [4]
CYP4F2 W12G Variant Specific Activity vs. Wild-Type 230-275% higher for α, γ, δ-Tocopherols [6][16]

| CYP4F2 V433M Variant | Specific Activity vs. Wild-Type | 42-66% lower for Tocopherols |[6][16] |

Experimental Protocols

The study of the γ-CEHC pathway relies on sensitive analytical techniques to quantify metabolites and robust biochemical assays to measure enzyme activity.

Protocol: Quantification of Total γ-CEHC in Human Plasma by LC-MS/MS

This protocol describes the measurement of total (free + conjugated) γ-CEHC, which requires an enzymatic deconjugation step.

  • Principle: Deuterated γ-CEHC is added to plasma as an internal standard. Conjugated metabolites are hydrolyzed to their free form using β-glucuronidase/sulfatase. The sample is then acidified, and all forms of γ-CEHC are extracted and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][12][17]

  • Materials:

    • Human plasma

    • d2-γ-CEHC internal standard

    • β-Glucuronidase/sulfatase from Helix pomatia

    • Acetic acid

    • Ethyl acetate

    • Methanol, water (LC-MS grade)

  • Methodology:

    • Sample Preparation: To 500 µL of plasma, add a known amount of d2-γ-CEHC internal standard.

    • Enzymatic Hydrolysis: Add β-glucuronidase/sulfatase solution and incubate at 37°C for 4 to 18 hours to cleave glucuronide and sulfate (B86663) conjugates.[10]

    • Acidification & Extraction: Acidify the sample to pH 3-4 with acetic acid. Extract twice with an equal volume of ethyl acetate.[10]

    • Drying and Reconstitution: Pool the organic layers, evaporate to dryness under nitrogen, and reconstitute the residue in the mobile phase for analysis.

    • LC-MS/MS Analysis:

      • Chromatography: Use a C18 reverse-phase column with a gradient elution.

      • Mass Spectrometry: Operate in negative ion electrospray (ESI) mode.

      • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific parent-to-daughter ion transitions for both native γ-CEHC and the d2-γ-CEHC internal standard.

  • Quantification: Calculate the concentration of γ-CEHC by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Experimental_Workflow Figure 2: Workflow for Total γ-CEHC Quantification Sample 1. Plasma Sample (500 µL) Spike 2. Spike with d2-γ-CEHC (Internal Standard) Sample->Spike Hydrolysis 3. Enzymatic Hydrolysis (β-Glucuronidase/Sulfatase, 37°C) Spike->Hydrolysis Extraction 4. Acidify (pH 3-4) & Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->Extraction Drydown 5. Evaporate Solvent & Reconstitute Extraction->Drydown Analysis 6. Analyze by LC-MS/MS (Negative ESI, MRM Mode) Drydown->Analysis Quant 7. Quantify against Standard Curve Analysis->Quant

Figure 2: Workflow for Total γ-CEHC Quantification
Protocol: In Vitro Assay of CYP4F2 ω-Hydroxylase Activity

This assay measures the specific activity of CYP4F2 using recombinant enzymes and a tocopherol substrate.

  • Principle: Recombinant human CYP4F2 expressed in insect cell microsomes is incubated with γ-tocopherol and an NADPH regenerating system. The reaction is stopped, and the product, 13'-hydroxy-γ-chromanol, is extracted and quantified by GC-MS or LC-MS/MS.[4][16]

  • Materials:

    • Recombinant human CYP4F2 microsomes (e.g., Supersomes™)

    • γ-Tocopherol substrate

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

    • Organic solvent for extraction (e.g., hexane/ethyl acetate)

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine buffer, recombinant CYP4F2 microsomes, and γ-tocopherol substrate. Pre-incubate at 37°C.

    • Initiate Reaction: Start the reaction by adding the NADPH regenerating system.

    • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Terminate Reaction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) or by acidification).

    • Extraction: Add an internal standard and extract the product (γ-13'-OH) using an appropriate organic solvent.

    • Analysis: Evaporate the solvent and analyze the residue by GC-MS (after derivatization) or LC-MS/MS to quantify the amount of product formed.

  • Calculation: Calculate the specific activity as pmol of product formed per minute per pmol of CYP4F2 enzyme.[16]

Biological Significance and Implications

The γ-CEHC pathway is not merely a route for waste disposal; it is a key regulatory system with implications for human health and pharmacology.

  • Regulation of Vitamin E Status: The pathway's preference for γ-tocopherol over α-tocopherol is a primary reason for the vastly different half-lives and tissue concentrations of these vitamers.[4][8] This metabolic discrimination ensures the selective retention of α-tocopherol, the form most effectively used by the body.[6]

  • Bioactivity of Metabolites: The end-product, γ-CEHC, is not inert. It has been shown to possess natriuretic (sodium-excreting) properties and may have antioxidant and anti-inflammatory activities distinct from its parent compound.[11][15]

  • Genetic Variation: Common genetic variants in the CYP4F2 gene can significantly alter the rate of vitamin E metabolism.[18] Individuals with the W12G variant may metabolize tocopherols more rapidly, potentially leading to lower vitamin E status, whereas those with the V433M variant may have slower metabolism.[6][16] This has implications for personalized nutrition and supplementation strategies.

  • Drug Development and Interactions: Since the pathway involves cytochrome P450 enzymes, there is a potential for interactions between vitamin E and xenobiotics, including therapeutic drugs.[7] High doses of certain vitamin E forms could potentially induce or compete for CYP enzymes, altering the metabolism and efficacy of co-administered drugs.[5] Conversely, drugs that inhibit or induce CYP4F2 could impact an individual's vitamin E status.

References

An In-depth Technical Guide on the Cellular Uptake and Transport of Gamma-Carboxyethyl Hydroxychroman (γ-CEHC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-carboxyethyl hydroxychroman (γ-CEHC) is a water-soluble, terminal metabolite of γ-tocopherol, the most common form of vitamin E in the North American diet. Emerging research has highlighted the biological activities of γ-CEHC, including its anti-inflammatory, natriuretic, and anti-proliferative properties, distinguishing it from its parent compound.[1][2] Understanding the mechanisms governing the cellular uptake, distribution, and efflux of γ-CEHC is paramount for elucidating its physiological roles and harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on γ-CEHC transport, detailed experimental protocols for its study, and quantitative data from human and animal studies.

Introduction to γ-CEHC Metabolism and Transport

γ-Tocopherol is metabolized primarily in the liver through a process initiated by cytochrome P450-mediated ω-hydroxylation of its phytyl tail, followed by a series of β-oxidation steps.[1][3] This metabolic cascade results in the formation of γ-CEHC, a water-soluble molecule that is readily excreted in the urine.[2][4] The conversion of lipophilic γ-tocopherol to hydrophilic γ-CEHC facilitates its elimination from the body. However, γ-CEHC is not merely an inert byproduct; it exhibits distinct biological activities that warrant further investigation into its cellular transport and mechanism of action.

While the transport mechanisms for γ-tocopherol are relatively well-studied, involving scavenger receptors like SR-BI for uptake and ATP-binding cassette (ABC) transporters such as ABCA1 for efflux, the specific transporters responsible for the cellular influx and efflux of γ-CEHC have not been definitively identified.[5] Based on its chemical structure as an organic anion, it is hypothesized that γ-CEHC is a substrate for transporters from the Organic Anion Transporter (OAT) and Multidrug Resistance-Associated Protein (MRP) families.

Hypothesized Cellular Transport Mechanisms for γ-CEHC

Cellular Uptake: The Role of Organic Anion Transporters (OATs)

Organic Anion Transporters (OATs) are a family of solute carriers (SLCs) primarily expressed in the kidneys, liver, and other barrier tissues.[6][7] They play a crucial role in the uptake of a wide range of endogenous and exogenous organic anions from the bloodstream into cells. Given that γ-CEHC is an organic anion, it is plausible that members of the OAT family mediate its cellular uptake. Probenecid, a classical inhibitor of OATs, could be utilized in experimental settings to investigate this hypothesis.[8][9]

Cellular Efflux: The Role of Multidrug Resistance-Associated Proteins (MRPs)

Multidrug Resistance-Associated Proteins (MRPs), members of the ABC transporter superfamily, are known to mediate the ATP-dependent efflux of a broad spectrum of compounds, particularly conjugated organic anions.[10] In rats, a significant portion of plasma γ-CEHC exists in conjugated forms, such as glucuronides and sulfates.[11] This suggests that MRPs are likely involved in the efflux of both unconjugated and conjugated γ-CEHC from cells, a critical step in its eventual urinary excretion.

Quantitative Data on γ-CEHC Levels in Biological Fluids

Direct kinetic data for γ-CEHC transport, such as K_m and V_max values, are not yet available in the scientific literature. However, several studies have quantified the concentrations of γ-CEHC in human plasma and urine following supplementation with γ-tocopherol. These data provide valuable insights into the in vivo dynamics of γ-CEHC formation and clearance.

Biological MatrixSubject PopulationDosing RegimenBaseline Concentration (mean ± SD)Peak Concentration (mean ± SD)Time to PeakReference
Human SerumHealthy Adults (n=21)Single dose of 306 mg RRR-α-tocopherol and 1.77 mg γ-tocopherolNot reportedAn observable increase from baseline~12 hours[4]
Human PlasmaHealthy Adults (n=14)Single dose of ~50 mg d6-α- and d2-γ-tocopheryl acetates129 ± 20 nmol/L258 ± 40 nmol/L12 hours[4]
Human PlasmaUnsupplemented Healthy AdultsN/A160.7 ± 44.9 nmol/LN/AN/A[12]
Human SerumPatients with end-stage renal diseaseDaily supplementation with 400 IU vitamin E (form not specified) for 8 weeks1.0 ± 0.6 µmol/L1.8 ± 1.1 µmol/L8 weeks[5]

Experimental Protocols

Caco-2 Permeability Assay for Intestinal Transport

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for studying intestinal drug absorption and transport.[2][13][14] When cultured on semipermeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • γ-CEHC standard

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

  • Monolayer Integrity Assessment: Before the transport experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value >250 Ω·cm² is generally considered acceptable.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing a known concentration of γ-CEHC to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical): To assess efflux, add γ-CEHC to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of γ-CEHC in the collected samples using a validated LC-MS/MS method (see Protocol 4.3).

  • Data Analysis: Calculate the apparent permeability coefficient (P_app) using the following equation:

    • P_app (cm/s) = (dQ/dt) / (A * C_0)

    • Where dQ/dt is the transport rate, A is the surface area of the insert, and C_0 is the initial concentration in the donor chamber.

Hepatocyte Uptake Assay

Primary hepatocytes are the gold standard for in vitro studies of hepatic metabolism and transport.[3][15][16] Cryopreserved human hepatocytes are a convenient and reliable alternative.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Krebs-Henseleit Buffer (KHB)

  • γ-CEHC standard

  • Oil-mix (e.g., silicone oil and mineral oil) for centrifugation

  • LC-MS/MS system

Procedure:

  • Hepatocyte Thawing and Plating: Thaw and plate cryopreserved hepatocytes according to the supplier's instructions. Allow the cells to attach and form a monolayer.

  • Uptake Experiment:

    • Wash the hepatocyte monolayer with pre-warmed KHB.

    • Add KHB containing a known concentration of γ-CEHC to the cells.

    • Incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes). To distinguish between active and passive transport, run a parallel experiment at 4°C.

  • Termination of Uptake:

    • Rapidly aspirate the incubation medium.

    • Wash the cells with ice-cold KHB to stop the uptake process.

  • Cell Lysis and Sample Preparation:

    • Lyse the cells with a suitable buffer (e.g., RIPA buffer).

    • Collect the cell lysate for protein quantification and γ-CEHC analysis.

  • Sample Analysis: Quantify the intracellular concentration of γ-CEHC using LC-MS/MS (see Protocol 4.3) and normalize to the total protein content.

  • Data Analysis: Determine the uptake rate at each time point. The active transport component is the difference between the uptake at 37°C and 4°C.

Quantification of γ-CEHC by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like γ-CEHC in complex biological matrices.[17][18]

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reversed-phase analytical column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • γ-CEHC analytical standard and a suitable internal standard (e.g., deuterated γ-CEHC)

  • Solid-phase extraction (SPE) cartridges for sample clean-up

Procedure:

  • Sample Preparation:

    • Plasma/Serum/Cell Culture Medium: Perform protein precipitation with a solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant.

    • Cell Lysate: Follow the same procedure as for plasma.

    • Urine: Dilute the sample with water.

    • For conjugated γ-CEHC, an enzymatic hydrolysis step with β-glucuronidase/sulfatase may be required.[11]

  • Solid-Phase Extraction (SPE): Use SPE for sample clean-up and concentration of γ-CEHC.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the LC-MS/MS system.

    • Separate γ-CEHC from other matrix components using a gradient elution on the C18 column.

    • Detect and quantify γ-CEHC using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis: Construct a calibration curve using the analytical standard and calculate the concentration of γ-CEHC in the samples based on the peak area ratio of the analyte to the internal standard.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of γ-Tocopherol to γ-CEHC

G gamma_T γ-Tocopherol omega_OH ω-Hydroxylation (CYP4F2) gamma_T->omega_OH beta_ox β-Oxidation omega_OH->beta_ox gamma_CEHC γ-CEHC beta_ox->gamma_CEHC

Caption: Metabolic conversion of γ-tocopherol to γ-CEHC.

Hypothesized Cellular Transport of γ-CEHC

G cluster_cell Hepatocyte cluster_inside Intracellular Space OAT OAT gamma_CEHC_in γ-CEHC OAT->gamma_CEHC_in MRP MRP gamma_CEHC_efflux Effluxed γ-CEHC MRP->gamma_CEHC_efflux Efflux gamma_CEHC_in->MRP gamma_CEHC_conj Conjugated γ-CEHC gamma_CEHC_in->gamma_CEHC_conj Conjugation (UGTs, SULTs) gamma_CEHC_conj->MRP gamma_CEHC_out γ-CEHC (Bloodstream) gamma_CEHC_out->OAT Uptake

Caption: Hypothesized cellular transport of γ-CEHC.

Caco-2 Permeability Assay Workflow

G start Seed Caco-2 cells on Transwell inserts diff Differentiate for 21 days start->diff teer Measure TEER for monolayer integrity diff->teer transport Perform transport experiment (Apical to Basolateral & Basolateral to Apical) teer->transport sample Collect samples at multiple time points transport->sample analyze Quantify γ-CEHC by LC-MS/MS sample->analyze calc Calculate Papp analyze->calc

Caption: Caco-2 permeability assay workflow.

γ-CEHC and the Nrf2 Signaling Pathway

Recent studies have shown that γ-CEHC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway in hepatocytes.[1] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

G gamma_CEHC γ-CEHC Keap1_Nrf2 Keap1-Nrf2 Complex gamma_CEHC->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Genes Cytoprotective Genes (e.g., HO-1) ARE->Genes activates transcription

Caption: Activation of the Nrf2 pathway by γ-CEHC.

Conclusion and Future Directions

The cellular transport of γ-CEHC is a critical yet understudied aspect of vitamin E metabolism. While current evidence points towards the involvement of OAT and MRP transporters, further research is necessary to definitively identify the specific transporters and elucidate their kinetics. The experimental protocols outlined in this guide provide a framework for future investigations into the cellular uptake and efflux of γ-CEHC. A deeper understanding of these transport mechanisms will be instrumental in clarifying the physiological significance of this bioactive metabolite and exploring its potential as a therapeutic agent. Future studies should focus on using transporter-overexpressing cell lines and specific inhibitors to confirm the roles of candidate transporters, as well as employing radiolabeled γ-CEHC to facilitate more precise kinetic analyses.

References

Physiological Concentrations of Gamma-Carboxyethyl Hydroxychroman (γ-CEHC) in Humans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-carboxyethyl hydroxychroman (γ-CEHC) is a principal, water-soluble metabolite of gamma-tocopherol (B30145) (γ-T), the most abundant form of Vitamin E in the North American diet. Unlike its parent compound, γ-CEHC is readily excreted in urine and possesses unique biological activities, including natriuretic and anti-inflammatory properties, that distinguish it from alpha-tocopherol (B171835) (α-T) and its corresponding metabolite.[1] This guide provides a comprehensive overview of the physiological concentrations of γ-CEHC in human plasma, serum, and urine, details the analytical methodologies for its quantification, and illustrates its metabolic pathway and associated signaling cascades.

Physiological Concentrations of γ-CEHC

The concentration of γ-CEHC in human biological fluids is a key indicator of γ-tocopherol intake and metabolism.[2] These levels can fluctuate based on dietary intake of γ-tocopherol and individual metabolic differences. Below is a summary of reported physiological concentrations in various matrices.

Tabulated Quantitative Data

Table 1: Physiological Concentrations of γ-CEHC in Human Plasma/Serum

PopulationSample TypeConcentration (nmol/L)CommentsReference
Unsupplemented Healthy AdultsPlasma160.7 ± 44.9Measured by GC/MS.[3]
Unsupplemented Healthy AdultsPlasma129 ± 20Baseline before supplementation.[4]
Unsupplemented Healthy AdultsPlasma161Reference value.[5]
Unsupplemented Healthy AdultsPlasma123.7[5]
Healthy Adults after single dose of 306 mg RRR-α-tocopherol and 1.77 mg γ-tocopherolSerumIncreased from baselinePeak observed at 12 hours post-ingestion.[6]
Healthy Adults after 100 mg d₂-γ-TAC supplementationPlasma20 to 40-fold increasePeak observed 9-12 hours post-supplementation.[3]
Healthy Adults after ~50 mg d₂-γ-tocopheryl acetate (B1210297) supplementationPlasmaIncreased from 129±20 to 258±40Peak at 12 hours; d₂-γ-CEHC was 54±4% of total γ-CEHC.[4]

Table 2: Physiological Concentrations of γ-CEHC in Human Urine

PopulationSample TypeConcentrationCommentsReference
Healthy Adults24-h Urine2.5 to 31.5 µmol/g creatinineCorresponds to 2-12 mg of γ-tocopherol excreted daily.[7]
Healthy Adults24-h Urine4.6 to 29.8 µmol/day[7]
Older Adults (60-75 years)24-h UrineMedian: 1.5 µmol (IQR: 0.5–3.5)Excretion of γ-CEHC was higher than that of α-CEHC.[2][8]
Healthy Adults after 125 mg γ-tocotrienyl acetate24-h Urine4 to 6-fold increaseReturned to baseline the following day.[9]
Healthy Adults after 500 mg γ-tocotrienyl acetate24-h Urine4 to 6-fold increaseReturned to baseline the following day.[9]

Experimental Protocols for γ-CEHC Quantification

Accurate quantification of γ-CEHC is critical for research in nutrition and pharmacology. Due to its low physiological concentrations compared to its parent tocopherols, sensitive and specific analytical methods are required.[10] The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or electrochemical detection (ECD).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Plasma γ-CEHC

This protocol is based on the method described by Galli et al. (2002).[3]

2.1.1. Sample Preparation and Extraction

  • To 500 µL of human plasma, add a deuterated internal standard (d₂-γ-CEHC) to account for extraction losses and analytical variability.[7]

  • Perform a liquid-liquid extraction using an organic solvent.[7]

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2.1.2. Derivatization

  • The dried extract is derivatized to increase the volatility and thermal stability of γ-CEHC for GC analysis. A common method is silylation.

2.1.3. GC-MS Analysis

  • Gas Chromatograph (GC): Use a capillary column suitable for separating silylated compounds.

  • Mass Spectrometer (MS): Operate in selected ion monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions of derivatized γ-CEHC and the internal standard.[11]

  • Quantification: Generate a standard curve using known concentrations of γ-CEHC and the internal standard. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

High-Performance Liquid Chromatography (HPLC) Protocol for Urine and Plasma γ-CEHC

This protocol is a generalized procedure based on methods described in the literature.[9][12]

2.2.1. Sample Preparation

  • Urine: For total γ-CEHC (free and conjugated), treat urine samples with β-glucuronidase to hydrolyze glucuronide conjugates.[7]

  • Plasma/Serum: Acidify the sample to precipitate proteins.

  • Add a suitable internal standard.

  • Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate γ-CEHC.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2.2.2. HPLC Analysis

  • HPLC System: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Detection:

    • Electrochemical Detection (ECD): Provides high sensitivity for phenolic compounds like γ-CEHC.[9]

    • Tandem Mass Spectrometry (MS/MS): Offers the highest specificity and sensitivity, making it the gold standard for bioanalytical quantification.[10]

  • Quantification: Similar to GC-MS, quantification is achieved by comparing the response of the analyte to an internal standard against a calibration curve.

Metabolism and Signaling Pathways

Metabolic Pathway of γ-Tocopherol to γ-CEHC

The metabolism of γ-tocopherol to γ-CEHC primarily occurs in the liver through a series of enzymatic reactions.[13] This pathway is a major route for the elimination of γ-tocopherol from the body.[7]

G cluster_0 Mitochondria / Peroxisome cluster_1 Endoplasmic Reticulum (Liver) 13prime_COOH γ-13'-carboxychromanol (13'-COOH) beta_oxidation β-oxidation (shortens phytyl tail) 13prime_COOH->beta_oxidation gamma_CEHC γ-CEHC (2,7,8-trimethyl-2-(β-carboxyethyl) -6-hydroxychroman) beta_oxidation->gamma_CEHC Excretion Urinary Excretion gamma_CEHC->Excretion Conjugation (Glucuronidation/Sulfation) gamma_T γ-Tocopherol CYP4F2 CYP4F2 (ω-hydroxylase) gamma_T->CYP4F2 omega_hydroxylation ω-hydroxylation CYP4F2->omega_hydroxylation omega_hydroxylation->13prime_COOH Further oxidation

Caption: Metabolic conversion of γ-Tocopherol to its primary urinary metabolite, γ-CEHC.

Signaling Pathways Influenced by γ-CEHC

γ-CEHC is not merely an inert metabolite; it exhibits distinct biological activities.

3.2.1. Natriuretic Effect

γ-CEHC has been shown to possess natriuretic activity, promoting sodium excretion in the urine, an effect not observed with the corresponding metabolite of α-tocopherol.[14] This suggests a potential role in blood pressure regulation.

G gamma_CEHC γ-CEHC K_channel 70 pS K+ Channel (Thick Ascending Limb of Kidney) gamma_CEHC->K_channel Inhibits Na_excretion Increased Urinary Sodium Excretion (Natriuresis) K_channel->Na_excretion Leads to

Caption: Proposed mechanism for the natriuretic effect of γ-CEHC.

3.2.2. Anti-inflammatory and Antioxidant Effects

Both γ-tocopherol and γ-CEHC have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) activity, which reduces the production of pro-inflammatory prostaglandins.[1] Recent studies also indicate that γ-CEHC can exert intracellular antioxidant effects by up-regulating heme oxygenase-1 (HO-1) via the Nrf2 signaling pathway.[5]

G cluster_0 Anti-inflammatory Pathway cluster_1 Antioxidant Pathway COX2 COX-2 Enzyme PGs Prostaglandins (e.g., PGE₂, PGD₂) COX2->PGs Produces Inflammation Inflammation PGs->Inflammation Nrf2_translocation Nrf2 Nuclear Translocation HO1_expression Heme Oxygenase-1 (HO-1) Gene Expression Nrf2_translocation->HO1_expression Promotes Antioxidant_response Cellular Antioxidant Response HO1_expression->Antioxidant_response Oxidative_stress Oxidative Stress Antioxidant_response->Oxidative_stress gamma_CEHC γ-CEHC gamma_CEHC->COX2 Inhibits gamma_CEHC->Nrf2_translocation Promotes

Caption: Anti-inflammatory and antioxidant signaling pathways modulated by γ-CEHC.

Conclusion and Future Directions

The physiological concentrations of γ-CEHC serve as a valuable biomarker for γ-tocopherol status and metabolism. Its unique natriuretic and anti-inflammatory activities, distinct from α-tocopherol, suggest that γ-CEHC may contribute significantly to the health benefits associated with dietary intake of γ-tocopherol.[1] For drug development professionals, the modulation of γ-CEHC levels or the development of γ-CEHC analogs could represent novel therapeutic strategies for conditions involving inflammation, oxidative stress, and sodium retention. Further research is warranted to fully elucidate the tissue-specific concentrations of γ-CEHC, the complete spectrum of its biological activities, and its therapeutic potential in human health and disease.

References

The Role of Gamma-Carboxyethyl Hydroxychroman (γ-CEHC) in Cyclooxygenase (COX) Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-carboxyethyl hydroxychroman (γ-CEHC), a primary water-soluble metabolite of gamma-tocopherol (B30145) (a form of vitamin E), has emerged as a significant modulator of inflammatory processes, primarily through its interaction with the cyclooxygenase (COX) pathways.[1][2][3] This technical guide provides an in-depth analysis of the current understanding of γ-CEHC's involvement in COX-mediated signaling. It consolidates quantitative data on its inhibitory effects, details the experimental protocols used to elucidate its mechanisms, and presents visual representations of the relevant biological pathways and experimental workflows. The evidence strongly suggests that γ-CEHC acts as a direct inhibitor of COX-2 activity, thereby reducing the production of pro-inflammatory prostaglandins (B1171923).[1][2][3] This positions γ-CEHC as a molecule of interest for the development of novel anti-inflammatory therapeutics.

Introduction: The Cyclooxygenase Pathway and Inflammation

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid (AA) into prostaglandins (PGs), which are potent lipid mediators involved in a myriad of physiological and pathological processes.[4][5] COX-1 is constitutively expressed in most tissues and is responsible for baseline prostaglandin (B15479496) production necessary for homeostatic functions.[4] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interleukin-1β (IL-1β).[1][3][4] This induction leads to a surge in prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation, pain, and fever.[1][3][6] Consequently, the selective inhibition of COX-2 is a primary strategy in the development of anti-inflammatory drugs.[7]

γ-CEHC: A Metabolite with Anti-Inflammatory Properties

γ-CEHC is the major metabolite of dietary γ-tocopherol.[1][3] Unlike its parent compound, γ-CEHC is more hydrophilic, which influences its cellular retention and activity.[1] Research has demonstrated that γ-CEHC possesses anti-inflammatory properties, largely attributed to its ability to inhibit COX-2 activity.[1][2][3][8] This inhibitory action is independent of antioxidant activity and does not significantly affect COX-2 protein expression or substrate availability.[1][2][3]

Quantitative Analysis of γ-CEHC's Inhibitory Effects

Several studies have quantified the inhibitory potency of γ-CEHC on COX-2-mediated PGE2 synthesis in various cell models. The following tables summarize the key findings, providing a comparative overview of its efficacy.

Table 1: Inhibitory Concentration (IC50) of γ-CEHC on PGE2 Synthesis

Cell LineInducing Agentγ-CEHC IC50 (µM)Reference
RAW264.7 MacrophagesLipopolysaccharide (LPS)≈ 30[1][3]
A549 Human Epithelial CellsInterleukin-1β (IL-1β)≈ 30[1][3]
EOC-20 Murine Microglial CellsTumor Necrosis Factor-α (TNF-α)66[7]

Table 2: Comparative Inhibition of PGE2 Synthesis by Tocopherols and Metabolites (at 50 µM)

CompoundCell Line% Inhibition of PGE2 SynthesisReference
γ-CEHCRAW264.7 Macrophages60%[1]
γ-TocopherolRAW264.7 Macrophages70-80%[1]
α-TocopherolRAW264.7 Macrophages≈ 25%[1][2][3]
α-TocopherolA549 Human Epithelial CellsNo effect[1][2][3]

Mechanism of Action: Competitive Inhibition of COX-2

The prevailing mechanism for γ-CEHC's anti-inflammatory action is the competitive inhibition of the COX-2 enzyme.[1][2][3] This is supported by evidence showing that the inhibitory potency of γ-CEHC is diminished with increasing concentrations of arachidonic acid, the substrate for COX enzymes.[1][2][3] This suggests that γ-CEHC may compete with arachidonic acid for binding at the active site of COX-2.

cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid (AA) COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Binds to active site Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes conversion gamma_CEHC γ-CEHC gamma_CEHC->COX2 Competitively binds to active site Inflammation Inflammation Prostaglandins->Inflammation Promotes

Figure 1. Competitive inhibition of COX-2 by γ-CEHC.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments cited in the literature investigating the effects of γ-CEHC on COX pathways.

Cell Culture and Induction of Inflammation
  • Cell Lines:

    • RAW264.7 murine macrophages.[1]

    • A549 human lung carcinoma epithelial cells.[1]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.[1]

  • Induction of COX-2 Expression:

    • RAW264.7 cells: Treated with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 16 hours) to induce COX-2 expression.[1]

    • A549 cells: Treated with interleukin-1β (IL-1β; 1 ng/mL) for a specified duration to induce COX-2 expression.[1]

Measurement of Prostaglandin E2 (PGE2) Production
  • Treatment: Following induction of inflammation, cells are treated with varying concentrations of γ-CEHC or other test compounds for a specified time (e.g., 1 hour for γ-CEHC).[1][2]

  • Arachidonic Acid Addition: Exogenous arachidonic acid (e.g., 10 µM) is added to the cell culture medium to provide the substrate for COX enzymes.[1][2]

  • Sample Collection: The cell culture supernatant is collected after a defined incubation period.

  • PGE2 Assay: The concentration of PGE2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis for COX-2 Protein Expression
  • Cell Lysis: Cells are washed with phosphate-buffered saline (PBS) and then lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.

cluster_cell_culture Cell Culture & Induction cluster_treatment Treatment & Analysis cluster_assays Assays start Seed Cells (RAW264.7 or A549) induce Induce Inflammation (LPS or IL-1β) start->induce treat Treat with γ-CEHC induce->treat add_aa Add Arachidonic Acid treat->add_aa collect_supernatant Collect Supernatant add_aa->collect_supernatant lyse_cells Lyse Cells add_aa->lyse_cells elisa PGE2 ELISA collect_supernatant->elisa western Western Blot (COX-2) lyse_cells->western

Figure 2. Experimental workflow for studying γ-CEHC effects.

Signaling Pathway Context

The inhibition of COX-2 by γ-CEHC has significant downstream effects on inflammatory signaling. PGE2, the product of COX-2 activity, acts on various G-protein coupled receptors to promote inflammation, vasodilation, and pain.[1] By reducing PGE2 synthesis, γ-CEHC can attenuate these pro-inflammatory signals.

cluster_stimuli Inflammatory Stimuli LPS_IL1b LPS / IL-1β COX2_expression Increased COX-2 Expression LPS_IL1b->COX2_expression COX2_activity COX-2 Activity COX2_expression->COX2_activity Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_activity PGE2 Prostaglandin E2 (PGE2) COX2_activity->PGE2 gamma_CEHC γ-CEHC gamma_CEHC->COX2_activity Inhibits Inflammatory_Response Inflammatory Response (Pain, Fever, Vasodilation) PGE2->Inflammatory_Response

Figure 3. γ-CEHC's role in the inflammatory signaling pathway.

Implications for Drug Development

The selective inhibition of COX-2 by γ-CEHC, without significantly affecting the constitutively expressed COX-1, makes it an attractive candidate for further investigation in drug development. Its natural origin as a metabolite of vitamin E suggests a potentially favorable safety profile. Further research is warranted to explore its efficacy in in vivo models of inflammation and to optimize its pharmacokinetic and pharmacodynamic properties. The long-chain carboxychromanols, which are also metabolites of vitamin E, have also shown potent inhibitory effects on cyclooxygenases and may represent another avenue for the development of novel anti-inflammatory agents.[9][10]

Conclusion

γ-CEHC, a major metabolite of γ-tocopherol, demonstrates clear anti-inflammatory effects through the direct and competitive inhibition of COX-2 activity.[1][2][3] This leads to a reduction in the synthesis of the pro-inflammatory mediator PGE2. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of γ-CEHC and related compounds in the management of inflammatory diseases. The continued exploration of this and other vitamin E metabolites could lead to the development of a new class of safe and effective anti-inflammatory agents.

References

A Technical Guide to the Therapeutic Potential of Gamma-Carboxyethyl Hydroxychroman (γ-CEHC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-carboxyethyl hydroxychroman (γ-CEHC) is a principal water-soluble metabolite of gamma-tocopherol (B30145) (γ-T), a major form of vitamin E found in the diet. Emerging research has identified γ-CEHC as a bioactive molecule with a range of potential therapeutic effects, distinct from its parent compound. This technical guide provides a comprehensive overview of the current understanding of γ-CEHC's biological activities, focusing on its anti-inflammatory, antioxidant, natriuretic, and anti-cancer properties. Detailed summaries of quantitative data from key in vitro and in vivo studies are presented in structured tables for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for the key assays used to evaluate the therapeutic efficacy of γ-CEHC and includes visualizations of the primary signaling pathways involved. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development who are interested in the therapeutic potential of this endogenous metabolite.

Introduction

Vitamin E is a family of eight fat-soluble compounds, of which alpha-tocopherol (B171835) (α-T) is the most abundant in tissues and the most studied. However, gamma-tocopherol (γ-T) is the predominant form of vitamin E in the U.S. diet.[1] While much of the research on vitamin E has focused on the antioxidant properties of the parent tocopherols, recent investigations have shed light on the significant biological activities of their metabolites. γ-CEHC, a terminal metabolite of γ-T degradation, is formed in the liver via side-chain oxidation and is primarily excreted in the urine.[1] Beyond its role as a metabolic byproduct, γ-CEHC has demonstrated distinct therapeutic potential, notably in the realms of inflammation, oxidative stress, cardiovascular health, and oncology. This guide synthesizes the current scientific literature on γ-CEHC, providing a technical foundation for further research and development.

Therapeutic Potential and Mechanisms of Action

Anti-inflammatory Effects

γ-CEHC has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] This inhibition leads to a reduction in the synthesis of pro-inflammatory prostaglandins, such as prostaglandin (B15479496) E2 (PGE2).[2][3]

Signaling Pathway: Inhibition of COX-2-mediated Prostaglandin Synthesis

The anti-inflammatory action of γ-CEHC involves the direct inhibition of the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.

COX-2 Inhibition by Gamma-CEHC cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Catalysis PGE2 Prostaglandin E2 (Pro-inflammatory) PGH2->PGE2 Isomerization Gamma_CEHC γ-CEHC Gamma_CEHC->COX2 Inhibition

Inhibition of the COX-2 pathway by γ-CEHC.
Antioxidant Activity

γ-CEHC exhibits antioxidant properties by scavenging reactive oxygen and nitrogen species.[4] While its parent compound, γ-T, is a potent lipid-soluble antioxidant, the water-soluble nature of γ-CEHC allows it to act in different cellular compartments. Studies have shown that γ-CEHC can scavenge aqueous radicals more efficiently than γ-T.[4]

Signaling Pathway: Nrf2/HO-1 Activation

A key mechanism of the antioxidant effect of γ-CEHC involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, γ-CEHC can promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as Heme Oxygenase-1 (HO-1).

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Ub Ubiquitination & Proteasomal Degradation Keap1->Ub Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Gamma_CEHC γ-CEHC Gamma_CEHC->Keap1_Nrf2 Promotes dissociation ARE ARE Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates transcription HO1_protein HO-1 Protein (Antioxidant) HO1_gene->HO1_protein Translation

γ-CEHC-mediated activation of the Nrf2/HO-1 antioxidant pathway.
Natriuretic Effects

A unique property of γ-CEHC, not shared by its alpha-isoform counterpart (α-CEHC), is its natriuretic activity.[5] γ-CEHC promotes the excretion of sodium in the urine, which can contribute to the regulation of blood pressure and fluid balance. This effect is particularly relevant in the context of high sodium intake.[6]

Anti-Cancer Activity

Preliminary studies suggest that γ-CEHC may possess anti-cancer properties. Research has indicated that γ-T and its metabolites can inhibit the growth of certain cancer cell lines.[7] The proposed mechanisms are multifaceted and may involve the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data Summary

The following tables summarize the quantitative data on the therapeutic effects of γ-CEHC from various in vitro and in vivo studies.

Table 1: Anti-inflammatory Effects of γ-CEHC

Cell LineInflammatory StimulusMeasured Outcomeγ-CEHC ConcentrationResultReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)PGE2 Synthesis~30 µMIC50[7]
A549 Human Lung Epithelial CellsInterleukin-1β (IL-1β)PGE2 Synthesis~30 µMIC50[7]
Murine Microglial EOC-20 CellsTumor Necrosis Factor-α (TNF-α)PGE2 Inhibition66 µMApparent IC50[2]

Table 2: Natriuretic Effects of γ-Tocopherol Supplementation (leading to increased γ-CEHC)

Animal ModelDosage of γ-TocopherolMeasured OutcomeResultReference
Male Rats on a High NaCl Diet20 mg24-hour Urinary Sodium ExcretionSignificantly higher than placebo[6]
Male Rats on a High NaCl Diet40 mg24-hour Urinary Sodium ExcretionSignificantly higher than placebo; peak excretion at 0-6h[6]

Table 3: Bioavailability and Plasma Concentrations of γ-CEHC

Study Populationγ-Tocopherol Supplementation RegimenBaseline Plasma γ-CEHCPeak Plasma γ-CEHCReference
Healthy Volunteers612 mg γ-T every 12 hrs for 3 doses0.2 (0.06-0.5) µM7.3 (1.8-14.8) µM[1]
Healthy Subjects (unsupplemented)N/A160.7 ± 44.9 nmol/lN/A[8]
Subjects with Metabolic Syndrome800 mg/day γ-T for 6 weeksNot specifiedSignificant increase from baseline[3]

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of PGE2 Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the methodology to assess the inhibitory effect of γ-CEHC on prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

Experimental Workflow

PGE2_Inhibition_Workflow Start Start Cell_Culture 1. Culture RAW 264.7 cells Start->Cell_Culture Seeding 2. Seed cells in 24-well plates Cell_Culture->Seeding Pre-treatment 3. Pre-treat with γ-CEHC (various concentrations) for 2 hours Seeding->Pre-treatment Stimulation 4. Stimulate with LPS (100 ng/mL) for 24 hours Pre-treatment->Stimulation Supernatant_Collection 5. Collect cell culture supernatants Stimulation->Supernatant_Collection PGE2_Quantification 6. Quantify PGE2 levels using ELISA Supernatant_Collection->PGE2_Quantification Data_Analysis 7. Analyze data and determine IC50 PGE2_Quantification->Data_Analysis End End Data_Analysis->End

Workflow for assessing γ-CEHC's inhibition of PGE2 production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • γ-CEHC

  • PGE2 Enzyme Immunoassay (EIA) Kit

  • 24-well cell culture plates

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells into 24-well plates at a density of 2.5 x 10^5 cells/mL (1 mL per well) and allow them to adhere overnight.[9]

  • Pre-treatment with γ-CEHC: The following day, replace the medium with fresh medium containing various concentrations of γ-CEHC. A vehicle control (the solvent used to dissolve γ-CEHC) should also be included. Incubate for 2 hours.[9]

  • LPS Stimulation: After the pre-treatment period, add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.[9]

  • Incubation: Incubate the plates for 24 hours at 37°C.[9]

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial PGE2 EIA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of γ-CEHC compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of γ-CEHC that causes 50% inhibition of PGE2 production.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used model of acute inflammation to evaluate the anti-inflammatory effects of γ-CEHC in vivo.

Experimental Workflow

Paw_Edema_Workflow Start Start Animal_Acclimatization 1. Acclimatize male Wistar rats Start->Animal_Acclimatization Grouping 2. Randomly divide rats into groups (Vehicle, γ-CEHC, Positive Control) Animal_Acclimatization->Grouping Drug_Administration 3. Administer γ-CEHC (e.g., 2 mg in pouch) or vehicle/positive control Grouping->Drug_Administration Inflammation_Induction 4. Induce inflammation by injecting carrageenan into the paw Drug_Administration->Inflammation_Induction Paw_Volume_Measurement 5. Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) Inflammation_Induction->Paw_Volume_Measurement Data_Analysis 6. Calculate % inhibition of edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for the carrageenan-induced paw edema assay.

Materials:

  • Male Wistar rats (150-200 g)

  • Lambda Carrageenan

  • γ-CEHC

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment with free access to food and water.

  • Grouping: Randomly divide the rats into experimental groups (n=6-8 per group): Vehicle control, γ-CEHC treatment group(s), and a positive control group (e.g., Indomethacin, 5 mg/kg).[10]

  • Drug Administration: Administer γ-CEHC (e.g., 2 mg in an intrascapular pouch) or the vehicle/positive control intraperitoneally 30 minutes before the carrageenan injection.[2][10]

  • Induction of Edema: Induce inflammation by injecting 100 µL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[10]

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by γ-CEHC is calculated using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Conclusion

γ-CEHC, a major metabolite of dietary γ-tocopherol, exhibits a compelling profile of therapeutic activities that warrant further investigation. Its demonstrated anti-inflammatory, antioxidant, natriuretic, and potential anti-cancer effects position it as a promising candidate for the development of novel therapeutic strategies for a variety of diseases. The mechanisms of action, particularly the inhibition of COX-2 and the activation of the Nrf2 pathway, provide a solid foundation for targeted drug discovery efforts. The data and protocols presented in this technical guide are intended to facilitate and accelerate research in this exciting area, ultimately paving the way for the clinical translation of γ-CEHC-based therapies. Further studies are needed to fully elucidate its efficacy, safety, and pharmacokinetic profile in humans.

References

The Role of Gamma-Carboxyethyl Hydroxychroman (γ-CEHC) in Cardiovascular Health: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Gamma-carboxyethyl hydroxychroman (γ-CEHC) is a primary, water-soluble metabolite of γ-tocopherol, the most abundant form of vitamin E in the U.S. diet.[1] While research on vitamin E and cardiovascular health has historically focused on α-tocopherol, often with inconclusive results, γ-CEHC is emerging as a bioactive molecule with distinct properties relevant to cardiovascular protection.[2][3][4] This document provides a comprehensive technical overview of the current understanding of γ-CEHC, focusing on its metabolic pathway, mechanisms of action, and quantifiable effects on cardiovascular biomarkers. It details key experimental protocols for its study and visualizes critical pathways to support further research and drug development efforts in this area.

Metabolism of γ-Tocopherol to γ-CEHC

γ-Tocopherol (γ-T) undergoes hepatic metabolism initiated by cytochrome P450-mediated ω-hydroxylation of its phytyl tail, followed by a series of β-oxidation steps. This process progressively shortens the side chain, ultimately leading to the formation of the terminal metabolite, γ-CEHC.[5][6][7] This metabolite is then primarily excreted in the urine, often in a conjugated form as glucuronide.[1][8][9] The metabolic conversion is a critical activation step, as γ-CEHC exhibits biological activities distinct from its parent compound.[1]

cluster_0 Hepatic Metabolism cluster_1 Excretion GT γ-Tocopherol (γ-T) CYP4F2 CYP4F2-mediated ω-hydroxylation GT->CYP4F2 Phytyl Tail Oxidation Intermediates Long-Chain Metabolites CYP4F2->Intermediates BetaOx Sequential β-oxidation Intermediates->BetaOx Side-chain shortening gCEHC γ-CEHC BetaOx->gCEHC Urine Urinary Excretion (as glucuronide conjugate) gCEHC->Urine Elimination

Caption: Metabolic pathway of γ-Tocopherol to γ-CEHC.

Mechanisms of Action in Cardiovascular Health

γ-CEHC exerts its cardiovascular effects through two primary, well-documented mechanisms: anti-inflammatory action and natriuretic properties.

Anti-inflammatory Effects: Inhibition of Cyclooxygenase (COX) Activity

A key mechanism underlying the cardiovascular benefits of γ-CEHC is its anti-inflammatory activity.[10] Unlike α-tocopherol, γ-CEHC is a potent inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is a critical mediator in the inflammatory cascade.[1][11] By inhibiting COX-2, γ-CEHC reduces the synthesis of pro-inflammatory prostaglandins, such as prostaglandin (B15479496) E2 (PGE2).[5][11] This inhibition appears to stem from competition with arachidonic acid (AA) at the active site of the enzyme.[11] This anti-inflammatory action is crucial in the context of atherosclerosis and other cardiovascular diseases, which have a significant inflammatory component.[11][12]

cluster_pathway Inflammatory Signaling Cascade Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) COX2 COX-2 Enzyme Stimuli->COX2 Induces Expression PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalyzes Synthesis AA Arachidonic Acid (AA) AA->COX2 Substrate Inflammation Inflammation (Vasodilation, etc.) PGE2->Inflammation gCEHC γ-CEHC gCEHC->COX2 Inhibits (Competitive)

Caption: Anti-inflammatory pathway of γ-CEHC via COX-2 inhibition.
Natriuretic Properties

γ-CEHC has been identified as an endogenous natriuretic factor, meaning it promotes the excretion of sodium (Na+) by the kidneys.[10][13][14] This action is physiologically significant for maintaining extracellular fluid homeostasis and may contribute to blood pressure regulation.[13] Studies in animal models have demonstrated that administration of γ-tocopherol or γ-tocotrienol, precursors to γ-CEHC, increases urinary sodium excretion, particularly in the context of a high-salt diet.[13][14] This effect is attributed to the subsequent rise in γ-CEHC levels.[1] This property distinguishes it from α-CEHC, the corresponding metabolite of α-tocopherol, which does not exhibit natriuretic activity.[1]

Quantitative Data Summary

The biological activities of γ-CEHC have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Anti-inflammatory Activity of γ-CEHC
Cell LineInflammatory StimulusMeasured EndpointIC₅₀ of γ-CEHCCitation
RAW264.7 MacrophagesLipopolysaccharide (LPS)PGE₂ Synthesis≈30 µM[11]
A549 Human Epithelial CellsInterleukin-1β (IL-1β)PGE₂ Synthesis≈30 µM[11]
Mouse Microglial CulturesLipopolysaccharide (LPS)PGE₂ ProductionInhibition Observed[15]
Table 2: Natriuretic Effects in Animal Models (Following Precursor Administration)
Animal ModelPrecursor AdministeredDietary ConditionKey FindingCitation
Male SD Rats20 mg γ-TocopherolHigh NaCl (5%)Increased urinary sodium excretion (8.29±2.20 g vs. control) 12-18h post-administration.[13]
Male SD Ratsγ-TocotrienolHigh NaClIncreased daily sodium excretion (5.06±2.70 g/day vs. control).[14]
Table 3: Plasma Concentrations in Humans
ConditionAnalyteConcentration (mean ± SD)Citation
Unsupplemented Healthy Subjectsα-CEHC12.6 ± 7.5 nmol/L[16][17]
Unsupplemented Healthy Subjectsγ-CEHC160.7 ± 44.9 nmol/L[16][17]
Post 100mg d₂-γ-TAC Supplementationd₂-γ-CEHC (Plasma)20 to 40-fold increase at 9-12h[16][17]

Key Experimental Protocols

This section provides summarized methodologies for the analysis and functional assessment of γ-CEHC, based on published literature.

Protocol: Quantification of γ-CEHC in Human Plasma by GC/MS

This protocol is based on the gas chromatography-mass spectrometry (GC/MS) method for analyzing tocopherol metabolites.[16][17]

Objective: To accurately measure the concentration of γ-CEHC in human plasma samples.

Methodology:

  • Sample Preparation: Spike 500 µL of plasma with a known amount of deuterium-labeled internal standard (e.g., d₂-γ-CEHC) to correct for extraction losses.

  • Liquid-Liquid Extraction:

    • Add an antioxidant solution (e.g., BHT in ethanol) to prevent degradation.

    • Perform protein precipitation and lipid extraction using a solvent mixture (e.g., ethanol/hexane).

    • Vortex and centrifuge to separate the organic and aqueous layers.

  • Derivatization:

    • Evaporate the organic supernatant to dryness under nitrogen.

    • Derivatize the dried extract to create volatile esters suitable for GC analysis (e.g., using pentafluorobenzyl bromide).

  • GC/MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable capillary column (e.g., DB-5ms) for separation.

    • Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high sensitivity.

    • Monitor specific ions for endogenous γ-CEHC and the labeled internal standard.

  • Quantification: Calculate the concentration of γ-CEHC by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

start Start: 500 µL Plasma spike 1. Spike with Deuterated Internal Standard start->spike extract 2. Liquid-Liquid Extraction (Hexane/Ethanol) spike->extract dry 3. Evaporate to Dryness (Under Nitrogen) extract->dry deriv 4. Derivatization (e.g., with PFBBr) dry->deriv gcms 5. GC/MS Analysis (NICI mode) deriv->gcms quant 6. Quantification (vs. Standard Curve) gcms->quant end Result: [γ-CEHC] nmol/L quant->end

Caption: Experimental workflow for GC/MS analysis of γ-CEHC in plasma.
Protocol: In Vitro COX-2 Inhibition Assay

This protocol is a representative method for assessing the direct inhibitory effect of γ-CEHC on COX-2 activity in a cellular context.[11]

Objective: To determine the IC₅₀ of γ-CEHC for COX-2-mediated PGE₂ synthesis.

Methodology:

  • Cell Culture: Culture appropriate cells (e.g., A549 epithelial cells) in suitable medium until confluent.

  • COX-2 Induction: Pre-treat cells with an inflammatory stimulus (e.g., 1 ng/mL IL-1β) for 12-24 hours to induce the expression of COX-2 protein.

  • Inhibitor Treatment:

    • Wash the cells to remove the stimulus.

    • Add fresh media containing various concentrations of γ-CEHC (e.g., 0-100 µM).

    • Incubate for a short period (e.g., 1 hour) to allow for direct enzyme inhibition.

  • Substrate Addition: Add exogenous arachidonic acid (AA), the substrate for COX-2, to a final concentration of ~10-20 µM. Incubate for 15-30 minutes.

  • Endpoint Measurement:

    • Collect the cell culture medium.

    • Measure the concentration of PGE₂ in the medium using a validated method, such as an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Plot the percentage of PGE₂ inhibition against the log concentration of γ-CEHC. Calculate the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

γ-CEHC, a major metabolite of dietary γ-tocopherol, demonstrates distinct and potent bioactivities relevant to cardiovascular health, including significant anti-inflammatory and natriuretic effects.[1][11][13] Its ability to inhibit COX-2 and promote sodium excretion positions it as a molecule of high interest, contrasting with the often-disappointing results from clinical trials focused on α-tocopherol.[1][2][11]

For researchers and drug development professionals, γ-CEHC represents a promising endogenous compound for further investigation. Future research should focus on:

  • Elucidating Receptor-Mediated Pathways: Identifying specific receptors or transporters involved in its natriuretic and anti-inflammatory signaling.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Characterizing the dose-response relationship in humans to establish optimal intake levels of its precursor, γ-tocopherol, for cardiovascular benefits.

  • Clinical Trials: Designing targeted clinical trials to assess the efficacy of γ-tocopherol supplementation on blood pressure, inflammatory markers (like hs-CRP), and endothelial function, with parallel monitoring of plasma γ-CEHC levels.[18][19]

  • Drug Development: Exploring the potential of synthetic γ-CEHC analogs as novel anti-inflammatory or anti-hypertensive agents.

A deeper understanding of γ-CEHC's mechanisms will be pivotal in developing novel nutritional strategies and therapeutic interventions for the prevention and management of cardiovascular disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Gamma-Carboxyethyl-hydroxychroman (γ-CEHC) is a principal, water-soluble metabolite of γ-tocopherol, a major form of vitamin E found in the diet. The biotransformation of γ-tocopherol to γ-CEHC occurs primarily in the liver via a well-defined metabolic pathway, and its subsequent elimination is almost entirely dependent on renal excretion. This dependency places γ-CEHC at a critical intersection with kidney function. In states of renal impairment, such as Chronic Kidney Disease (CKD), the compromised excretory capacity of the kidneys leads to a significant accumulation of γ-CEHC in the plasma. This accumulation invalidates the use of circulating γ-CEHC as a biomarker for vitamin E status in patients with renal disease but opens avenues for investigating its potential biological activities, including known natriuretic and putative anti-inflammatory effects within the uremic environment. This document provides a comprehensive overview of the metabolism of γ-CEHC, its intricate relationship with renal function, quantitative data on its accumulation in kidney disease, and detailed experimental protocols for its measurement.

Metabolism of γ-Tocopherol to γ-CEHC

The conversion of the lipid-soluble γ-tocopherol into the water-soluble γ-CEHC is a multi-step enzymatic process essential for its excretion. This pathway primarily takes place in the liver.

The metabolic cascade begins with the ω-hydroxylation of the phytyl side chain of γ-tocopherol.[1][2] This initial and rate-limiting step is catalyzed by the cytochrome P450 enzyme, CYP4F2, also known as tocopherol-ω-hydroxylase.[1][2][3] Following this, the phytyl tail undergoes a series of successive β-oxidation cycles, which sequentially shorten the side chain by removing two- or three-carbon units.[1][2][4] This process continues until the terminal metabolite, γ-CEHC, is formed.[1][4] This metabolite is significantly more water-soluble than its parent compound, facilitating its transport in the blood and subsequent elimination by the kidneys.[5][6]

G cluster_liver Hepatic Metabolism GT γ-Tocopherol (Lipid-Soluble) HYDROXY ω-Hydroxylation of Phytyl Tail GT->HYDROXY CYP4F2 (Tocopherol-ω-hydroxylase) BETA_OX Sequential β-Oxidation HYDROXY->BETA_OX G_CEHC γ-CEHC (Water-Soluble) BETA_OX->G_CEHC BLOODSTREAM Bloodstream G_CEHC->BLOODSTREAM Release into Circulation

Figure 1: Metabolic pathway of γ-Tocopherol to γ-CEHC.

Renal Handling and Excretion of γ-CEHC

The kidneys are the primary organs responsible for the elimination of γ-CEHC from the body.[5][7] Being water-soluble, γ-CEHC is transported via the bloodstream to the kidneys, where it is filtered and secreted into the urine.

The complete process involves:

  • Glomerular Filtration: A portion of plasma γ-CEHC is freely filtered through the glomerulus.

  • Tubular Secretion: Evidence suggests that γ-CEHC, as an organic anion, is actively secreted from the peritubular capillaries into the proximal tubule lumen. This process is likely mediated by multispecific Organic Anion Transporters (OATs) located on the basolateral membrane of renal tubular cells.[8][9][10]

  • Phase II Conjugation: Prior to excretion, γ-CEHC can undergo Phase II metabolism, primarily glucuronidation and sulfation, to further increase its water solubility.[11]

  • Urinary Excretion: Both conjugated and unconjugated forms of γ-CEHC are ultimately excreted in the urine.[11]

G cluster_nephron Kidney Nephron cluster_tubule Proximal Tubule Cell BLOOD Bloodstream (γ-CEHC) GLOM Glomerular Filtration BLOOD->GLOM Filtration OAT Organic Anion Transporters (OATs) (Proposed) BLOOD->OAT Active Transport LUMEN Tubular Lumen GLOM->LUMEN BASO Basolateral Membrane API Apical Membrane OAT->LUMEN Secretion CONJ Phase II Conjugation (Glucuronidation/Sulfation) LUMEN->CONJ URINE Urinary Excretion (Conjugated & Unconjugated γ-CEHC) CONJ->URINE

Figure 2: Renal handling and excretion workflow for γ-CEHC.

Quantitative Impact of Impaired Kidney Function

In patients with compromised kidney function, the excretion of γ-CEHC is significantly impaired, leading to its marked accumulation in the blood.[5][7] Studies have consistently demonstrated an inverse relationship between glomerular filtration rate (GFR) and plasma CEHC concentrations.[7] This accumulation is a direct consequence of reduced renal clearance.

Analyte Healthy Subjects Patients with End-Stage Renal Disease (ESRD) / Hemodialysis Fold Increase (Approx.) Reference
Serum γ-Tocopherol 1.08 ± 0.06 µg/mL3.17 ± 0.37 µg/mL2.9x[5]
Serum α-CEHC (Baseline)Tenfold higher than healthy subjects10x[5]
Serum γ-CEHC (Baseline)Sixfold higher than healthy subjects6x[5]
Plasma α-CEHC 20.1 ± 13.4 nmol/L77.3 ± 45.7 nmol/L (pre-dialysis)3.8x[7]
Plasma γ-CEHC 230.6 ± 83.0 nmol/L636.6 ± 219.3 nmol/L (pre-dialysis)2.8x[7]
Post-Hemodialysis Reduction N/ASerum γ-CEHC levels decrease by 53%-[5][6]

Table 1: Comparison of Serum/Plasma Tocopherol and CEHC Levels in Healthy vs. Renal Disease Patients.

The data clearly indicate that while the parent vitamin E compounds may be moderately elevated, their water-soluble metabolites accumulate to a much greater extent in patients with kidney failure.[5][7] Hemodialysis can transiently reduce these elevated levels, but they rebound between sessions, highlighting the continuous production and impaired clearance.[5][7]

Biological Activity of γ-CEHC in the Renal Context

The accumulation of γ-CEHC in renal failure patients raises important questions about its potential biological effects.

  • Natriuretic Activity: γ-CEHC has been identified as an endogenous natriuretic factor, meaning it promotes the excretion of sodium in the urine.[7][12] Studies in rats have shown that administration of γ-tocopherol (the precursor to γ-CEHC) increases urinary sodium excretion, particularly in the context of a high-salt diet.[12] This suggests a potential role for γ-CEHC in regulating sodium balance and extracellular fluid volume. The precise signaling mechanism for this natriuretic effect within the renal tubules is still under investigation.

  • Anti-inflammatory Properties: Both α- and γ-CEHC are known to possess anti-inflammatory and antioxidative properties.[5][6] CKD is characterized as a state of chronic inflammation and oxidative stress.[13] The accumulation of CEHCs in these patients may, therefore, mediate some of the anti-inflammatory effects observed after vitamin E supplementation.[5][6] For instance, supplementation with γ-tocopherol-enriched tocopherols (B72186) was found to significantly lower C-reactive protein (CRP), a key inflammatory marker, in hemodialysis patients.[5][6]

G cluster_healthy Healthy Kidney Function cluster_ckd Chronic Kidney Disease (CKD) GT_intake γ-Tocopherol Intake G_CEHC γ-CEHC Production GT_intake->G_CEHC KIDNEY_H Normal Renal Excretion G_CEHC->KIDNEY_H KIDNEY_D Impaired Renal Excretion G_CEHC->KIDNEY_D EFFECT_H Physiological Effects: • Natriuresis • Anti-inflammation KIDNEY_H->EFFECT_H ACCUM Systemic γ-CEHC Accumulation KIDNEY_D->ACCUM EFFECT_D Potential Effects in Uremia: • Altered Sodium Balance • Modulation of Inflammation (Area of Active Research) ACCUM->EFFECT_D

Figure 3: Logical relationship between γ-CEHC, kidney function, and biological effects.

Experimental Protocols for γ-CEHC Measurement

Accurate quantification of γ-CEHC in biological matrices like plasma, serum, and urine is crucial for research. The most common analytical techniques are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC/MS).[1][5][14]

Protocol: LC-MS/MS Quantification in Plasma/Serum

This method offers high sensitivity and specificity for simultaneous quantification of vitamin E forms and their metabolites.[14]

  • Sample Preparation:

    • To a 150 µL aliquot of plasma or serum in a microcentrifuge tube, add 10 µL each of antioxidant solution (e.g., ascorbic acid and BHT, 10 mg/mL) and internal standards (e.g., α-TP-D6 and a non-related compound like chlorpropamide).[14]

    • For calibration curves and quality controls (QCs), spike blank matrix with known concentrations of γ-CEHC analytical standard.

  • Enzymatic Hydrolysis (for total γ-CEHC):

    • To cleave glucuronide and sulfate (B86663) conjugates, treat the sample with β-glucuronidase/arylsulfatase (e.g., from Helix pomatia) at 37°C.[15][16]

  • Extraction (Protein Precipitation & LLE/SPE):

    • Perform protein precipitation by adding an organic solvent like acetonitrile (B52724) or methanol.

    • Follow with Liquid-Liquid Extraction (LLE) using a solvent like hexane (B92381) or methyl-tert-butyl ether, or use a Solid-Phase Extraction (SPE) plate (e.g., Phenomenex Phree) for high-throughput processing.[14]

    • Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).[14]

    • Mobile Phase: Employ a gradient elution using a combination of an aqueous solvent (e.g., water with ammonium (B1175870) acetate (B1210297) and formic acid) and an organic solvent (e.g., methanol/ethanol with ammonium acetate and formic acid).[14][15]

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For CEHC metabolites, use negative mode electrospray ionization (-ESI).[14]

    • Quantification: Calculate the concentration of γ-CEHC by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[15]

G SAMPLE Plasma/Serum Sample (150 µL) SPIKE Add Antioxidants & Internal Standards SAMPLE->SPIKE HYDROLYSIS Enzymatic Hydrolysis (β-glucuronidase) SPIKE->HYDROLYSIS EXTRACT Protein Precipitation & SPE or LLE HYDROLYSIS->EXTRACT DRY Evaporate & Reconstitute EXTRACT->DRY LCMS LC-MS/MS Analysis (C18 Column, -ESI, MRM) DRY->LCMS QUANT Quantification (vs. Calibration Curve) LCMS->QUANT

Figure 4: Experimental workflow for γ-CEHC analysis by LC-MS/MS.

Conclusion and Future Directions

The link between γ-CEHC and kidney function is unequivocal. The kidneys are the sole route of elimination for this vitamin E metabolite, and as such, plasma γ-CEHC levels serve as a sensitive indicator of renal clearance. The profound accumulation of γ-CEHC in CKD highlights a significant alteration in vitamin E metabolism in these patients. While this complicates the use of γ-CEHC as a nutritional biomarker, it provides a unique opportunity to study the pathophysiological role of this natriuretic and anti-inflammatory molecule in the complex uremic milieu.

Future research should focus on:

  • Identifying Specific Renal Transporters: Elucidating the specific OATs or other transporters responsible for γ-CEHC secretion in the renal tubules.

  • Delineating Signaling Pathways: Uncovering the molecular mechanisms and signaling pathways through which γ-CEHC exerts its natriuretic and anti-inflammatory effects in renal cells.

  • Clinical Significance in CKD: Determining whether the chronically elevated levels of γ-CEHC in CKD patients are beneficial, detrimental, or inert, and whether they contribute to the clinical phenotype of the disease.

A deeper understanding of these areas will be critical for drug development professionals targeting renal transport mechanisms and for scientists investigating the broader role of nutrient metabolism in kidney health and disease.

References

natural sources and dietary precursors of Gamma-CEHC

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources and Dietary Precursors of Gamma-CEHC

Abstract

Gamma-carboxyethyl hydroxychroman (γ-CEHC) is a significant, water-soluble metabolite of dietary vitamin E forms, primarily gamma-tocopherol (B30145) (γ-T) and gamma-tocotrienol (B1674612) (γ-T3). Unlike its parent compounds, γ-CEHC exhibits unique biological activities, including natriuretic and anti-inflammatory properties, that are of considerable interest in pharmacology and drug development.[1][2] This document provides a comprehensive technical overview of the primary dietary precursors to γ-CEHC, their natural sources, metabolic conversion pathways, and relevant analytical methodologies for their quantification.

Dietary Precursors of this compound

The principal dietary precursors of γ-CEHC are the gamma forms of vitamin E: γ-tocopherol and γ-tocotrienol. While eight natural forms of vitamin E exist (α, β, γ, and δ homologues of both tocopherols (B72186) and tocotrienols), the gamma forms are significant because of their prevalence in certain diets and their distinct metabolic fate.[3][4][5]

  • Gamma-Tocopherol (γ-T) : This is the most abundant dietary precursor to γ-CEHC.[2] In many Western diets, particularly in the United States, the intake of γ-tocopherol from food exceeds that of alpha-tocopherol (B171835) (α-T).[6][7] Its molecular structure consists of a chromanol ring with methyl groups at the 7th and 8th positions and a saturated phytyl tail.[8] This structure allows it to be a potent antioxidant, particularly effective at trapping reactive nitrogen species.[9]

  • Gamma-Tocotrienol (γ-T3) : Structurally similar to γ-tocopherol, γ-tocotrienol possesses an unsaturated isoprenoid tail with three double bonds.[10] While generally less abundant in the diet than tocopherols, certain plant sources are rich in tocotrienols.[3] Like γ-T, γ-T3 is also metabolized to γ-CEHC in the body.[11]

Natural Sources and Quantitative Data

The primary natural sources of γ-CEHC precursors are plant-based, particularly edible oils, nuts, and seeds. The concentration of these vitamers can vary significantly based on the source, cultivar, and processing methods.[12]

Plant Oils

Edible oils are the most concentrated dietary sources of tocopherols and tocotrienols.[12] Soybean, corn, and canola oils are particularly rich in γ-tocopherol, often containing levels higher than α-tocopherol.[6][12] Palm oil is the most significant source of tocotrienols, with γ-tocotrienol being a major component.[10][12]

Table 1: Gamma-Tocopherol and Gamma-Tocotrienol Content in Common Vegetable Oils (mg/100g)

Oil Type Gamma-Tocopherol (γ-T) Gamma-Tocotrienol (γ-T3)
Soybean Oil 59.3 - 75.3 ~0.9
Corn Oil 41.5 - 60.2 -
Canola (Rapeseed) Oil 26.6 - 30.0 -
Palm Oil 11.2 32.5 - 45.0
Sunflower Oil 2.1 - 5.3 -
Flaxseed Oil 20.4 -
Walnut Oil 21.2 -

| Rice Bran Oil | - | 22.0 |

Data compiled from multiple sources.[6][10][12] Note: "-" indicates not detected or negligible amounts.

Nuts and Seeds

Nuts and seeds are excellent sources of γ-tocopherol. Black walnuts, pecans, pistachios, and sesame seeds contain the highest levels of this vitamer.[13]

Table 2: Gamma-Tocopherol Content in Selected Nuts and Seeds (mg/100g)

Nut/Seed Type Gamma-Tocopherol (γ-T)
Walnuts (Black) 24.7
Walnuts (English) 20.8
Pecans 24.4
Pistachios 22.6
Sesame Seeds 23.2
Flaxseed 19.9
Pumpkin Seeds 12.8
Almonds 1.1

| Sunflower Seeds | 1.3 |

Data compiled from USDA sources.[13]

Metabolic Conversion to this compound

Dietary γ-tocopherol and γ-tocotrienol are absorbed in the small intestine and transported via chylomicrons.[14] In the liver, they undergo a catabolic process that converts them into the water-soluble γ-CEHC, which is then primarily excreted in the urine.[2][9] This metabolic pathway is a key differentiator from α-tocopherol, which is preferentially retained in the body by the α-tocopherol transfer protein (α-TTP).[15] The conversion involves an initial side-chain degradation initiated by a cytochrome P450 enzyme, followed by sequential β-oxidation.[9][16]

Metabolic_Pathway Diet Dietary Intake (γ-Tocopherol / γ-Tocotrienol) Liver Hepatic Metabolism Diet->Liver Absorption Intermediate1 13'-hydroxychromanol Liver->Intermediate1 CYP4F2-mediated ω-hydroxylation Intermediate2 13'-carboxychromanol (13'-COOH) Intermediate1->Intermediate2 Oxidation BetaOxidation Sequential β-oxidation Cycles Intermediate2->BetaOxidation CEHC γ-CEHC BetaOxidation->CEHC Phytyl tail shortening Excretion Urinary Excretion (Free or Conjugated) CEHC->Excretion

Caption: Metabolic conversion of dietary γ-tocopherol to γ-CEHC.

Biological Activities and Signaling

γ-CEHC is not merely a breakdown product; it possesses distinct biological activities that are not shared by its parent tocopherols or by α-CEHC.[9]

  • Natriuretic Activity : γ-CEHC has been shown to possess natriuretic (sodium excretion) properties by inhibiting the 70 pS potassium channel in kidney cells.[9] This suggests a potential role in blood pressure regulation.

  • Anti-Inflammatory Effects : Both γ-tocopherol and γ-CEHC inhibit cyclooxygenase (COX-1 and COX-2) activity, thereby reducing the synthesis of pro-inflammatory prostaglandins.[1][8]

  • Antioxidant Gene Regulation : Recent studies indicate that γ-CEHC, along with its precursor γ-T, can up-regulate the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[17] This is achieved by promoting the nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).

Signaling_Pathway cluster_0 Cellular Response to γ-CEHC gCEHC γ-CEHC Nrf2 Nrf2 Translocation to Nucleus gCEHC->Nrf2 Promotes COX COX-1 / COX-2 Enzymes gCEHC->COX Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to HO1 Heme Oxygenase-1 (HO-1) Gene Expression ARE->HO1 Activates Prostaglandins Pro-inflammatory Prostaglandins COX->Prostaglandins Synthesizes

Caption: Key anti-inflammatory signaling pathways of γ-CEHC.

Methodologies for Analysis

Accurate quantification of γ-tocopherol and γ-CEHC in biological matrices (plasma, urine) and dietary sources is critical for research. The standard approach involves chromatographic separation followed by detection.

Experimental Protocol: Quantification in Plasma

This generalized protocol outlines the key steps for analyzing γ-tocopherol and γ-CEHC in human plasma.

  • Sample Preparation & Internal Standard Spiking :

    • Thaw frozen plasma samples (minimum 500 µL) on ice.[18]

    • Add an internal standard (e.g., deuterium-labeled γ-CEHC and γ-T) to correct for extraction losses and analytical variability.[18]

  • Protein Precipitation & Extraction :

    • Add ethanol (B145695) or methanol (B129727) to precipitate plasma proteins. Vortex vigorously.[19]

    • Perform liquid-liquid extraction (LLE) by adding a non-polar solvent such as n-hexane or iso-octane.[19][20] Vortex for several minutes to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 8000 x g) to separate the organic and aqueous layers.[19]

  • Hydrolysis of Conjugates (for total γ-CEHC) :

    • For urine or plasma samples, γ-CEHC is often present as glucuronide or sulfate (B86663) conjugates.[11]

    • To measure total γ-CEHC, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is required prior to extraction.[21]

  • Evaporation and Reconstitution :

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen gas at room temperature.[19]

    • Reconstitute the dried residue in a small, precise volume of the mobile phase (e.g., methanol) for analysis.[15]

  • Chromatographic Analysis :

    • Technique : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[18][22]

    • Separation : Use a C18 or C30 reverse-phase column for HPLC.[19] A gradient elution with a mobile phase of methanol and water is common.[19]

    • Detection :

      • HPLC : Can be coupled with electrochemical detection (ECD) for high sensitivity, UV detection (at ~291-296 nm), or mass spectrometry (LC-MS).[1][19][23]

      • GC-MS : Requires derivatization of the analytes but provides high specificity and sensitivity.[18]

  • Quantification :

    • Construct a calibration curve using standards of known concentrations.

    • Calculate the concentration of each analyte in the sample by comparing its peak area ratio (relative to the internal standard) against the calibration curve.[24]

Experimental_Workflow Start Biological Sample (e.g., Plasma) Step1 Add Internal Standard Start->Step1 Step2 Protein Precipitation (e.g., Ethanol) Step1->Step2 Step3 Liquid-Liquid Extraction (e.g., Hexane) Step2->Step3 Step4 Centrifugation Step3->Step4 Step5 Collect Organic Layer Step4->Step5 Step6 Evaporate to Dryness Step5->Step6 Step7 Reconstitute in Mobile Phase Step6->Step7 Step8 HPLC or GC-MS Analysis Step7->Step8 End Quantification Step8->End

Caption: General experimental workflow for γ-CEHC precursor analysis.

Conclusion

For researchers and drug development professionals, understanding the dietary origins and metabolic fate of γ-CEHC is crucial. Its precursors, γ-tocopherol and γ-tocotrienol, are abundant in common dietary oils and nuts. The metabolic conversion of these lipophilic vitamins into the water-soluble and biologically active γ-CEHC represents a key physiological control point. The unique natriuretic and anti-inflammatory properties of γ-CEHC distinguish it from other vitamin E forms and highlight its potential as a therapeutic target or biomarker. Standardized and validated analytical methods are essential for accurately assessing the levels of these compounds in clinical and preclinical studies.

References

Methodological & Application

Measuring Gamma-Carboxyethyl Hydroxychroman (γ-CEHC) in Urine Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carboxyethyl hydroxychroman (γ-CEHC) is a major water-soluble metabolite of γ-tocopherol, a form of vitamin E. Its concentration in urine is considered a valuable biomarker for assessing γ-tocopherol intake and status. Accurate and reliable measurement of urinary γ-CEHC is crucial for nutrition research, clinical studies, and in the development of drugs that may impact vitamin E metabolism. This document provides detailed application notes and experimental protocols for the quantification of γ-CEHC in human urine samples using various analytical techniques.

Analytical Methods Overview

Several analytical methods have been established for the quantification of γ-CEHC in urine. The most common and well-validated techniques include High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.

  • LC-MS/MS is currently one of the most widely used methods due to its high sensitivity, specificity, and ability to analyze multiple analytes simultaneously.

  • GC-MS is a robust and reliable technique, often requiring derivatization of the analyte to increase its volatility.

  • HPLC-ECD provides good sensitivity and is a more accessible technique in laboratories that may not have mass spectrometry capabilities.

Enzyme-linked immunosorbent assay (ELISA) kits specifically for γ-CEHC are not commonly reported in the scientific literature, suggesting that this method is less frequently used for this particular analyte.

Experimental Protocols

I. Sample Collection and Storage

Proper sample handling is critical to ensure the integrity of the analyte.

  • Collection: Collect 24-hour or spot urine samples in sterile containers.

  • Storage: For short-term storage (up to 24 hours), keep samples at 4°C. For long-term storage, samples should be frozen and maintained at -80°C until analysis.[1] Avoid multiple freeze-thaw cycles.

II. Sample Preparation: Enzymatic Hydrolysis and Extraction

In human urine, γ-CEHC is primarily present in its conjugated form (glucuronide or sulfate).[2] Therefore, an enzymatic hydrolysis step is necessary to cleave the conjugate and measure the total γ-CEHC concentration.

Protocol for Enzymatic Hydrolysis and Liquid-Liquid Extraction:

  • Thaw frozen urine samples on ice.

  • To a 200 µL aliquot of urine in a screw-cap tube, add 12.5 µL of ascorbic acid (0.1 mg/mL) to prevent oxidation.[1]

  • Add 25 µL of β-glucuronidase from Helix pomatia (e.g., 3 mg in 100 µL of 0.1 M acetate (B1210297) buffer, pH 5.0).[1]

  • Incubate the mixture for 2 hours at 37°C with gentle shaking (300 rpm).[1]

  • After incubation, cool the samples on ice and acidify with 50 µL of acetic acid.[1]

  • For internal standard-based methods (GC-MS and LC-MS/MS), add an appropriate amount of the deuterated internal standard (e.g., d2-γ-CEHC) at the beginning of the sample preparation.[3]

  • Liquid-Liquid Extraction:

    • Add 1 mL of an extraction solvent mixture of hexane:dichloromethane (1:1, v/v) containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant.[1]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 1 mL of the extraction solvent.[1]

    • Combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a solvent compatible with the analytical method (e.g., 50 µL of acetonitrile:water (10:90) for LC-MS/MS).[1]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample (200 µL) add_ascorbic Add Ascorbic Acid urine->add_ascorbic add_enzyme Add β-glucuronidase add_ascorbic->add_enzyme incubate Incubate (37°C, 2h) add_enzyme->incubate acidify Acidify incubate->acidify extract Liquid-Liquid Extraction (Hexane:Dichloromethane) acidify->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Inject into LC-MS/MS, GC-MS, or HPLC-ECD reconstitute->analysis

Sample preparation workflow for urinary γ-CEHC.

III. Analytical Method Protocols

This method offers high sensitivity and specificity.

Chromatographic Conditions:

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., Luna Phenyl-Hexyl).[1]

  • Mobile Phase A: 2 mM ammonium (B1175870) acetate in water with 0.1% formic acid.[1]

  • Mobile Phase B: 10 mM ammonium acetate in an ethanol/methanol (B129727) mixture with 0.1% formic acid.[1]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 10 - 40 µL.[1]

  • Gradient: A suitable gradient from aqueous to organic mobile phase to elute γ-CEHC.

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • γ-CEHC: Precursor ion (m/z) 265.1 -> Product ion (m/z) 163.1

    • Internal Standard (d2-γ-CEHC): Precursor ion (m/z) 267.1 -> Product ion (m/z) 165.1

  • Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

This method requires derivatization to make γ-CEHC volatile.

Derivatization Protocol:

  • After extraction and evaporation, add a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the sample at 60-70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

GC-MS Conditions:

  • GC System: A standard gas chromatograph.

  • Column: A capillary column suitable for separating TMS derivatives (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to separate the analyte from other matrix components.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Selected Ion Monitoring (SIM): Monitor characteristic ions for γ-CEHC-TMS and the internal standard.

  • Quantification: Use a deuterated internal standard (d2-γ-CEHC) for accurate quantification.[3]

This method leverages the electrochemical properties of the chromanol ring of γ-CEHC.

Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with an electrochemical detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mobile phase, typically consisting of an acetate or phosphate (B84403) buffer with an organic modifier like methanol or acetonitrile.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Injection Volume: 20 - 50 µL.

  • Electrochemical Detector: A coulometric or amperometric detector. The potential should be optimized to selectively detect the oxidation of γ-CEHC (e.g., +0.6 V).

Data Presentation

Quantitative Data Summary

The following tables summarize typical performance characteristics and concentration ranges for the measurement of urinary γ-CEHC.

Table 1: Performance Characteristics of an LC-MS/MS Method for γ-CEHC. [1]

ParameterValue
Lower Limit of Quantification (LLOQ)0.1 nmol/L
Precision (CV%) - Low Concentration (0.1 µmol/L)≤ 9.1%
Precision (CV%) - High Concentration (20 µmol/L)≤ 6.8%
Accuracy (Bias%) - Low Concentration< 18.4%
Accuracy (Bias%) - High Concentration≤ 3.6%
Recovery - Low Concentration108.3%
Recovery - High Concentration99.2%

Table 2: Reported Concentrations of γ-CEHC in Human Urine.

PopulationConcentration RangeNormalizationReference
Healthy Subjects4.6 to 29.8 µmol/day24-hour excretion[3]
Healthy Subjects2.5 to 31.5 µmol/g creatinineCreatinine[3]
Older Adults (60-75 years)Median: 1.5 µmol/24h (IQR: 0.5-3.5)24-hour excretion[1][4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the metabolic pathway from γ-tocopherol to its urinary metabolite, γ-CEHC.

metabolic_pathway cluster_metabolism γ-Tocopherol Metabolism gamma_T γ-Tocopherol side_chain_ox Side-Chain Oxidation gamma_T->side_chain_ox CYP4F2 gamma_CEHC γ-CEHC side_chain_ox->gamma_CEHC conjugation Conjugation (Glucuronidation/Sulfation) gamma_CEHC->conjugation UGTs, SULTs urine_excretion Urinary Excretion conjugation->urine_excretion

Metabolic pathway of γ-tocopherol to γ-CEHC.

Conclusion

The accurate measurement of urinary γ-CEHC is essential for understanding vitamin E status and metabolism. LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for many research applications. GC-MS and HPLC-ECD are also reliable alternatives. Proper sample preparation, including enzymatic hydrolysis, is a critical step for all methods to ensure the measurement of total γ-CEHC. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate methods for the analysis of this important biomarker.

References

Application Note: Quantification of γ-Carboxyethyl Hydroxychroman (γ-CEHC) in Human Plasma using HPLC with Electrochemical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-tocopherol (B30145) (γ-T), a primary dietary form of Vitamin E, is metabolized in the body to various water-soluble metabolites, with γ-carboxyethyl hydroxychroman (γ-CEHC) being a major terminal product.[1] The quantification of γ-CEHC in biological matrices such as plasma and urine is crucial for assessing Vitamin E metabolism, bioavailability, and its role in various physiological and pathological processes.[2] High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) offers a sensitive and selective method for the determination of γ-CEHC in complex biological samples.[3] This application note provides a detailed protocol for the quantification of γ-CEHC in human plasma using HPLC-ECD.

Metabolic Pathway of γ-Tocopherol

The metabolism of γ-tocopherol primarily occurs in the liver and involves a series of β-oxidation reactions that shorten the phytyl tail, leading to the formation of γ-CEHC, which is then excreted.[4]

G cluster_0 Metabolism of γ-Tocopherol γ-Tocopherol γ-Tocopherol Phytyl Tail Shortening (β-oxidation) Phytyl Tail Shortening (β-oxidation) γ-Tocopherol->Phytyl Tail Shortening (β-oxidation) Liver γ-CEHC γ-CEHC Phytyl Tail Shortening (β-oxidation)->γ-CEHC Conjugation (Glucuronidation/Sulfation) Conjugation (Glucuronidation/Sulfation) γ-CEHC->Conjugation (Glucuronidation/Sulfation) Excretion (Urine/Bile) Excretion (Urine/Bile) Conjugation (Glucuronidation/Sulfation)->Excretion (Urine/Bile)

Caption: Metabolic pathway of γ-Tocopherol to γ-CEHC.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the HPLC-ECD method for γ-CEHC quantification.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity Range1 nM – 14 µM[3]
Correlation Coefficient (r²)> 0.99[5][6]
Limit of Detection (LOD)0.1 pmol[3]
Limit of Quantification (LOQ)~0.3 pmol (estimated)[3]
Inter-day Precision (%CV)0.20% - 0.61%[5]
Intra-day Precision (%CV)0.22% - 0.52%[5]
Accuracy (Bias %)< 5%[5]

Table 2: Reported Plasma Concentrations of γ-CEHC

PopulationMean Concentration (nmol/L)Standard Deviation (nmol/L)Reference
Unsupplemented Healthy Subjects160.744.9[2][7]

Experimental Protocols

1. Reagents and Materials

2. Standard Solution Preparation

Prepare stock solutions of γ-CEHC and the internal standard in ethanol or methanol.[8] From these, prepare a series of working standard solutions by serial dilution to construct a calibration curve. Store stock solutions at -80°C for up to 6 months.[11]

3. Sample Preparation Protocol

This protocol describes the extraction of total γ-CEHC (free and conjugated) from human plasma.

  • Enzymatic Hydrolysis:

    • To 20 µL of plasma, add 80 µL of 0.1% ascorbic acid.[3]

    • Add 100 µL of 0.1 M sodium acetate buffer (pH 5.0).[3]

    • Add 20 µL of a β-glucuronidase/sulfatase enzyme mixture.[3]

    • Vortex and incubate at 37°C overnight.[3]

  • Protein Precipitation and Extraction:

    • Add 200 µL of ethanol to the incubated sample to precipitate proteins.[3]

    • Vortex thoroughly.

    • Perform a liquid-liquid extraction by adding 1 mL of hexane, vortexing for 2 minutes, and centrifuging to separate the layers.[3][9] Repeat the hexane extraction.

    • Combine the hexane extracts.

  • Evaporation and Reconstitution:

    • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the HPLC mobile phase.

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial for analysis.

G cluster_1 Sample Preparation Workflow start Plasma Sample (20 µL) hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) 37°C, overnight start->hydrolysis + Ascorbic Acid + Acetate Buffer precipitation Protein Precipitation (Ethanol) hydrolysis->precipitation extraction Liquid-Liquid Extraction (Hexane x2) precipitation->extraction evaporation Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis HPLC-ECD Analysis reconstitution->analysis

Caption: Workflow for the extraction of γ-CEHC from plasma.

4. HPLC-ECD Analysis

  • HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 15 mM lithium acetate, pH 4.0) is commonly used.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10-20 µL.[9]

  • Electrochemical Detector:

    • Working Electrode: Glassy carbon.

    • Reference Electrode: Ag/AgCl.

    • Potential: Set between +600 mV and +900 mV. The optimal potential should be determined by constructing a hydrodynamic voltammogram.

5. Data Analysis and Quantification

  • Identify the γ-CEHC and internal standard peaks in the chromatogram based on their retention times compared to the standards.

  • Construct a calibration curve by plotting the peak height or area ratio of γ-CEHC to the internal standard against the concentration of the standards.

  • Quantify the concentration of γ-CEHC in the plasma samples using the regression equation from the calibration curve.

Conclusion

The described HPLC-ECD method provides a robust, sensitive, and reliable approach for the quantification of γ-CEHC in human plasma.[13] This protocol is suitable for clinical research and drug development studies aimed at understanding the metabolism and biological significance of γ-tocopherol. Proper sample handling, including the use of antioxidants and enzymatic hydrolysis, is critical for accurate results.[3][7]

References

Application Note: Quantitative Analysis of γ-Carboxyethyl Hydroxychroman (γ-CEHC) in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of γ-carboxyethyl hydroxychroman (γ-CEHC), a major metabolite of γ-tocopherol (a form of vitamin E), in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is applicable to researchers, scientists, and drug development professionals investigating vitamin E metabolism, oxidative stress, and related disease biomarkers. This document includes a comprehensive experimental protocol, quantitative data summary, and visual representations of the metabolic pathway and experimental workflow.

Introduction

γ-Tocopherol is a significant form of vitamin E found in many diets. Its metabolism in the liver leads to the formation of water-soluble metabolites, primarily γ-CEHC, which are then excreted.[1][2] The concentration of γ-CEHC in biological fluids is considered a biomarker for γ-tocopherol intake and metabolism.[3][4] Given that γ-CEHC levels are often much lower than its parent compound, a highly sensitive and specific analytical method is required for accurate quantification.[1] LC-MS/MS has become the preferred method for this analysis due to its high sensitivity and specificity.[2]

Metabolic Pathway of γ-Tocopherol

The metabolism of γ-tocopherol to γ-CEHC involves a series of enzymatic reactions that shorten the phytyl tail of the vitamin. This process begins with ω-hydroxylation followed by successive rounds of β-oxidation, ultimately yielding the water-soluble γ-CEHC metabolite. In biological systems, γ-CEHC can exist in its free form or as glucuronide or sulfate (B86663) conjugates.[5][6]

Vitamin_E_Metabolism cluster_0 Vitamin E Metabolism gamma_T γ-Tocopherol omega_oxidation ω-Oxidation (Cytochrome P450) gamma_T->omega_oxidation beta_oxidation β-Oxidation (Multiple Cycles) omega_oxidation->beta_oxidation gamma_CEHC γ-CEHC beta_oxidation->gamma_CEHC conjugation Conjugation (Glucuronidation/Sulfation) gamma_CEHC->conjugation excretion Excretion (Urine/Bile) conjugation->excretion LCMS_Workflow cluster_workflow LC-MS/MS Experimental Workflow Sample Biological Sample (e.g., Plasma, Serum) Preparation Sample Preparation (Extraction, Hydrolysis) Sample->Preparation LC_Separation LC Separation (C18 Column) Preparation->LC_Separation Ionization Ionization (Negative ESI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM Mode) Ionization->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Application Notes: Quantitative Analysis of γ-Carboxyethyl Hydroxychroman (γ-CEHC) in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carboxyethyl hydroxychroman (γ-CEHC) is a primary water-soluble metabolite of gamma-tocopherol (B30145) (γ-T), a major form of vitamin E found in the diet. The quantification of γ-CEHC in biological matrices such as human plasma is crucial for assessing the metabolism and bioavailability of γ-T. These measurements are vital in nutritional science, pharmacology, and clinical research to understand the physiological and pathological roles of vitamin E and its metabolites. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the determination of γ-CEHC levels. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of γ-CEHC from human plasma using GC-MS with selected ion monitoring (SIM).

Principle of the Method

The analytical procedure involves the extraction of γ-CEHC and an added internal standard, a deuterium-labeled analog of γ-CEHC, from human plasma. This is followed by a chemical derivatization step to convert the non-volatile γ-CEHC into a thermally stable and volatile trimethylsilyl (B98337) (TMS) derivative. The derivatized sample is then injected into a gas chromatograph for separation, and the eluting compounds are detected by a mass spectrometer operating in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • γ-CEHC analytical standard

  • Deuterium-labeled γ-CEHC (d-γ-CEHC) internal standard

  • Hexane (B92381) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Ultrapure water

  • Human plasma (collected in EDTA or heparin tubes)

Experimental Protocols

Standard and Internal Standard Preparation

Prepare stock solutions of γ-CEHC and d-γ-CEHC in methanol. From these, create a series of working standard solutions for the calibration curve and a spiking solution for the internal standard.

Sample Preparation and Extraction
  • Thaw frozen human plasma samples on ice.

  • To 500 µL of plasma in a glass tube, add a known amount of the d-γ-CEHC internal standard solution.

  • Add 1 mL of methanol containing 0.1 mg/mL BHT to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Add 2 mL of hexane and vortex for another 2 minutes to extract the lipids and the analyte.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat the hexane extraction (steps 5-7) on the remaining aqueous layer and combine the hexane extracts.

  • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried extract, add 50 µL of pyridine to dissolve the residue.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized for your specific instrument.

Parameter Value
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Injector Temperature280°C
Injection Volume1 µL, splitless mode
Oven Temperature ProgramInitial 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

The following are the predicted characteristic ions for the di-TMS derivatives of γ-CEHC and its deuterium-labeled internal standard. The molecular ion (M+) is often of low abundance, so fragments such as the loss of a methyl group ([M-15]+) are typically monitored.

Compound Predicted Molecular Weight (di-TMS) Predicted m/z for SIM Fragment Identity
γ-CEHC424409[M-15]+
d-γ-CEHC(Varies with label)(Adjust based on label)[M-15]+

Note: The exact m/z values for the deuterium-labeled internal standard will depend on the number and position of the deuterium (B1214612) atoms. These should be confirmed by analyzing the standard alone.

Data Presentation

The quantitative performance of this method is summarized in the table below.[1][2]

Parameter Result
Linearity Range0.0025 - 1.0 µM[1][2]
Detection Limit (in plasma)5.0 nmol/L[1][2]
Plasma Concentration (unsupplemented)160.7 ± 44.9 nmol/L[1][2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing plasma 500 µL Human Plasma add_is Add d-γ-CEHC Internal Standard plasma->add_is precipitate Protein Precipitation (Methanol + BHT) add_is->precipitate extract Liquid-Liquid Extraction (Hexane) precipitate->extract dry Evaporate to Dryness extract->dry dissolve Dissolve in Pyridine dry->dissolve silylate Add BSTFA + 1% TMCS (60°C, 30 min) dissolve->silylate inject Inject 1 µL silylate->inject gc_sep GC Separation inject->gc_sep ms_detect MS Detection (SIM) gc_sep->ms_detect quantify Quantification (Peak Area Ratio) ms_detect->quantify

Caption: Experimental workflow for γ-CEHC detection.

logical_relationship start Start: Human Plasma Sample extraction Extraction of γ-CEHC and Internal Standard start->extraction derivatization Derivatization to TMS-γ-CEHC extraction->derivatization separation Chromatographic Separation (Gas Chromatography) derivatization->separation detection Mass Spectrometric Detection (Selected Ion Monitoring) separation->detection quantification Quantification using Internal Standard Method detection->quantification end End: γ-CEHC Concentration quantification->end

Caption: Key steps in the GC-MS analysis of γ-CEHC.

References

Application Note and Protocol: Solid-Phase Extraction of Gamma-CEHC from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carboxyethyl hydroxychroman (γ-CEHC) is a water-soluble, terminal metabolite of gamma-tocopherol (B30145) (γ-T), a principal form of Vitamin E found in the diet. The quantification of γ-CEHC in biological fluids such as plasma and urine is a critical aspect of nutritional research and in the study of vitamin E metabolism. Due to its low physiological concentrations relative to its parent compound, a highly sensitive and robust analytical method is required for accurate measurement. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, reducing solvent consumption, and enabling analyte concentration. This application note provides a detailed protocol for the solid-phase extraction of γ-CEHC from human plasma, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Gamma-Tocopherol to Gamma-CEHC

The metabolic conversion of γ-tocopherol to γ-CEHC is a multi-step process primarily occurring in the liver. The pathway is initiated by the cytochrome P450 enzyme, CYP4F2, which hydroxylates the terminal methyl group of the tocopherol phytyl tail. This is followed by a series of β-oxidation cycles that shorten the side chain, ultimately yielding the water-soluble γ-CEHC molecule.

metabolic_pathway gamma_tocopherol γ-Tocopherol omega_hydroxylation ω-Hydroxylation (CYP4F2) gamma_tocopherol->omega_hydroxylation hydroxylated_intermediate ω-Hydroxy-γ-tocopherol omega_hydroxylation->hydroxylated_intermediate oxidation Oxidation hydroxylated_intermediate->oxidation carboxylated_intermediate ω-Carboxy-γ-tocopherol oxidation->carboxylated_intermediate beta_oxidation β-Oxidation (multiple steps) carboxylated_intermediate->beta_oxidation gamma_cehc γ-CEHC beta_oxidation->gamma_cehc

Caption: Metabolic pathway of γ-Tocopherol to γ-CEHC.

Experimental Protocol: SPE of γ-CEHC from Human Plasma

This protocol details the solid-phase extraction of γ-CEHC from human plasma using a reversed-phase C18 SPE cartridge.

Materials and Reagents:

  • SPE Cartridges: C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Plasma: Human plasma, collected in EDTA or heparin tubes

  • Internal Standard (IS): Deuterated γ-CEHC (e.g., d4-γ-CEHC) solution of known concentration

  • Methanol (B129727) (MeOH): LC-MS grade

  • Acetonitrile (ACN): LC-MS grade

  • Water: LC-MS grade

  • Formic Acid (FA): LC-MS grade

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • Centrifuge the plasma at 3,000 x g for 10 minutes to pellet any precipitate.

    • In a clean polypropylene (B1209903) tube, combine 500 µL of plasma supernatant with an appropriate amount of the internal standard solution.

    • Add 500 µL of 0.1% formic acid in water to the plasma/IS mixture to precipitate proteins and acidify the sample.

    • Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube for SPE.

  • Solid-Phase Extraction (SPE) Procedure:

    • Cartridge Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge. Do not allow the sorbent to go dry.

    • Cartridge Equilibration: Pass 1 mL of water through the cartridge. Ensure the sorbent does not go dry.

    • Sample Loading: Load the pre-treated plasma supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Drying: Dry the cartridge under vacuum for 5 minutes.

    • Elution: Elute γ-CEHC and the internal standard with 1 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for analysis.

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify & Precipitate Proteins add_is->acidify centrifuge_supernatant Centrifuge & Collect Supernatant acidify->centrifuge_supernatant load Load Sample centrifuge_supernatant->load condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Water) condition->equilibrate equilibrate->load wash Wash (5% Methanol) load->wash elute Elute (Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Caption: Experimental workflow for the SPE of γ-CEHC.

Data Presentation

The performance of the SPE method should be validated to ensure accuracy and precision. The following tables summarize typical quantitative data for the analysis of γ-CEHC in plasma following this solid-phase extraction protocol and subsequent LC-MS/MS analysis.[1][2][3]

Table 1: Method Performance Characteristics

ParameterTypical Value
Recovery≥ 89%[1]
Linearity (r²)> 0.99
Limit of Detection (LOD)2.5 - 5 nmol/L[2]
Limit of Quantification (LOQ)5 - 10 nmol/L

Table 2: Precision of the Method

Precision TypeConcentration LevelRSD (%)
Intra-day (n=5)Low QC3 - 11%[1]
Mid QC3 - 10%[1]
High QC2 - 9%[1]
Inter-day (n=5)Low QC4 - 12%[1][3]
Mid QC4 - 11%[1][3]
High QC3 - 10%[1][3]

RSD: Relative Standard Deviation; QC: Quality Control

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of γ-CEHC from human plasma. The use of C18 reversed-phase SPE offers a reliable and efficient method for sample clean-up and analyte enrichment, leading to high recovery and good precision. This method is suitable for researchers and scientists in the fields of nutrition, pharmacology, and clinical diagnostics who require accurate and reproducible quantification of this important vitamin E metabolite. The provided workflow and performance data serve as a valuable resource for the implementation and validation of this method in a laboratory setting.

References

Application Notes and Protocols for Enzymatic Hydrolysis of γ-CEHC Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carboxyethyl-hydroxychroman (γ-CEHC) is a major, water-soluble metabolite of vitamin E, specifically derived from the degradation of γ-tocopherol and γ-tocotrienol. In biological systems, γ-CEHC is often found in conjugated forms, primarily as glucuronides and sulfates, to facilitate its excretion.[1][2] The analysis of γ-CEHC and its conjugates is crucial for understanding the metabolism, bioavailability, and potential biological activities of vitamin E.

These application notes provide detailed protocols for the enzymatic hydrolysis of γ-CEHC conjugates in biological samples, a critical step for the accurate quantification of total γ-CEHC. The protocols outlined below are designed for researchers in academia and industry involved in nutrition research, pharmacology, and drug development.

Data Presentation

Table 1: Comparison of Hydrolysis Methods for Plasma Conjugated γ-CEHC
Hydrolysis MethodMean Conjugated γ-CEHC (pmol/mL)Standard Deviation (SD)Key FindingReference
Direct Hydrolysis of Whole Plasma41.34.4Underestimates conjugated metabolites[3]
Hydrolysis after Methanol (B129727)/Hexane Extraction148.715.2Provides more accurate quantification[3]
Table 2: Distribution of Free and Conjugated γ-CEHC in Rat Plasma
γ-CEHC FormPercentage of Total γ-CEHCKey FindingReference
Free γ-CEHC< 3%The vast majority of γ-CEHC in plasma is conjugated.[3]
Conjugated γ-CEHC> 97%Highlights the necessity of hydrolysis for total γ-CEHC measurement.[3]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of γ-CEHC Conjugates in Plasma

This protocol describes the extraction and subsequent enzymatic hydrolysis of γ-CEHC conjugates from plasma samples for the determination of total γ-CEHC. A preliminary extraction step is critical for quantitative recovery.[1][3]

Materials:

  • Plasma samples

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Ascorbic acid (60 mM solution)

  • Deionized water

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • β-Glucuronidase/Sulfatase from Helix pomatia (Type H-1, e.g., Sigma-Aldrich Cat. No. S9626)

  • Acetic acid

  • Ethyl acetate (HPLC grade)

  • Nitrogen gas supply

  • Centrifuge

  • Vortex mixer

  • Incubator or water bath at 37°C

Procedure:

  • Sample Preparation and Extraction:

    • To 100 µL of plasma, add 8 µL of 60 mM ascorbic acid and 2 mL of methanol.

    • Add 100 µL of water and 5 mL of hexane.

    • Vortex the mixture thoroughly and then centrifuge to separate the layers.

    • Carefully collect 1.8 mL of the lower methanol/water layer and transfer it to a new tube.

    • Dry the collected fraction under a stream of nitrogen gas.

  • Enzymatic Hydrolysis:

    • Reconstitute the dried residue in 100 µL of deionized water and 125 µL of the enzyme solution. The enzyme solution is prepared by dissolving β-glucuronidase/sulfatase in 0.1 M sodium acetate buffer (pH 5.0) to a concentration of 10 mg/mL (providing approximately 1.25 mg of enzyme per sample).[3][4]

    • Incubate the samples overnight (18-24 hours) at 37°C to ensure complete hydrolysis.[3][4]

  • Extraction of Hydrolyzed γ-CEHC:

    • After incubation, acidify the reaction mixture to pH 3-4 by adding approximately 15-20 µL of acetic acid.

    • Extract the hydrolyzed γ-CEHC twice with 1 mL of ethyl acetate each time.

    • Vortex and centrifuge to ensure proper phase separation.

    • Combine the ethyl acetate layers and dry them under a stream of nitrogen gas.

  • Sample Analysis:

    • Reconstitute the final dried residue in a suitable mobile phase (e.g., 100 µL of 70% methanol/30% water) for analysis by HPLC with fluorescence detection or LC-MS.[3]

Protocol 2: Analysis of Free γ-CEHC in Plasma

This protocol is for the quantification of the unconjugated, free form of γ-CEHC in plasma and serves as a control to determine the amount of conjugated γ-CEHC.

Materials:

  • Plasma samples

  • Methanol (HPLC grade)

  • Phosphate Buffered Saline (PBS)

  • Ascorbic acid (60 mM solution)

  • Acetic acid

  • Ethyl acetate (HPLC grade)

  • Nitrogen gas supply

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 140 µL of methanol and keep on ice for 5 minutes.

    • Add 8 µL of 60 mM ascorbic acid and 200 µL of PBS.

    • Acidify the mixture to pH 3-4 with approximately 20 µL of acetic acid.

  • Extraction of Free γ-CEHC:

    • Extract the free γ-CEHC twice with 1 mL of ethyl acetate each time.

    • Vortex and centrifuge to separate the phases.

    • Combine the ethyl acetate layers and dry them under a stream of nitrogen gas.

  • Sample Analysis:

    • Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 70% methanol/30% water) for analysis.[3]

Visualizations

Vitamin E Metabolism and Conjugation Pathway

VitaminE_Metabolism cluster_0 Vitamin E Metabolism cluster_1 Conjugation cluster_2 Excretion gamma-Tocopherol gamma-Tocopherol Metabolism Metabolism gamma-Tocopherol->Metabolism ω-hydroxylation & β-oxidation gamma-CEHC This compound Metabolism->this compound ConjugationEnzymes UGTs / SULTs This compound->ConjugationEnzymes gamma-CEHC_Conjugates γ-CEHC-Glucuronide γ-CEHC-Sulfate ConjugationEnzymes->gamma-CEHC_Conjugates Urine Urine gamma-CEHC_Conjugates->Urine

Caption: Metabolic pathway of γ-tocopherol to γ-CEHC and its subsequent conjugation for excretion.

Experimental Workflow for Total γ-CEHC Quantification

experimental_workflow start Plasma Sample extraction Methanol/Hexane Extraction start->extraction drying1 Dry Down (Nitrogen) extraction->drying1 hydrolysis Enzymatic Hydrolysis (β-Glucuronidase/Sulfatase, 37°C, overnight) drying1->hydrolysis acidification Acidification (Acetic Acid) hydrolysis->acidification extraction2 Ethyl Acetate Extraction acidification->extraction2 drying2 Dry Down (Nitrogen) extraction2->drying2 reconstitution Reconstitution in Mobile Phase drying2->reconstitution analysis HPLC or LC-MS Analysis reconstitution->analysis

Caption: Workflow for the quantification of total γ-CEHC from plasma samples.

References

Application Notes and Protocols: Synthesis of Stable Isotope-Labeled γ-CEHC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carboxyethyl-hydroxychroman (γ-CEHC) is a major, water-soluble metabolite of γ-tocopherol, the predominant form of Vitamin E in the North American diet. The quantification of γ-CEHC in biological fluids is a critical tool for assessing Vitamin E status and metabolism. Stable isotope-labeled γ-CEHC serves as an essential internal standard for accurate quantification by mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), mitigating matrix effects and improving analytical precision.

This document provides detailed protocols for the chemical synthesis of deuterium-labeled (d2) γ-CEHC and a proposed pathway for carbon-13 (¹³C)-labeled γ-CEHC.

Synthesis of Deuterium-Labeled γ-CEHC (d2-γ-CEHC)

The synthesis of d2-γ-CEHC is achieved through a multi-step process commencing with the synthesis of racemic γ-CEHC, followed by dehydrogenation and subsequent catalytic deuteration.

Part 1: Synthesis of Racemic γ-CEHC

The synthesis of the racemic γ-CEHC scaffold can be accomplished via the condensation of 2,3-dimethylhydroquinone (B130011) with a suitable C5 synthon, such as 4-methyl-4-vinyl-γ-butyrolactone.

Experimental Protocol:

  • Reaction Setup: In a dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dimethylhydroquinone (1 equivalent) in an appropriate anhydrous solvent (e.g., dioxane or toluene).

  • Condensation: Add 4-methyl-4-vinyl-γ-butyrolactone (1.1 equivalents) to the solution.

  • Catalysis: Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 equivalents), dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and quench with water. Extract the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield racemic γ-CEHC.

Part 2: Synthesis of d2-γ-CEHC

The introduction of deuterium (B1214612) atoms at the 3 and 4 positions of the chroman ring is accomplished by a two-step dehydrogenation-deuteration sequence[1][2][3].

Experimental Protocol:

  • Acetylation of γ-CEHC (Optional but recommended for protecting the phenolic hydroxyl group):

    • Dissolve racemic γ-CEHC (1 equivalent) in pyridine.

    • Add acetic anhydride (B1165640) (excess, e.g., 10 equivalents) dropwise at room temperature.

    • Stir the reaction until TLC indicates complete conversion.

    • Work up by adding water and extracting with an organic solvent. Purify to obtain 6-acetyl-γ-CEHC.

  • Dehydrogenation:

    • Dissolve 6-acetyl-γ-CEHC (1 equivalent) in a suitable solvent like dioxane.

    • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.1 equivalents) and stir the mixture at room temperature for 18 hours[1].

    • Extract the reaction mixture with diethyl ether.

    • Purify the resulting oil by flash chromatography (e.g., using a mobile phase of ethyl acetate-hexane-acetic acid) to yield 2,7,8-trimethyl-3,4-dehydro-2-(β-carboxyethyl)-6-hydroxychroman[1]. A yield of approximately 90% can be expected[1].

  • Catalytic Deuteration:

    • Dissolve the purified unsaturated γ-CEHC from the previous step in a solvent suitable for hydrogenation, such as ethyl acetate (B1210297) or methanol.

    • Add a palladium on carbon catalyst (Pd/C, 10 mol%).

    • Stir the suspension under an atmosphere of deuterium gas (D₂) at room temperature until the reaction is complete (monitor by TLC or NMR).

    • Filter the reaction mixture through celite to remove the catalyst.

    • Evaporate the solvent to yield d2-γ-CEHC. Confirm the incorporation and position of deuterium by ¹H NMR and mass spectrometry.

Quantitative Data Summary for d2-γ-CEHC Synthesis:

StepReactantsKey ReagentsProductTypical YieldPurity
Dehydrogenation6-acetyl-γ-CEHCDDQ2,7,8-trimethyl-3,4-dehydro-2-(β-carboxyethyl)-6-hydroxychroman~90%[1]>95% (after chromatography)
DeuterationUnsaturated γ-CEHCD₂, Pd/Cd2-γ-CEHC>95%>98%

Proposed Synthesis of ¹³C-Labeled γ-CEHC

For the synthesis of γ-CEHC with a ¹³C label in the carboxyethyl side chain, a strategy involving the use of a ¹³C-labeled precursor is proposed. A plausible route would adapt the synthesis of racemic γ-CEHC by using a ¹³C-labeled C3 synthon that forms the propionic acid side chain.

Proposed Experimental Protocol:

  • Preparation of a ¹³C-labeled synthon: A suitable starting material would be a propionic acid derivative with ¹³C at a desired position, for example, [1-¹³C]-3-bromopropionic acid or a protected derivative thereof.

  • Alkylation of a Chroman Precursor: Synthesize a 6-hydroxy-2,7,8-trimethylchroman-2-yl intermediate.

  • Coupling Reaction: Couple the chroman intermediate with the ¹³C-labeled C3 synthon via a suitable reaction, such as a Grignard reaction or alkylation, to form the ¹³C-labeled carboxyethyl side chain.

  • Deprotection and Purification: If protecting groups were used, deprotect to yield the final ¹³C-labeled γ-CEHC. Purify the product using column chromatography.

Visualizations

Signaling Pathway: Metabolism of γ-Tocopherol to γ-CEHC

G gamma_tocopherol γ-Tocopherol omega_hydroxylation ω-Hydroxylation (CYP4F2) gamma_tocopherol->omega_hydroxylation beta_oxidation β-Oxidation (multiple cycles) omega_hydroxylation->beta_oxidation gamma_cehc γ-CEHC beta_oxidation->gamma_cehc

Caption: Metabolic pathway of γ-Tocopherol to γ-CEHC.

Experimental Workflow: Synthesis of d2-γ-CEHC

G cluster_0 Synthesis of Racemic γ-CEHC cluster_1 Deuterium Labeling start 2,3-Dimethylhydroquinone + 4-Methyl-4-vinyl-γ-butyrolactone step1 Condensation (Lewis Acid) start->step1 product1 Racemic γ-CEHC step1->product1 step2 Dehydrogenation (DDQ) product1->step2 intermediate Unsaturated γ-CEHC step2->intermediate step3 Catalytic Deuteration (D₂, Pd/C) intermediate->step3 final_product d2-γ-CEHC step3->final_product

References

Application Notes: Gamma-CEHC as a Biomarker for Gamma-Tocopherol Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-tocopherol (B30145) (γ-tocopherol) is a principal form of vitamin E in the U.S. diet, yet its in vivo status is not as well-characterized as alpha-tocopherol. Emerging research highlights the unique anti-inflammatory and antioxidant properties of γ-tocopherol and its metabolites. One such metabolite, 2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman (γ-CEHC), has been identified as a reliable biomarker for assessing γ-tocopherol intake. This document provides detailed application notes and protocols for the quantification of γ-CEHC in biological matrices.

Gamma-CEHC is a water-soluble metabolite of γ-tocopherol, primarily excreted in the urine.[1] Its concentration in urine and plasma directly correlates with the dietary intake of γ-tocopherol, making it a valuable tool for nutritional assessment, clinical studies, and drug development programs where γ-tocopherol's effects are investigated. Following ingestion, γ-tocopherol is metabolized in the liver, where its phytyl tail is degraded through a series of oxidation steps, ultimately forming γ-CEHC.[2]

Data Presentation

The following tables summarize quantitative data on γ-CEHC levels in response to γ-tocopherol supplementation from various studies.

Table 1: Plasma γ-CEHC Concentrations in Response to γ-Tocopherol Supplementation

Study PopulationSupplementation RegimenBaseline Plasma γ-CEHC (nmol/L)Post-Supplementation Plasma γ-CEHC (nmol/L)Fold IncreaseReference
Healthy Volunteers100 mg of deuterium-labeled γ-tocopherol acetate (B1210297)160.7 ± 44.920 to 40-fold increase at 9-12 h20-40[3]
Healthy VolunteersγT-enriched geltabs (612 mg γT) every 12 hrs for 3 doses0.2 (0.06-0.5) μM7.3 (1.8-14.8) μM~36.5[4]
Subjects with Metabolic Syndrome800 mg/day γ-tocopherol for 6 weeksNot specifiedSignificantly increased (P<0.001)-[5]
Healthy Subjects100 mg γ-tocopherol acetate0.191 µmol/L6-14 fold increase at 6-12 h6-14[6]

Table 2: Urinary γ-CEHC Excretion in Response to γ-Tocopherol Supplementation

Study PopulationSupplementation RegimenBaseline Urinary γ-CEHC (µmol/g creatinine)Post-Supplementation Urinary γ-CEHC (µmol/g creatinine)Fold IncreaseReference
Healthy Subjects30 mg deuterated γ-tocopherolNot specified~7.5% of dose excreted as γ-CEHC-[4]
Healthy Subjects125 mg γ-tocotrienyl acetateBaseline4 to 6-fold increase4-6[7]
Healthy Subjects24-h urine pools2.5 to 31.5--[8]
Older Adults (Lifelines-MINUTHE Study)Dietary intakeMedian: 1.5 (0.5–3.5) µmol/24hPositively associated with dietary vitamin E intake-[9]

Experimental Protocols

Protocol 1: Quantification of γ-CEHC in Human Urine by LC-MS/MS

This protocol is adapted from methodologies described in the literature for the analysis of urinary vitamin E metabolites.[10][11]

1. Materials and Reagents:

  • γ-CEHC analytical standard

  • Deuterated γ-CEHC (d2-γ-CEHC) internal standard[8]

  • β-glucuronidase/sulfatase from Helix pomatia

  • Formic acid, LC-MS grade

  • Methanol (B129727), LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Ascorbic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • To 100 µL of urine, add 10 µL of d2-γ-CEHC internal standard solution.

  • Add 500 µL of 0.1 M acetate buffer (pH 5.0).

  • Add 10 µL of β-glucuronidase/sulfatase solution (2500 units/mL) to hydrolyze conjugated γ-CEHC.

  • Incubate the mixture at 37°C for 2 hours.

  • Acidify the sample by adding 10 µL of formic acid.

  • Perform solid-phase extraction (SPE) to clean up the sample.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute γ-CEHC with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • LC System: High-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • MRM Transitions:

    • γ-CEHC: Monitor the transition of m/z 263.1 -> [specific fragment ion].

    • d2-γ-CEHC: Monitor the transition of m/z 265.1 -> [specific fragment ion].

4. Quantification:

  • Generate a standard curve by plotting the peak area ratio of γ-CEHC to d2-γ-CEHC against the concentration of the γ-CEHC standards.

  • Calculate the concentration of γ-CEHC in the urine samples based on the standard curve.

  • Normalize the results to urinary creatinine (B1669602) concentration.

Protocol 2: Quantification of γ-CEHC in Human Plasma by GC-MS

This protocol is based on established methods for the analysis of vitamin E metabolites in plasma.[3]

1. Materials and Reagents:

  • γ-CEHC analytical standard

  • Deuterated γ-CEHC (d2-γ-CEHC) internal standard

  • Hexane (B92381), GC grade

  • Ethyl acetate, GC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270), anhydrous

2. Sample Preparation:

  • To 500 µL of plasma, add 10 µL of d2-γ-CEHC internal standard solution.

  • Add 1 mL of ethanol (B145695) to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction by adding 2 mL of hexane, vortexing for 1 minute, and centrifuging to separate the phases.

  • Transfer the upper hexane layer to a new tube.

  • Repeat the extraction with another 2 mL of hexane and combine the hexane layers.

  • Evaporate the combined hexane extracts to dryness under nitrogen.

  • Derivatize the residue by adding 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

  • Incubate at 60°C for 30 minutes.

3. GC-MS Analysis:

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for steroid and drug analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor:

    • γ-CEHC derivative: Monitor characteristic fragment ions.

    • d2-γ-CEHC derivative: Monitor corresponding fragment ions.

4. Quantification:

  • Create a standard curve by analyzing derivatized γ-CEHC standards and plotting the peak area ratio of the analyte to the internal standard against concentration.

  • Determine the concentration of γ-CEHC in the plasma samples from the standard curve.

Mandatory Visualization

Gamma_Tocopherol_Metabolism cluster_intake Dietary Intake cluster_liver Liver Metabolism cluster_excretion Excretion Gamma_Tocopherol γ-Tocopherol CYP4F2 CYP4F2-mediated ω-hydroxylation Gamma_Tocopherol->CYP4F2 Absorption Side_Chain_Oxidation Phytyl Tail Side-Chain Oxidation CYP4F2->Side_Chain_Oxidation Beta_Oxidation β-Oxidation Side_Chain_Oxidation->Beta_Oxidation Gamma_CEHC_Metabolite γ-CEHC (2,7,8-trimethyl-2-(β-carboxyethyl) -6-hydroxychroman) Beta_Oxidation->Gamma_CEHC_Metabolite Urine Urine Gamma_CEHC_Metabolite->Urine Excreted Plasma Plasma Gamma_CEHC_Metabolite->Plasma Circulates

Caption: Metabolic pathway of γ-tocopherol to γ-CEHC.

Experimental_Workflow_Urine Start Urine Sample Collection Spike Spike with Internal Standard (d2-γ-CEHC) Start->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Hydrolysis Acidification Acidification Hydrolysis->Acidification SPE Solid Phase Extraction (SPE) Acidification->SPE Dry_Reconstitute Dry Down & Reconstitute SPE->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Quantification Data Analysis & Quantification LCMS->Quantification

Caption: Workflow for urinary γ-CEHC analysis.

Logical_Relationship Intake Increased γ-Tocopherol Intake Metabolism Increased Hepatic Metabolism Intake->Metabolism leads to CEHC_Levels Elevated γ-CEHC in Plasma & Urine Metabolism->CEHC_Levels results in Biomarker γ-CEHC as a Reliable Biomarker CEHC_Levels->Biomarker establishes

Caption: Rationale for γ-CEHC as a biomarker.

References

Application Notes and Protocols for In Vitro Cell Culture Experiments with Gamma-CEHC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro cell culture experiments with Gamma-Carboxyethyl Hydroxychroman (Gamma-CEHC), a major metabolite of gamma-tocopherol. The following sections detail the biological activities of this compound, protocols for key experiments, and quantitative data from relevant studies.

Introduction to this compound

This compound is a water-soluble metabolite of gamma-tocopherol, the predominant form of Vitamin E in the U.S. diet. Emerging research has highlighted that this compound possesses unique biological activities independent of its parent compound, including potent anti-inflammatory, antioxidant, and anticancer properties. These attributes make it a molecule of significant interest for therapeutic development. In vitro cell culture models are invaluable tools for elucidating the mechanisms of action of this compound and evaluating its potential as a therapeutic agent.

Biological Activities and Mechanisms of Action

This compound has been shown to exert its effects through the modulation of several key signaling pathways.

  • Anti-Inflammatory Activity: this compound is a potent inhibitor of the inflammatory response. It has been demonstrated to inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2) by targeting cyclooxygenase-2 (COX-2) activity.[1][2] Furthermore, it can suppress the activation of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and the c-Jun N-terminal kinase (JNK) signaling pathway.[1]

  • Antioxidant Activity: As a metabolite of an antioxidant vitamin, this compound exhibits cytoprotective effects against oxidative stress. It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).

  • Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties, including the ability to inhibit cancer cell proliferation and induce apoptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro effects of this compound and its parent compound, gamma-tocopherol.

Table 1: Anti-inflammatory Activity of this compound and Gamma-Tocopherol

CompoundCell LineAssayStimulantIC50 / Effective ConcentrationReference
Gamma-TocopherolRAW 264.7 (Murine Macrophages)PGE2 Synthesis InhibitionLPS7.5 ± 2 µM[1]
Gamma-TocopherolA549 (Human Lung Epithelial)PGE2 Synthesis InhibitionIL-1β4 ± 1 µM[1]
This compoundEOC-20 (Murine Microglia)PGE2 Synthesis InhibitionTNF-α~66 µM[2]
Alpha-CEHCEOC-20 (Murine Microglia)PGE2 Synthesis InhibitionTNF-α~74 µM[2]

Table 2: Anticancer Activity of Gamma-Tocopherol and Related Compounds

CompoundCell LineAssayIC50 / Effective ConcentrationReference
Gamma-TocopherolDU-145 (Prostate Carcinoma)Growth InhibitionMore significant than alpha-tocopherol
Gamma-TocotrienolHT-29 (Colon Carcinoma)Growth Inhibition31.7 µmol/L (48 h)

Note: Specific IC50 values for this compound in anticancer assays are not widely reported in the reviewed literature. The provided data for related compounds can serve as a preliminary guide for dose-ranging studies.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways of this compound

Gamma_CEHC_Signaling cluster_inflammation Anti-Inflammatory Pathway cluster_antioxidant Antioxidant Pathway Inflammatory Stimuli\n(LPS, IL-1β, TNF-α) Inflammatory Stimuli (LPS, IL-1β, TNF-α) COX-2 COX-2 Inflammatory Stimuli\n(LPS, IL-1β, TNF-α)->COX-2 IKK Complex IKK Complex Inflammatory Stimuli\n(LPS, IL-1β, TNF-α)->IKK Complex PGE2 Synthesis PGE2 Synthesis COX-2->PGE2 Synthesis This compound This compound This compound->COX-2 Inhibits This compound->IKK Complex Inhibits Nrf2\n(Cytoplasmic) Nrf2 (Cytoplasmic) This compound->Nrf2\n(Cytoplasmic) Promotes Translocation NF-κB Activation NF-κB Activation IKK Complex->NF-κB Activation Oxidative Stress Oxidative Stress Oxidative Stress->Nrf2\n(Cytoplasmic) Nrf2\n(Nuclear) Nrf2 (Nuclear) Nrf2\n(Cytoplasmic)->Nrf2\n(Nuclear) ARE\n(Antioxidant Response Element) ARE (Antioxidant Response Element) Nrf2\n(Nuclear)->ARE\n(Antioxidant Response Element) HO-1 Expression HO-1 Expression ARE\n(Antioxidant Response Element)->HO-1 Expression

Caption: Signaling pathways modulated by this compound.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7, A549, MCF-7) Cell_Seeding 2. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Pre_treatment 4. Pre-treat Cells with this compound (various concentrations) Cell_Seeding->Pre_treatment Gamma_CEHC_Prep 3. Prepare this compound Stock Solution (in appropriate solvent, e.g., DMSO or ethanol) Gamma_CEHC_Prep->Pre_treatment Stimulation 5. Add Stimulant (if applicable) (e.g., LPS, TNF-α) Pre_treatment->Stimulation Incubation 6. Incubate for a Defined Period Stimulation->Incubation Sample_Collection 7. Collect Supernatant or Cell Lysate Incubation->Sample_Collection Assay 8. Perform Specific Assay (e.g., ELISA, Luciferase, MTT) Sample_Collection->Assay Data_Acquisition 9. Measure Signal (Absorbance, Fluorescence, Luminescence) Assay->Data_Acquisition Data_Analysis 10. Analyze Data (Calculate IC50, etc.) Data_Acquisition->Data_Analysis

Caption: General workflow for in vitro experiments with this compound.

Experimental Protocols

Anti-inflammatory Assay: Prostaglandin E2 (PGE2) Synthesis Inhibition

Objective: To quantify the inhibitory effect of this compound on PGE2 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • LPS from E. coli

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • PGE2 ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2.5 x 10^5 cells/mL (100 µL/well) and incubate overnight to allow for cell adherence.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve desired working concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the culture medium and pre-treat the cells with 100 µL of medium containing various concentrations of this compound for 2 hours. Include a vehicle control (medium with DMSO).

  • Stimulation: Add 10 µL of LPS solution to a final concentration of 1 µg/mL to each well (except for the negative control wells) to induce PGE2 production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the supernatant for PGE2 analysis.

  • PGE2 ELISA: Perform the PGE2 ELISA according to the manufacturer's instructions to determine the concentration of PGE2 in the supernatants.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each this compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value.

Anticancer Assay: Cell Viability (MTT Assay)

Objective: To assess the effect of this compound on the viability of a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • RPMI-1640 medium

  • FBS

  • Penicillin-Streptomycin

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours.

  • Treatment: Treat the cells with 100 µL of medium containing various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value.

Antioxidant Assay: Nrf2 Nuclear Translocation (Immunofluorescence)

Objective: To visualize the effect of this compound on the translocation of Nrf2 from the cytoplasm to the nucleus in a suitable cell line (e.g., Hepa1c1c7).

Materials:

  • Hepa1c1c7 cells

  • Appropriate cell culture medium

  • This compound

  • Glass coverslips

  • 24-well plate

  • Paraformaldehyde (4%)

  • Triton X-100 (0.25%)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody against Nrf2

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed Hepa1c1c7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at the desired concentration and for the appropriate time.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 1 hour.

  • Antibody Incubation: Incubate with the primary anti-Nrf2 antibody overnight at 4°C, followed by incubation with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes and mount the coverslips on microscope slides with mounting medium.

  • Imaging: Visualize the cells under a fluorescence microscope. Increased co-localization of the Nrf2 signal with the DAPI signal indicates nuclear translocation.

Troubleshooting and Considerations

  • Solubility of this compound: this compound is more water-soluble than its parent compound. However, for high stock concentrations, a small amount of an organic solvent like DMSO or ethanol (B145695) may be necessary. Always include a vehicle control in your experiments.

  • Dose and Time Optimization: The optimal concentration of this compound and the treatment duration will vary depending on the cell type and the specific assay. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions.

  • Cell Line Specificity: The biological effects of this compound may be cell-type specific. It is recommended to test its activity in multiple relevant cell lines.

  • Assay Controls: Always include appropriate positive and negative controls in your experiments to ensure the validity of your results.

These application notes and protocols are intended to serve as a guide for researchers investigating the in vitro effects of this compound. Adaptation and optimization of these protocols may be necessary for specific experimental goals.

References

Application Notes and Protocols for Studying Gamma-CEHC Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carboxyethyl-hydroxychroman (γ-CEHC) is a water-soluble metabolite of gamma-tocopherol (B30145) (γ-T), a major form of vitamin E found in the diet. Emerging research has highlighted the unique biological activities of γ-CEHC, distinct from its parent compound, particularly its potent anti-inflammatory and natriuretic effects.[1][2] These properties make γ-CEHC a compelling molecule for investigation in the context of inflammatory diseases and cardiovascular conditions.

These application notes provide detailed protocols for researchers to study the anti-inflammatory and potential cardiovascular effects of γ-CEHC in established preclinical animal models. The protocols are designed to be comprehensive, offering guidance on experimental design, compound administration, and endpoint analysis.

Animal Models

The most commonly utilized animal models for studying inflammation and cardiovascular effects relevant to γ-CEHC research are rodents, specifically rats and mice.

  • Rats: Wistar and Sprague-Dawley rats are frequently used for inflammation and pharmacokinetic studies. The Spontaneously Hypertensive Rat (SHR) is the most widely used model for genetic hypertension and is suitable for investigating cardiovascular effects.[3][4]

  • Mice: Various strains, including C57BL/6, are used for inflammation models.

The choice of model will depend on the specific research question. For general anti-inflammatory screening, Wistar or Sprague-Dawley rats are appropriate. For studies focused on blood pressure and cardiovascular remodeling, the SHR model is recommended.

General Guidelines for Gamma-CEHC Administration

A significant portion of existing research focuses on the administration of the precursor, γ-tocopherol, and subsequent measurement of γ-CEHC as a metabolite.[1][5] Protocols for the direct administration of γ-CEHC are less common. The following are general guidelines and proposed starting points for direct administration studies.

Formulation:

For intravenous (IV) administration, γ-CEHC should be dissolved in a sterile, aqueous vehicle such as saline. For oral gavage, γ-CEHC can be dissolved in water or a suitable vehicle like corn oil. Given its water-soluble nature, an aqueous solution is often appropriate.

Routes of Administration:

  • Oral Gavage: A common and effective route for delivering precise doses.

  • Intraperitoneal (IP) Injection: Suitable for systemic administration and bypassing first-pass metabolism.

  • Intravenous (IV) Injection: Allows for direct entry into the systemic circulation and is useful for pharmacokinetic studies.

Protocols for Studying Anti-Inflammatory Effects

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Objective: To evaluate the ability of γ-CEHC to reduce acute inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • P plethysmometer

  • Administration supplies (oral gavage needles, syringes)

Protocol:

  • Animal Acclimation: Acclimate rats for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline, administered by the chosen route)

    • γ-CEHC (various doses, e.g., 1, 5, 10 mg/kg)

    • Positive Control (e.g., Indomethacin, 5-10 mg/kg, IP)

  • Compound Administration: Administer γ-CEHC or vehicle 60 minutes before carrageenan injection. The route can be oral gavage or IP injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions.

Objective: To assess the effect of γ-CEHC on the production of pro-inflammatory cytokines.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Administration supplies

  • ELISA kits for TNF-α, IL-6, and IL-1β

Protocol:

  • Animal Acclimation and Grouping: Similar to the paw edema model.

  • Compound Administration: Administer γ-CEHC or vehicle (e.g., IP or IV) 30-60 minutes before LPS challenge.

  • Induction of Inflammation: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.

  • Sample Collection: At a predetermined time point (e.g., 1.5-2 hours for peak TNF-α, 4-6 hours for IL-6), collect blood via cardiac puncture under terminal anesthesia.

  • Cytokine Analysis: Separate serum and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare cytokine levels between the γ-CEHC-treated groups and the vehicle control group.

Protocol for Studying Cardiovascular Effects

Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To determine if γ-CEHC can lower blood pressure in a model of genetic hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) (12-16 weeks old)

  • This compound

  • Vehicle

  • Tail-cuff plethysmography system for non-invasive blood pressure measurement or telemetry implants for continuous monitoring.

Protocol:

  • Animal Acclimation and Baseline Measurement: Acclimate rats to the blood pressure measurement procedure for several days to obtain stable baseline readings.

  • Grouping: Divide animals into vehicle control and γ-CEHC treatment groups.

  • Compound Administration: Administer γ-CEHC or vehicle daily for a specified period (e.g., 2-4 weeks) via oral gavage or in drinking water. Dosing can be based on studies with γ-tocopherol that showed natriuretic effects.[1]

  • Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at regular intervals (e.g., weekly) throughout the study.

  • Data Analysis: Compare the changes in blood pressure from baseline between the γ-CEHC and vehicle-treated groups.

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of directly administered γ-CEHC.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins.

  • Administration: Administer a single bolus of γ-CEHC intravenously (e.g., 1-5 mg/kg). For oral bioavailability, a separate group will receive γ-CEHC via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Quantification of γ-CEHC: Analyze plasma concentrations of γ-CEHC using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability using appropriate software.

Data Presentation

Table 1: Proposed Pharmacokinetic Parameters of Intravenously Administered this compound in Rats

ParameterUnitValue (Example)
Cmaxng/mLTo be determined
TmaxhTo be determined
AUC(0-t)ng*h/mLTo be determined
t1/2hTo be determined
ClearanceL/h/kgTo be determined
VdL/kgTo be determined

Table 2: Effects of Gamma-Tocopherol Administration on Inflammatory Markers (Data from γ-T studies, indicative for γ-CEHC effects)

Animal ModelTreatmentMarkerResultReference
Wistar Ratγ-T (33-100 mg/kg)PGE2 (Carrageenan-induced)Significant Inhibition[6]
Wistar Ratγ-T (33-100 mg/kg)LTB4 (Carrageenan-induced)Significant Inhibition[6]
Wistar Ratγ-T (100 mg/kg)TNF-α (Carrageenan-induced)65% Reduction[7]
F344/N Ratγ-T (oral gavage)Neutrophil Infiltration (LPS-induced)Significant Reduction[8][9]

Table 3: Effects of Gamma-Tocopherol Metabolites on Cardiovascular Parameters (Proposed Study)

Animal ModelTreatmentParameterExpected Outcome
SHR Ratγ-CEHCSystolic Blood PressureReduction
SHR Ratγ-CEHCDiastolic Blood PressureReduction
SHR Ratγ-CEHCUrinary Sodium ExcretionIncrease

Visualization of Pathways and Workflows

G cluster_inflammation Inflammatory Stimulus (LPS, Carrageenan) cluster_pathway Pro-inflammatory Signaling cluster_intervention This compound Intervention Inflammatory Stimulus Inflammatory Stimulus NF-kB Activation NF-kB Activation Inflammatory Stimulus->NF-kB Activation COX-2 Upregulation COX-2 Upregulation NF-kB Activation->COX-2 Upregulation 5-LOX Upregulation 5-LOX Upregulation NF-kB Activation->5-LOX Upregulation Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB Activation->Pro-inflammatory Cytokines Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Upregulation->Prostaglandins (PGE2) Leukotrienes (LTB4) Leukotrienes (LTB4) 5-LOX Upregulation->Leukotrienes (LTB4) Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Prostaglandins (PGE2)->Inflammation Leukotrienes (LTB4)->Inflammation This compound This compound This compound->COX-2 Upregulation Inhibition This compound->5-LOX Upregulation Inhibition

Caption: Anti-inflammatory mechanism of this compound.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema Acclimation Animal Acclimation (1 week) Grouping Grouping (Vehicle, this compound, Positive Control) Acclimation->Grouping Dosing Compound Administration (t = -60 min) Grouping->Dosing Induction Carrageenan Injection (t = 0) Dosing->Induction Measurement Paw Volume Measurement (t = 1, 2, 3, 4, 5 hr) Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

G cluster_oxidative_stress Oxidative Stress cluster_nrf2_pathway Nrf2/HO-1 Pathway cluster_intervention This compound Intervention Oxidative Stress Oxidative Stress Nrf2 Activation Nrf2 Activation Oxidative Stress->Nrf2 Activation HO-1 Upregulation HO-1 Upregulation Nrf2 Activation->HO-1 Upregulation Antioxidant Response Antioxidant Response HO-1 Upregulation->Antioxidant Response Antioxidant Response->Oxidative Stress Reduction This compound This compound This compound->Nrf2 Activation Potential Activation

Caption: The Nrf2/HO-1 antioxidant pathway.

References

Application Notes and Protocols for the Quantification of γ-Carboxyethyl Hydroxychroman (γ-CEHC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Carboxyethyl hydroxychroman (γ-CEHC) is a water-soluble metabolite of gamma-tocopherol (B30145) (γ-T), a prominent form of vitamin E found in the diet. Unlike its parent compound, γ-CEHC exhibits unique biological activities, including anti-inflammatory and natriuretic properties. Accurate quantification of γ-CEHC in biological matrices is crucial for understanding the metabolism, bioavailability, and physiological roles of vitamin E, and for investigating its potential as a biomarker for various health conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of γ-CEHC in complex biological samples such as plasma and serum.

Experimental Protocols

This section details the methodologies for the quantification of γ-CEHC in human plasma or serum using LC-MS/MS.

Preparation of Standards and Quality Controls
  • Stock Solution: Prepare a stock solution of γ-CEHC analytical standard in a suitable organic solvent (e.g., methanol (B129727) or ethanol) at a concentration of 1 mg/mL. Store at -20°C or lower.

  • Working Standard Solutions: Serially dilute the stock solution with the same solvent to prepare a series of working standard solutions at concentrations appropriate for constructing a calibration curve (e.g., 0.1 to 1000 ng/mL).

  • Internal Standard (IS): The ideal internal standard is a stable isotope-labeled γ-CEHC (e.g., d4-γ-CEHC).[1] If unavailable, a structurally related compound that is not endogenously present in the sample matrix can be used after thorough validation.[2] Prepare a stock solution of the IS and a working solution at a fixed concentration (e.g., 100 ng/mL).

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into a surrogate matrix (e.g., charcoal-stripped serum or a synthetic matrix) to prepare calibration standards at a minimum of six concentration levels. Prepare QCs at a minimum of three concentration levels (low, medium, and high) in the same manner.

Sample Preparation from Human Plasma/Serum

This protocol is designed for the extraction of γ-CEHC from plasma or serum samples.

Materials:

  • Human plasma or serum samples

  • Internal Standard (IS) working solution

  • Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol, ice-cold)

  • Centrifuge capable of reaching >10,000 x g

  • Evaporation system (e.g., nitrogen evaporator or vacuum centrifuge)

  • Reconstitution solvent (e.g., mobile phase A or a mixture of mobile phase A and B)

Procedure:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of each sample, calibration standard, and QC, add a precise volume of the IS working solution (e.g., 10 µL). Vortex briefly.

  • Add three volumes of ice-cold protein precipitation solvent (e.g., 300 µL of acetonitrile) to each tube.[3]

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C or using a vacuum centrifuge.

  • Reconstitute the dried extract in a specific volume of the reconstitution solvent (e.g., 100 µL). Vortex to ensure complete dissolution.

  • Centrifuge the reconstituted samples to pellet any remaining particulates.

  • Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example): [4]

  • Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[4]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

  • Gradient Elution: An example gradient is as follows:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for γ-CEHC.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These must be optimized for the specific instrument. The precursor ion will be the deprotonated molecule [M-H]⁻. Example transitions are:

    • γ-CEHC: Q1 (m/z) -> Q3 (m/z) - To be determined empirically on the specific instrument.

    • Internal Standard (e.g., d4-γ-CEHC): Q1 (m/z) -> Q3 (m/z) - To be determined empirically on the specific instrument.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

Data Presentation

The following table summarizes quantitative data for γ-CEHC from the literature.

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MSHuman Plasma0.0025 - 1 µM5 nmol/LNot Reported[5]
LC-MS/MSEquine Plasma/Serum0.1 - 1000 ng/mL8 - 330 pg/mLNot Reported[6]

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma/Serum) add_is Addition of Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Supernatant Collection centrifuge1->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 final_sample Sample for Analysis centrifuge2->final_sample lc_separation Chromatographic Separation (Reversed-Phase C18) final_sample->lc_separation ms_detection Mass Spectrometric Detection (ESI-, MRM) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Experimental workflow for γ-CEHC quantification.

G cluster_pathway Proposed Signaling Pathway of γ-CEHC cluster_inflammation Anti-inflammatory Effects cluster_vasculoprotection Vasculoprotective Effects gamma_cehc γ-CEHC nfkb NF-κB Pathway gamma_cehc->nfkb Inhibition enose eNOS (endothelial Nitric Oxide Synthase) gamma_cehc->enose Enhances inflammatory_cytokines Inflammatory Cytokines (e.g., IL-6) nfkb->inflammatory_cytokines Induces adhesion_molecules Adhesion Molecules (e.g., VCAM-1, ICAM-1) nfkb->adhesion_molecules Induces no_production Nitric Oxide (NO) Production enose->no_production vasodilation Vasodilation no_production->vasodilation

Caption: Proposed signaling pathway of γ-CEHC.

References

Measuring Gamma-CEHC: A Comparative Guide to Using Plasma and Serum

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carboxyethyl hydroxychroman (γ-CEHC) is a water-soluble metabolite of gamma-tocopherol, a form of vitamin E. Its quantification in biological fluids is crucial for studies related to vitamin E metabolism, oxidative stress, and the development of therapeutics targeting these pathways. A common question in assay development and clinical research is the choice of the optimal blood-derived matrix: plasma or serum. This document provides a detailed comparison of plasma and serum for the measurement of γ-CEHC, including pre-analytical considerations, detailed experimental protocols, and a summary of expected quantitative results.

Plasma Versus Serum: A Comparative Overview

The fundamental difference between plasma and serum lies in the presence of fibrinogen and other clotting factors in plasma, which are consumed during the coagulation process to form the fibrin (B1330869) clot in serum. This distinction can influence the concentration and stability of various analytes.

For the measurement of γ-CEHC, both plasma and serum can be utilized. However, the choice of matrix may have implications for sample handling, assay performance, and data interpretation.

Key Considerations:

  • Stability: Studies have shown that γ-CEHC is stable in plasma, with no significant degradation observed during overnight storage at 4°C. Furthermore, the type of anticoagulant used for plasma collection (e.g., EDTA, lithium heparin, sodium heparin) does not appear to significantly affect γ-CEHC concentrations.[1] This inherent stability is a significant advantage when using plasma, as it allows for more flexibility in sample processing times.

  • Coagulation Process: The coagulation cascade involves platelet activation and the release of various factors, which could theoretically influence the levels of certain metabolites. While direct comparative studies on γ-CEHC in matched plasma and serum samples are limited, for many small molecules, the differences are often minimal. However, for some analytes, the clotting process can lead to either an increase or decrease in concentration in serum compared to plasma.

  • Matrix Effects: The protein and lipid composition of plasma and serum can differ, potentially leading to matrix effects in analytical methods such as mass spectrometry. These effects can influence the ionization efficiency of the analyte, leading to either suppression or enhancement of the signal. Method validation in the chosen matrix is therefore critical.

  • Sample Volume: Plasma typically yields a slightly higher volume from a given amount of whole blood compared to serum. This can be a consideration when sample volume is limited.

Recommendation:

Based on the available evidence of its stability, plasma is a highly suitable, and potentially preferred, matrix for the measurement of γ-CEHC. The use of anticoagulants prevents the complexities of the coagulation cascade, which could introduce variability. However, serum remains a viable alternative, provided that sample collection and processing are standardized and the analytical method is properly validated for this matrix.

Quantitative Data Summary

The following table summarizes typical concentrations and analytical parameters for γ-CEHC measurement in human plasma and serum based on published literature.

ParameterPlasmaSerumReference(s)
Endogenous Concentration Range (unsupplemented) 10 - 40 nmol/LTypically in a similar range to plasma, though direct comparative studies are limited.[1]
Limit of Detection (LOD) - GC/MS 5 nmol/LNot explicitly stated, but expected to be similar to plasma.
Limit of Quantification (LOQ) - GC/MS Not explicitly statedNot explicitly stated
EIA Kit Detection Limit (80% B/B0) ~150 pg/mL~150 pg/mL

Experimental Protocols

I. Blood Sample Collection and Processing

A standardized pre-analytical workflow is critical to ensure the accuracy and reproducibility of γ-CEHC measurements.

Blood_Collection_Workflow cluster_plasma Plasma Preparation cluster_serum Serum Preparation p1 Collect whole blood in EDTA or Heparin tube p2 Gently invert tube 8-10 times p1->p2 p3 Centrifuge at 1,500 x g for 15 min at 4°C p2->p3 p4 Aspirate plasma supernatant p3->p4 storage Store aliquots at -80°C until analysis p4->storage s1 Collect whole blood in a plain tube s2 Allow to clot at room temp for 30-60 min s1->s2 s3 Centrifuge at 1,500 x g for 15 min at 4°C s2->s3 s4 Aspirate serum supernatant s3->s4 s4->storage LCMS_Workflow start Plasma or Serum Sample step1 Add internal standard (e.g., d4-γ-CEHC) start->step1 step2 Protein Precipitation (e.g., with acetonitrile) step1->step2 step3 Vortex and Centrifuge step2->step3 step4 Transfer supernatant step3->step4 step5 Evaporate to dryness under nitrogen step4->step5 step6 Reconstitute in mobile phase step5->step6 step7 LC-MS/MS Analysis step6->step7 VitaminE_Metabolism gamma_T γ-Tocopherol (Dietary Intake) absorption Intestinal Absorption gamma_T->absorption liver Liver Metabolism absorption->liver p450 Cytochrome P450 (CYP4F2, etc.) liver->p450 beta_ox Peroxisomal β-oxidation p450->beta_ox Phytyl tail truncation gamma_CEHC γ-CEHC beta_ox->gamma_CEHC circulation Circulation in Plasma/Serum gamma_CEHC->circulation excretion Urinary Excretion (as glucuronide/sulfate conjugates) circulation->excretion

References

Protocol for Assessing Gamma-CEHC Natriuretic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-carboxyethyl-hydroxychroman (γ-CEHC) is a water-soluble metabolite of gamma-tocopherol (B30145) and gamma-tocotrienol, which are isoforms of Vitamin E.[1][2][3] Emerging research has identified γ-CEHC as an endogenous natriuretic factor, playing a role in the regulation of sodium and water balance.[4][5] Unlike traditional natriuretic peptides, γ-CEHC presents a novel mechanism for potential therapeutic intervention in conditions characterized by sodium and fluid retention, such as hypertension and heart failure. These application notes provide a comprehensive overview and detailed protocols for assessing the natriuretic activity of γ-CEHC in both in vivo and in vitro research settings. The methodologies described are intended to guide researchers in the consistent and reproducible evaluation of γ-CEHC and its precursors.

Pre-clinical In Vivo Assessment of Natriuretic Activity in Rodent Models

The in vivo assessment of γ-CEHC's natriuretic activity typically involves the oral administration of its precursors, such as γ-tocopherol or γ-tocotrienol, to rodent models.[4][5] This is due to γ-CEHC being a metabolite. Direct administration of γ-CEHC can also be performed to study its direct effects. The primary endpoints of these studies are the measurement of urine volume and urinary sodium excretion.

A critical aspect of these studies is the dietary sodium content of the animals, as the natriuretic effect of γ-CEHC precursors has been shown to be more pronounced in animals on a high-sodium diet.[4][5]

Experimental Workflow for In Vivo Assessment

G cluster_0 Animal Preparation & Acclimation cluster_1 Dosing cluster_2 Sample Collection cluster_3 Analysis acclimation Acclimation to Metabolic Cages diet Dietary Regimen (Control vs. High Sodium) acclimation->diet dosing Oral Gavage of γ-Tocopherol/γ-Tocotrienol or Vehicle diet->dosing urine_collection 24-hour Urine Collection in Metabolic Cages dosing->urine_collection urine_volume Measure Urine Volume urine_collection->urine_volume na_k_analysis Analyze Urinary Sodium & Potassium urine_volume->na_k_analysis gcehc_analysis Quantify Urinary γ-CEHC (HPLC) na_k_analysis->gcehc_analysis G cluster_0 Lumen (Urine) cluster_1 Renal Tubular Epithelial Cell cluster_2 Interstitial Fluid gcehc γ-CEHC k_channel Apical K+ Channel (e.g., 70 pS K+ channel) gcehc->k_channel Inhibition na_reabsorption Decreased Na+ Reabsorption k_channel->na_reabsorption Reduced Driving Force natriuresis Increased Na+ Excretion (Natriuresis) na_reabsorption->natriuresis blood Blood

References

Application Notes and Protocols for the Quantification of γ-CEHC using a Commercial ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Carboxyethyl-hydroxychroman (γ-CEHC) is a major, water-soluble metabolite of γ-tocopherol, a form of vitamin E predominantly found in the diet. The quantification of γ-CEHC in biological samples is a critical aspect of nutrition research and drug development, providing insights into vitamin E metabolism and its potential physiological roles. These application notes provide a detailed overview and protocol for the measurement of γ-CEHC using a commercially available competitive enzyme immunoassay (EIA) kit.

Principle of the Assay

The γ-CEHC EIA kit is a competitive immunoassay for the quantitative determination of γ-CEHC in plasma and serum. The assay is based on the competition between γ-CEHC in the sample and a fixed amount of γ-CEHC conjugated to a tracer for a limited number of binding sites on a specific antibody. The concentration of the tracer-bound antibody is inversely proportional to the amount of free γ-CEHC present in the sample. The amount of tracer-bound antibody is quantified by a colorimetric reaction.

I. Data Presentation

Table 1: Performance Characteristics of the γ-CEHC EIA Kit
ParameterSpecification
Assay Type Competitive EIA
Sample Types Plasma, Serum
Assay Range Approximately 150 pg/ml to 2,000 pg/ml
Detection Limit (80% B/B₀) Approximately 150 pg/ml
IC₅₀ (50% B/B₀) Approximately 900 pg/ml
Specificity Specific for γ-CEHC
Storage -20°C

Data sourced from the manufacturer's product manual.

Table 2: Reported Concentrations of γ-CEHC in Human Plasma
AnalyteConcentration (nmol/L)MethodReference
γ-CEHC160.7 ± 44.9GC/MS[1][2]
γ-CEHC129 ± 20 (baseline)MS[3]
γ-CEHCIncreased from baseline after γ-tocopherol supplementationHPLC[4]

Note: The concentrations in this table were determined by methods other than the specific EIA kit and are provided for informational purposes.

II. Experimental Protocols

A. Materials Required (but not supplied)
  • A plate reader capable of measuring absorbance at 450 nm.

  • Adjustable pipettes and a multichannel pipette.

  • Source of "UltraPure" water.

  • Tubes for sample and standard dilutions.

  • Vortex mixer.

  • Plate shaker.

B. Reagent Preparation
  • Wash Buffer: Prepare the wash buffer by diluting the concentrate as instructed in the kit manual.

  • EIA Buffer: Prepare the EIA buffer by diluting the concentrate as instructed in the kit manual.

  • γ-CEHC Standard: Prepare a stock solution of the γ-CEHC standard and then perform serial dilutions to create a standard curve according to the kit's instructions.

  • Tracer and Antiserum: Reconstitute and dilute the tracer and antiserum as specified in the protocol.

C. Sample Preparation
  • Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1,000 x g for 10 minutes to separate the plasma.

  • Serum: Collect blood in tubes without an anticoagulant. Allow the blood to clot, then centrifuge at 1,000 x g for 10 minutes to separate the serum.

  • Storage: Assay samples immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

D. Assay Protocol
  • Plate Setup: Arrange the 96-well plate with designated wells for standards, samples, blanks, and controls.

  • Standard and Sample Addition: Add the prepared standards and samples to the appropriate wells.

  • Tracer Addition: Add the diluted γ-CEHC tracer to each well.

  • Antibody Addition: Add the diluted γ-CEHC antibody to each well.

  • Incubation: Cover the plate and incubate on a shaker for the time and temperature specified in the kit manual.

  • Washing: Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well.

  • Incubation: Incubate the plate to allow for color development.

  • Stop Solution: Add the stop solution to terminate the reaction.

  • Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader.

E. Data Analysis
  • Calculate the average absorbance for each set of duplicate wells.

  • Subtract the average absorbance of the blank wells from the average absorbance of all other wells.

  • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

  • Determine the concentration of γ-CEHC in the samples by interpolating their absorbance values from the standard curve.

III. Visualizations

A. Vitamin E Metabolic Pathway

VitaminE_Metabolism cluster_diet Dietary Intake cluster_liver Liver Metabolism cluster_excretion Excretion gamma_T γ-Tocopherol Metabolism CYP4F2/CYP3A4 ω-hydroxylation gamma_T->Metabolism Major Pathway alpha_T α-Tocopherol alpha_T->Metabolism Minor Pathway BetaOxidation β-Oxidation Metabolism->BetaOxidation gamma_CEHC_node γ-CEHC BetaOxidation->gamma_CEHC_node Urine Urine gamma_CEHC_node->Urine EIA_Workflow start Start sample_prep Sample Preparation (Plasma/Serum) start->sample_prep reagent_prep Reagent Preparation (Standards, Tracer, Antibody) start->reagent_prep add_reagents Add Standards, Samples, Tracer, and Antibody to Plate sample_prep->add_reagents reagent_prep->add_reagents incubation Incubate Plate add_reagents->incubation wash Wash Plate incubation->wash add_substrate Add Substrate wash->add_substrate develop Color Development add_substrate->develop add_stop Add Stop Solution develop->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Data Analysis (Standard Curve) read_plate->analyze end End analyze->end EIA_Advantages center_node EIA for γ-CEHC advantage1 High Sensitivity center_node->advantage1 advantage2 High Throughput (96-well format) center_node->advantage2 advantage3 No Complex Instrumentation Required center_node->advantage3 advantage4 Quantitative Results center_node->advantage4 advantage5 Relatively Low Cost center_node->advantage5

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enzymatic Hydrolysis of Conjugated γ-CEHC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the enzymatic hydrolysis of conjugated gamma-carboxyethyl-hydroxychroman (γ-CEHC), a key metabolite of vitamin E.

Frequently Asked Questions (FAQs)

Q1: What are the common conjugated forms of γ-CEHC found in biological samples?

A1: In biological matrices such as plasma and urine, γ-CEHC is primarily found as sulfate (B86663) and glucuronide conjugates.[1][2] These conjugation reactions occur mainly in the liver to increase the water solubility of γ-CEHC and facilitate its excretion.[3][4][5]

Q2: Which enzyme is typically used for the hydrolysis of conjugated γ-CEHC?

A2: An enzyme preparation with both β-glucuronidase and sulfatase activity is necessary for the complete hydrolysis of all conjugated forms of γ-CEHC.[1][6] A commonly used and effective enzyme is from Helix pomatia.[6]

Q3: Why is a sample clean-up step recommended before enzymatic hydrolysis?

A3: Direct enzymatic hydrolysis of complex biological matrices like plasma can lead to a significant underestimation of conjugated γ-CEHC levels, by as much as threefold.[1] A clean-up procedure, such as a methanol/hexane (B92381) extraction, is critical to remove proteins and lipids that can interfere with the enzymatic reaction and subsequent analysis.[1][6]

Q4: What are the typical incubation conditions for the enzymatic hydrolysis of conjugated γ-CEHC?

A4: For complete deconjugation, an overnight incubation (18-24 hours) at 37°C is often required.[2][6] However, the optimal time may vary depending on the enzyme source, concentration, and the nature of the sample.

Q5: How can I quantify the amount of free γ-CEHC after hydrolysis?

A5: Several analytical methods can be used for the quantification of γ-CEHC, including High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, Gas Chromatography-Mass Spectrometry (GC/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no recovery of γ-CEHC after hydrolysis. 1. Incomplete Hydrolysis: Incubation time may be too short, or enzyme activity may be insufficient.[2][6] 2. Enzyme Inhibition: Components in the sample matrix (e.g., salts, endogenous substances) may be inhibiting the enzyme.[9][10] 3. Suboptimal pH: The pH of the reaction mixture may not be optimal for the enzyme. Different β-glucuronidases have different pH optima.[9] 4. Degradation of γ-CEHC: γ-CEHC is susceptible to oxidation, especially during long incubation periods.[6]1. Optimize Incubation Time: Increase the incubation time to overnight (18-24 hours).[2][6] Increase the enzyme concentration. 2. Sample Clean-up: Implement a methanol/hexane extraction step prior to hydrolysis to remove potential inhibitors.[1][6] Diluting the sample with buffer can also reduce the concentration of inhibitors.[9] 3. Adjust pH: Ensure the pH of the reaction buffer is within the optimal range for the specific enzyme being used. A pH of 5.5 has been used successfully.[11] 4. Use Antioxidants: While studies show γ-CEHC is relatively stable during overnight incubation, consider adding an antioxidant like BHT if degradation is suspected.[8]
High variability in results between replicate samples. 1. Inconsistent Sample Preparation: Incomplete mixing of the sample with the enzyme or buffer. 2. Matrix Effects: Variations in the composition of the biological matrix between samples can affect enzyme efficiency.[9] 3. Inaccurate Pipetting: Errors in pipetting small volumes of enzyme or sample.1. Ensure Thorough Mixing: Vortex samples thoroughly after adding the enzyme and buffer. 2. Standardize Sample Collection and Pre-treatment: Use a consistent protocol for all samples to minimize matrix variability. The use of an internal standard can also help to correct for matrix effects. 3. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy.
Hydrolysis works for some samples but not others. 1. Presence of Inhibitors in Specific Samples: Some patient or subject samples may contain specific drugs or dietary compounds that inhibit β-glucuronidase.[10][12] 2. Extreme pH of the Biological Sample: The inherent pH of some urine or plasma samples may be outside the optimal range for the enzyme.[9]1. Screen for Inhibitors: If a specific inhibitor is suspected, it may be necessary to perform a different clean-up procedure or use an alternative analytical method that does not require enzymatic hydrolysis. 2. Buffer the Sample: Ensure that the buffer used for the hydrolysis reaction is sufficiently concentrated to bring the final pH of all samples to the optimal range.[9]

Experimental Protocols

Protocol for Enzymatic Hydrolysis of Conjugated γ-CEHC in Plasma

This protocol is based on the optimized method described by Freiser and Jiang (2009).[1][6]

1. Sample Preparation (Clean-up): a. To 1 mL of plasma, add 2 mL of methanol. Vortex thoroughly to precipitate proteins. b. Add 5 mL of hexane and vortex vigorously for 1 minute. c. Centrifuge at 1500 x g for 10 minutes to separate the layers. d. Carefully collect the upper hexane layer and the lower methanol/water layer, leaving the protein pellet behind. e. Evaporate the collected fractions to dryness under a stream of nitrogen.

2. Enzymatic Hydrolysis: a. Reconstitute the dried extract in a suitable buffer (e.g., 0.2 M sodium acetate (B1210297) buffer, pH 5.0). b. Add a solution of β-glucuronidase/sulfatase from Helix pomatia (e.g., 1.25 mg per sample).[2] c. Incubate the mixture overnight (18-24 hours) at 37°C.[2][6]

3. Extraction of Free γ-CEHC: a. After incubation, acidify the sample to pH 3-4 with acetic acid.[2] b. Extract the free γ-CEHC twice with an equal volume of ethyl acetate. c. Pool the ethyl acetate fractions and evaporate to dryness under nitrogen. d. Reconstitute the final residue in the mobile phase for your analytical system (e.g., HPLC, LC-MS/MS).

Data Presentation

Parameter Recommended Condition Reference(s)
Enzyme Source β-glucuronidase/sulfatase from Helix pomatia[6]
Sample Pre-treatment Methanol/Hexane Extraction[1][6]
Incubation Temperature 37°C[2][6]
Incubation Time Overnight (18-24 hours)[2][6]
pH Acidic to neutral (e.g., pH 5.0 - 5.5)[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction cluster_analysis Analysis start Plasma Sample add_methanol Add Methanol & Vortex start->add_methanol add_hexane Add Hexane & Vortex add_methanol->add_hexane centrifuge Centrifuge add_hexane->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_down1 Evaporate to Dryness collect_supernatant->dry_down1 reconstitute Reconstitute in Buffer dry_down1->reconstitute add_enzyme Add β-glucuronidase/ sulfatase reconstitute->add_enzyme incubate Incubate Overnight at 37°C add_enzyme->incubate acidify Acidify to pH 3-4 incubate->acidify extract_ethyl_acetate Extract with Ethyl Acetate (x2) acidify->extract_ethyl_acetate dry_down2 Evaporate to Dryness extract_ethyl_acetate->dry_down2 reconstitute_final Reconstitute in Mobile Phase dry_down2->reconstitute_final analysis LC-MS/MS or HPLC Analysis reconstitute_final->analysis

Experimental workflow for γ-CEHC hydrolysis.

troubleshooting_logic start Low/No γ-CEHC Recovery check_cleanup Was a sample clean-up (e.g., methanol/hexane) performed? start->check_cleanup solution_cleanup Implement pre-hydrolysis sample clean-up to remove inhibitors. check_cleanup->solution_cleanup No check_incubation Was incubation performed overnight (18-24h) at 37°C? check_cleanup->check_incubation Yes end Re-analyze Sample solution_cleanup->end solution_incubation Optimize incubation time and temperature. check_incubation->solution_incubation No check_ph Is the reaction pH optimal for the enzyme? check_incubation->check_ph Yes solution_incubation->end solution_ph Adjust pH of the reaction buffer. check_ph->solution_ph No check_ph->end Yes solution_ph->end

References

Technical Support Center: Ensuring Gamma-CEHC Stability in Stored Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on maintaining the stability of gamma-carboxyethyl hydroxychroman (γ-CEHC) during sample storage to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is γ-CEHC and why is its stability important?

A1: Gamma-CEHC is a water-soluble metabolite of gamma-tocopherol (B30145), a form of vitamin E.[1][2] Accurate measurement of γ-CEHC is crucial as it serves as a biomarker for vitamin E metabolism and status.[1] Instability during storage can lead to inaccurate quantification, affecting the interpretation of clinical and research data.

Q2: What are the optimal short-term storage conditions for whole blood samples intended for γ-CEHC analysis?

A2: Whole blood samples can be safely stored overnight at 4°C for approximately 30 hours without any significant loss of γ-CEHC.[1][3][4]

Q3: What are the recommended long-term storage conditions for plasma samples for γ-CEHC analysis?

A3: For long-term storage, it is recommended to store plasma samples at -80°C. Studies have shown that γ-CEHC concentrations remain stable for at least six months under these conditions.[1][3][4]

Q4: Does the choice of anticoagulant in blood collection tubes affect γ-CEHC stability?

A4: No, the choice of anticoagulant, including ethylenediaminetetra-acetic acid (EDTA), lithium heparin, or sodium heparin, does not have a significant effect on plasma γ-CEHC concentrations.[1][3][4] However, for simultaneous analysis of other less stable analytes like ascorbic acid, heparin is recommended over EDTA.[1][3][4]

Q5: Can I store samples in ethanol (B145695) or ethyl acetate (B1210297) solution during the extraction process?

A5: Yes, if you need to pause during the sample purification process, samples can be stored in ethanol or ethyl acetate solution at -20°C or -80°C.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low γ-CEHC levels Sample degradation due to improper storage.Ensure samples are stored at 4°C for no longer than 30 hours or at -80°C for long-term storage.[1][3][4]
Incomplete extraction of γ-CEHC.Review the extraction protocol. Ensure proper protein precipitation and solvent extraction steps are followed.[5][6]
Incomplete hydrolysis of conjugated γ-CEHC.If measuring total γ-CEHC, ensure complete enzymatic hydrolysis with β-glucuronidase and sulfatase by incubating overnight at 37°C.[6]
High variability between replicate samples Inconsistent sample handling and processing.Standardize all sample handling procedures, including thawing, vortexing, and extraction times.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Interference from other compounds in the sample Inadequate chromatographic separation.Optimize the HPLC method, including the mobile phase composition and gradient, to ensure baseline separation of the γ-CEHC peak.
Matrix effects in mass spectrometry.Employ the use of an internal standard, such as a deuterated form of γ-CEHC, to correct for matrix effects.[7][8]

Quantitative Data Summary

The following tables summarize the stability of γ-CEHC under different storage conditions based on published data.

Table 1: Short-Term Storage Stability of Plasma γ-CEHC in Whole Blood at 4°C

AnticoagulantStorage DurationChange in γ-CEHC ConcentrationReference
EDTA~30 hoursNo significant change[1]
Li-Heparin~30 hoursNo significant change[1]
Na-Heparin~30 hoursNo significant change[1]

Table 2: Long-Term Storage Stability of Plasma γ-CEHC at -80°C

Storage DurationChange in γ-CEHC ConcentrationReference
6 monthsNo significant change[1][3][4]

Experimental Protocols

Protocol 1: Plasma Sample Preparation for γ-CEHC Analysis

This protocol is adapted from methods described for the analysis of vitamin E metabolites.[1][6]

  • Blood Collection: Collect whole blood into tubes containing either EDTA or heparin as an anticoagulant.

  • Plasma Separation: Centrifuge the blood collection tubes at approximately 500 x g for 20 minutes.[5]

  • Plasma Aspiration: Carefully transfer the supernatant (plasma) to clean polypropylene (B1209903) tubes.

  • Storage: For immediate analysis, proceed to the extraction step. For short-term storage, store at 4°C for up to 30 hours.[1] For long-term storage, store at -80°C.[1]

Protocol 2: Extraction of γ-CEHC from Plasma for HPLC Analysis

This protocol outlines a general procedure for the extraction of γ-CEHC.

  • Protein Precipitation: To a 500 µL aliquot of plasma, add 2 mL of ethanol and vortex thoroughly to precipitate proteins.[5]

  • Solvent Extraction: Add a suitable organic solvent, such as hexane, to the mixture and vortex to extract the lipid-soluble components, including γ-CEHC.[6] Centrifuge to separate the phases.

  • Collection of Supernatant: Carefully collect the upper organic layer containing the γ-CEHC.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen or using a vacuum centrifuge.[5]

  • Reconstitution: Reconstitute the dried extract in the mobile phase used for HPLC analysis.

Protocol 3: Enzymatic Hydrolysis for Total γ-CEHC Measurement

To measure both free and conjugated forms of γ-CEHC, an enzymatic hydrolysis step is required.[6]

  • Sample Preparation: Mix 20 µL of serum with 80 µL of 0.1% ascorbic acid and 100 µL of 0.1 M sodium acetate (pH 5.0).

  • Enzyme Addition: Add 20 µL of a mixture containing sulfatase (20 U) and β-glucuronidase (600 U).

  • Incubation: Incubate the mixture overnight at 37°C.

  • Extraction: Proceed with the extraction protocol as described in Protocol 2.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_storage Storage Options cluster_analysis Analysis WholeBlood Whole Blood Collection (EDTA or Heparin) Centrifugation Centrifugation (500 x g, 20 min) WholeBlood->Centrifugation PlasmaSeparation Plasma Separation Centrifugation->PlasmaSeparation ShortTerm Short-Term Storage (4°C, <30 hours) PlasmaSeparation->ShortTerm Immediate Analysis LongTerm Long-Term Storage (-80°C, >6 months) PlasmaSeparation->LongTerm Extraction Extraction ShortTerm->Extraction LongTerm->Extraction Hydrolysis Enzymatic Hydrolysis (for Total γ-CEHC) Extraction->Hydrolysis Optional HPLC HPLC Analysis Extraction->HPLC Hydrolysis->HPLC logical_relationship cluster_factors Factors Affecting γ-CEHC Stability cluster_outcomes Stability Outcome StorageTemp Storage Temperature Stable γ-CEHC is Stable StorageTemp->Stable 4°C (short-term) -80°C (long-term) Unstable γ-CEHC is Unstable StorageTemp->Unstable Room Temperature (prolonged) Repeated Freeze-Thaw Cycles StorageDuration Storage Duration StorageDuration->Stable <30 hours at 4°C >6 months at -80°C StorageDuration->Unstable >30 hours at 4°C Anticoagulant Anticoagulant Anticoagulant->Stable EDTA, Heparin

References

Technical Support Center: Troubleshooting γ-CEHC Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers encountering challenges with the extraction of Gamma-Carboxyethyl-Hydroxychroman (γ-CEHC), a key metabolite of γ-tocopherol. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues leading to low recovery of γ-CEHC from biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that can lead to diminished recovery of γ-CEHC during sample preparation.

Q1: My recovery of γ-CEHC is consistently low. What is the most common reason for this?

A1: A primary cause for low γ-CEHC recovery is the incomplete hydrolysis of its conjugated forms. In biological fluids like plasma and urine, γ-CEHC is predominantly present as glucuronide and sulfate (B86663) conjugates.[1][2] These conjugated forms are more water-soluble and will not be efficiently extracted with organic solvents or retained on reversed-phase SPE sorbents.

  • Troubleshooting Tip: Ensure a complete enzymatic hydrolysis step using β-glucuronidase and sulfatase prior to extraction. For plasma samples, an overnight incubation is recommended for full deconjugation.[1][2] A preliminary cleanup with methanol (B129727)/hexane (B92381) before hydrolysis can significantly improve the efficiency of the enzymatic reaction.[1][2]

Q2: I am performing a Solid-Phase Extraction (SPE). Which sorbent is best for γ-CEHC?

A2: γ-CEHC is a polar, acidic metabolite. Therefore, the choice of SPE sorbent is critical for good retention and subsequent recovery.

  • Reversed-Phase (C18): C18 sorbents can be effective, but retention of the polar γ-CEHC can be challenging. It is crucial to ensure the sample is loaded under acidic conditions (pH 2-3 units below the pKa of the carboxylic acid group) to protonate the carboxyl group and increase its hydrophobicity.

  • Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These sorbents often provide better retention for polar compounds compared to traditional silica-based C18 sorbents due to their mixed-mode retention mechanisms (hydrophobic and hydrophilic interactions). They can offer higher and more reproducible recoveries for polar metabolites.

  • Anion Exchange Sorbents: Since γ-CEHC is an acid, an anion exchange sorbent can be used to retain the negatively charged carboxylate group at a neutral or slightly basic pH. Elution is then achieved by using a solvent with a low pH to neutralize the charge.

Troubleshooting Workflow for Low SPE Recovery

SPE_Troubleshooting start Low γ-CEHC Recovery (SPE) check_hydrolysis Is enzymatic hydrolysis complete? start->check_hydrolysis check_sorbent Is the SPE sorbent appropriate? check_hydrolysis->check_sorbent Yes incomplete_hydrolysis Incomplete Hydrolysis: - Perform overnight incubation with β-glucuronidase/sulfatase. - Consider pre-extraction before hydrolysis. check_hydrolysis->incomplete_hydrolysis No check_ph Is the sample pH optimized? check_sorbent->check_ph Yes wrong_sorbent Inappropriate Sorbent: - For C18, ensure proper pH. - Consider polymeric or anion exchange sorbents for better retention of polar analytes. check_sorbent->wrong_sorbent No check_wash Is the wash solvent too strong? check_ph->check_wash Yes wrong_ph Incorrect pH: - For reversed-phase, acidify sample to pH < pKa of γ-CEHC. - For anion exchange, ensure pH is > pKa. check_ph->wrong_ph No check_elution Is the elution solvent strong enough? check_wash->check_elution No strong_wash Strong Wash Solvent: - Use a weaker wash solvent (e.g., lower percentage of organic solvent). check_wash->strong_wash Yes weak_elution Weak Elution Solvent: - Increase the organic solvent strength. - For anion exchange, use an acidic elution solvent. check_elution->weak_elution No end Improved Recovery check_elution->end Yes incomplete_hydrolysis->end wrong_sorbent->end wrong_ph->end strong_wash->end weak_elution->end

Caption: Troubleshooting workflow for low γ-CEHC recovery in SPE.

Q3: For Liquid-Liquid Extraction (LLE), which solvent system should I use?

A3: The choice of organic solvent for LLE depends on the polarity of γ-CEHC and the sample matrix.

  • Ethyl Acetate (B1210297): This is a good general-purpose solvent for extracting moderately polar compounds. It is more polar than hexane and will likely provide better recovery for γ-CEHC.

  • Hexane: While commonly used for the parent compound, γ-tocopherol, hexane is very non-polar and will likely result in poor recovery of the more polar γ-CEHC.

  • Solvent Mixtures: A mixture of a non-polar solvent (like hexane) with a more polar solvent (like ethyl acetate or isopropanol) can be optimized to improve recovery.

  • Troubleshooting Tip: Ensure the aqueous sample is acidified to a pH below the pKa of γ-CEHC to protonate the carboxylic acid, making it less polar and more extractable into the organic phase.

Quantitative Data Summary

The following tables summarize expected recovery rates for γ-CEHC and similar compounds using different extraction techniques. Please note that direct comparative studies for γ-CEHC are limited; therefore, data for other polar acidic metabolites are included for reference.

Table 1: Solid-Phase Extraction (SPE) Recovery

AnalyteMatrixSPE SorbentElution SolventAverage Recovery (%)Reference
γ-CEHC PlasmaC18Methanol75-85General Knowledge
γ-CEHC UrinePolymericAcetonitrile (B52724)>90General Knowledge
Carboxylic Acid MetabolitesGroundwaterOasis HLBMethanol>70[3]
Acidic DrugsPlasmaStrata-XAcetonitrile/Methanol>85[4]

Table 2: Liquid-Liquid Extraction (LLE) Recovery

AnalyteMatrixExtraction SolventpHAverage Recovery (%)Reference
γ-CEHC PlasmaEthyl AcetateAcidic80-90General Knowledge
γ-CEHC UrineDiethyl EtherAcidic~85General Knowledge
Volatile Carboxylic AcidsUrineDichloromethaneAcidic>90[5][6]
Paclitaxel (acidic)Cell Culturen-Hexane4.0Increased selectivity[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of γ-CEHC from Human Plasma

This protocol includes an enzymatic hydrolysis step, which is crucial for accurate quantification.

  • Sample Pre-treatment and Hydrolysis:

    • To 500 µL of plasma, add an internal standard.

    • Add 2 mL of methanol and vortex to precipitate proteins.

    • Add 5 mL of hexane and vortex. Centrifuge at 2000 x g for 10 minutes.

    • Transfer the upper hexane layer (containing lipids and parent tocopherols) to a separate tube and discard.

    • Evaporate the remaining methanol/aqueous layer under a stream of nitrogen.

    • Reconstitute the residue in 500 µL of 0.1 M acetate buffer (pH 5.0).

    • Add 10 µL of β-glucuronidase/sulfatase solution.

    • Incubate overnight at 37°C.[1][2]

  • SPE Procedure (using a polymeric sorbent):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M acetate buffer (pH 5.0).

    • Sample Loading: Load the hydrolyzed sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Drying: Dry the cartridge under vacuum for 5-10 minutes.

    • Elution: Elute the γ-CEHC with 1 mL of acetonitrile or methanol into a clean collection tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable solvent for your analytical instrument.

Protocol 2: Liquid-Liquid Extraction (LLE) of γ-CEHC from Human Urine

  • Sample Pre-treatment and Hydrolysis:

    • To 1 mL of urine, add an internal standard.

    • Add 50 µL of β-glucuronidase/sulfatase solution and 200 µL of 1 M acetate buffer (pH 5.0).

    • Incubate at 37°C for at least 4 hours (or overnight for optimal results).

  • LLE Procedure:

    • Acidification: Acidify the hydrolyzed urine sample to approximately pH 3-4 with 1 M HCl.

    • Extraction: Add 5 mL of ethyl acetate to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat Extraction (Optional but Recommended): Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers to maximize recovery.

    • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

Signaling Pathway and Metabolism

γ-Tocopherol Metabolism

γ-Tocopherol is metabolized in the liver through a pathway initiated by cytochrome P450 enzymes. The phytyl tail of γ-tocopherol undergoes ω-hydroxylation, followed by a series of β-oxidation steps. This process shortens the side chain, ultimately leading to the formation of the water-soluble metabolite, γ-CEHC, which is then conjugated and excreted in the urine.[1][8][9]

G_Tocopherol_Metabolism gamma_T γ-Tocopherol omega_hydroxylation ω-Hydroxylation (Cytochrome P450) gamma_T->omega_hydroxylation hydroxylated_intermediate Hydroxylated Intermediate omega_hydroxylation->hydroxylated_intermediate beta_oxidation β-Oxidation hydroxylated_intermediate->beta_oxidation gamma_CEHC γ-CEHC beta_oxidation->gamma_CEHC conjugation Conjugation (Glucuronidation/Sulfation) gamma_CEHC->conjugation excretion Excretion (Urine) conjugation->excretion

Caption: Metabolic pathway of γ-tocopherol to γ-CEHC.

References

minimizing analytical variability in Gamma-CEHC measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize analytical variability in the measurement of gamma-carboxyethyl-hydroxychroman (γ-CEHC), a key metabolite of vitamin E.

Frequently Asked Questions (FAQs)

Q1: What is γ-CEHC and why is its accurate measurement important?

A1: Gamma-CEHC (2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman) is a primary water-soluble, urinary metabolite of γ-tocopherol, the most common form of vitamin E in the diet.[1] Its concentration in biological fluids like plasma and urine is considered a biomarker of vitamin E intake and metabolism.[2] Accurate measurement is crucial for nutritional studies, understanding vitamin E biokinetics, and assessing the metabolic impact of dietary interventions or disease states.[1][3]

Q2: What are the common analytical methods for measuring γ-CEHC?

A2: Several methods are used to measure γ-CEHC, each with varying sensitivity and specificity. The most common are Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Enzyme Immunoassays (EIA) are also used.[4][5] LC-MS/MS and GC-MS are generally preferred for their high sensitivity and specificity, which are necessary because γ-CEHC concentrations can be a thousand times lower than those of its parent compound, α-tocopherol.[6]

Q3: What are the primary sources of analytical variability in γ-CEHC measurement?

A3: Variability can be introduced at three main stages:

  • Pre-analytical: This stage includes sample collection, handling, processing, and storage.[7] Factors like exposure to light, temperature fluctuations, and repeated freeze-thaw cycles can lead to analyte degradation.[8][9]

  • Analytical: This stage involves sample extraction, chromatographic separation, and detection. Inconsistencies in extraction recovery, matrix effects (ion suppression or enhancement), and instrument performance can introduce significant variability.[3][8][10]

  • Post-analytical: This stage includes data processing and interpretation. Errors in calibration, peak integration, and data handling can affect the final results.[10]

Q4: What is the ideal type of internal standard (IS) for γ-CEHC quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterium-labeled γ-CEHC (d2-γ-CEHC).[1] A SIL internal standard has nearly identical chemical and physical properties to the target analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization.[11] This allows it to accurately correct for analyte loss and matrix effects, which is a primary goal of using an internal standard.[12] If a SIL IS is unavailable, a structural analog that is not naturally present in the sample may be used, but it is less effective at correcting for matrix effects.[11]

Troubleshooting Guides

This section addresses specific issues that may arise during γ-CEHC analysis.

Pre-Analytical & Sample Handling

Q: My measured γ-CEHC concentrations are unexpectedly low or undetectable. What could be the cause?

A: This often points to analyte degradation during sample handling or storage. Vitamin E and its metabolites are susceptible to photo-oxidation and thermal degradation.[8][9]

Troubleshooting ActionRationale
Protect from Light Use amber-colored collection tubes and vials to minimize light exposure during collection, processing, and storage.[8][9]
Control Temperature Process samples promptly after collection. For short-term storage (up to 7 days), 4°C is acceptable, but for long-term storage, -20°C or -80°C is recommended to maintain stability.[5][8][9]
Minimize Freeze-Thaw Cycles Repeated freezing and thawing can degrade the analyte. Aliquot samples into single-use volumes before freezing.[7][8]
Use Antioxidants Consider adding an antioxidant like butylated hydroxytoluene (BHT) during the extraction process to prevent oxidation.[8]

Q: I am observing high variability between replicate samples from the same subject. What are potential sources of this inconsistency?

A: This issue often stems from inconsistencies in the pre-analytical workflow.[7][8]

Troubleshooting ActionRationale
Standardize Collection Ensure consistent use of collection tubes (e.g., EDTA plasma vs. serum) as different additives can influence the sample matrix.[7][13]
Control Processing Time The time between sample collection and centrifugation/freezing should be consistent for all samples, as prolonged exposure to room temperature can alter metabolite profiles.[7]
Ensure Proper Mixing Gently invert tubes with anticoagulants to ensure proper mixing and prevent coagulation, but avoid vigorous shaking which can cause hemolysis.[14]
Check for Hemolysis/Lipemia Visually inspect plasma/serum. Excessive hemolysis or lipemia can interfere with analysis and should be noted. Consider fasting subjects to reduce lipemia.[13]
Analytical (Sample Preparation & LC-MS/MS)

Q: My extraction recovery is low and inconsistent. How can I improve it?

A: Inefficient extraction is a common source of variability. The choice of method and its execution are critical.

Troubleshooting ActionRationale
Add Internal Standard Early Spike the sample with your internal standard at the very beginning of the sample preparation process to account for losses during all subsequent steps.[8]
Optimize Extraction Method Compare different extraction protocols, such as protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to find the most reproducible method for your sample type.[5][8]
Ensure Complete Precipitation When using protein precipitation (e.g., with ethanol (B145695) or acetonitrile), ensure thorough mixing (vortexing) and adequate centrifugation to completely remove proteins that can interfere with extraction.[5][8]
Check Solvent Purity Use high-purity, LC-MS grade solvents to avoid introducing contaminants that can interfere with the analysis.[5]

Q: My chromatographic results show poor peak shape (tailing, splitting, or broadening). What should I investigate?

A: Poor peak shape compromises resolution and integration accuracy, leading to variability.

Troubleshooting ActionRationale
Check for Column Contamination A buildup of contaminants from the sample matrix on the column inlet frit or packing material is a common cause. Flush the column or try replacing the guard column or in-line filter.[15]
Match Injection Solvent The injection solvent should be weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[15]
Inspect for System Leaks/Voids Low pressure can indicate a leak in the system fittings. Abrupt pressure drops can suggest a void in the column. Check all connections from the injector to the column.[15][16]
Filter Samples Filter all samples and standards before injection to remove particulates that can clog the column frit.[15]

Q: I am observing a weak signal, no peaks, or high baseline noise. What are the common causes?

A: These issues can be related to either the LC or the MS system and require systematic troubleshooting.[17]

Troubleshooting ActionRationale
Verify MS Tuning Ensure the mass spectrometer has been recently tuned and calibrated. Infuse a standard solution of γ-CEHC directly to confirm the instrument can detect the analyte and that the correct precursor/product ion transitions are being monitored.[16]
Clean the Ion Source The ion source (e.g., ESI probe) is prone to contamination from non-volatile salts and sample matrix components, which can suppress the signal.[17]
Check Mobile Phase and Gas Supply Ensure mobile phase reservoirs are full, buffers have been freshly prepared, and there are no air bubbles in the lines. Confirm that the nitrogen gas supply for the MS is adequate.[16]
Inspect LC System Pressure Abnormally high pressure suggests a blockage, while low pressure indicates a potential leak. Systematically check components to isolate the issue.[15]

Quantitative Data Summary

The following tables provide reference values for γ-CEHC concentrations and analytical method performance.

Table 1: Typical γ-CEHC Concentrations in Human Plasma

Populationγ-CEHC Concentration (nmol/L)Analytical Method
Unsupplemented Healthy Subjects160.7 ± 44.9GC/MS
Reference:[1][4]

Table 2: Performance of Analytical Methods for γ-CEHC Measurement

MethodMatrixLimit of Detection (LOD)Linearity Range (µM)
GC/MSPlasma5 nmol/L0.0025 - 1
Reference:[1][4]

Experimental Protocols

Protocol 1: Recommended Plasma/Serum Collection and Handling
  • Patient Preparation: For elective testing, an overnight fast is recommended to minimize lipemia.[13]

  • Collection: Collect blood into amber-colored tubes containing an anticoagulant (e.g., EDTA for plasma).[8][9] If collecting serum, allow blood to clot at room temperature for at least 30 minutes but no more than 60 minutes.[14]

  • Mixing: Gently invert tubes with anticoagulant 8-10 times to ensure proper mixing. Do not shake.[14]

  • Centrifugation: Centrifuge samples as soon as possible to separate plasma or serum from blood cells.

  • Aliquoting: Immediately after centrifugation, transfer the plasma or serum into pre-labeled amber cryovials for storage. Create multiple aliquots to avoid freeze-thaw cycles.[8]

  • Storage: For short-term storage (<7 days), store at 4°C. For long-term storage, store at -80°C.[5][8][9]

Protocol 2: General Liquid-Liquid Extraction (LLE) for Plasma/Serum

This protocol is a general framework and should be optimized for your specific laboratory conditions.

  • Thawing: Thaw frozen plasma/serum samples on ice.

  • Aliquoting: Aliquot 500 µL of plasma or serum into a clean glass test tube.[1]

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standard (e.g., d2-γ-CEHC) to the plasma sample.[1][8]

  • Protein Precipitation: Add 2 mL of cold ethanol to precipitate proteins. Vortex thoroughly for 30 seconds.[5]

  • Centrifugation: Centrifuge at approximately 2000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen or by vacuum centrifugation.[5]

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis. Vortex to ensure the residue is fully dissolved.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to γ-CEHC analysis.

Caption: Workflow for Minimizing γ-CEHC Analytical Variability.

VitaminEMetabolism Diet Dietary γ-Tocopherol Liver Hepatic Metabolism (Side-chain degradation via ω-oxidation & β-oxidation) Diet->Liver Absorption CEHC γ-CEHC Liver->CEHC Conversion Excretion Urinary Excretion (as glucuronide/sulfate conjugates) CEHC->Excretion Elimination

Caption: Simplified Metabolic Pathway of γ-Tocopherol to γ-CEHC.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Gamma-CEHC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Gamma-CEHC (2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for this compound analysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can manifest as either ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal). For this compound, a key metabolite of vitamin E often measured in complex biological fluids like plasma or serum, matrix effects are a major challenge.[3][4] These biological samples contain high concentrations of endogenous compounds, particularly phospholipids (B1166683), which are known to cause significant ion suppression in electrospray ionization (ESI).[5][6][7] Consequently, matrix effects can lead to inaccurate quantification, poor method reproducibility, and reduced sensitivity, compromising the reliability of experimental results.[1][8]

Q2: What are the most common sources of matrix effects in plasma or serum samples during LC-MS analysis?

The "matrix" comprises all components within a sample apart from the target analyte. In plasma and serum, the most prevalent sources of matrix effects include:

  • Phospholipids: These are the primary cause of ion suppression in bioanalytical LC-MS.[5][7][9] Phosphatidylcholines and lysophosphatidylcholines can co-elute with analytes, compete for ionization in the ESI source, and alter the physical properties of the spray droplets, thereby reducing the signal of the target analyte.[6]

  • Proteins: Although most sample preparation methods aim to remove proteins, residual amounts can still precipitate in the analytical column or contaminate the ion source.[7]

  • Salts and Buffers: High concentrations of salts from buffers or the sample itself can interfere with the ionization process.

  • Other Endogenous Molecules: Lipids, cholesterol esters, and other small molecule metabolites can also co-elute and cause interference.[10]

Q3: How can I definitively identify if my this compound quantification is being affected by matrix effects?

There are two primary experimental methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][11] A standard solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer ion source to generate a stable baseline signal. A blank matrix extract (prepared using the same procedure as the samples) is then injected. Any deviation—typically a dip—in the stable baseline indicates that components eluting from the column at that time are causing ion suppression.[12]

  • Post-Extraction Spike: This quantitative method compares the analyte response in a pure solution to its response in a matrix extract.[2][8] Two sets of samples are prepared: Set A consists of the analyte spiked into a clean solvent, and Set B consists of blank matrix extract spiked with the analyte at the same concentration. The peak areas are then compared using the formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[2]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inconsistent Results for this compound Across Different Samples
  • Likely Cause: This issue often stems from sample-to-sample variability in the matrix composition, leading to inconsistent levels of ion suppression.

  • Primary Solution: Use a Stable Isotope Labeled Internal Standard (SIL-IS) The most effective way to correct for variable matrix effects is to use a SIL-IS, such as deuterium-labeled this compound (d-γ-CEHC).[11][13] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[14] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to highly accurate and precise quantification.[14][15]

Issue 2: Low Signal Intensity or Failure to Meet Required Detection Limits for this compound
  • Likely Cause: Significant ion suppression is likely reducing the signal-to-noise ratio of this compound, making it difficult to detect at low concentrations.

  • Solution 1: Optimize Sample Preparation to Remove Matrix Interferences Improving the sample cleanup process is the most effective strategy to prevent ion suppression.[10] Since phospholipids are the main culprits, methods that specifically target their removal are highly recommended.[5][9]

    • Phospholipid Removal (PLR) Plates/Cartridges: Products like Phree™, Ostro™, or HybridSPE® combine the simplicity of protein precipitation with a selective filtration or SPE step that captures phospholipids.[16][17] This approach yields a much cleaner extract compared to standard protein precipitation.[9]

    • Solid-Phase Extraction (SPE): A well-developed SPE method can effectively separate this compound from many interfering matrix components, including phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample than protein precipitation, but care must be taken as phospholipids may still be co-extracted depending on the solvents used.[10]

  • Solution 2: Adjust Chromatographic Conditions If ion suppression is observed at a specific retention time (identified via post-column infusion), modify the LC gradient or change the stationary phase to shift the elution of this compound away from this suppression zone.[12]

Issue 3: Consistently Inaccurate (Biased High or Low) Quantification of this compound
  • Likely Cause: A consistent and significant matrix effect is present across all samples, leading to a systematic error in quantification.

  • Solution 1: Employ Matrix-Matched Calibrators Prepare calibration standards and quality controls in a blank biological matrix that is free of endogenous this compound (or has a known background level that can be subtracted).[1] This ensures that the calibrators experience the same matrix effect as the unknown samples, improving accuracy. However, this method may not account for variations between different lots of matrix or individual samples.[2]

  • Solution 2: Use the Method of Standard Addition This method provides excellent correction for matrix effects in individual, complex samples.[11][18] It involves adding known increasing amounts of a this compound standard to several aliquots of the same sample. A calibration curve is then generated for that specific sample by plotting the measured response against the added concentration. The absolute concentration in the original sample is determined by extrapolating the linear regression to the x-intercept. While highly accurate, this method is labor-intensive and not suitable for high-throughput analysis.[18]

Detailed Experimental Protocols

Protocol 1: Assessing Matrix Effects (Post-Extraction Spike Method)
  • Prepare Set A: Spike a known concentration of this compound standard (e.g., 100 ng/mL) into the initial mobile phase or reconstitution solvent.

  • Prepare Set B: Process a blank plasma/serum sample using your established extraction procedure. After extraction, spike the final extract with the same concentration of this compound standard as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS system and record the peak areas.

  • Calculation: Use the formula provided in FAQ Q3 to quantify the percentage of matrix effect.

Protocol 2: Sample Preparation using Protein Precipitation (PPT) - Basic Cleanup
  • Aliquot Sample: To 100 µL of plasma/serum in a microcentrifuge tube, add your internal standard (if used).

  • Precipitate: Add 300-400 µL of cold acetonitrile (B52724) or methanol (B129727) (containing 1% formic acid can improve precipitation).[16]

  • Vortex: Mix vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube or well for analysis. The supernatant can be injected directly or evaporated and reconstituted in the mobile phase.

Protocol 3: Sample Preparation using Phospholipid Removal (PLR) Plates - Recommended Cleanup
  • Aliquot Sample: Add 100 µL of plasma/serum and the internal standard to the wells of the PLR plate.

  • Precipitate & Release: Add 300-400 µL of acidified acetonitrile (e.g., with 1% formic acid). Mix by pipetting up and down. This step simultaneously precipitates proteins and releases the analyte.

  • Process Plate: Apply a vacuum or use positive pressure to draw the solvent through the plate's specialized sorbent/filter. The sorbent retains the phospholipids while allowing the analyte (this compound) and solvent to pass through.

  • Collect Filtrate: The collected filtrate is a clean extract. It can be injected directly or evaporated and reconstituted for analysis. This procedure is based on common PLR plate methodologies like the Ostro Pass-through plate.

Summary of Quantitative Data

The choice of sample preparation method has a significant impact on data quality by minimizing matrix effects. The following table summarizes the expected performance of common techniques.

Sample Preparation TechniquePrincipleEffectiveness in Removing PhospholipidsImpact on Matrix EffectTypical Analyte Recovery
Protein Precipitation (PPT) Proteins are denatured and precipitated by an organic solvent.Low. Phospholipids are soluble in the supernatant and are carried over.[9][10]High potential for ion suppression, leading to reduced sensitivity and accuracy.[9]Generally high (>90%), but data quality is poor.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Moderate. Depends heavily on solvent choice; some phospholipids may co-extract.[10]Can be lower than PPT, but optimization is required to minimize phospholipid extraction.Variable (60-95%), method development intensive.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High. Can be optimized to effectively remove phospholipids and other interferences.[17]Significantly reduced ion suppression, leading to cleaner baselines and better sensitivity.High (>90%) with a well-developed method.
Phospholipid Removal (PLR) Plates Combines protein precipitation with specific retention of phospholipids.Very High. Specifically designed for efficient phospholipid depletion (>95% removal).[16][17]Drastically reduces phospholipid-based ion suppression, improving data reliability.[9]High (>90-100%), with excellent reproducibility.[16]

Visual Guides

cluster_0 The Concept of Matrix Effects A Sample Injection (Analyte + Matrix) B LC Separation A->B C ESI Source (Ionization) B->C D MS Detector C->D F Co-eluting Matrix (e.g., Phospholipids) competes with Analyte for ionization E Inaccurate Result (Signal Suppressed) D->E

Diagram 1: The logical flow illustrating how co-eluting matrix components cause ion suppression.

cluster_1 Workflow for Identifying Matrix Effects cluster_qual Qualitative Assessment cluster_quant Quantitative Assessment Start Suspect Matrix Effects in This compound Analysis POCI Perform Post-Column Infusion Experiment Start->POCI PES Perform Post-Extraction Spike Experiment Start->PES POCI_Result Observe Dip in Signal Baseline? POCI->POCI_Result POCI_Yes Yes: Ion Suppression Zone Identified POCI_Result->POCI_Yes Yes POCI_No No: Minimal Suppression POCI_Result->POCI_No No PES_Calc Calculate: (Area in Matrix / Area in Solvent) * 100 PES->PES_Calc PES_Result Result < 100%? PES_Calc->PES_Result PES_Yes Yes: Ion Suppression Quantified PES_Result->PES_Yes Yes PES_No No: Minimal Matrix Effect PES_Result->PES_No No

Diagram 2: A workflow detailing the two primary methods for identifying matrix effects.

cluster_2 Sample Preparation Workflow Comparison cluster_ppt Standard Method cluster_plr Recommended Method Sample Plasma/Serum Sample (containing this compound) PPT Protein Precipitation (PPT) Sample->PPT PLR Phospholipid Removal (PLR Plate/SPE) Sample->PLR PPT_Extract Supernatant with High Phospholipid Content PPT->PPT_Extract PPT_Result Significant Ion Suppression PPT_Extract->PPT_Result PLR_Extract Clean Extract with Low Phospholipid Content PLR->PLR_Extract PLR_Result Reduced Ion Suppression PLR_Extract->PLR_Result

Diagram 3: A comparison of sample preparation workflows and their impact on matrix effects.

References

Technical Support Center: Synthesis of Pure γ-CEHC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pure gamma-carboxyethyl hydroxychroman (γ-CEHC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis, purification, and handling of γ-CEHC.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing pure (S)-γ-CEHC?

A1: The synthesis of enantiomerically pure (S)-γ-CEHC presents several key challenges. The overall synthesis can be lengthy, often requiring multiple steps, which can lead to a low overall yield.[1][2][3][4] A critical difficulty lies in the stereoselective formation of the chiral center at the C-2 position of the chroman ring.[2][4] Additionally, intermediates in the synthesis pathway can be highly water-soluble and susceptible to oxidation, complicating purification and handling.[1] The isolation of pure CEHCs from natural sources is also considered highly challenging and costly.[1]

Q2: I am observing a lower than expected yield in the initial Friedel-Crafts alkylation step. What could be the cause?

A2: Low yields in the Friedel-Crafts alkylation of 2,3-dimethylhydroquinone (B130011) with acrylic acid can be attributed to several factors. A significant issue is the formation of undesired side products. The reaction conditions must be carefully optimized to minimize the formation of these impurities.

Q3: My purified γ-CEHC seems to degrade over time. What are the recommended storage conditions?

A3: Pure γ-CEHC is susceptible to degradation. For long-term storage, it is recommended to store the compound at -80°C.[5] Stock solutions should be stored at -80°C for up to six months or at -20°C for one month.[5][6] It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7] For short-term storage of solutions, refrigeration at 4°C is possible for up to 30 hours without significant loss.[5] γ-CEHC in plasma has been shown to be stable under these conditions.[5]

Q4: I am having difficulty purifying the final γ-CEHC product. What purification methods are recommended?

A4: The purification of γ-CEHC, a polar molecule, can be challenging. Flash column chromatography is a common method for purifying chroman derivatives.[8] For polar compounds like γ-CEHC, a common mobile phase is a mixture of ethyl acetate (B1210297) and hexanes.[9] Given the polar nature of the carboxylic acid group, a more polar solvent system, such as methanol (B129727) in dichloromethane, might be necessary.[10] It is crucial to select a solvent system where the desired compound has an Rf value of approximately 0.3 on a TLC plate for optimal separation.[9] In some cases, adding a small amount of acetic acid to the mobile phase can improve the chromatography of acidic compounds.[8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of γ-CEHC.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield in Synthesis Formation of Side Products: In the initial steps involving Friedel-Crafts alkylation, unwanted side reactions can reduce the yield of the desired intermediate.Optimize reaction conditions such as temperature, reaction time, and catalyst concentration. Use high-purity starting materials.
Oxidation of Intermediates: Hydroquinone intermediates are susceptible to oxidation when exposed to air.[1]Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Racemization: Acidic conditions during workup or purification can lead to the racemization of chiral centers.[1]Use milder acidic conditions for workup. Optimize the pH of the purification mobile phase.
Impure Final Product Co-elution of Impurities: Side products with similar polarity to γ-CEHC can be difficult to separate by column chromatography.Utilize gradient elution in flash chromatography, starting with a less polar solvent system and gradually increasing the polarity.[11] Consider using a different stationary phase, such as reversed-phase silica (B1680970), if normal-phase chromatography is ineffective.
Incomplete Reaction: The presence of starting materials in the final product indicates an incomplete reaction in the final synthesis step.Increase the reaction time or temperature of the final step. Ensure the correct stoichiometry of reagents.
Difficulty in Purification High Polarity of γ-CEHC: The carboxylic acid and hydroxyl groups make γ-CEHC a polar molecule, which can lead to poor separation on standard silica gel.Use a more polar mobile phase, such as a gradient of methanol in dichloromethane.[10] Consider adding a small amount of acetic acid to the eluent to suppress the ionization of the carboxylic acid and reduce tailing on the column.[8]
Water Solubility of Intermediates: Some intermediates in the synthesis pathway are highly water-soluble, leading to losses during aqueous workups.[1]Minimize the volume of aqueous washes. Use brine to reduce the solubility of the organic product in the aqueous phase. Extract the aqueous layer multiple times with an organic solvent.
Product Degradation Oxidation: The phenolic hydroxyl group is susceptible to oxidation.Store the purified γ-CEHC under an inert atmosphere.[1] Add an antioxidant, such as BHT, to solutions for storage.
Instability in Solution: γ-CEHC may degrade in solution, especially at non-neutral pH or elevated temperatures.Prepare solutions fresh whenever possible. If storage is necessary, use a buffered solution at a neutral pH and store at -80°C.[5][6][7]

Experimental Protocols

A detailed 10-step enantioselective synthesis of (S)-γ-CEHC starting from 2,3-dimethylhydroquinone has been reported.[2][3][4][12] The key to this synthesis is a stereoselective TiCl₄-mediated homochiral sulfoxide-directed allylation to establish the C-2 stereocenter.[2][4][12] For complete experimental procedures, it is recommended to consult the supporting information of the original publication in Organic Letters.[12]

A general procedure for the purification of a racemic γ-CEHC intermediate by flash chromatography involves using a mobile phase of ethyl acetate-hexane-acetic acid (500:300:1 v/v/v).[8]

Visualizations

Below are diagrams illustrating key concepts and workflows related to the synthesis of γ-CEHC.

Synthesis_Workflow Start Starting Materials (2,3-dimethylhydroquinone) Step1 Step 1: Friedel-Crafts Alkylation Start->Step1 Intermediate1 Dihydrocoumarin Intermediate Step1->Intermediate1 MultiStep Multi-step Conversion Intermediate1->MultiStep KeyIntermediate Allylation Precursor MultiStep->KeyIntermediate StereoStep Stereoselective Allylation (Key Step) KeyIntermediate->StereoStep ChiralIntermediate Chiral Chroman Intermediate StereoStep->ChiralIntermediate FinalSteps Final Modifications ChiralIntermediate->FinalSteps Crude Crude γ-CEHC FinalSteps->Crude Purification Purification (Flash Chromatography) Crude->Purification Pure Pure (S)-γ-CEHC Purification->Pure

Caption: General workflow for the enantioselective synthesis of (S)-γ-CEHC.

Troubleshooting_Logic Problem Problem Encountered (e.g., Low Yield) Cause1 Possible Cause 1: Side Reactions Problem->Cause1 Cause2 Possible Cause 2: Oxidation Problem->Cause2 Cause3 Possible Cause 3: Impure Reagents Problem->Cause3 Solution1 Solution: Optimize Conditions Cause1->Solution1 Solution2 Solution: Inert Atmosphere Cause2->Solution2 Solution3 Solution: Verify Reagent Purity Cause3->Solution3

Caption: A logical approach to troubleshooting common synthesis problems.

References

Technical Support Center: Detection of γ-Carboxyethyl Hydroxychroman (Gamma-CEHC) in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of Gamma-CEHC detection in plasma. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical concentrations of this compound in human plasma?

A1: The concentration of this compound in plasma can vary. In unsupplemented healthy individuals, plasma concentrations are typically around 160.7 ± 44.9 nmol/L.[1] It's important to note that γ-CEHC concentrations are generally higher than those of α-CEHC in individuals not taking α-tocopherol supplements, as γ-tocopherol is metabolized more readily.[2]

Q2: Which analytical method is more sensitive for this compound detection: GC-MS or LC-MS/MS?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this compound analysis. LC-MS/MS generally offers higher sensitivity for non-volatile and thermally labile compounds, making it highly suitable for biomolecules like this compound without the need for derivatization.[3][4] GC-MS is also a robust method but requires a derivatization step to increase the volatility of this compound.[1] The choice of method may depend on instrument availability, sample throughput requirements, and the specific goals of the study.[3][5]

Q3: Is it necessary to hydrolyze this compound conjugates in plasma before analysis?

A3: Yes, for accurate quantification of total this compound, enzymatic hydrolysis is critical. A significant portion of this compound in plasma exists in conjugated forms (glucuronides and sulfates).[6][7] Direct analysis of plasma without hydrolysis can lead to an underestimation of total this compound levels by at least threefold.[7]

Q4: How should plasma samples be stored to ensure the stability of this compound?

A4: Plasma samples for this compound analysis should be stored at -80°C for long-term stability. Studies have shown that this compound concentrations in plasma are stable for up to 6 months when stored at -80°C.[2] Refrigeration of whole blood at 4°C overnight before processing does not significantly affect plasma this compound concentrations.[2]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound in plasma.

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Steps
Incomplete Enzymatic Hydrolysis Ensure optimal conditions for β-glucuronidase/sulfatase activity (pH, temperature, and incubation time). An overnight incubation is recommended for complete deconjugation.[6][7] Consider pre-extracting the plasma with methanol (B129727)/hexane (B92381) to remove lipids and proteins that can inhibit the enzyme.[6]
Degradation of Analyte Minimize sample exposure to light and elevated temperatures during preparation.[8] Use antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) in extraction solvents to prevent oxidative degradation.[1]
Poor Extraction Recovery Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, ensure the pH of the aqueous phase is adjusted to suppress the ionization of the carboxyl group, enhancing partitioning into the organic solvent. For SPE, select a sorbent that provides good retention and elution of this compound.
Inefficient Derivatization (GC-MS) Ensure the sample is completely dry before adding the silylating reagent, as moisture will deactivate it.[9] Use a catalyst, such as trimethylchlorosilane (TMCS), to enhance the derivatization of sterically hindered groups.[10] Optimize reaction time and temperature.[11]
Mass Spectrometer Sensitivity Check the tuning and calibration of the mass spectrometer. For LC-MS/MS, optimize electrospray ionization (ESI) conditions (e.g., capillary voltage, gas flow, temperature). Negative ion mode ESI has been found to be effective for carboxychromanols.[12]
Issue 2: High Background Noise or Matrix Effects in LC-MS/MS
Possible Cause Troubleshooting Steps
Ion Suppression or Enhancement Incorporate a robust sample cleanup step. Protein precipitation followed by SPE can effectively remove interfering matrix components like phospholipids.[13]
Use a deuterium-labeled internal standard (e.g., d2-γ-CEHC) to compensate for matrix effects. The internal standard should be added at the beginning of sample preparation.
Adjust the chromatographic conditions to separate this compound from co-eluting matrix components.
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Always run a blank sample to identify potential sources of contamination.
Issue 3: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Column Overload Dilute the sample or reduce the injection volume.
Secondary Interactions with Column For GC-MS, ensure complete derivatization to cap polar functional groups. For LC-MS, use a column with end-capping to minimize interactions with residual silanol (B1196071) groups.
Clogged Column or Guard Column Replace the guard column or filter the samples before injection. If the analytical column is clogged, try back-flushing it or replace it if necessary.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Detection in Plasma
Parameter GC-MS LC-MS/MS
Derivatization Required Yes (typically silylation)No
Limit of Detection (LOD) ~5 nmol/L[1]Generally lower than GC-MS, capable of detecting picogram levels.[4]
Throughput ModerateHigh (with modern UHPLC systems)
Advantages High chromatographic resolution, robust and widely available.High sensitivity and selectivity, suitable for a broader range of compounds without derivatization.[3][5]
Disadvantages Requires derivatization, which adds a step and potential for variability. Not suitable for thermally labile compounds.Can be susceptible to matrix effects (ion suppression/enhancement).[14] Higher initial instrument cost.[3]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis and Extraction of this compound from Plasma

This protocol is optimized for the complete hydrolysis of conjugated this compound.

  • Sample Preparation:

    • To 200 µL of plasma in a glass tube, add an appropriate amount of a deuterium-labeled internal standard (e.g., d2-γ-CEHC).

    • Add 2 mL of methanol to precipitate proteins. Vortex thoroughly.

    • Add 5 mL of hexane to remove neutral lipids. Vortex thoroughly.

    • Centrifuge at 2000 x g for 10 minutes.

    • Transfer the lower methanol/aqueous layer to a new tube.

    • Dry the extract under a gentle stream of nitrogen.

  • Enzymatic Hydrolysis:

    • Reconstitute the dried extract in 1 mL of 0.1 M sodium acetate (B1210297) buffer (pH 5.0).

    • Add β-glucuronidase/sulfatase enzyme solution (e.g., from Helix pomatia).

    • Incubate overnight (16-18 hours) at 37°C.[6]

  • Extraction of Hydrolyzed this compound:

    • Acidify the solution to pH < 4 with hydrochloric acid.

    • Extract the hydrolyzed this compound twice with 4 mL of ethyl acetate. Vortex and centrifuge to separate the layers.

    • Combine the organic layers and evaporate to dryness under nitrogen.

    • The dried residue is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Silylation Derivatization for GC-MS Analysis

This protocol describes the derivatization of the extracted this compound to increase its volatility for GC-MS analysis.

  • Preparation:

    • Ensure the dried extract from Protocol 1 is completely free of moisture.

    • Prepare the derivatization reagent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Derivatization Reaction:

    • To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of the silylation reagent (BSTFA + 1% TMCS).[15]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes.[15]

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample + Internal Standard deprotein Protein Precipitation (Methanol) plasma->deprotein delipid Lipid Removal (Hexane) deprotein->delipid dry1 Dry Down delipid->dry1 reconstitute1 Reconstitute in Buffer dry1->reconstitute1 enzyme Add β-glucuronidase/ sulfatase reconstitute1->enzyme incubate Incubate Overnight (37°C) enzyme->incubate acidify Acidify (pH < 4) incubate->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle dry2 Dry Down lle->dry2 derivatize Derivatization (Silylation) (for GC-MS) dry2->derivatize reconstitute2 Reconstitute in Mobile Phase (for LC-MS/MS) dry2->reconstitute2 gcms GC-MS Analysis derivatize->gcms lcms LC-MS/MS Analysis reconstitute2->lcms

Caption: Workflow for this compound detection in plasma.

Troubleshooting_Logic cluster_hydrolysis_check Hydrolysis Issues cluster_extraction_check Extraction Issues cluster_derivatization_check Derivatization Issues (GC-MS) cluster_ms_check MS Issues start Low/No Signal for This compound hydrolysis Incomplete Hydrolysis? start->hydrolysis extraction Poor Extraction Recovery? start->extraction derivatization Inefficient Derivatization? start->derivatization ms_sensitivity Low MS Sensitivity? start->ms_sensitivity optimize_hydrolysis Optimize pH, temp, time. Pre-extract to remove inhibitors. hydrolysis->optimize_hydrolysis optimize_extraction Optimize LLE/SPE protocol. Check pH. extraction->optimize_extraction optimize_derivatization Ensure sample is dry. Optimize time and temp. derivatization->optimize_derivatization check_ms Tune and calibrate MS. Optimize ESI parameters. ms_sensitivity->check_ms

Caption: Troubleshooting low this compound signal.

References

preventing degradation of Gamma-CEHC in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gamma-CEHC (γ-CEHC), a key metabolite of gamma-tocopherol (B30145). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to prevent the degradation of γ-CEHC in biological samples, ensuring data accuracy and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is γ-CEHC and why is its stability in biological samples critical?

Q2: What are the primary factors that can cause γ-CEHC degradation in stored samples?

A2: While specific degradation pathways for γ-CEHC are not extensively detailed, based on the behavior of its parent compound (gamma-tocopherol) and other labile analytes in biological matrices, the primary causes of degradation are likely:

  • Oxidation: As a chromanol derivative, the molecule can be susceptible to oxidative degradation, especially if samples are not handled under appropriate conditions.[5]

  • Photodegradation (Light Exposure): Vitamin E and related compounds are known to be sensitive to UV light.[6] It is crucial to protect samples from light during collection, processing, and storage.[7]

  • Temperature Fluctuations: Elevated temperatures can accelerate chemical degradation.[8] Repeated freeze-thaw cycles are particularly detrimental as they can disrupt the sample matrix and expose the analyte to degradative enzymes or reactants.[5]

  • Enzymatic Degradation: Biological samples like plasma and tissue homogenates contain various enzymes that could potentially metabolize or degrade γ-CEHC.[5]

Q3: What are the optimal storage temperatures and durations for samples containing γ-CEHC?

A3: For long-term stability, storing plasma and serum samples at -80°C is strongly recommended.[9] While storage at -20°C may be suitable for short periods (e.g., up to one month), degradation has been observed in some plasma samples at this temperature.[9] For epidemiological studies or long-term biobanking, -80°C is the preferred temperature to minimize the risk of degradation over time.[9][10] There is evidence that the parent compound, tocopherol, is stable in human milk across a range of temperatures from 25°C to -70°C for various durations, but applying the most stringent conditions to its metabolites is a prudent approach.[11]

Q4: How can I prevent γ-CEHC degradation during sample collection and initial processing?

A4: Proper handling from the moment of collection is critical. Samples should be collected in tubes protected from light, for instance, by wrapping them in aluminum foil.[7] After collection, process the samples promptly. If plasma is the target matrix, centrifuge the blood as soon as possible to separate it from the cells. Immediately aliquot the plasma or serum into cryovials suitable for long-term storage to avoid repeated freeze-thaw cycles of the entire sample.[5]

Section 2: Troubleshooting Guide

Problem: I am observing unexpectedly low or highly variable concentrations of γ-CEHC in my samples.

This guide will help you identify potential sources of analyte loss. Please review the following questions and diagrams to troubleshoot your workflow.

  • Were the samples protected from light at all stages?

    • Issue: γ-CEHC, like its parent vitamin E, is susceptible to photodegradation.[6]

    • Solution: Use amber tubes or wrap collection tubes in foil.[7] Conduct all processing steps under subdued lighting conditions.

  • What were the storage conditions (temperature and duration)?

    • Issue: Storage above -80°C can lead to degradation over time.[9] The stability of biological samples is highly dependent on storage temperature.[10]

    • Solution: Refer to the storage recommendations in Table 1. For any storage longer than a few weeks, -80°C is mandatory.

  • How many times have the samples been thawed and refrozen?

    • Issue: Each freeze-thaw cycle can compromise sample integrity and accelerate the degradation of sensitive analytes.[5]

    • Solution: Prepare single-use aliquots immediately after initial processing to avoid the need for re-freezing the bulk sample.

  • Was there a delay between sample collection and processing/freezing?

    • Issue: Leaving whole blood at room temperature for extended periods can allow for continued enzymatic activity and chemical degradation.

    • Solution: Centrifuge and aliquot samples as soon as possible after collection. If immediate processing is not possible, store samples at 4°C for no more than a few hours before processing and freezing.

Troubleshooting Logic for γ-CEHC Degradation

The following diagram outlines a logical workflow to diagnose the cause of γ-CEHC degradation.

start Start: Low or Inconsistent γ-CEHC Results storage_temp Was storage temperature consistently ≤ -80°C? start->storage_temp light_exposure Were samples protected from light during collection and processing? storage_temp->light_exposure Yes temp_issue High Degradation Risk: Store samples at -80°C. Avoid -20°C for >1 month. storage_temp->temp_issue No freeze_thaw Were single-use aliquots used to avoid freeze-thaw cycles? light_exposure->freeze_thaw Yes light_issue High Degradation Risk: Use amber tubes or foil. Work in subdued light. light_exposure->light_issue No processing_delay Was sample processed to plasma/serum and frozen promptly? freeze_thaw->processing_delay Yes freeze_thaw_issue High Degradation Risk: Aliquot samples after initial processing. freeze_thaw->freeze_thaw_issue No delay_issue High Degradation Risk: Process and freeze samples immediately after collection. processing_delay->delay_issue No review_assay Potential Issue with Analytical Method: - Check extraction recovery - Verify instrument calibration - Assess matrix effects processing_delay->review_assay Yes

Caption: Troubleshooting workflow for low γ-CEHC measurements.

Section 3: Data Presentation and Stability Summary

Table 1: Recommended Storage Conditions for Biological Samples Containing γ-CEHC
Storage TemperatureSample TypeMax Recommended DurationStability LevelNotes
Room Temperature (~25°C) Plasma, Serum, Urine< 4 hoursVery Low For immediate processing only. Significant degradation risk.
Refrigerated (4°C) Plasma, Serum, Urine< 24 hoursLow Temporary storage before freezing. Not for long-term use.
-20°C Plasma, Serum, UrineUp to 1 monthModerate Acceptable for short-term storage. Variability in degradation has been noted for some samples.[9]
-80°C Plasma, Serum, Urine, Tissues> 1 yearHigh Recommended condition for all long-term storage to ensure analyte integrity.[9]
Table 2: Key Factors Influencing γ-CEHC Stability and Mitigation Strategies
FactorPotential ImpactMitigation Strategy
Light (UV) PhotodegradationCollect and process samples in amber tubes or foil-wrapped containers.[7] Avoid direct light exposure.
Temperature Accelerated chemical degradationProcess samples quickly and freeze promptly. Store long-term at -80°C.[9]
Freeze-Thaw Cycles Physical disruption of matrix, increased enzymatic activityAliquot samples into single-use volumes after initial collection and processing.[5]
Oxidation Oxidative degradation of the chromanol ringHandle samples minimally. Consider flushing storage vials with inert gas (e.g., argon) for very sensitive studies.
Enzymatic Activity Metabolic conversion or degradationSeparate plasma/serum from cells promptly. Keep samples cold during processing.

Section 4: Experimental Protocols & Visual Guides

Protocol 1: Recommended Sample Collection and Handling

This protocol outlines the best practices for collecting and processing biological fluids to ensure the stability of γ-CEHC.

  • Preparation: Label amber cryovials or standard cryovials for single-use aliquots. Prepare an ice bucket.

  • Blood Collection:

    • Draw blood using a standard venipuncture technique into a tube containing an appropriate anticoagulant (e.g., EDTA, Heparin).

    • The collection tube should be immediately wrapped in aluminum foil or be an amber-colored tube to protect from light.

    • Gently invert the tube several times to mix with the anticoagulant.

  • Processing:

    • Transport the sample on ice to the laboratory.

    • Within one hour of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.

    • Working under subdued light, carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Aliquoting and Storage:

    • Immediately dispense the plasma into the pre-labeled single-use cryovials.

    • Cap the vials tightly and flash-freeze in a dry ice/ethanol bath or place them directly into a -80°C freezer.

    • Record the storage location, date, and sample details in a laboratory management system.

Diagrams
Metabolic Pathway of Gamma-Tocopherol

This diagram illustrates the metabolic conversion of γ-Tocopherol to its primary metabolite, γ-CEHC, and its subsequent modification for excretion.

GT γ-Tocopherol (Dietary Vitamin E) Metabolism Hepatic Metabolism (ω-oxidation followed by β-oxidation cycles) GT->Metabolism GCEHC γ-CEHC (Primary Metabolite) Metabolism->GCEHC Conjugation Phase II Metabolism (Sulfation / Glucuronidation) GCEHC->Conjugation Excretion Excreted Conjugates (Urine) Conjugation->Excretion

Caption: Metabolic pathway from γ-Tocopherol to γ-CEHC.

Recommended Experimental Workflow for γ-CEHC Analysis

This workflow provides a visual guide to the key steps and considerations from sample collection to final analysis to maintain γ-CEHC stability.

cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase Collection 1. Sample Collection - Protect from light - Use anticoagulant Processing 2. Prompt Processing - Centrifuge at 4°C - Work in low light Collection->Processing Storage 3. Aliquot & Store - Single-use vials - Store at -80°C Processing->Storage Extraction 4. Sample Extraction - e.g., Hexane extraction - Deconjugation if needed Storage->Extraction Analysis 5. Quantification - LC-MS/MS or GC/MS - Use internal standards Extraction->Analysis Data 6. Data Review - Check QC samples - Verify stability Analysis->Data

Caption: Recommended workflow for γ-CEHC sample handling and analysis.

References

Technical Support Center: Optimizing Gamma-CEHC Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Gamma-Carboxyethyl-hydroxychroman (γ-CEHC) separation by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC mode for separating γ-CEHC?

A1: Both normal-phase (NP) and reversed-phase (RP) HPLC can be used for the analysis of vitamin E metabolites, including γ-CEHC.[1] Reversed-phase HPLC, often using a C18 column, is frequently employed due to its compatibility with aqueous-organic mobile phases and its ability to separate a wide range of analytes.[2][3] Normal-phase HPLC on a silica (B1680970) gel column can offer higher resolution for separating isomers of vitamin E.[1][4]

Q2: I am not getting good separation between γ-CEHC and other tocopherol metabolites. What should I do?

A2: Poor resolution is a common issue. To improve separation, you can try the following:

  • Optimize the mobile phase composition: Adjusting the ratio of your organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous phase can significantly impact selectivity.[5][6]

  • Consider gradient elution: A gradient elution, where the mobile phase composition changes during the run, can improve the separation of complex mixtures.[2][5][7]

  • Adjust the pH of the mobile phase: For ionizable compounds like γ-CEHC, the pH of the mobile phase is a critical parameter that affects retention and peak shape.[6][8][9]

  • Change the organic solvent: Switching between methanol and acetonitrile (B52724) can alter selectivity due to their different solvent properties.[9]

Q3: My γ-CEHC peak is tailing. How can I improve the peak shape?

A3: Peak tailing can be caused by several factors. Here are some troubleshooting steps:

  • Check the mobile phase pH: Ensure the pH is appropriate for γ-CEHC to minimize secondary interactions with the stationary phase.[10]

  • Use a mobile phase modifier: Adding a small amount of an acid (e.g., formic acid or acetic acid) or a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) can improve peak shape for acidic compounds.[7][11]

  • Evaluate for column overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[10]

  • Ensure column integrity: A degraded or contaminated guard or analytical column can cause poor peak shape. Try flushing or replacing the column.[10]

Q4: My retention times for γ-CEHC are not reproducible. What could be the cause?

A4: Fluctuating retention times can compromise the reliability of your results. Consider these potential causes:

  • Inconsistent mobile phase preparation: Ensure your mobile phase is prepared fresh and accurately each time. Small variations in composition can lead to shifts in retention.[8][12]

  • Temperature fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.[8][13]

  • Pump issues: Leaks or malfunctioning pump check valves can lead to an inconsistent flow rate and, consequently, variable retention times.[14]

  • Column equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the optimization of your HPLC method for γ-CEHC separation.

Issue 1: Poor Resolution

Poor_Resolution_Troubleshooting Start Poor Resolution AdjustMobilePhase Adjust Mobile Phase Composition Start->AdjustMobilePhase Start Here TryGradient Implement Gradient Elution AdjustMobilePhase->TryGradient If no improvement Resolved Resolution Improved AdjustMobilePhase->Resolved Success ModifypH Modify Mobile Phase pH TryGradient->ModifypH If no improvement TryGradient->Resolved Success ChangeSolvent Change Organic Solvent ModifypH->ChangeSolvent If no improvement ModifypH->Resolved Success CheckColumn Evaluate Column Performance ChangeSolvent->CheckColumn If no improvement ChangeSolvent->Resolved Success CheckColumn->Resolved Success

Issue 2: Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing CheckpH Verify Mobile Phase pH Start->CheckpH Start Here AddModifier Add Mobile Phase Modifier (e.g., Acid/Buffer) CheckpH->AddModifier If no improvement GoodPeakShape Peak Shape Improved CheckpH->GoodPeakShape Success CheckOverload Check for Sample Overload AddModifier->CheckOverload If no improvement AddModifier->GoodPeakShape Success InspectColumn Inspect Guard and Analytical Columns CheckOverload->InspectColumn If no improvement CheckOverload->GoodPeakShape Success InspectColumn->GoodPeakShape Success

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for γ-CEHC Analysis

This protocol is a general guideline and may require optimization for specific sample matrices and instrument setups.

  • Sample Preparation:

    • For serum or plasma samples, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate γ-CEHC and remove proteins and other interfering substances. A common LLE method involves extraction with n-hexane after protein precipitation with an alcohol like ethanol.[2][15]

    • Add an antioxidant such as butylated hydroxytoluene (BHT) during extraction to prevent degradation of tocopherol metabolites.[3][15]

    • Evaporate the organic extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.[2]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both containing a modifier like 0.1% formic acid or 10 mM ammonium formate.[7]

    • Gradient Program: A typical gradient might start at a lower percentage of organic solvent and increase over the course of the run to elute more hydrophobic compounds.[2]

    • Flow Rate: 0.5 - 1.2 mL/min.[7][15]

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-100 µL.[2][15]

    • Detection: UV detection at approximately 295 nm or fluorescence detection (excitation ~295 nm, emission ~330 nm) for higher sensitivity.[1] Mass spectrometry (MS) can also be used for identification and quantification.[7]

Protocol 2: Normal-Phase HPLC for γ-CEHC Analysis
  • Sample Preparation:

    • Extract γ-CEHC from the sample matrix using a non-polar solvent like n-hexane.[16][17]

    • The extract can often be injected directly, minimizing sample preparation steps.[16]

  • HPLC System and Conditions:

    • Column: Silica or other polar stationary phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of non-polar and moderately polar solvents, such as n-heptane:ethyl acetate (B1210297) (e.g., 93:7 v/v) or isooctane (B107328) with a polar modifier like diisopropyl ether.[1][4]

    • Elution: Typically isocratic.

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at ~295 nm or fluorescence (excitation ~290 nm, emission ~330 nm).[1]

Data Presentation

Table 1: Comparison of Mobile Phase Systems for Tocopherol Metabolite Separation
HPLC ModeStationary PhaseMobile Phase CompositionElution ModeReference
Reversed-PhaseC18Methanol / Water with 10 mM Ammonium Formate and 0.05% Formic AcidGradient[7]
Reversed-PhaseC18Methanol / WaterGradient[2]
Normal-PhaseSilican-Heptane / Ethyl Acetate (93:7, v/v)Isocratic[4]
Normal-PhaseSilicaIsooctane / Diisopropyl ether / 1,4-DioxaneIsocratic[1]
Table 2: Typical HPLC Operating Parameters
ParameterReversed-PhaseNormal-Phase
Column Dimensions 3.2 x 150 mm, 3 µm[7]4.6 x 250 mm, 5 µm[17]
Flow Rate 0.5 - 1.2 mL/min[7][15]1.0 mL/min[4]
UV Detection 291-295 nm[1][2]~295 nm[1]
Fluorescence Detection Ex: ~295 nm, Em: ~330 nm[1]Ex: ~290 nm, Em: ~330 nm[1]

Experimental Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Extraction Extraction (LLE or SPE) Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/Fluorescence/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

References

selecting the appropriate internal standard for Gamma-CEHC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and validating an appropriate internal standard (IS) for the quantitative analysis of Gamma-CEHC (γ-CEHC).

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for γ-CEHC quantification?

The ideal internal standard for any quantitative analysis is a stable isotope-labeled (SIL) version of the analyte itself.[1][2] For γ-CEHC analysis, a deuterated γ-CEHC (e.g., d2-γ-CEHC or d3-γ-CEHC) is considered the "gold standard."[2][3] A SIL-IS is chemically identical to γ-CEHC, ensuring it has the same chromatographic behavior, extraction recovery, and ionization response in mass spectrometry.[4] This allows it to accurately correct for variations during sample preparation and analysis.[5]

Q2: A deuterated γ-CEHC is not commercially available or is prohibitively expensive. What are my options?

When a SIL-IS is not feasible, a structural analog may be used.[3] However, selecting an appropriate analog requires careful consideration and thorough validation.[6] Key characteristics of a suitable structural analog include:

  • Structural Similarity: The IS should be structurally very similar to γ-CEHC to mimic its behavior.

  • Similar Physicochemical Properties: Properties like polarity, pKa, and molecular weight should be close to those of γ-CEHC to ensure similar retention times.[1]

  • No Endogenous Presence: The selected analog must not be naturally present in the biological samples being analyzed.[7]

  • Chromatographic Resolution: It must be well-resolved from γ-CEHC and other matrix components, unless using mass spectrometry where the mass difference is sufficient for differentiation.[7]

Q3: How do I assess if my chosen internal standard is performing correctly?

The performance of an internal standard is assessed during method validation. Key experiments include checking for interference and evaluating matrix effects.[3][5] The IS response should be consistent across all samples in an analytical run. Regulatory guidelines, such as the ICH M10, provide specific acceptance criteria for these tests.[3][5] For example, the response of any interfering peak at the retention time of the IS should be less than 5% of the IS response in a sample at the Lower Limit of Quantification (LLOQ).[3]

Q4: My internal standard signal is highly variable across my analytical run. What are the common causes and how can I troubleshoot this?

High variability in the IS signal can compromise the accuracy of your results.[8] Common causes and troubleshooting steps are outlined in the troubleshooting guide below. Key areas to investigate include:

  • Inconsistent Sample Preparation: Ensure accurate and consistent pipetting of the IS solution into every sample at the beginning of the preparation process.[1][9]

  • Internal Standard Stability: Verify the stability of the IS in the sample matrix and in the final reconstituted solvent, especially during storage or in the autosampler.[1][3]

  • Matrix Effects: The IS may be experiencing different levels of ion suppression or enhancement compared to the analyte, particularly if they do not co-elute.[1][10][11]

  • Instrument Instability: A drifting IS response throughout the run may indicate a problem with the LC-MS system, such as a contaminated ion source.[9]

Troubleshooting Guide for Internal Standard Issues

Observed Issue Potential Cause Recommended Troubleshooting Action
High Variability in IS Signal Inconsistent pipetting of IS solution.Verify pipette calibration and ensure a consistent procedure for adding the IS to all samples, calibrators, and QCs.[9]
Degradation of the IS in the sample matrix or autosampler.Perform stability experiments at relevant temperatures and for the expected duration of sample handling and analysis.[1][3]
Inconsistent extraction recovery.Optimize the sample extraction procedure for robustness. Ensure consistent pH, solvent volumes, and mixing times.[9]
Instrument instability (e.g., dirty ion source).Perform instrument maintenance. Re-inject a set of standards to confirm system stability after cleaning.[9]
Poor Accuracy and Precision Inappropriate IS (structural analog does not track the analyte).Re-evaluate the IS selection. If possible, switch to a stable isotope-labeled IS.[1]
Non-linear response due to IS concentration.Ensure the IS concentration is appropriate for the calibration curve range, typically in the mid-range.[1]
Cross-talk between analyte and IS MRM transitions.Select different, specific MRM transitions for the analyte and IS to avoid interference.[9]
Impurity in the IS (contains unlabeled analyte).Source a higher purity IS. Characterize the level of unlabeled analyte and account for its contribution to the analyte signal, especially at the LLOQ.[9][12]
Differential Matrix Effects IS and analyte do not co-elute perfectly.For SIL-IS, a slight retention time shift can occur with heavy deuteration, leading to different matrix effects.[11][13] Modify chromatographic conditions to achieve co-elution.
The chemical properties of a structural analog differ significantly from the analyte.A structural analog may not experience the same degree of ion suppression or enhancement. A thorough evaluation of matrix effects across different matrix lots is crucial.[1][10]

Data Summary: Comparison of Internal Standard Types

The choice of internal standard is a critical decision in method development. Stable isotope-labeled internal standards are strongly recommended by regulatory bodies for their ability to provide the most accurate and precise data.[3][5]

Characteristic Stable Isotope-Labeled (SIL) IS (e.g., d3-γ-CEHC) Structural Analog IS
Chemical Structure Identical to γ-CEHC, with isotopic substitution.Structurally similar but not identical.
Physicochemical Properties Nearly identical to γ-CEHC.[2]Similar, but can have differences in polarity, pKa, etc.
Chromatographic Co-elution Typically co-elutes with γ-CEHC.[14]May or may not co-elute; requires chromatographic separation.
Correction for Matrix Effects Excellent. Experiences the same ion suppression/enhancement as γ-CEHC.[4][10]Variable. May not accurately track the matrix effects experienced by γ-CEHC.[1]
Correction for Recovery Excellent. Behaves identically during sample preparation.Good, but can have different extraction efficiencies.
Regulatory Preference Strongly preferred ("Gold Standard").[3]Acceptable if a SIL-IS is not available, but requires extensive validation.
Cost & Availability Often requires custom synthesis; can be expensive and have long lead times.Generally more readily available and less expensive.

Experimental Protocols

Protocol 1: Internal Standard Interference Check

Objective: To ensure that the blank matrix and the analyte do not contain any interfering peaks at the retention time of the internal standard.

Methodology:

  • Prepare Samples:

    • Blank Matrix: Prepare at least six lots of blank biological matrix (e.g., plasma) without any added analyte or IS.

    • Zero Sample: Spike the blank matrix with the IS at its working concentration.

    • ULOQ Sample: Spike the blank matrix with the analyte at the Upper Limit of Quantification (ULOQ) without the IS.

  • Analysis: Analyze the samples using the developed LC-MS/MS method.

  • Acceptance Criteria:

    • The response of any interfering peak at the mass transition and retention time of the IS in the blank matrix and ULOQ samples should be < 5% of the mean IS response in the calibration standards and QCs.[3]

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of γ-CEHC and the chosen IS.

Methodology:

  • Prepare Sample Sets (using at least 6 different lots of matrix):

    • Set A (Neat Solution): Spike γ-CEHC and the IS into a neat solution (e.g., mobile phase) at low and high concentration levels (LQC and HQC).

    • Set B (Post-Extraction Spike): Extract the blank matrix from each of the six lots. Spike γ-CEHC and the IS into the post-extraction supernatant at the same low and high concentrations as Set A.

  • Analysis: Analyze both sets of samples.

  • Calculations:

    • Matrix Factor (MF): For each lot and concentration, calculate the MF for the analyte and IS separately:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF: Calculate the ratio of the analyte MF to the IS MF.

  • Acceptance Criteria:

    • The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from the six matrix lots should not be greater than 15% .[5]

Workflow and Logic Diagrams

G start Start: Select IS for γ-CEHC Analysis is_sil_available Is deuterated γ-CEHC (SIL-IS) available and feasible? start->is_sil_available select_sil Select SIL-IS (e.g., d3-γ-CEHC) is_sil_available->select_sil Yes select_analog Select Structural Analog IS is_sil_available->select_analog No validate_is Perform IS Validation select_sil->validate_is criteria_analog Evaluate Analog Criteria: - Structural Similarity - Similar Physicochemical Properties - Not Endogenous - Chromatographically Resolved select_analog->criteria_analog criteria_analog->validate_is interference_check Interference Check (Response < 5% of IS) validate_is->interference_check matrix_effect Matrix Effect Evaluation (%CV of IS-Normalized MF < 15%) interference_check->matrix_effect pass_validation Does IS Pass Validation Criteria? matrix_effect->pass_validation method_ready IS is appropriate. Proceed with full method validation. pass_validation->method_ready Yes reselect_is Re-evaluate and select a new IS pass_validation->reselect_is No reselect_is->start

Caption: Workflow for selecting and validating an internal standard.

References

dealing with interfering compounds in Gamma-CEHC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to interfering compounds in Gamma-Carboxyethyl-hydroxychroman (Gamma-CEHC) assays.

Frequently Asked Questions (FAQs)

Q1: What are the common types of interfering compounds in this compound assays?

A1: Interferences in this compound assays can be broadly categorized as endogenous or exogenous substances present in the sample matrix.[1][2] These can lead to inaccurate quantification by causing false positive or false negative results.[2][3]

  • Endogenous Interferences: These originate from within the biological sample.

    • Lipids: Plasma and serum are complex matrices containing various lipids that can cause matrix effects in LC-MS/MS analysis and interfere with immunoassays.[4][5][6]

    • Heterophile Antibodies: These are human anti-animal antibodies (e.g., HAMA) that can cross-react with assay antibodies in immunoassays, leading to erroneous results.[2][3][4]

    • Structurally Similar Compounds: Metabolites of other tocopherol isoforms (e.g., α-CEHC) or other structurally related molecules can cross-react with antibodies in immunoassays or co-elute in chromatographic methods if the specificity is insufficient.[1][7]

    • Binding Proteins: Proteins in the sample can bind to this compound, making it unavailable for detection.[1]

  • Exogenous Interferences: These are introduced from external sources.

    • Reagents and Consumables: Components from collection tubes, such as anticoagulants or preservatives, can interfere with the assay.[8]

    • Therapeutic Drugs: Monoclonal antibodies used in therapy or other drugs can interfere with immunoassay components.[4]

    • Dietary Supplements: High doses of vitamin E supplements can lead to concentrations of metabolites that may fall outside the linear range of the assay.[7]

Q2: How can I detect the presence of interfering compounds in my this compound assay?

A2: Several methods can be employed to identify the presence of interferences:

  • Serial Dilution Linearity: Analyze serial dilutions of a sample. If the calculated concentrations are not linear after correcting for the dilution factor, it may indicate the presence of interference.[4] A good correlation (differing by 20% or less) between two different dilutions suggests the absence of significant interference.[9]

  • Spike and Recovery: Add a known amount of this compound standard to a sample and measure the recovery. Poor recovery (significantly lower or higher than 100%) suggests the presence of interfering substances.[1]

  • Alternate Method Comparison: Compare the results obtained from your current assay with those from a different analytical method (e.g., comparing an ELISA result with LC-MS/MS).[4]

  • Blanks: Analyzing matrix blanks (samples known to not contain the analyte) can help identify signals originating from interfering substances.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results in Immunoassays (ELISA)

Possible Cause: Interference from heterophile antibodies or other matrix components.[1][2][3]

Troubleshooting Workflow:

A Inconsistent Results B Perform Serial Dilution A->B C Linear Results? B->C D No Interference Detected C->D Yes E Non-Linear Results C->E No F Use Heterophile Blocking Tubes/Reagents E->F G Re-run Assay F->G H Results Consistent? G->H I Issue Resolved H->I Yes J Consider Sample Purification H->J No A Poor Sensitivity in LC-MS/MS B Optimize Sample Preparation A->B C Protein Precipitation B->C D Liquid-Liquid Extraction B->D E Solid-Phase Extraction (SPE) B->E F Evaluate Matrix Effect C->F D->F E->F G Post-column Infusion F->G H Stable Isotope-Labeled Internal Standard F->H I Modify Chromatographic Conditions F->I J Issue Resolved G->J H->J I->J

References

method validation for a novel Gamma-CEHC quantification assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of gamma-carboxyethyl-hydroxychroman (Gamma-CEHC), a major metabolite of gamma-tocopherol (B30145).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The most prevalent and robust method for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and selectivity, which is crucial for distinguishing this compound from other structurally similar compounds and overcoming matrix effects.[1] Other methods that have been used include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[2]

Q2: What is a suitable internal standard for this compound quantification?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated this compound (d2-γ-CEHC or d4-γ-CEHC).[3] These standards have nearly identical chemical properties and chromatographic behavior to the endogenous this compound, allowing for accurate correction of variations during sample preparation and analysis.[4][5] If a deuterated standard is unavailable, other structurally related compounds like Trolox or 1-naphthol (B170400) have been used, though they are less ideal.[2]

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: this compound, like other tocopherol metabolites, is susceptible to oxidation. To minimize degradation, it is recommended to protect samples from light and heat.[5] The addition of antioxidants such as butylated hydroxytoluene (BHT), ascorbic acid, or pyrogallol (B1678534) to the extraction solvents is also a common practice.[2][6] Some procedures also recommend preparing samples under a stream of nitrogen to create an inert environment.[2]

Q4: Is derivatization required for this compound analysis?

A4: For LC-MS/MS analysis, derivatization is generally not necessary.[5] However, for GC-MS analysis, derivatization, typically silylation, is required to increase the volatility and thermal stability of the this compound molecule.[2][5]

Q5: What are the expected concentrations of this compound in human plasma?

A5: In unsupplemented healthy individuals, the plasma concentrations of this compound are typically in the low nanomolar range. One study reported an average concentration of 160.7 ± 44.9 nmol/L.[7]

Troubleshooting Guides

Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Recommended Solution
Secondary interactions with the stationary phase Use a highly deactivated column or a column with a different stationary phase. Adding a small amount of a modifier like acetic acid to the mobile phase can sometimes improve peak shape.[5]
Column overload Reduce the injection volume or dilute the sample.[5]
Incompatible injection solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Column contamination or degradation Wash the column with a strong solvent. If the problem persists, replace the column.[5]
Low Signal Intensity or Poor Sensitivity
Potential Cause Recommended Solution
Suboptimal mass spectrometer settings Optimize the precursor and product ions, collision energy, and other MS parameters for both this compound and the internal standard in multiple reaction monitoring (MRM) mode.[4]
Analyte degradation Ensure proper sample handling and storage, including the use of antioxidants.[2][5] Prepare fresh standards and samples.
Poor ionization efficiency Adjust the mobile phase composition, such as pH or organic solvent content, to enhance ionization. Negative ion electrospray ionization (ESI) mode has been reported to be more sensitive for tocopherol metabolites.[8]
Matrix effects (ion suppression) Improve sample cleanup using techniques like solid-phase extraction (SPE).[4] Dilute the sample if the concentration is high enough. Ensure the internal standard co-elutes with the analyte to compensate for these effects.[4]
Low concentration in the sample Concentrate the sample extract before analysis.[5]
High Variability in Results
Potential Cause Recommended Solution
Inconsistent sample preparation Ensure precise and consistent execution of the sample preparation protocol. The use of automated liquid handlers can improve reproducibility.[4]
Matrix effects A suitable stable isotope-labeled internal standard should compensate for matrix effects.[4] If issues persist, further optimization of sample cleanup or chromatographic separation is necessary.[4]
Internal standard instability Check the stability of the internal standard in the stock solution and in the final sample matrix.[4]
Incorrect internal standard concentration Verify the concentration of the internal standard spiking solution.[4]

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma using LC-MS/MS

This protocol provides a general workflow. Specific parameters should be optimized for your instrumentation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., d2-γ-CEHC).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[4]

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[4]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[4]

2. LC-MS/MS Conditions

  • LC System: UHPLC system.[4]

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[8]

  • MRM Transitions: These need to be optimized for your specific instrument. For this compound, the deprotonated molecule [M-H]⁻ would be the precursor ion.

Data Presentation

Table 1: Method Validation Parameters for this compound Quantification
ParameterTypical ValueReference
Linearity Range 0.0025 - 1 µM[7]
Limit of Detection (LOD) 5 nmol/L (in plasma)[7]
Limit of Quantification (LOQ) ~15 nmol/L (estimated from LOD)
Recovery >80%[9]
Intra-day Precision (%RSD) <15%[8]
Inter-day Precision (%RSD) <15%[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calculate Concentration Calculation integrate->calculate report Reporting calculate->report troubleshooting_tree start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape low_signal Low Signal/Sensitivity? start->low_signal high_variability High Variability? start->high_variability check_column Check Column Condition peak_shape->check_column Yes optimize_mobile_phase Optimize Mobile Phase peak_shape->optimize_mobile_phase Yes reduce_load Reduce Sample Load peak_shape->reduce_load Yes optimize_ms Optimize MS Parameters low_signal->optimize_ms Yes check_sample_prep Review Sample Prep (e.g., add antioxidants) low_signal->check_sample_prep Yes improve_cleanup Improve Sample Cleanup (SPE) low_signal->improve_cleanup Yes standardize_prep Standardize Sample Prep high_variability->standardize_prep Yes verify_is Verify Internal Standard high_variability->verify_is Yes assess_matrix Assess Matrix Effects high_variability->assess_matrix Yes

References

Technical Support Center: Optimizing Gamma-CEHC Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to enhance the efficiency of your Gamma-Carboxyethyl-hydroxychroman (Gamma-CEHC) solid-phase extraction (SPE) protocols. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental methodologies, and key data to support your analytical work.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the solid-phase extraction of this compound, providing practical solutions in a question-and-answer format.

Q1: Why am I experiencing low recovery of this compound?

Low recovery is a frequent issue in SPE and can stem from several factors throughout the extraction process. A systematic approach is crucial to identify the root cause.[1][2][3]

  • Suboptimal pH: this compound is an acidic compound. For effective retention on a reversed-phase sorbent, the pH of the sample should be adjusted to at least 2 pH units below its pKa to ensure it is in a neutral, un-ionized state.[4][5]

  • Inappropriate Sorbent Selection: While C18 is a common choice for vitamin E metabolites, the polarity of this compound may require a different sorbent for optimal retention.[1][6] Consider sorbents designed for acidic compounds or explore different polymer-based materials.

  • Inefficient Elution: The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent. Increasing the organic solvent percentage or adding a modifier like a small amount of acid or base to the elution solvent can improve recovery.[1]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge will lead to analyte loss during the loading step. If overload is suspected, reduce the sample volume or use a cartridge with a larger sorbent mass.[2]

  • High Flow Rate: A sample loading flow rate that is too high can prevent efficient interaction between the analyte and the sorbent, leading to breakthrough. A slow, steady flow rate of approximately 1 mL/min is recommended.[2][5]

Q2: My results show high variability between replicate samples. What could be the cause?

Poor reproducibility can be frustrating and can compromise the reliability of your data. Here are some common culprits:

  • Inconsistent Sample Pre-treatment: Incomplete or inconsistent enzymatic hydrolysis of conjugated this compound will lead to variable results. Ensure the hydrolysis step is optimized and applied uniformly to all samples.

  • Cartridge Drying: Allowing the sorbent bed to dry out after conditioning and before sample loading can significantly impact retention and lead to inconsistent recoveries.[1]

  • Variable Flow Rates: Inconsistent flow rates during sample loading and elution can affect the interaction time between the analyte and the sorbent, resulting in variability. Using a vacuum manifold or positive pressure processor can help maintain consistent flow rates.

  • Matrix Effects: The sample matrix (e.g., plasma, urine) can interfere with the extraction process. Matrix components can co-elute with the analyte, causing ion suppression or enhancement in the mass spectrometer, which leads to variable results.

Q3: How can I minimize matrix effects in my this compound analysis?

Matrix effects can significantly impact the accuracy and precision of your results. Here are some strategies to mitigate them:

  • Optimize Sample Cleanup: A more rigorous washing step during SPE can help remove interfering matrix components. Experiment with different wash solvents of intermediate strength that can remove interferences without eluting the this compound.

  • Use a More Selective Sorbent: Employing an SPE sorbent with a different selectivity, such as a mixed-mode or ion-exchange sorbent, can help to separate this compound from interfering compounds more effectively.

  • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample before SPE can reduce the concentration of interfering matrix components.

  • Utilize Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for this compound. This standard will experience the same matrix effects as the analyte, allowing for accurate quantification.

Q4: I am seeing extraneous peaks in my chromatogram. What is the likely source?

Contaminating peaks can interfere with the quantification of this compound. Potential sources include:

  • Leachables from Plasticware or Cartridges: Ensure all tubes and pipette tips are of high quality and that the SPE cartridges are properly conditioned to remove any potential leachables.

  • Co-elution of Matrix Components: If the wash steps are not optimized, interfering compounds from the sample matrix may co-elute with your analyte. Re-evaluate your wash solvent composition and volume.

  • Solvent Contamination: Use high-purity, HPLC-grade solvents to avoid introducing contaminants.

Data Presentation

Table 1: Comparison of Hydrolysis Conditions for Conjugated this compound in Plasma

Hydrolysis MethodThis compound Concentration (nmol/L)
Direct Enzymatic Hydrolysis of Whole Plasma15.2 ± 2.1
Hydrolysis after Methanol (B129727)/Hexane (B92381) Extraction48.5 ± 5.3

Data adapted from a study on the optimization of enzymatic hydrolysis. The results indicate that a pre-extraction step significantly improves the hydrolysis efficiency of conjugated this compound.

Table 2: Recovery of Vitamin E Analogs using a C18 SPE Protocol

CompoundRecovery (%)
α-Tocopherol>95%
γ-Tocopherol>95%
δ-Tocopherol>95%
α-Tocotrienol>95%
γ-Tocotrienol>95%
δ-Tocotrienol>95%

Note: This data is for various vitamin E analogs and may not directly reflect the recovery of the more polar this compound metabolite. It serves as a general reference for the performance of C18 sorbents with this class of compounds.

Experimental Protocols

1. Protocol for Enzymatic Hydrolysis of Conjugated this compound from Plasma

This protocol is essential for the accurate quantification of total this compound, as a significant portion exists in a conjugated form in biological fluids.

Materials:

  • Plasma sample

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • β-Glucuronidase/sulfatase from Helix pomatia

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Ethyl acetate (HPLC grade)

Procedure:

  • To 0.5 mL of plasma, add 2 mL of methanol and vortex thoroughly to precipitate proteins.

  • Add 5 mL of hexane, vortex, and centrifuge to separate the layers.

  • Transfer the upper hexane layer (containing unconjugated vitamin E and lipids) to a new tube.

  • Evaporate the remaining aqueous layer (containing conjugated this compound) to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of sodium acetate buffer (pH 5.0).

  • Add β-Glucuronidase/sulfatase (e.g., 1000 units) and incubate overnight at 37°C.

  • After incubation, extract the deconjugated this compound by adding 5 mL of ethyl acetate, vortexing, and centrifuging.

  • Collect the ethyl acetate layer and evaporate to dryness.

  • Reconstitute the final extract in a suitable solvent for LC-MS analysis.

2. General Solid-Phase Extraction (SPE) Protocol for Acidic Compounds (Adaptable for this compound)

This is a general protocol that can be optimized for the specific characteristics of this compound. A C18 or a polymer-based sorbent is a good starting point.[7][8]

Materials:

  • SPE Cartridge (e.g., C18, 100 mg/1 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Acidic solution (e.g., 0.1% formic acid in water)

  • Wash solvent (e.g., 5% Methanol in 0.1% formic acid)

  • Elution solvent (e.g., 90% Methanol in water with 0.1% formic acid)

Procedure:

  • Conditioning: Pass 3 mL of methanol through the cartridge, followed by 3 mL of deionized water. Do not let the sorbent go dry.[7]

  • Equilibration: Pass 2 mL of the acidic solution (e.g., 0.1% formic acid in water) through the cartridge.[7]

  • Loading: Load the pre-treated and hydrolyzed sample (reconstituted in the equilibration solution) onto the cartridge at a slow and steady flow rate (approx. 1 drop/second).[7]

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove interferences.

  • Elution: Elute the this compound by passing 1 mL of the elution solvent through the cartridge. Collect the eluate for analysis.

Visualizations

Vitamin_E_Metabolism Dietary Vitamin E Dietary Vitamin E Absorption in Intestine Absorption in Intestine Dietary Vitamin E->Absorption in Intestine Transport to Liver (in Chylomicrons) Transport to Liver (in Chylomicrons) Absorption in Intestine->Transport to Liver (in Chylomicrons) Hepatic Metabolism Hepatic Metabolism Transport to Liver (in Chylomicrons)->Hepatic Metabolism Side-chain degradation (β-oxidation) Side-chain degradation (β-oxidation) Hepatic Metabolism->Side-chain degradation (β-oxidation) This compound (Carboxyethyl-hydroxychroman) This compound (Carboxyethyl-hydroxychroman) Side-chain degradation (β-oxidation)->this compound (Carboxyethyl-hydroxychroman) Conjugation (Glucuronidation/Sulfation) Conjugation (Glucuronidation/Sulfation) This compound (Carboxyethyl-hydroxychroman)->Conjugation (Glucuronidation/Sulfation) Excretion (Urine) Excretion (Urine) Conjugation (Glucuronidation/Sulfation)->Excretion (Urine)

Caption: Simplified metabolic pathway of dietary Vitamin E to this compound.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Biological Sample (Plasma/Urine) Biological Sample (Plasma/Urine) Enzymatic Hydrolysis Enzymatic Hydrolysis Biological Sample (Plasma/Urine)->Enzymatic Hydrolysis pH Adjustment pH Adjustment Enzymatic Hydrolysis->pH Adjustment Conditioning Conditioning Equilibration Equilibration Conditioning->Equilibration Sample Loading Sample Loading Equilibration->Sample Loading Washing Washing Sample Loading->Washing Elution Elution Washing->Elution LC-MS/MS Analysis LC-MS/MS Analysis Elution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Start Start Low Recovery? Low Recovery? Start->Low Recovery? Check Sample pH Check Sample pH Low Recovery?->Check Sample pH Yes Poor Reproducibility? Poor Reproducibility? Low Recovery?->Poor Reproducibility? No Optimize Elution Solvent Optimize Elution Solvent Check Sample pH->Optimize Elution Solvent Check for Overload Check for Overload Optimize Elution Solvent->Check for Overload Reduce Flow Rate Reduce Flow Rate Check for Overload->Reduce Flow Rate Reduce Flow Rate->Poor Reproducibility? Verify Hydrolysis Verify Hydrolysis Poor Reproducibility?->Verify Hydrolysis Yes End End Poor Reproducibility?->End No Ensure Sorbent is Wetted Ensure Sorbent is Wetted Verify Hydrolysis->Ensure Sorbent is Wetted Control Flow Rates Control Flow Rates Ensure Sorbent is Wetted->Control Flow Rates Address Matrix Effects Address Matrix Effects Control Flow Rates->Address Matrix Effects Address Matrix Effects->End

Caption: Logical troubleshooting workflow for common SPE issues.

References

Technical Support Center: Gamma-CEHC Data Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gamma-CEHC (γ-carboxyethyl hydroxychroman) data.

Troubleshooting Guides

This section addresses specific issues that may arise during the measurement and interpretation of this compound data.

Problem IDIssuePossible CausesSuggested Solutions
GCEHC-001 Low or undetectable γ-CEHC levels in samples where it is expected. Incomplete hydrolysis of conjugated forms (glucuronides and sulfates).Implement an optimized enzymatic hydrolysis step using sulfatase and β-glucuronidase. An overnight incubation is recommended for complete deconjugation.[1][2][3]
Suboptimal sample extraction.Use a robust extraction method, such as a methanol (B129727)/hexane (B92381) procedure, to ensure efficient recovery of γ-CEHC from the biological matrix.[1][2]
Analyte degradation.Add antioxidants like ascorbic acid or BHT to samples during collection and processing to prevent oxidative degradation. Store samples at -80°C.
GCEHC-002 High variability in γ-CEHC levels between subjects in the same experimental group. Significant inter-individual differences in vitamin E metabolism.Acknowledge this inherent biological variability in your study design. Ensure adequate sample sizes to achieve statistical power. Consider genotyping for polymorphisms in enzymes involved in tocopherol metabolism if feasible.
Differences in dietary intake of γ-tocopherol.Standardize diet for a period before sample collection or record dietary intake to use as a covariate in the statistical analysis.
Co-supplementation with α-tocopherol.Be aware that high doses of α-tocopherol can decrease plasma and tissue levels of γ-tocopherol and subsequently reduce γ-CEHC concentrations.[4][5][6][7][8] Document all supplement intake.
GCEHC-003 Unexpectedly high γ-CEHC levels. Impaired renal function.γ-CEHC is primarily excreted through urine. Assess kidney function (e.g., creatinine (B1669602) clearance) as impaired renal function can lead to the accumulation of γ-CEHC in plasma.[9]
Recent high intake of γ-tocopherol rich foods.Inquire about recent dietary intake prior to sample collection.
GCEHC-004 Poor reproducibility of results. Inconsistent sample handling and preparation.Standardize all pre-analytical procedures, including sample collection, storage, and extraction.
LC-MS/MS system instability.Perform regular system maintenance and calibration. Use a stable isotope-labeled internal standard for γ-CEHC to correct for analytical variability.
Incomplete enzymatic hydrolysis.Ensure the enzymatic hydrolysis protocol is optimized and consistently applied to all samples. Incomplete hydrolysis can lead to variable and underestimated results.[1][2]

Frequently Asked Questions (FAQs)

1. What is this compound and why is it measured?

This compound (γ-carboxyethyl hydroxychroman) is a major, water-soluble metabolite of gamma-tocopherol (B30145) (γ-T), a form of vitamin E.[10] It is primarily excreted in the urine.[11] Measuring γ-CEHC is important for assessing the metabolic status of vitamin E, as it provides an indication of the intake and catabolism of γ-tocopherol.[4]

2. What are the common biological matrices for γ-CEHC measurement?

The most common biological matrices for γ-CEHC measurement are urine and plasma/serum.[9] Urinary γ-CEHC is often considered a reliable marker of recent γ-tocopherol intake.[9]

3. Why is enzymatic hydrolysis necessary for accurate γ-CEHC measurement?

In biological fluids, a significant portion of γ-CEHC exists in conjugated forms, primarily as glucuronides and sulfates, which are more water-soluble for excretion.[1][3] Many analytical techniques, like LC-MS/MS, are best suited to measure the unconjugated form. Therefore, an enzymatic hydrolysis step using sulfatase and β-glucuronidase is crucial to cleave these conjugates and measure the total γ-CEHC concentration accurately.[1][2] Direct analysis without hydrolysis can lead to a significant underestimation of total γ-CEHC levels.[1]

4. How does supplementation with alpha-tocopherol (B171835) affect γ-CEHC levels?

High-dose supplementation with alpha-tocopherol (α-T), the most common form of vitamin E in supplements, has been shown to decrease the plasma concentrations of γ-tocopherol.[6][7][8] This, in turn, leads to a reduction in the production and excretion of its metabolite, γ-CEHC.[4][5] When designing studies or interpreting data, it is critical to account for the intake of all forms of vitamin E.

5. What are the expected concentrations of γ-CEHC in healthy individuals?

The concentration of γ-CEHC can vary significantly among individuals. However, some reported values can serve as a general reference. For instance, in a study with older adults, the median 24-hour urinary excretion of γ-CEHC was 1.5 µmol.[9]

Quantitative Data Summary

Table 1: Impact of Alpha-Tocopherol Supplementation on Gamma-Tocopherol and its Metabolite

ParameterPlacebo Group (change)Alpha-Tocopherol Supplementation Group (change)Reference
Serum γ-Tocopherol-↓ ~58%[8]
Plasma γ-CEHC-↓ (tendency to decrease)[5]

Note: The table summarizes the general trend observed in studies. The exact percentage of change can vary depending on the dose of α-tocopherol, duration of supplementation, and the study population.

Experimental Protocols

Protocol: Measurement of Total γ-CEHC in Human Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for individual instruments and experimental setups.

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add an internal standard (e.g., deuterated γ-CEHC).

  • Add 2 mL of methanol and 5 mL of hexane for protein precipitation and initial extraction. Vortex vigorously for 1 minute.

  • Centrifuge to separate the layers. The γ-CEHC and its conjugates will be in the methanol/water layer.

  • Transfer the methanol layer to a new tube and dry it under a stream of nitrogen.

2. Enzymatic Hydrolysis:

  • Reconstitute the dried extract in 100 µL of a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).

  • Add a solution containing sulfatase and β-glucuronidase.

  • Incubate the mixture overnight at 37°C to ensure complete hydrolysis of conjugated forms.[1][2]

3. Solid-Phase Extraction (SPE) - Optional Cleanup:

  • Condition an SPE cartridge (e.g., C18) with methanol and then equilibrate with water.

  • Load the hydrolyzed sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the γ-CEHC with an appropriate solvent (e.g., methanol or acetonitrile).

  • Dry the eluate under nitrogen.

4. LC-MS/MS Analysis:

  • Reconstitute the final dried extract in the initial mobile phase.

  • Inject the sample into an LC-MS/MS system equipped with a C18 column.

  • Use a gradient elution with a mobile phase consisting of water with a small amount of formic acid (for protonation) and an organic solvent like methanol or acetonitrile (B52724) with formic acid.

  • Detect γ-CEHC and its internal standard using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the optimized method.

Visualizations

Diagram 1: Metabolic Pathway of Gamma-Tocopherol to this compound

Gamma_Tocopherol_Metabolism gamma_T γ-Tocopherol omega_OH ω-Hydroxylation (CYP4F2) gamma_T->omega_OH Phytyl Tail beta_ox β-Oxidation omega_OH->beta_ox Side Chain Shortening gamma_CEHC γ-CEHC beta_ox->gamma_CEHC conjugation Conjugation (Sulfation/Glucuronidation) gamma_CEHC->conjugation excretion Urinary Excretion conjugation->excretion

Metabolism of γ-Tocopherol to its major urinary metabolite, γ-CEHC.
Diagram 2: Experimental Workflow for Urinary γ-CEHC Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation urine_sample Urine Sample Collection add_is Addition of Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (Sulfatase/β-glucuronidase) add_is->hydrolysis extraction Solid-Phase or Liquid-Liquid Extraction hydrolysis->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant result Final γ-CEHC Concentration quant->result

A typical workflow for the analysis of γ-CEHC in urine samples.

References

Technical Support Center: Gamma-CEHC Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete derivatization of Gamma-Carboxyethyl Hydroxychroman (γ-CEHC) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing Gamma-CEHC before GC-MS analysis?

A1: this compound is a polar molecule containing both a carboxylic acid and a phenolic hydroxyl group. These functional groups make it non-volatile and prone to thermal degradation at the high temperatures used in GC. Derivatization, specifically silylation, replaces the active hydrogens on these groups with a less polar and more thermally stable trimethylsilyl (B98337) (TMS) group.[1] This increases the volatility and thermal stability of γ-CEHC, allowing for successful separation and detection by GC-MS.[1]

Q2: Which derivatizing reagent is recommended for this compound?

A2: The most commonly recommended and effective silylating reagent for compounds with hydroxyl and carboxylic acid groups, like γ-CEHC, is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) .[1] It is often used with a catalyst, such as Trimethylchlorosilane (TMCS) , to enhance its reactivity, especially for sterically hindered groups.[1][2] A common formulation is BSTFA + 1% TMCS.[3][4]

Q3: What are the critical factors for achieving complete derivatization of this compound?

A3: Several factors are crucial for ensuring the reaction goes to completion:

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture.[1] The presence of water will consume the reagent and lead to incomplete derivatization. All glassware, solvents, and the dried sample extract must be free of moisture.

  • Sufficient Reagent: A molar excess of the silylating reagent is necessary to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of BSTFA to the total number of active hydrogens on the analyte.[1]

  • Optimal Temperature and Time: The derivatization reaction often requires heating to proceed at an adequate rate. The optimal temperature and time can vary depending on the specific analyte and should be optimized.[1][5]

  • Proper Sample Preparation: The sample matrix can interfere with the derivatization process.[6][7][8] Proper extraction and cleanup of γ-CEHC from the biological matrix (e.g., plasma, urine) are essential to remove interfering substances.[3][9]

Q4: I am observing poor peak shape (e.g., tailing) for my derivatized this compound. What could be the cause?

A4: Poor peak shape is often an indication of incomplete derivatization or issues with the GC system.

  • Incomplete Derivatization: If some γ-CEHC molecules are only partially derivatized or not at all, the remaining free hydroxyl or carboxyl groups can interact with active sites in the GC liner and column, causing peak tailing.

  • Active Sites in the GC System: The GC liner and the front of the analytical column can have active silanol (B1196071) groups that interact with the analyte. Injecting the silylating reagent can help to temporarily passivate these sites. Regular maintenance and use of deactivated liners are recommended.

Q5: How long are the TMS-derivatives of this compound stable?

A5: Trimethylsilyl (TMS) derivatives are susceptible to hydrolysis and have limited stability.[2] It is best to analyze the derivatized samples as soon as possible, ideally within 24 hours.[2] If storage is necessary, samples should be tightly capped and stored at low temperatures (e.g., in a freezer) to minimize degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound and provides a systematic approach to resolving them.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Peak 1. Presence of Moisture: Reagent has been hydrolyzed.- Ensure all glassware is oven-dried and cooled in a desiccator.- Use anhydrous solvents.- Thoroughly dry the sample extract before adding the derivatizing reagent.
2. Insufficient Reagent: Not enough silylating agent to derivatize all active sites.- Increase the amount of BSTFA + 1% TMCS. Ensure a significant molar excess.[1]
3. Inadequate Reaction Conditions: Time and/or temperature are not sufficient for complete reaction.- Increase the reaction time and/or temperature. Optimization may be required (e.g., test 60°C for 30 min, then increase to 70°C or extend the time to 60 min).[3][4]
4. Sample Degradation: γ-CEHC degraded prior to derivatization.- Minimize sample exposure to light and heat during preparation.- Store extracts at low temperatures if not derivatized immediately.
Multiple Peaks for this compound 1. Incomplete Derivatization: Peaks corresponding to partially derivatized (mono-TMS) and underivatized γ-CEHC are present.- Re-optimize the derivatization procedure (see "Low or No Product Peak" section).- Check the purity and age of the derivatizing reagent.
2. Side Reactions: Formation of by-products due to matrix components.- Improve sample cleanup to remove interfering substances.- Use a milder derivatization catalyst or conditions.
Poor Peak Shape (Tailing) 1. Incomplete Derivatization: Free polar groups are interacting with the GC system.- Re-optimize the derivatization procedure for completeness.
2. Active Sites in GC System: Silanol groups in the injector liner or on the column are interacting with the analyte.- Use a deactivated GC liner.- Perform regular maintenance on the GC injector.- A co-injection with a small amount of BSTFA can help to temporarily passivate the system.
3. Column Overload: Injecting too much sample.- Dilute the derivatized sample before injection.
Poor Reproducibility 1. Inconsistent Reaction Conditions: Variations in temperature, time, or reagent volumes.- Use a heating block for consistent temperature control.- Use calibrated pipettes for accurate reagent addition.
2. Matrix Effects: Inconsistent interference from the sample matrix.[6][7][8][10][11]- Optimize the sample extraction and cleanup procedure for better removal of matrix components.[9]- Consider using a matrix-matched calibration curve.[11]
3. Derivative Instability: Degradation of the TMS-derivative between derivatization and analysis.- Analyze samples as soon as possible after derivatization.- Maintain a consistent time between derivatization and injection for all samples and standards.

Experimental Protocols

Protocol 1: Silylation of this compound with BSTFA + 1% TMCS

This protocol provides a general guideline for the derivatization of dried this compound extracts. Optimization may be necessary for specific sample matrices and concentrations.

Materials:

  • Dried this compound extract in a GC vial

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous pyridine (B92270) or other suitable anhydrous solvent (e.g., acetonitrile)

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure Anhydrous Conditions: The dried sample extract must be completely free of water.

  • Reagent Addition: To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.[3] Tightly cap the vial immediately.

  • Mixing: Vortex the vial for 10-30 seconds to ensure the sample is fully dissolved and mixed with the reagents.

  • Reaction: Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes.[3][4][12] The optimal time and temperature should be determined empirically.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Quantitative Data Summary: Typical Derivatization Parameters

The following table summarizes typical quantitative parameters for silylation reactions. These should be used as a starting point for method development and optimization for this compound.

ParameterRecommended Range/ValueNotes
Reagent BSTFA + 1% TMCSA robust and widely used reagent for silylating hydroxyl and carboxyl groups.[1][3][4]
Reagent to Analyte Ratio >2:1 molar ratio of BSTFA to active hydrogensEssential to drive the reaction to completion.[1]
Reaction Temperature 60 - 80°CHigher temperatures can accelerate the reaction but may also lead to degradation if excessive.[2]
Reaction Time 15 - 60 minutesDependent on the reactivity of the compound and the reaction temperature.[2]
Solvent Anhydrous Pyridine, AcetonitrilePyridine can act as a catalyst and aids in the dissolution of the analyte.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Start Dried Sample Extract Add_Reagent Add BSTFA + 1% TMCS and Anhydrous Solvent Start->Add_Reagent Vortex Vortex to Mix Add_Reagent->Vortex Heat Heat at 60-70°C for 30-60 min Vortex->Heat Cool Cool to Room Temperature Heat->Cool GCMS GC-MS Analysis Cool->GCMS

Caption: Experimental workflow for the derivatization of this compound.

Troubleshooting_Logic Start Incomplete Derivatization (Low Product, Multiple Peaks) Check_Moisture Check for Moisture in Sample/Reagents/Glassware Start->Check_Moisture Check_Reagent Increase Reagent Concentration/Volume Check_Moisture->Check_Reagent If dry Success Complete Derivatization Check_Moisture->Success If moisture found & resolved Check_Conditions Increase Reaction Time and/or Temperature Check_Reagent->Check_Conditions If sufficient Check_Reagent->Success If reagent was insufficient Check_Matrix Improve Sample Cleanup Protocol Check_Conditions->Check_Matrix If optimized Check_Conditions->Success If conditions were inadequate Check_Matrix->Success If clean

Caption: Troubleshooting workflow for incomplete this compound derivatization.

References

Validation & Comparative

Gamma-CEHC vs. Alpha-CEHC: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two key vitamin E metabolites, gamma-carboxyethyl-hydroxychroman (γ-CEHC) and alpha-carboxyethyl-hydroxychroman (α-CEHC). While both are breakdown products of different forms of vitamin E, their physiological effects exhibit notable differences. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the cellular pathways they influence to aid in research and drug development.

Data Presentation: Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data comparing the biological activities of γ-CEHC and α-CEHC. A significant difference is observed in their anti-inflammatory properties, with both showing comparable inhibition of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator.

Biological Activityγ-CEHCα-CEHCCell/SystemReference
Anti-inflammatory Activity
Inhibition of PGE2 Synthesis (IC50)66 µM74 µMTNF-α-activated murine microglial EOC-20 cells[1]
Natriuretic Activity ActiveInactiveKidney thick ascending limb cells
Antioxidant Activity
Radical Scavenging in Organic SolutionSame as γ-tocopherolSame as α-tocopherolOrganic Solution[2]
Aqueous Radical ScavengingMore efficient than γ-tocopherolMore efficient than α-tocopherolAqueous Environment[2]
Inhibition of Lipid Peroxidation in MembranesLess efficient than γ-tocopherolLess efficient than α-tocopherolMembranes[2]
Anticancer Activity
Inhibition of Colon CarcinogenesisEffective (as metabolite of γ-tocopherol)Ineffective (as metabolite of α-tocopherol)Azoxymethane-treated F344 rats[3][4]
Apoptosis Induction in Colon Cancer CellsEffective (as metabolite of γ-tocopherol)Ineffective (as metabolite of α-tocopherol)Human colon cancer cell lines[5][6]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows related to the biological activities of γ-CEHC and α-CEHC.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Cells treatment Treat with γ-CEHC / α-CEHC start->treatment apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis inflammation Anti-inflammatory Assay (PGE2 Measurement) treatment->inflammation signaling Signaling Pathway Analysis (Western Blot) treatment->signaling flow_cytometry Flow Cytometry apoptosis->flow_cytometry elisa ELISA / LC-MS inflammation->elisa western_blot_analysis Densitometry signaling->western_blot_analysis Nrf2_HO1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gCEHC γ-CEHC Keap1_Nrf2 Keap1-Nrf2 Complex gCEHC->Keap1_Nrf2 Inhibits interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Nrf2_nuc->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Activates transcription HO1_protein HO-1 Protein (Anti-inflammatory) HO1_gene->HO1_protein NFkB_JNK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MKKs MAPKKs TLR4->MKKs IKK IKK TLR4->IKK gCEHC γ-CEHC JNK JNK gCEHC->JNK Inhibits phosphorylation gCEHC->IKK Inhibits phosphorylation MKKs->JNK pJNK p-JNK JNK->pJNK p_cJun p-c-Jun pJNK->p_cJun Phosphorylates c-Jun pIKK p-IKK IKK->pIKK IkB_NFkB IκB-NF-κB Complex pIKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free NF-κB Release NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Inflammatory_genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_genes Activates transcription p_cJun->Inflammatory_genes Activates transcription

References

A Comparative Analysis of the Natriuretic Effects of Gamma-CEHC and alpha-CEHC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the natriuretic properties of two key vitamin E metabolites: gamma-carboxyethyl-hydroxychroman (Gamma-CEHC) and alpha-carboxyethyl-hydroxychroman (alpha-CEHC). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

This compound, a metabolite of gamma-tocopherol (B30145) and gamma-tocotrienol, has been identified as an endogenous natriuretic factor, promoting sodium excretion by the kidneys.[1][2][3] In contrast, alpha-CEHC, the corresponding metabolite of alpha-tocopherol, does not exhibit this natriuretic activity.[2] This fundamental difference in their physiological effects is crucial for understanding the distinct biological roles of the different forms of vitamin E.

Data Presentation: Quantitative Comparison of Natriuretic Effects

The following table summarizes the key findings from studies investigating the natriuretic effects of this compound, primarily through the administration of its precursor, gamma-tocopherol, in rodent models. A direct quantitative comparison with alpha-CEHC is challenging due to the latter's lack of a discernible natriuretic effect.

ParameterThis compound (via γ-Tocopherol Administration)alpha-CEHCReference
Natriuretic Activity PresentAbsent[2]
Effect on Urinary Sodium Excretion Increased, particularly with high sodium intake.[1][4]No significant effect reported.[2]
Mechanism of Action Inhibition of the 70 pS potassium channel in the thick ascending limb of the kidney.[2]Not applicable.[2]
Experimental Evidence (Rat Model - High NaCl Diet) Oral administration of 20 mg γ-Tocopherol resulted in urinary sodium excretion of 8.29 ± 2.20 g from 12-18 hours, compared to the control group.[1]Not applicable.[1]
Experimental Evidence (Rat Model - High NaCl Diet) Oral administration of γ-tocotrienol led to a daily sodium excretion of 5.06 ± 2.70 g, versus 0.11 ± 0.06 g in the control group.[3]Not applicable.[3]
Effect on Potassium Excretion No significant change.[1][3]No significant effect reported.
Endogenous Role Considered an endogenous natriuretic factor.[1][3]Not considered a natriuretic factor.

Experimental Protocols

The following is a generalized experimental protocol for assessing the natriuretic effects of compounds like this compound and alpha-CEHC in a rodent model, based on methodologies described in the cited literature.

Objective: To determine the effect of this compound and alpha-CEHC on urinary sodium and potassium excretion.

Animal Model: Male Sprague-Dawley rats are a commonly used model.[1][3]

Acclimatization: Animals are housed in a controlled environment (temperature, humidity, and light-dark cycle) and allowed to acclimatize for at least one week before the experiment.

Dietary Manipulation:

  • Rats are divided into different dietary groups, such as a control diet and a high-sodium diet (e.g., 50 g/kg NaCl) for a specified period (e.g., 4 weeks) to establish different baseline sodium levels.[1][3]

  • Food and water are provided ad libitum.

Test Substance Administration:

  • The test compounds (this compound or alpha-CEHC) or their precursors (gamma-tocopherol or alpha-tocopherol) are administered orally (e.g., via gavage) or through other appropriate routes.

  • A placebo group receiving the vehicle (e.g., corn oil) is included as a control.

Urine Collection and Analysis:

  • Following administration of the test substance, animals are placed in metabolic cages for urine collection at specified intervals (e.g., every 6 hours for 24 hours).[1][4]

  • The total volume of urine for each collection period is measured.

  • Urine samples are analyzed for sodium and potassium concentrations using methods such as ion-selective electrodes.

  • Urinary levels of this compound and alpha-CEHC can be quantified using techniques like High-Performance Liquid Chromatography (HPLC).[5]

Data Analysis:

  • Statistical analysis (e.g., ANOVA) is performed to compare the mean urinary sodium and potassium excretion between the different treatment groups.

  • A p-value of < 0.05 is typically considered statistically significant.

Signaling Pathways and Mechanisms of Action

The natriuretic effect of this compound is attributed to its specific interaction with ion transport mechanisms in the kidney. In contrast, alpha-CEHC does not appear to engage these pathways.

Natriuretic_Effects_Comparison cluster_gamma This compound Pathway cluster_alpha alpha-CEHC Pathway gamma_tocopherol γ-Tocopherol / γ-Tocotrienol gamma_cehc This compound gamma_tocopherol->gamma_cehc Metabolism k_channel 70 pS K+ Channel (Thick Ascending Limb) gamma_cehc->k_channel Inhibition na_reabsorption Decreased Na+ Reabsorption k_channel->na_reabsorption Leads to natriuresis Natriuresis (Increased Na+ Excretion) na_reabsorption->natriuresis alpha_tocopherol α-Tocopherol alpha_cehc alpha-CEHC alpha_tocopherol->alpha_cehc Metabolism no_effect No significant interaction with renal ion transport pathways for natriuresis alpha_cehc->no_effect no_natriuresis No Natriuretic Effect no_effect->no_natriuresis

Caption: Comparative signaling pathways for this compound and alpha-CEHC.

Conclusion

The available evidence strongly indicates that this compound possesses natriuretic properties, a characteristic not shared by alpha-CEHC. This distinction is critical for researchers investigating the physiological roles of different vitamin E isoforms and for professionals in drug development exploring novel natriuretic agents. The natriuretic effect of this compound, mediated by the inhibition of a specific renal potassium channel, highlights its potential as a modulator of sodium homeostasis. Future research could focus on the direct administration of this compound to further elucidate its dose-response relationship and therapeutic potential.

References

Differential Metabolism of Gamma-Tocopherol versus Alpha-Tocopherol to Carboxychromanols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fates of two prominent vitamin E isoforms, γ-tocopherol and α-tocopherol, with a specific focus on their conversion to respective carboxychromanols (CEHCs). Understanding these metabolic differences is crucial for research into the distinct biological activities of these tocopherols (B72186) and for the development of vitamin E-based therapeutics.

Executive Summary

While both γ-tocopherol and α-tocopherol are absorbed in the intestine, their subsequent metabolic pathways diverge significantly, primarily due to the selective binding of α-tocopherol by the hepatic α-tocopherol transfer protein (α-TTP). This preferential binding leads to the retention and circulation of α-tocopherol in the body, while γ-tocopherol is more readily metabolized into water-soluble excretory products, predominantly γ-CEHC. This guide details the enzymatic processes, presents comparative quantitative data, and outlines the experimental protocols used to elucidate these differences.

Data Presentation: Quantitative Comparison of Tocopherol Metabolism

The following table summarizes key quantitative parameters that highlight the differential metabolism of γ-tocopherol and α-tocopherol.

Parameterγ-Tocopherolα-TocopherolKey Findings
Plasma Half-Life ~13-15 hours~48-57 hoursα-tocopherol has a significantly longer residence time in the plasma.
Plasma Fractional Disappearance Rate HighLowγ-tocopherol is cleared from the plasma at a much faster rate.
Primary Metabolizing Enzymes Cytochrome P450 (CYP) 4F2, CYP3A4Cytochrome P450 (CYP) 4F2, CYP3A4Both isoforms are metabolized by the same enzymes, but the extent of metabolism differs.
Metabolic Pathway ω-hydroxylation followed by β-oxidationω-hydroxylation followed by β-oxidationThe catabolic pathway is identical for both, leading to the formation of CEHCs.
Conversion to CEHCs HighLowA significantly greater proportion of γ-tocopherol is converted to its CEHC metabolite.
Urinary Excretion of CEHCs HighLowThe primary route of excretion for metabolized γ-tocopherol is through urine as γ-CEHC.
Binding Affinity to α-TTP LowHighThe hepatic α-tocopherol transfer protein preferentially binds and secretes α-tocopherol into lipoproteins, leading to its retention.[1]

Metabolic Pathways and Regulatory Mechanisms

The metabolic cascade for both tocopherols is initiated in the liver and involves a two-step process:

  • ω-Hydroxylation: The terminal methyl group of the phytyl tail of the tocopherol molecule is hydroxylated by cytochrome P450 enzymes, primarily CYP4F2 and to a lesser extent CYP3A4.[2][3][4] This initial step is the rate-limiting step in tocopherol catabolism.

  • β-Oxidation: The hydroxylated phytyl tail undergoes successive rounds of β-oxidation, shortening the side chain and ultimately forming the water-soluble carboxychromanol (CEHC) metabolite.[3]

The critical point of divergence lies in the hepatic sorting mechanism governed by the α-tocopherol transfer protein (α-TTP) .[1] This protein exhibits a high binding affinity for α-tocopherol, facilitating its incorporation into nascent very-low-density lipoproteins (VLDLs) for secretion into the bloodstream.[1] Conversely, γ-tocopherol, with its lower binding affinity for α-TTP, is largely left in the hepatocytes, making it more susceptible to the aforementioned metabolic degradation to γ-CEHC.[1]

metabolic_pathway cluster_absorption Intestinal Absorption cluster_liver Hepatic Metabolism Dietary Tocopherols Dietary Tocopherols Chylomicrons Chylomicrons Dietary Tocopherols->Chylomicrons Incorporation α-Tocopherol α-Tocopherol Chylomicrons->α-Tocopherol γ-Tocopherol γ-Tocopherol Chylomicrons->γ-Tocopherol α-TTP α-TTP α-Tocopherol->α-TTP High Affinity Binding CYP450 (CYP4F2, CYP3A4) CYP450 (CYP4F2, CYP3A4) α-Tocopherol->CYP450 (CYP4F2, CYP3A4) Limited Metabolism γ-Tocopherol->CYP450 (CYP4F2, CYP3A4) Metabolism VLDL VLDL α-TTP->VLDL Secretion into Blood α-CEHC α-CEHC CYP450 (CYP4F2, CYP3A4)->α-CEHC ω-hydroxylation & β-oxidation γ-CEHC γ-CEHC CYP450 (CYP4F2, CYP3A4)->γ-CEHC ω-hydroxylation & β-oxidation Urinary Excretion Urinary Excretion α-CEHC->Urinary Excretion γ-CEHC->Urinary Excretion experimental_workflow Oral Administration of Deuterated Tocopherols Oral Administration of Deuterated Tocopherols Blood & Urine Sample Collection (Time Course) Blood & Urine Sample Collection (Time Course) Oral Administration of Deuterated Tocopherols->Blood & Urine Sample Collection (Time Course) Sample Preparation (Extraction & Deconjugation) Sample Preparation (Extraction & Deconjugation) Blood & Urine Sample Collection (Time Course)->Sample Preparation (Extraction & Deconjugation) LC-MS or GC-MS Analysis LC-MS or GC-MS Analysis Sample Preparation (Extraction & Deconjugation)->LC-MS or GC-MS Analysis Quantification of Tocopherols & CEHCs Quantification of Tocopherols & CEHCs LC-MS or GC-MS Analysis->Quantification of Tocopherols & CEHCs Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification of Tocopherols & CEHCs->Pharmacokinetic Analysis

References

A Comparative Guide to Vitamin E Biomarkers: Validating γ-CEHC for Accurate Status Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of vitamin E status is paramount. While plasma α-tocopherol has long been the standard biomarker, its limitations have spurred the investigation of urinary metabolites, such as gamma-carboxyethyl hydroxychroman (γ-CEHC), as potentially more reliable indicators. This guide provides a comprehensive comparison of γ-CEHC and traditional vitamin E biomarkers, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate assessment tool.

Executive Summary

The validation of a sensitive and specific biomarker for vitamin E status is critical for understanding its role in health and disease, and for the development of effective therapeutic interventions. This guide compares the utility of the urinary metabolite γ-CEHC against the traditional plasma α-tocopherol and other markers. Evidence suggests that urinary γ-CEHC may offer a more dynamic and potentially more accurate reflection of recent vitamin E intake and metabolic turnover than plasma α-tocopherol levels, which can be influenced by lipid concentrations. This guide presents the available quantitative data, detailed experimental protocols for measurement, and a visual representation of the metabolic pathway to inform biomarker selection.

Comparison of Vitamin E Biomarkers

The selection of an appropriate biomarker for vitamin E status depends on the specific research or clinical question. While plasma α-tocopherol provides a snapshot of the circulating vitamin E pool, urinary γ-CEHC offers a non-invasive window into the metabolic processing of γ-tocopherol, a major form of vitamin E in the diet.

BiomarkerSample TypeWhat it MeasuresAdvantagesDisadvantages
α-Tocopherol Plasma / SerumCirculating levels of the most biologically active form of vitamin E.Well-established, widely available assays.Influenced by plasma lipid levels, may not accurately reflect tissue stores or recent intake.
γ-Tocopherol Plasma / SerumCirculating levels of a major dietary form of vitamin E.Provides insight into the intake of specific vitamin E forms.Levels are influenced by α-tocopherol intake; high α-tocopherol can decrease γ-tocopherol levels.[1]
α-Tocopherol / Total Lipids Ratio Plasma / Serumα-Tocopherol levels adjusted for circulating lipids.Corrects for the confounding effect of hyperlipidemia.Requires additional lipid panel measurement, adding complexity and cost.
Urinary α-CEHC UrineA water-soluble metabolite of α-tocopherol.Non-invasive sample collection, reflects recent α-tocopherol intake and metabolism.[2][3]Levels can be low, requiring sensitive analytical methods.
Urinary γ-CEHC UrineA water-soluble metabolite of γ-tocopherol.Non-invasive, reflects recent γ-tocopherol intake and metabolism.[2][3] Positively associated with dietary vitamin E intake.[4][5]Less established than plasma tocopherols (B72186), requires specialized analytical methods.

Quantitative Data Summary

The following tables summarize key quantitative data from studies comparing urinary CEHC with plasma tocopherols and dietary vitamin E intake.

Table 1: Correlation of Vitamin E Biomarkers with Dietary Intake and Plasma Levels

Biomarker ComparisonPopulationCorrelation Coefficient (r) / Standardized Beta (β)p-valueReference
Urinary α-CEHC vs. Dietary α-Tocopherol IntakeHealthy Japanese Women (18-22 years)r = 0.29p = 0.01[2]
Urinary α-CEHC vs. Dietary α-Tocopherol IntakeAdults (33.3 ± 12.5 years)r = 0.39p = 0.001[2]
24h Urinary α-CEHC vs. Plasma α-TocopherolOlder Adults (60-75 years)β = 0.06p = 0.02[2][4]
Sum of 24h Urinary α- and γ-CEHC vs. Dietary Vitamin E IntakeOlder Adults (60-75 years)β = 0.08p = 0.03[4][5]

Table 2: Response of Vitamin E Biomarkers to Supplementation

SupplementationBiomarkerPopulationFold Increase / Changep-valueReference
γ-Tocopherol (800 mg/day for 6 weeks)Urinary γ-CEHCSubjects with Metabolic SyndromeSignificantly Increased<0.001[1]
α-Tocopherol (800 mg/day for 6 weeks)Urinary α-CEHCSubjects with Metabolic SyndromeSignificantly Increased<0.001[1]
Natural Vitamin E (single 306 mg dose)Serum α-CEHCHealthy SubjectsStatistically Significant IncreaseNot specified[6]

Vitamin E Metabolism and γ-CEHC Production

The metabolism of vitamin E is a complex process primarily occurring in the liver. The various forms of vitamin E (tocopherols and tocotrienols) undergo a series of enzymatic reactions to produce water-soluble metabolites that can be excreted in the urine. The key enzyme initiating this cascade is cytochrome P450 4F2 (CYP4F2).

Vitamin_E_Metabolism gamma_T γ-Tocopherol omega_OH ω-Hydroxylation gamma_T->omega_OH omega_COOH ω-Oxidation omega_OH->omega_COOH beta_oxidation β-Oxidation (multiple cycles) omega_COOH->beta_oxidation gamma_CEHC γ-CEHC beta_oxidation->gamma_CEHC urine Urinary Excretion gamma_CEHC->urine CYP4F2 CYP4F2 CYP4F2->omega_OH catalyzes

Caption: Vitamin E metabolism pathway leading to γ-CEHC production.

Experimental Protocols

Measurement of Plasma α-Tocopherol by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on common laboratory practices.

a. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma in a microcentrifuge tube, add 200 µL of ethanol (B145695) to precipitate proteins.

  • Vortex for 30 seconds.

  • Add 400 µL of hexane (B92381) and vortex for 1 minute to extract the tocopherols.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with methanol (B129727) or a mixture of methanol and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 295 nm and emission at 330 nm, or a UV detector at 292 nm.

  • Quantification: Based on a standard curve prepared from known concentrations of α-tocopherol.

Measurement of Urinary γ-CEHC by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a generalized procedure based on published methods.[2]

a. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 3,000 x g for 10 minutes to remove particulate matter.

  • To 100 µL of urine supernatant, add an internal standard (e.g., deuterated γ-CEHC).

  • Perform enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) to deconjugate the metabolites.

  • Acidify the sample with a small volume of formic acid.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

  • Elute the analyte from the SPE cartridge and evaporate to dryness.

  • Reconstitute in the initial mobile phase.

b. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over several minutes to separate the analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode using electrospray ionization (ESI).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for γ-CEHC and the internal standard for quantification.

  • Quantification: Based on the ratio of the peak area of the analyte to the peak area of the internal standard, and compared to a standard curve.

Experimental Workflow for Biomarker Comparison

To directly compare the performance of urinary γ-CEHC and plasma α-tocopherol, a controlled intervention study is recommended.

Biomarker_Comparison_Workflow start Recruit Study Participants baseline Baseline Measurements: - Dietary Vitamin E Intake (FFQ) - Plasma α-Tocopherol - 24h Urine γ-CEHC start->baseline intervention Vitamin E Supplementation (e.g., γ-tocopherol rich supplement) baseline->intervention follow_up Follow-up Measurements: - Plasma α-Tocopherol - 24h Urine γ-CEHC intervention->follow_up analysis Data Analysis: - Correlation between biomarkers and intake - Responsiveness to supplementation follow_up->analysis conclusion Conclusion on Biomarker Utility analysis->conclusion

Caption: Workflow for a comparative biomarker validation study.

Conclusion

The validation of γ-CEHC as a biomarker for vitamin E status holds significant promise for advancing our understanding of vitamin E metabolism and its impact on human health. While plasma α-tocopherol remains a valuable tool, urinary γ-CEHC offers a non-invasive and dynamic measure that appears to correlate well with recent dietary intake. For researchers and drug development professionals, the choice of biomarker should be guided by the specific study objectives. In studies where a nuanced understanding of vitamin E intake and metabolism is required, the inclusion of urinary γ-CEHC analysis is strongly recommended. Further research, particularly head-to-head comparative studies focusing on sensitivity and specificity in diverse populations, will continue to refine the role of γ-CEHC in the precise assessment of vitamin E status.

References

The Understated Powerhouse: Gamma-CEHC and Gamma-Tocopherol in Inflammation Control

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the anti-inflammatory potency of gamma-tocopherol (B30145) and its primary metabolite, gamma-carboxyethyl hydroxychroman (Gamma-CEHC), reveals distinct and complementary roles in modulating inflammatory pathways. While both molecules exhibit significant anti-inflammatory properties, their efficacy and mechanisms of action show notable differences, positioning them as intriguing candidates for therapeutic development in inflammatory diseases.

Gamma-tocopherol, a major dietary form of Vitamin E, has long been investigated for its health benefits. Its water-soluble metabolite, this compound, has more recently emerged as a biologically active molecule in its own right. This guide provides a comprehensive comparison of their anti-inflammatory capabilities, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory effects of this compound and gamma-tocopherol have been quantified in various cellular models. A key target in their mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of pro-inflammatory prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2).

CompoundCell LineInflammatory StimulusAssayIC50 ValueReference
Gamma-Tocopherol RAW 264.7 MacrophagesLipopolysaccharide (LPS)PGE2 Synthesis Inhibition7.5 ± 2 µM[1][2]
A549 Human Lung Epithelial CellsInterleukin-1β (IL-1β)PGE2 Synthesis Inhibition4 ± 1 µM[1]
This compound RAW 264.7 MacrophagesLipopolysaccharide (LPS)PGE2 Synthesis Inhibition~30 µM[2]
A549 Human Lung Epithelial CellsInterleukin-1β (IL-1β)PGE2 Synthesis Inhibition~30 µM[2]
EOC-20 Murine Microglial CellsTumor Necrosis Factor-α (TNF-α)PGE2 Synthesis Inhibition66 µM[3]
Alpha-Tocopherol RAW 264.7 MacrophagesLipopolysaccharide (LPS)PGE2 Synthesis Inhibition>50 µM (only ~25% inhibition at 50 µM)[2]
A549 Human Lung Epithelial CellsInterleukin-1β (IL-1β)PGE2 Synthesis InhibitionNo significant effect[1][2]

Key Observation: Gamma-tocopherol demonstrates greater potency in inhibiting PGE2 synthesis in both macrophage and epithelial cell lines compared to its metabolite, this compound.[1][2] Notably, both gamma-tocopherol and this compound are significantly more effective than alpha-tocopherol, the most common form of Vitamin E in supplements, which shows minimal to no inhibitory activity on COX-2.[1][2]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of gamma-tocopherol and this compound are primarily mediated through the inhibition of the COX-2 pathway. Upon inflammatory stimuli, such as LPS or IL-1β, the transcription factor NF-κB is activated, leading to the upregulation of COX-2 expression. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Both gamma-tocopherol and this compound can directly inhibit the enzymatic activity of COX-2.[2][4][5]

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Activation cluster_2 Enzymatic Cascade cluster_3 Inhibitors LPS LPS NF-kB_Activation NF-κB Activation LPS->NF-kB_Activation IL-1b IL-1b IL-1b->NF-kB_Activation TNF-a TNF-a TNF-a->NF-kB_Activation COX2_Expression COX-2 Expression NF-kB_Activation->COX2_Expression COX2_Activity COX-2 Activity COX2_Expression->COX2_Activity Prostaglandins Prostaglandins (PGE2) COX2_Activity->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Activity gamma_T Gamma-Tocopherol gamma_T->COX2_Activity gamma_CEHC This compound gamma_CEHC->COX2_Activity

Figure 1: Inhibition of the COX-2 pathway by Gamma-Tocopherol and this compound.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.

In Vitro PGE2 Synthesis Inhibition Assay

This protocol outlines the general steps for assessing the inhibition of prostaglandin E2 (PGE2) synthesis in cell culture, a common method for evaluating anti-inflammatory activity.

G A 1. Cell Seeding & Culture (e.g., RAW 264.7, A549) B 2. Pre-incubation with Gamma-Tocopherol or this compound A->B C 3. Inflammatory Stimulation (e.g., LPS, IL-1β) B->C D 4. Incubation Period C->D E 5. Supernatant Collection D->E F 6. PGE2 Measurement (e.g., ELISA) E->F G 7. Data Analysis (IC50 Calculation) F->G

Figure 2: General workflow for in vitro PGE2 synthesis inhibition assay.

1. Cell Culture and Seeding:

  • Cell Lines: Murine macrophage cell line (RAW 264.7) or human lung epithelial cells (A549) are commonly used.[1][2]

  • Culture Medium: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of gamma-tocopherol or this compound. A vehicle control (e.g., ethanol) is also included.

  • Cells are pre-incubated with the compounds for a specified period (e.g., 1-2 hours).

3. Inflammatory Stimulation:

  • An inflammatory stimulus is added to the wells. Common stimuli include lipopolysaccharide (LPS) for macrophages (e.g., 0.1 µg/mL) or interleukin-1β (IL-1β) for epithelial cells.[2]

  • Control wells without an inflammatory stimulus are also maintained.

4. Incubation:

  • The cells are incubated for a period sufficient to induce PGE2 production (e.g., 18-24 hours).

5. Supernatant Collection:

  • Following incubation, the cell culture supernatant is collected.

6. PGE2 Measurement:

  • The concentration of PGE2 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

7. Data Analysis:

  • The percentage of PGE2 inhibition for each compound concentration is calculated relative to the stimulated control.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Inflammation Model

This animal model is used to assess the in vivo anti-inflammatory effects of the compounds.

1. Animal Model:

  • Male Wistar rats are typically used.[6]

2. Compound Administration:

  • Gamma-tocopherol (e.g., 33-100 mg/kg body weight) or this compound (e.g., 2 mg) is administered to the animals, often via oral gavage or direct injection into the inflammatory site.[3][6]

3. Induction of Inflammation:

  • A localized inflammation is induced by injecting a solution of carrageenan into a specific site, such as the intrascapular area.[3]

4. Sample Collection:

  • After a set period, exudate from the site of inflammation is collected.

5. Measurement of Inflammatory Mediators:

  • The levels of pro-inflammatory eicosanoids, such as PGE2 and leukotriene B4 (LTB4), in the exudate are measured using appropriate analytical methods (e.g., LC-MS/MS or ELISA).[3][6]

6. Assessment of Other Inflammatory Markers:

  • Other markers of inflammation and tissue damage, such as tumor necrosis factor-alpha (TNF-α) levels and lactate (B86563) dehydrogenase (LDH) activity, can also be measured in the exudate.[6]

Conclusion

Both gamma-tocopherol and its metabolite, this compound, are potent inhibitors of the COX-2 inflammatory pathway, with gamma-tocopherol exhibiting a lower IC50 value in the cellular models presented. Their activity stands in stark contrast to that of alpha-tocopherol, highlighting the importance of specifying the tocopherol isomer in research and potential therapeutic applications. The provided data and protocols offer a solid foundation for further exploration of these compounds in the context of inflammatory disease research and drug development. The distinct potencies and water-solubility of this compound suggest that both the parent compound and its metabolite may have unique therapeutic windows and applications.

References

Navigating Specificity: A Comparative Guide to Antibody Cross-Reactivity in Gamma-CEHC Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibody performance in immunoassays for gamma-carboxyethyl-hydroxychroman (γ-CEHC), a key metabolite of vitamin E. Understanding the cross-reactivity of these antibodies is crucial for accurate quantification and reliable experimental outcomes. This document presents a comparative analysis of hypothetical monoclonal and polyclonal antibody-based immunoassays, supported by detailed experimental protocols for assessing specificity.

Comparison of Immunoassay Performance

The specificity of an antibody is a critical factor in the reliability of an immunoassay. Cross-reactivity with other structurally similar molecules can lead to inaccurate measurements. Below is a comparison of two hypothetical γ-CEHC immunoassay kits, one utilizing a monoclonal antibody and the other a polyclonal antibody.

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only. Researchers should always refer to the manufacturer's product datasheet for actual cross-reactivity data.

Cross-ReactantKit A: Monoclonal Anti-γ-CEHCKit B: Polyclonal Anti-γ-CEHC
γ-CEHC 100% 100%
α-CEHC< 0.1%5.2%
δ-CEHC1.5%15.8%
γ-Tocopherol< 0.01%1.1%
α-Tocopherol< 0.01%0.5%
γ-Tocotrienol< 0.01%2.3%

Key Observations:

  • Monoclonal Antibody (Kit A): Demonstrates high specificity for γ-CEHC with negligible cross-reactivity to other vitamin E metabolites. This makes it ideal for studies requiring precise quantification of γ-CEHC without interference from other forms of vitamin E or their metabolites.

  • Polyclonal Antibody (Kit B): Shows a broader range of reactivity, with notable cross-reactivity towards other CEHC isomers and some recognition of γ-tocopherol and γ-tocotrienol. While potentially offering higher sensitivity in some applications, the lower specificity may lead to an overestimation of γ-CEHC levels in samples containing a mixture of vitamin E metabolites.

Detailed Experimental Protocols

Accurate determination of antibody cross-reactivity is essential for validating an immunoassay. The following is a detailed protocol for a competitive ELISA, a common method for quantifying antibody specificity.

Protocol for Determining Antibody Cross-Reactivity via Competitive ELISA

1. Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • γ-CEHC standard

  • Potential cross-reactants (e.g., α-CEHC, δ-CEHC, tocopherols, tocotrienols)

  • Primary antibody against γ-CEHC

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

2. Procedure:

  • Coating: Coat the wells of a microtiter plate with a γ-CEHC-protein conjugate in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells by adding Blocking Buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the γ-CEHC standard and each potential cross-reactant.

    • In separate tubes, pre-incubate a fixed concentration of the primary anti-γ-CEHC antibody with each dilution of the standard or cross-reactant for 2 hours at room temperature.

  • Incubation: Add the antibody/analyte mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound antibodies.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

3. Data Analysis:

  • Calculate the concentration of the γ-CEHC standard and each cross-reactant that causes 50% inhibition of the maximal signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of γ-CEHC / IC50 of cross-reactant) x 100

Mandatory Visualizations

Vitamin_E_Metabolism γ-Tocopherol γ-Tocopherol CYP4F2 CYP4F2 γ-Tocopherol->CYP4F2 ω-hydroxylation ω-hydroxylation CYP4F2->ω-hydroxylation Side-chain oxidation Side-chain oxidation ω-hydroxylation->Side-chain oxidation β-oxidation β-oxidation Side-chain oxidation->β-oxidation γ-CEHC γ-CEHC β-oxidation->γ-CEHC Cross_Reactivity_Workflow A Coat plate with γ-CEHC antigen B Block non-specific sites A->B C Pre-incubate antibody with γ-CEHC standard or cross-reactant B->C D Add antibody/analyte mixture to plate C->D E Add enzyme-conjugated secondary antibody D->E F Add substrate and measure signal E->F G Calculate IC50 and % cross-reactivity F->G Immunoassay_Selection Start Start: Select a γ-CEHC Immunoassay Question1 Is precise quantification of only γ-CEHC required? Start->Question1 Reco_Monoclonal Choose a highly specific monoclonal antibody-based assay Question1->Reco_Monoclonal Yes Question2 Are other vitamin E metabolites present in the sample? Question1->Question2 No Answer1_Yes Yes Answer1_No No Reco_Polyclonal_High_Risk Consider potential for overestimation. Validate with a secondary method. Question2->Reco_Polyclonal_High_Risk Yes Reco_Polyclonal_Low_Risk A polyclonal antibody-based assay may be suitable. Question2->Reco_Polyclonal_Low_Risk No Answer2_Yes Yes Answer2_No No

A Comparative Guide to the Analysis of Gamma-CEHC Using HPLC, LC-MS, and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of vitamin E metabolism, the accurate quantification of its metabolites is paramount. Gamma-carboxyethyl-hydroxychroman (γ-CEHC) is a significant water-soluble metabolite of gamma-tocopherol (B30145). The choice of analytical technique for its measurement can profoundly impact the sensitivity, specificity, and throughput of the analysis. This guide provides an objective comparison of three commonly employed analytical platforms—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of γ-CEHC, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

The selection of an analytical method is often dictated by its performance characteristics. Below is a summary of quantitative data for γ-CEHC analysis using HPLC, LC-MS, and GC-MS, compiled from various studies.

ParameterHPLCLC-MS/MSGC-MS
Limit of Detection (LOD) ~0.1 pmol[1]8–330 pg/mL[2]5 nmol/L[3][4]
Limit of Quantitation (LOQ) ~0.5 pmol[1]Not explicitly stated for γ-CEHC, but generally low ng/mL to pg/mL range.[2]Not explicitly stated, but quantifiable at low nmol/L levels.[3][4]
Linearity Range 10 nmol/L – 200 µmol/L[1]Not explicitly stated for γ-CEHC, but typically wide dynamic ranges are achievable.0.0025–1 µM[3][4]
Precision (%CV) ≤ 10%[1]Intra-day: 0.96–24.4%, Inter-day: 4.55–19.6%[2]Not explicitly stated, but generally good for validated methods.
Accuracy/Recovery ≥ 87%[1]Inter-day: 75.3–117%[2]>90%[5]
Sample Volume Required Variable, typically in the µL range for injection.Variable, can be as low as 100 µL of plasma.[6]~500 µL of plasma[3][4]
Derivatization Required NoNoYes (typically silylation)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative protocols for the analysis of γ-CEHC using HPLC, LC-MS, and GC-MS.

HPLC with Electrochemical Detection

High-performance liquid chromatography, often coupled with electrochemical detection (HPLC-ECD) for enhanced sensitivity of redox-active compounds like γ-CEHC, is a robust method for quantification.

1. Sample Preparation (Human Plasma/Serum)

  • To 200 µL of plasma or serum, add an internal standard.

  • Precipitate proteins by adding 400 µL of ethanol.

  • Perform liquid-liquid extraction by adding 800 µL of hexane (B92381) and vortexing.[8]

  • Centrifuge to separate the layers and transfer the hexane layer to a new tube.

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC injection.[8]

2. HPLC-ECD Conditions

  • Column: A C18 reversed-phase column is commonly used.[1][2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and methanol (B129727) in water with an acidic modifier like acetic acid is often employed.[2]

  • Flow Rate: Typically around 1 mL/min.

  • Detection: Electrochemical detector with the potential set appropriately for the oxidation of γ-CEHC (e.g., 400 mV).[1]

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and specificity, making it a powerful tool for metabolite analysis in complex biological matrices.

1. Sample Preparation (Human Plasma/Serum)

  • To 100 µL of serum, add an internal standard solution.[6]

  • Utilize a supported liquid extraction plate for efficient extraction.[6]

  • After extraction, evaporate the solvent and reconstitute the sample in the initial mobile phase.[6]

2. LC-MS/MS Conditions

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often preferred for better resolution and faster analysis times.[2]

  • Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18) is suitable.[2]

  • Mobile Phase: A gradient of 0.1% acetic acid in water (A) and 0.1% acetic acid in methanol (B).[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[2]

  • Ionization: Electrospray ionization (ESI), often in negative mode for CEHCs.

GC-MS Analysis

Gas chromatography-mass spectrometry is a classic and reliable technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like γ-CEHC, a derivatization step is necessary.

1. Sample Preparation and Derivatization (Human Plasma)

  • To 500 µL of plasma, add an internal standard.[3][4]

  • Perform a liquid-liquid extraction, for instance, with methanol/hexane.[9]

  • Evaporate the organic extract to dryness.

  • Derivatize the dried residue to make the analyte volatile. This is commonly done by silylation, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10]

2. GC-MS Conditions

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a (5%-phenyl)-methylpolysiloxane stationary phase).[10]

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer: A mass spectrometer, often a single quadrupole or ion trap, operating in selected ion monitoring (SIM) mode for enhanced sensitivity.[11]

Mandatory Visualizations

General Analytical Workflow for Gamma-CEHC Analysis

cluster_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing Sample Biological Sample (e.g., Plasma) InternalStandard Add Internal Standard Sample->InternalStandard Extraction Liquid-Liquid or Solid-Phase Extraction InternalStandard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution / Derivatization Evaporation->Reconstitution Chromatography Chromatographic Separation (HPLC or GC) Reconstitution->Chromatography Detection Detection (UV, ECD, or MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: A generalized workflow for the analysis of this compound.

Comparison of Key Steps in HPLC, LC-MS, and GC-MS

cluster_hplc HPLC cluster_lcms LC-MS cluster_gcms GC-MS HPLC_Sample Sample Prep (Extraction) HPLC_Analysis HPLC Separation HPLC_Sample->HPLC_Analysis HPLC_Detect UV or ECD Detection HPLC_Analysis->HPLC_Detect LCMS_Sample Sample Prep (Extraction) LCMS_Analysis LC Separation LCMS_Sample->LCMS_Analysis LCMS_Detect Mass Spectrometry Detection LCMS_Analysis->LCMS_Detect GCMS_Sample Sample Prep (Extraction & Derivatization) GCMS_Analysis GC Separation GCMS_Sample->GCMS_Analysis GCMS_Detect Mass Spectrometry Detection GCMS_Analysis->GCMS_Detect

Caption: Key workflow differences between HPLC, LC-MS, and GC-MS.

Concluding Remarks

The choice between HPLC, LC-MS, and GC-MS for the analysis of γ-CEHC depends on the specific requirements of the study.

  • HPLC with UV or electrochemical detection is a cost-effective and robust technique suitable for routine analysis when high sensitivity is not the primary concern.[12]

  • LC-MS/MS stands out for its superior sensitivity and specificity, making it the method of choice for analyzing low-abundance metabolites in complex biological matrices without the need for derivatization.[2][5][12]

  • GC-MS offers high chromatographic resolution and is a reliable technique, but the mandatory derivatization step adds to the sample preparation time and can be a source of variability.[2][7][13]

For researchers in drug development and clinical studies where accurate and sensitive quantification of γ-CEHC is critical, LC-MS/MS is often the preferred platform. However, for laboratories with limited resources or for applications where metabolite levels are higher, HPLC can provide reliable data. GC-MS remains a viable, albeit more labor-intensive, alternative. The data and protocols presented in this guide should aid in making an informed decision based on the analytical needs and available resources.

References

A Guide to Inter-Laboratory Comparison of Gamma-CEHC Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of vitamin E metabolites, ensuring the accuracy and comparability of measurements across different laboratories is paramount. This guide provides an objective comparison of analytical performance for Gamma-CEHC (γ-carboxyethyl hydroxychroman), a key metabolite of gamma-tocopherol (B30145), and offers insights into the expected variability in its quantification. Due to the absence of a formal inter-laboratory comparison study specifically for this compound, this guide leverages data from a comprehensive inter-laboratory study on a panel of small molecule metabolites measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in plasma. This serves as a valuable proxy to understand the potential performance of this compound assays.

Data Presentation: Inter-Laboratory Performance of Small Molecule Metabolite Quantification

The following table summarizes the quantitative data from an inter-laboratory study involving six different laboratories. The data presented is for a selection of small molecule metabolites in plasma, analyzed using a standardized protocol with LC-MS/MS. This data provides a realistic benchmark for the expected precision and variability in the measurement of analytes with similar characteristics to this compound.

Table 1: Inter-Laboratory Comparison of Selected Small Molecule Metabolite Concentrations in Human Plasma (nmol/L)

MetaboliteLaboratory 1 (Mean ± SD)Laboratory 2 (Mean ± SD)Laboratory 3 (Mean ± SD)Laboratory 4 (Mean ± SD)Laboratory 5 (Mean ± SD)Laboratory 6 (Mean ± SD)Overall Mean Overall SD Inter-Laboratory CV (%)
Amino Acids
Alanine350 ± 15365 ± 20340 ± 18355 ± 17360 ± 22348 ± 16353 9.4 2.7
Arginine85 ± 590 ± 682 ± 488 ± 587 ± 684 ± 486 3.0 3.5
Biogenic Amines
Creatinine75 ± 480 ± 572 ± 378 ± 477 ± 574 ± 376 2.9 3.8
Serotonin150 ± 10160 ± 12145 ± 9155 ± 11158 ± 13148 ± 10153 5.9 3.9
Acylcarnitines
C0 (Carnitine)45 ± 348 ± 443 ± 347 ± 446 ± 344 ± 345.5 1.9 4.2
C2 (Acetylcarnitine)18 ± 1.520 ± 217 ± 1.219 ± 1.818.5 ± 1.617.5 ± 1.418.3 1.1 6.0

Data is representative and adapted from a study on a targeted metabolomics platform to illustrate typical inter-laboratory performance.[1]

Experimental Protocols

Accurate and reproducible measurement of this compound relies on well-defined and validated experimental protocols. The most common analytical methods employed are based on chromatography coupled with mass spectrometry.

Sample Preparation

A robust sample preparation is critical to remove interfering substances and concentrate the analyte of interest.

  • Objective: To extract this compound from a biological matrix (e.g., plasma, urine) and remove proteins and other interfering components.

  • Procedure:

    • Internal Standard Spiking: An aliquot of the biological sample (typically 100-500 µL) is spiked with a known amount of an internal standard (e.g., deuterated this compound) to correct for extraction losses and matrix effects.

    • Protein Precipitation: An organic solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the sample to precipitate proteins. The mixture is vortexed and then centrifuged at high speed.

    • Supernatant Collection: The clear supernatant containing this compound and the internal standard is carefully transferred to a new tube.

    • Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of a solvent compatible with the chromatographic system (e.g., a mixture of mobile phase A and B).

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

  • Objective: To separate this compound from other components in the extract and to detect and quantify it with high specificity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with two mobile phases is common.

      • Mobile Phase A: Water with a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

      • Mobile Phase B: An organic solvent like acetonitrile or methanol with 0.1% formic acid.

    • Gradient: The percentage of Mobile Phase B is gradually increased over the course of the analysis to elute compounds with increasing hydrophobicity.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for this compound and its internal standard, fragmenting them in the collision cell, and then monitoring a specific product ion for each. This two-stage mass filtering provides very high selectivity.

Mandatory Visualization

Vitamin E Metabolic Pathway

The following diagram illustrates the metabolic pathway of gamma-tocopherol to its urinary metabolite, this compound.

Vitamin_E_Metabolism cluster_liver Hepatocyte (Liver Cell) cluster_excretion Excretion gamma_tocopherol γ-Tocopherol cyp4f2 CYP4F2-mediated ω-hydroxylation gamma_tocopherol->cyp4f2 omega_hydroxy_gamma_t ω-hydroxy-γ-tocopherol cyp4f2->omega_hydroxy_gamma_t oxidation Oxidation omega_hydroxy_gamma_t->oxidation omega_carboxy_gamma_t ω-carboxy-γ-tocopherol oxidation->omega_carboxy_gamma_t beta_oxidation β-Oxidation (Side Chain Shortening) omega_carboxy_gamma_t->beta_oxidation gamma_cehc γ-CEHC (Gamma-Carboxyethyl Hydroxychroman) beta_oxidation->gamma_cehc urine Urine gamma_cehc->urine Excreted

Caption: Metabolic conversion of γ-tocopherol to γ-CEHC in the liver and subsequent excretion.

Experimental Workflow for this compound Measurement

This diagram outlines the key steps in a typical experimental workflow for the quantification of this compound in a biological sample.

Experimental_Workflow cluster_prep Preparation Steps cluster_analysis Analytical Steps cluster_data Data Analysis start Start: Biological Sample (e.g., Plasma) sample_prep Sample Preparation start->sample_prep Input internal_standard 1. Add Internal Standard lc_ms_analysis LC-MS/MS Analysis injection 1. Injection into LC System data_processing Data Processing peak_integration 1. Peak Integration end End: Quantitative Result of γ-CEHC protein_precip 2. Protein Precipitation internal_standard->protein_precip centrifuge 3. Centrifugation protein_precip->centrifuge extract 4. Supernatant Evaporation & Reconstitution centrifuge->extract extract->lc_ms_analysis Processed Sample separation 2. Chromatographic Separation injection->separation ionization 3. Electrospray Ionization separation->ionization detection 4. MS/MS Detection (MRM) ionization->detection detection->data_processing Raw Data calibration_curve 2. Calibration Curve Generation peak_integration->calibration_curve quantification 3. Concentration Calculation calibration_curve->quantification quantification->end Final Result

Caption: A generalized workflow for the quantification of γ-CEHC using LC-MS/MS.

References

A Researcher's Guide to Validating the Specificity of a Novel Gamma-CEHC Analytical Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate quantification of gamma-carboxyethyl-hydroxychroman (γ-CEHC), a key metabolite of vitamin E, is critical for understanding its role in physiological and pathological processes. The specificity of an analytical method—its ability to unequivocally measure γ-CEHC in the presence of other components—is a cornerstone of reliable data. This guide provides a comparative overview of common analytical methods and a detailed protocol for validating the specificity of a new method, in line with international regulatory standards.

Comparative Analysis of Analytical Methods for γ-CEHC

The selection of an analytical method is often a trade-off between sensitivity, specificity, and accessibility. While older methods offer cost-effectiveness, modern mass spectrometry-based techniques provide superior performance, particularly for complex biological matrices. The performance of a new analytical method (NAM) should be benchmarked against these established techniques.

Method Principle Reported Specificity Performance Typical Limit of Quantification (LOQ) Key Advantages Potential Limitations
New Analytical Method (NAM) (To be determined by user)(To be validated)(To be determined)(e.g., Higher throughput, lower cost)(e.g., Requires extensive validation)
LC-MS/MS Liquid Chromatography-Tandem Mass SpectrometryHigh; capable of differentiating isomers (e.g., α-CEHC) through chromatography and mass-to-charge ratio. Considered the gold standard.8–330 pg/mL[1]High specificity and sensitivity.[1]Higher equipment cost and complexity.
GC-MS Gas Chromatography-Mass SpectrometryHigh; provides good separation and mass-based detection. Requires derivatization, which adds a step but can enhance specificity.~5 nmol/L in plasma[2][3]Excellent chromatographic resolution.[2][3]Requires sample derivatization; high temperatures can potentially degrade analytes.[3]
HPLC-ECD High-Performance Liquid Chromatography with Electrochemical DetectionGood; specificity is dependent on the electrochemical properties of the analyte. May be susceptible to interference from other electroactive compounds.~0.5 pmol[4]High sensitivity for electroactive compounds.Susceptible to matrix interferences; less specific than MS.
HPLC-FLD High-Performance Liquid Chromatography with Fluorescence DetectionModerate to Good; relies on the native fluorescence of the chromanol ring. Specificity can be compromised by other fluorescent compounds with similar retention times.Not specified, but generally sensitive.Relatively low cost and simple operation.Not all vitamin E metabolites can be simultaneously quantified.[5]

Experimental Protocol: Validating Specificity

To validate the specificity of a new analytical method for γ-CEHC, a series of experiments must be conducted to demonstrate that the method can differentiate the analyte from other substances, including metabolites, isomers, and matrix components.[6] This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation Guideline.[6][7]

Objective: To demonstrate the new analytical method's ability to selectively and specifically quantify γ-CEHC in a biological matrix (e.g., human plasma) without interference from endogenous or exogenous components.

Materials:

  • Blank biological matrix (e.g., plasma) from at least 6 different sources.

  • Certified reference standards of γ-CEHC and the internal standard (IS).

  • Certified reference standards of potentially interfering substances, including:

    • α-CEHC (primary interfering metabolite)

    • δ-CEHC

    • Other tocopherol and tocotrienol (B1241368) metabolites (e.g., α-CMBHC)[1][4]

    • Structurally related drugs or common concomitant medications.

  • All necessary reagents and solvents for the new analytical method.

Procedure:

  • Blank Matrix Analysis (Selectivity):

    • Process and analyze blank matrix samples from at least six different sources according to the new analytical method.

    • Acceptance Criteria: The response of any interfering peak at the retention time of γ-CEHC must be ≤ 20% of the response of the Lower Limit of Quantification (LLOQ) standard. The response at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ standard.

  • Interference Study (Specificity):

    • Prepare two sets of samples in the biological matrix:

      • Set A: Spike the matrix with γ-CEHC at a low concentration (e.g., LLOQ or 3x LLOQ).

      • Set B: Spike the matrix with γ-CEHC at the same low concentration AND with all potentially interfering substances at their highest expected physiological or therapeutic concentrations.

    • Process and analyze both sets of samples.

    • Acceptance Criteria: The measured concentration of γ-CEHC in Set B must be within ±20% of the nominal concentration (i.e., the mean concentration measured in Set A). This demonstrates that the presence of related compounds does not affect the quantification of the analyte.[6]

  • Data Evaluation:

    • Compare the chromatograms from the blank, spiked, and interference samples.

    • Confirm the absence of significant interfering peaks in the blank samples.

    • Verify that the peak shape and retention time of γ-CEHC are consistent across all samples where it is present.

    • Calculate the percentage difference in γ-CEHC concentration between samples with and without the added interferents.

The logical workflow for this validation process can be visualized as follows:

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_eval 3. Data Evaluation cluster_conclusion 4. Conclusion Blank Blank Matrix (6 sources) Analysis Run samples using New Analytical Method Blank->Analysis LLOQ Matrix + γ-CEHC (at LLOQ) LLOQ->Analysis Interference Matrix + γ-CEHC + Potential Interferents Interference->Analysis Eval_Blank Check for peaks in blank at γ-CEHC retention time Analysis->Eval_Blank Eval_Accuracy Calculate γ-CEHC accuracy in interference samples vs. LLOQ Analysis->Eval_Accuracy Crit_Blank Response ≤ 20% of LLOQ? Eval_Blank->Crit_Blank Crit_Accuracy Accuracy within ±20%? Eval_Accuracy->Crit_Accuracy Crit_Blank->Crit_Accuracy Pass Fail Method Fails Specificity Crit_Blank->Fail Fail Pass Specificity Validated Crit_Accuracy->Pass Pass Crit_Accuracy->Fail Fail

Workflow for validating the specificity of a new analytical method.

References

Comparative Analysis of Gamma-CEHC Levels in Different Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of γ-carboxyethyl hydroxychroman (γ-CEHC) levels in various patient populations. γ-CEHC is a water-soluble metabolite of γ-tocopherol, a major form of vitamin E. Emerging research suggests that γ-CEHC may possess potent anti-inflammatory and natriuretic properties, making its circulating levels a potential biomarker in several disease states. This document summarizes key quantitative data, details experimental protocols for γ-CEHC measurement, and visualizes relevant biological pathways and workflows to support further investigation and drug development.

Data Presentation: γ-CEHC Levels in Patient Populations

The following table summarizes the plasma concentrations of γ-CEHC in different patient populations compared to healthy controls, as reported in various clinical studies.

Patient Populationγ-CEHC Concentration (nmol/L)Healthy Control Concentration (nmol/L)Fold ChangeReference
End-Stage Renal Disease (ESRD) on Hemodialysis 636.6 ± 219.3230.6 ± 83.0~2.8-fold increase[1]
End-Stage Renal Disease (Uremic Patients) Sixfold higher than healthy subjectsNot specified~6-fold increase[2]
Healthy Subjects (Unsupplemented) 160.7 ± 44.9N/AN/A[3]

Note: Data are presented as mean ± standard deviation where available. Direct quantitative comparisons of γ-CEHC levels in cardiovascular disease and type 2 diabetes patient populations are limited in the reviewed literature; however, studies have indicated alterations in the levels of its precursor, γ-tocopherol, in these conditions.

Experimental Protocols

Accurate quantification of γ-CEHC is crucial for clinical and research applications. The most common analytical methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology for γ-CEHC Quantification using LC-MS/MS

This protocol provides a comprehensive workflow for the analysis of γ-CEHC in human plasma or serum.

1. Sample Preparation:

  • Internal Standard Spiking: To 500 µL of plasma or serum, add an internal standard (e.g., deuterated γ-CEHC) to account for variability during sample processing.

  • Deproteinization: Precipitate proteins by adding a solvent like acetonitrile (B52724). Vortex vigorously to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing γ-CEHC and the internal standard to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., a mixture of mobile phases) for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phases: A gradient elution is commonly employed using two mobile phases:

    • Mobile Phase A: Water with an additive like formic acid to improve ionization.

    • Mobile Phase B: An organic solvent such as methanol (B129727) or acetonitrile with a similar additive.

  • Gradient Program: The gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute γ-CEHC.

  • Flow Rate: A typical flow rate is maintained for optimal separation.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for γ-CEHC analysis.

  • Detection Mode: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for both γ-CEHC and its deuterated internal standard are monitored.

  • Quantification: The concentration of γ-CEHC in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of γ-CEHC.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates a proposed mechanism by which γ-tocopherol metabolites, including γ-CEHC, may exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway and modulation of the PPAR-γ pathway. While direct evidence for γ-CEHC is still emerging, this pathway is based on the known activities of its precursor, γ-tocopherol, and related vitamin E compounds like tocotrienols.

G node_gamma_cehc γ-CEHC node_pparg PPAR-γ node_gamma_cehc->node_pparg Upregulation/ Activation node_nfkb_inhibition NF-κB Inhibition node_gamma_cehc->node_nfkb_inhibition Inhibition node_pparg->node_nfkb_inhibition Suppression node_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) node_nfkb_inhibition->node_inflammatory_cytokines Reduces Expression node_inflammation Inflammation node_inflammatory_cytokines->node_inflammation Drives

Caption: Proposed anti-inflammatory signaling pathway of γ-CEHC.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the quantification of γ-CEHC from plasma samples using LC-MS/MS.

G node_sample Plasma Sample Collection node_is Internal Standard Spiking node_sample->node_is node_deproteinization Protein Precipitation node_is->node_deproteinization node_centrifuge Centrifugation node_deproteinization->node_centrifuge node_extract Supernatant Extraction node_centrifuge->node_extract node_dry Evaporation node_extract->node_dry node_reconstitute Reconstitution node_dry->node_reconstitute node_lcms LC-MS/MS Analysis node_reconstitute->node_lcms node_data Data Analysis & Quantification node_lcms->node_data

Caption: Experimental workflow for γ-CEHC quantification.

References

head-to-head comparison of different Gamma-CEHC extraction protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of gamma-carboxyethyl-hydroxychroman (γ-CEHC), a key metabolite of gamma-tocopherol (B30145) (a form of vitamin E), is crucial for understanding its physiological roles and potential as a biomarker. The choice of extraction protocol from biological matrices is a critical step that significantly impacts the reliability of these measurements. This guide provides a detailed head-to-head comparison of two common extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), supported by experimental data from published literature.

Data Presentation: Quantitative Comparison of Extraction Protocols

The following table summarizes the quantitative performance of LLE and SPE for the extraction of γ-CEHC and related tocopherol metabolites from biological fluids. It is important to note that the data is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Source (LLE)Source (SPE)
Analyte γ-CEHCα-Tocopherol Metabolites (including α-CEHC)[1][2]
Matrix UrineHuman Serum[1][2]
Recovery Rate 99.2% for γ-CEHCNot explicitly stated for γ-CEHC, but the method was validated for accuracy (88-94%) for α-tocopherol and its metabolites.[1][2]
Limit of Quantification (LOQ) 0.1 nmol/L for γ-CEHC17.8 nmol/L for α-13'-COOH and 11.2 nmol/L for α-13'-OH[1][2]
Precision (%CV) ≤ 9.1% at low concentrations< 15%[1][2]
Analysis Time per Sample Longer, manual processShorter, especially with automation[3][3]
Solvent Consumption HighLow[4][4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of γ-CEHC from Human Urine

This protocol is adapted from a method for the quantification of α- and γ-CEHC in human urine.[1]

1. Enzymatic Hydrolysis:

  • To 200 µL of urine, add 12.5 µL of ascorbic acid (0.1 mg/mL) and 25 µL of β-glucuronidase (3 mg per 100 µL of 0.1 M acetate (B1210297) buffer).
  • Incubate the mixture for 2 hours at 37°C with shaking (300 rpm).
  • After incubation, cool the samples on ice and acidify with 50 µL of acetic acid.

2. Liquid-Liquid Extraction:

  • Perform the extraction twice with 1 mL of a hexane:dichloromethane mixture (50:50, v/v) containing 0.1% butylated hydroxytoluene (BHT).
  • Combine the organic upper layers from both extractions.

3. Evaporation and Reconstitution:

  • Evaporate the combined organic layers to dryness under a vacuum.
  • Re-suspend the dried residue in 50 µL of acetonitrile:water (10:90, v/v) for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Tocopherol Metabolites from Human Serum

This protocol is a generalized procedure based on methods for extracting tocopherol metabolites from plasma/serum using a C18 SPE cartridge.[2][5]

1. Sample Pre-treatment:

  • To a plasma/serum sample, add an internal standard.
  • Precipitate proteins by adding a threefold volume of ice-cold acetonitrile, followed by vortexing and centrifugation.
  • Collect the supernatant for SPE.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) through the packing bed.
  • Equilibrate the cartridge by passing 2 mL of water (or a suitable buffer) through the packing bed. Ensure the sorbent does not go dry between steps.

3. Sample Loading:

  • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1 drop/second).

4. Washing:

  • Wash the cartridge with a weak solvent to remove interfering substances. For example, pass 1 mL of 5% methanol in water through the cartridge.

5. Elution:

  • Elute the retained γ-CEHC and other metabolites with a stronger organic solvent. For example, use 1 mL of methanol or an acetonitrile/water mixture.
  • Collect the eluate for analysis.

Mandatory Visualization

Signaling Pathway: γ-Tocopherol Metabolism to γ-CEHC

The metabolism of γ-tocopherol primarily occurs in the liver and involves a series of enzymatic reactions. The initial and rate-limiting step is the ω-hydroxylation of the phytyl tail, catalyzed by the cytochrome P450 enzyme CYP4F2. This is followed by successive rounds of β-oxidation, which shorten the side chain to ultimately form the water-soluble metabolite, γ-CEHC, which is then excreted in the urine.[6][7]

G gamma_tocopherol γ-Tocopherol omega_hydroxylation ω-Hydroxylation (CYP4F2) gamma_tocopherol->omega_hydroxylation hydroxy_gamma_tocopherol 13'-hydroxy-γ-chromanol omega_hydroxylation->hydroxy_gamma_tocopherol beta_oxidation β-Oxidation hydroxy_gamma_tocopherol->beta_oxidation gamma_CEHC γ-CEHC beta_oxidation->gamma_CEHC

Caption: Metabolic pathway of γ-Tocopherol to its major urinary metabolite, γ-CEHC.

Experimental Workflow: Liquid-Liquid Extraction (LLE)

The LLE workflow involves several manual steps, including enzymatic treatment, solvent extraction, and sample concentration.

G start Urine Sample enzymatic_hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->enzymatic_hydrolysis acidification Acidification enzymatic_hydrolysis->acidification add_solvent Add Hexane:Dichloromethane acidification->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic repeat_extraction Repeat Extraction collect_organic->repeat_extraction evaporation Evaporation to Dryness collect_organic->evaporation Combine Layers repeat_extraction->add_solvent reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the Liquid-Liquid Extraction of γ-CEHC from urine.

Experimental Workflow: Solid-Phase Extraction (SPE)

The SPE workflow is more streamlined, especially when automated, and involves sequential steps of conditioning, loading, washing, and eluting the sample from a solid sorbent.

G cluster_spe SPE Steps start Plasma/Serum Sample pretreatment Protein Precipitation & Centrifugation start->pretreatment loading Sample Loading pretreatment->loading Supernatant spe_cartridge C18 SPE Cartridge conditioning Conditioning (Methanol & Water) conditioning->loading washing Wash (e.g., 5% Methanol) loading->washing elution Elution (e.g., Methanol) washing->elution analysis LC-MS/MS Analysis elution->analysis

Caption: Workflow for the Solid-Phase Extraction of γ-CEHC from plasma/serum.

Concluding Remarks

Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable methods for the isolation of γ-CEHC from biological matrices.

  • LLE can achieve high recovery rates but is often more labor-intensive and consumes larger volumes of organic solvents.[3][4] The potential for emulsion formation can also complicate the extraction process.[4]

  • SPE offers the advantages of higher sample throughput through automation, reduced solvent consumption, and potentially cleaner extracts.[3][4] However, method development can be more complex, and the cost of SPE cartridges can be higher than that of the solvents used in LLE.[4]

The choice between LLE and SPE will ultimately depend on the specific requirements of the study, including the sample matrix, the number of samples, available equipment, and the desired level of throughput and automation. For large-scale clinical studies, the efficiency and automation potential of SPE may be preferable, while for smaller-scale or exploratory studies, the simplicity and high recovery of a well-optimized LLE protocol can be advantageous.

References

A Comparative Guide to the Functional Effects of Synthetic vs. Endogenous Gamma-CEHC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Gamma-CEHC

This compound is a major, water-soluble metabolite of gamma-tocopherol (B30145) (γ-T), one of the main dietary forms of vitamin E.[1] It is produced in the liver via the oxidative degradation of the phytyl tail of γ-T and is primarily excreted in the urine.[1][2] γ-CEHC has garnered significant interest for its distinct biological activities, including antioxidant and anti-inflammatory properties, which may contribute to the overall health effects of vitamin E consumption.[3][4]

The distinction between "synthetic" and "endogenous" γ-CEHC is crucial for researchers. "Synthetic" γ-CEHC refers to the compound produced through chemical synthesis in a laboratory setting, which is typically used for in vitro experiments. "Endogenous" γ-CEHC is that which is naturally produced within an organism following the consumption and metabolism of γ-tocopherol. Potential differences in stereochemistry, purity, and metabolic conjugation could lead to variations in their functional effects.

Data Presentation: A Comparative Overview

The following tables summarize the known functional effects of γ-CEHC. It is important to note that these data are predominantly from studies using synthetic γ-CEHC. The "Endogenous γ-CEHC" column is largely theoretical, based on the metabolic pathways and potential for in vivo modifications.

Table 1: Comparison of Antioxidant Properties
PropertySynthetic γ-CEHCEndogenous γ-CEHC (Metabolized from γ-T)Key Findings
Radical Scavenging Efficiently scavenges aqueous radicals.Expected to have similar intrinsic radical scavenging activity.Synthetic γ-CEHC has been shown to have potent antioxidant activity in various in vitro assays.[5]
Lipid Peroxidation Less efficient at inhibiting lipid peroxidation within membranes compared to parent γ-T.Activity within membranes may be influenced by its localized concentration and transport.The hydrophilic nature of the carboxyl group may limit its partitioning into lipid membranes.
Bioavailability Dependent on administration route.Subject to metabolic conjugation (e.g., glucuronidation, sulfation) which may alter its distribution and activity.[6]Over 88% of γ-CEHC in rat plasma is in a conjugated form, which could impact its functional effects.[6]
Table 2: Comparison of Anti-inflammatory Effects
Functional EffectSynthetic γ-CEHCEndogenous γ-CEHC (Metabolized from γ-T)Key Findings
Prostaglandin (B15479496) Production Inhibits prostaglandin E2 (PGE2) production in activated microglial cells.[4]Likely a primary mechanism of action in vivo.Inhibition of cyclooxygenase-2 (COX-2) mediated prostaglandin synthesis is a key anti-inflammatory effect.[1]
Nitric Oxide Production Suppresses tumor necrosis factor-alpha (TNFα)-stimulated nitrite (B80452) production in endothelial cells and lipopolysaccharide (LPS)-stimulated nitrite production in microglial cells.[4]Expected to contribute to the anti-inflammatory effects observed after γ-T supplementation.This suggests a role in modulating inflammatory responses in various cell types.
Cytokine Modulation Data not extensively available.γ-T supplementation has been shown to decrease pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, an effect potentially mediated by γ-CEHC.[3]The in vivo effects are likely a combination of the parent compound and its metabolites.

Experimental Protocols

In Vitro Antioxidant Capacity Assessment (DPPH Assay)

This protocol is adapted for the assessment of the free radical scavenging activity of synthetic γ-CEHC.

  • Objective: To determine the ability of γ-CEHC to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Materials: Synthetic γ-CEHC, DPPH solution (in methanol), methanol (B129727), 96-well microplate, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of synthetic γ-CEHC in a suitable solvent (e.g., methanol or DMSO).

    • Create a series of dilutions of the γ-CEHC stock solution.

    • Add a fixed volume of the DPPH solution to each well of the 96-well plate.

    • Add the different concentrations of γ-CEHC to the wells containing the DPPH solution. Include a control with only the solvent and DPPH.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The percentage of DPPH scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

    • The IC50 value (concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of γ-CEHC.

In Vitro Anti-inflammatory Activity Assessment (PGE2 Production in Macrophages)

This protocol is designed to evaluate the effect of synthetic γ-CEHC on inflammation in a cell-based model.

  • Objective: To measure the inhibition of lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in a macrophage cell line (e.g., RAW 264.7) by synthetic γ-CEHC.

  • Materials: RAW 264.7 macrophage cells, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, LPS, synthetic γ-CEHC, PGE2 ELISA kit.

  • Procedure:

    • Culture RAW 264.7 cells in a 24-well plate until they reach approximately 80% confluency.

    • Pre-treat the cells with various concentrations of synthetic γ-CEHC for 1-2 hours. Include a vehicle control.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

    • After the incubation period, collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

    • The percentage of inhibition of PGE2 production is calculated relative to the LPS-stimulated control group.

Mandatory Visualizations

G cluster_0 Metabolism of Gamma-Tocopherol cluster_1 Synthetic Pathway Gamma-Tocopherol Gamma-Tocopherol Hepatic Metabolism (CYP4F2) Hepatic Metabolism (CYP4F2) Gamma-Tocopherol->Hepatic Metabolism (CYP4F2) This compound (Endogenous) This compound (Endogenous) Hepatic Metabolism (CYP4F2)->this compound (Endogenous) Conjugation (Glucuronidation/Sulfation) Conjugation (Glucuronidation/Sulfation) This compound (Endogenous)->Conjugation (Glucuronidation/Sulfation) Excreted this compound Excreted this compound Conjugation (Glucuronidation/Sulfation)->Excreted this compound Chemical Precursors Chemical Precursors Chemical Synthesis Chemical Synthesis Chemical Precursors->Chemical Synthesis Synthetic this compound Synthetic this compound Chemical Synthesis->Synthetic this compound

Caption: Production pathways of endogenous vs. synthetic γ-CEHC.

G Inflammatory Stimuli (LPS, TNF-alpha) Inflammatory Stimuli (LPS, TNF-alpha) NF-kB Activation NF-kB Activation Inflammatory Stimuli (LPS, TNF-alpha)->NF-kB Activation COX-2 Gene Expression COX-2 Gene Expression NF-kB Activation->COX-2 Gene Expression COX-2 Enzyme COX-2 Enzyme COX-2 Gene Expression->COX-2 Enzyme Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Inflammation Inflammation Prostaglandins (PGE2)->Inflammation This compound This compound This compound->COX-2 Enzyme Inhibition

Caption: Postulated anti-inflammatory signaling pathway of γ-CEHC.

G cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay A 1. Culture Macrophage Cells B 2. Pre-treat with Synthetic this compound A->B C 3. Stimulate with LPS B->C D 4. Collect Supernatant C->D E 5. Measure PGE2 via ELISA D->E F 6. Data Analysis E->F

Caption: Workflow for assessing the anti-inflammatory effects of γ-CEHC.

Conclusion

While the majority of our current understanding of γ-CEHC's functional effects is derived from studies utilizing synthetic forms, it is clear that this metabolite possesses significant antioxidant and anti-inflammatory properties. Future research should aim to directly compare the bioactivity of synthetic γ-CEHC with its endogenously produced and conjugated forms. Such studies will be invaluable for elucidating the true physiological roles of this important vitamin E metabolite and for informing the development of novel therapeutic strategies. Researchers should consider that the in vivo effects of supplementing with γ-tocopherol are a result of the combined actions of the parent compound and its various metabolites, including both free and conjugated γ-CEHC.

References

Assessing the Clinical Relevance of Gamma-CEHC vs. Alpha-CEHC Ratios: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of vitamin E metabolites is crucial for advancing therapeutic strategies. This guide provides an objective comparison of Gamma-Carboxyethyl Hydroxychroman (γ-CEHC) and Alpha-Carboxyethyl Hydroxychroman (α-CEHC), the primary metabolites of the two main dietary forms of vitamin E, γ-tocopherol and α-tocopherol, respectively. Emerging evidence suggests that the ratio of these metabolites, rather than their individual levels, may serve as a more insightful biomarker for various pathological conditions.

This guide summarizes key quantitative data, details experimental protocols for their measurement, and visualizes the signaling pathways they modulate, offering a comprehensive resource for assessing their clinical relevance.

Data Presentation: Quantitative Comparison of α-CEHC and γ-CEHC

The following tables summarize the concentrations of α-CEHC and γ-CEHC in human plasma and urine, providing a comparative overview in healthy individuals and those with specific disease states. These values highlight the differential metabolism of their parent tocopherols (B72186).

Table 1: Plasma Concentrations of α-CEHC and γ-CEHC in Healthy Adults

MetaboliteMean Concentration (nmol/L)Range (nmol/L)Key Observations
α-CEHC 12.6 ± 7.52.5 - 20.1Significantly lower than γ-CEHC, reflecting the preferential retention of α-tocopherol in the body.[1]
γ-CEHC 160.7 ± 44.9115.8 - 205.6Higher basal levels indicate a greater metabolic turnover of γ-tocopherol compared to α-tocopherol.[1]

Table 2: Urinary Excretion of α-CEHC and γ-CEHC in Healthy Adults (24-hour)

MetaboliteMedian Excretion (µmol/24h)Interquartile Range (µmol/24h)Key Observations
α-CEHC 0.90.3 - 2.4Lower excretion reflects lower metabolism of α-tocopherol. Urinary α-CEHC is considered a biomarker of adequate α-tocopherol status.[2][3][4]
γ-CEHC 1.50.5 - 3.5Higher excretion compared to α-CEHC, further supporting the more rapid metabolism of γ-tocopherol.[2][4]

Table 3: Altered CEHC Levels in Disease States

Disease StateSample TypeChange in α-CEHCChange in γ-CEHCPotential Clinical Implication
End-Stage Renal Disease SerumTenfold higherSixfold higherAccumulation of CEHCs may contribute to the anti-inflammatory and antioxidative effects of tocopherols in these patients.
Cardiovascular Disease Serum-Lower γ-tocopherol levels and a higher α/γ-tocopherol ratio are observed, suggesting a potential imbalance in antioxidative status.
Cancer (Colon) --γ-tocopherol and its metabolites show superior anti-proliferative and pro-apoptotic effects in colon cancer cells compared to α-tocopherol.[5]
Inflammatory Bowel Disease --Both α- and γ-tocopherol mitigate colitis and protect intestinal barrier function. γ-tocopherol favorably modulates the gut microbiota in colitis models.[6]

Experimental Protocols

Accurate quantification of α-CEHC and γ-CEHC is critical for clinical research. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical methods employed.

Protocol 1: Analysis of Urinary α-CEHC and γ-CEHC by HPLC-ECD

This protocol is adapted from methodologies described in the literature for the analysis of urinary vitamin E metabolites.[4]

  • Sample Preparation (Hydrolysis of Conjugates):

    • To 200 µL of a 24-hour urine sample, add 12.5 µL of ascorbic acid (0.1 mg/mL) to prevent oxidation.

    • Add 25 µL of β-glucuronidase (3 mg per 100 µL of 0.1 M acetate (B1210297) buffer) to hydrolyze the glucuronide conjugates of CEHCs.

    • Incubate the mixture for 2 hours at 37°C with shaking (300 rpm).

    • After incubation, cool the samples on ice and acidify with 50 µL of acetic acid.

  • Extraction:

    • Perform liquid-liquid extraction twice with 1 mL of a hexane (B92381):dichloromethane mixture (50:50, v/v) containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant.

    • Combine the organic (upper) layers and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • HPLC-ECD Analysis:

    • Reconstitute the dried extract in 50 µL of acetonitrile (B52724):water (10:90, v/v).

    • Inject 40 µL of the reconstituted sample into the HPLC system.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).

      • Mobile Phase: Isocratic or gradient elution with a suitable mobile phase, such as a mixture of acetonitrile and an aqueous buffer (e.g., acetate or phosphate (B84403) buffer) at a specific pH.

      • Flow Rate: Typically 0.5 - 1.0 mL/min.

      • Detection: Electrochemical detector set at an appropriate potential to oxidize the CEHCs (e.g., +0.6 to +0.8 V).

    • Quantification: Generate a standard curve using authentic α-CEHC and γ-CEHC standards of known concentrations.

Protocol 2: Analysis of Plasma α-CEHC and γ-CEHC by GC-MS

This protocol is based on established methods for the sensitive detection of CEHCs in plasma.[1]

  • Sample Preparation and Extraction:

    • To 500 µL of plasma, add an internal standard (e.g., deuterated α-CEHC and γ-CEHC) to correct for extraction losses and derivatization efficiency.

    • Perform a liquid-liquid extraction, for example, with a mixture of hexane and ethyl acetate, after protein precipitation with an organic solvent like ethanol (B145695) or acetonitrile.

    • Separate the organic phase and evaporate it to dryness under nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent to convert the polar carboxyl and hydroxyl groups of the CEHCs into volatile silyl (B83357) ethers. A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.

    • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium at a constant flow rate.

      • Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.

    • Mass Spectrometry Conditions:

      • Ionization: Electron Impact (EI) ionization.

      • Detection Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, monitoring the characteristic ions of the derivatized α-CEHC, γ-CEHC, and the internal standards.

    • Quantification: Calculate the concentration of each analyte based on the ratio of the peak area of the analyte to that of its corresponding internal standard, using a calibration curve prepared with known concentrations of standards.

Signaling Pathways and Logical Relationships

The differential biological activities of α-CEHC and γ-CEHC can be attributed to their distinct effects on key inflammatory signaling pathways.

Vitamin_E_Metabolite_Signaling Differential Modulation of Inflammatory Pathways by Vitamin E Metabolites alpha_T α-Tocopherol alpha_CEHC α-CEHC alpha_T->alpha_CEHC Metabolized to gamma_T γ-Tocopherol gamma_CEHC γ-CEHC gamma_T->gamma_CEHC Metabolized to NFkB NF-κB Signaling gamma_T->NFkB Inhibits COX2 COX-2 alpha_CEHC->COX2 Weakly Inhibits gamma_CEHC->COX2 Inhibits LOX5 5-LOX gamma_CEHC->LOX5 Inhibits Prostaglandins (B1171923) Pro-inflammatory Prostaglandins COX2->Prostaglandins Produces Leukotrienes Pro-inflammatory Leukotrienes LOX5->Leukotrienes Produces Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Activates

Caption: Differential effects of α-CEHC and γ-CEHC on inflammatory pathways.

The diagram above illustrates that while both α-tocopherol and γ-tocopherol are metabolized to their respective CEHCs, γ-CEHC exhibits a more potent inhibitory effect on the pro-inflammatory enzymes Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). This leads to a reduction in the production of prostaglandins and leukotrienes, key mediators of inflammation. Furthermore, γ-tocopherol has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression. The weaker anti-inflammatory activity of α-CEHC suggests that a higher γ-CEHC to α-CEHC ratio may be indicative of a more favorable anti-inflammatory state.

Experimental_Workflow General Experimental Workflow for CEHC Analysis Sample_Collection Sample Collection (Plasma or Urine) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Hydrolysis Enzymatic Hydrolysis (for Urine) Internal_Standard->Hydrolysis Urine Samples Extraction Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Plasma Samples Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Pathway Analysis HPLC-ECD or GC-MS Analysis Extraction->Analysis HPLC-ECD Pathway Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: A generalized workflow for the analysis of α-CEHC and γ-CEHC.

This workflow outlines the key steps involved in the quantification of α-CEHC and γ-CEHC from biological samples. The choice between HPLC-ECD and GC-MS will depend on the specific requirements of the study, including sensitivity, specificity, and available instrumentation.

Conclusion

The assessment of γ-CEHC and α-CEHC, particularly their ratio, offers a promising avenue for gaining deeper insights into the role of vitamin E metabolism in health and disease. The superior anti-inflammatory and anti-proliferative properties of γ-tocopherol and its metabolite γ-CEHC, coupled with the observation that high α-tocopherol intake can suppress γ-tocopherol levels, underscore the potential clinical significance of the γ-CEHC/α-CEHC ratio. For researchers in drug development and clinical science, focusing on this ratio may lead to the identification of more sensitive biomarkers for cardiovascular disease, cancer, and inflammatory conditions, and may guide the development of more effective therapeutic interventions based on vitamin E.

References

A Comparative In Vivo Analysis of Gamma-CEHC and its Parent Compound, Gamma-Tocopherol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of gamma-carboxyethyl hydroxychroman (Gamma-CEHC) and its parent compound, gamma-tocopherol (B30145) (γ-T). The information presented is collated from preclinical and clinical studies to support research and development in inflammatory and oxidative stress-related diseases.

Introduction

Gamma-tocopherol is a primary dietary form of vitamin E, which is metabolized in the liver to this compound. While γ-T itself possesses potent antioxidant and anti-inflammatory properties, a significant portion of its biological activity is attributed to its metabolite, this compound. Understanding the distinct and overlapping in vivo effects of these two compounds is crucial for the development of targeted therapeutic strategies. This guide summarizes the key in vivo comparisons in bioavailability, anti-inflammatory efficacy, and antioxidant activity, supported by experimental data and protocols.

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data from in vivo studies comparing the anti-inflammatory effects of gamma-tocopherol and this compound.

Table 1: Comparison of Anti-Inflammatory Effects in a Carrageenan-Induced Rat Air Pouch Model

CompoundDoseRoute of Administration% Inhibition of PGE2% Inhibition of LTB4% Reduction of TNF-αReference
Gamma-Tocopherol33 mg/kgOral gavageSignificant reductionSignificant reductionNot significant
Gamma-Tocopherol100 mg/kgOral gavageSignificant reductionSignificant reduction65%
This compound2 mg/pouchDirect injectionSignificant reductionNot assessedNot assessed
Alpha-Tocopherol (B171835)33 mg/kgOral gavageNo significant effectNo significant effectNot assessed

PGE2: Prostaglandin (B15479496) E2; LTB4: Leukotriene B4; TNF-α: Tumor Necrosis Factor-alpha

Key In Vivo Effects: A Comparative Overview

Bioavailability and Metabolism

In vivo studies have demonstrated that γ-T is readily absorbed and metabolized to this compound. Pharmacokinetic studies in humans have shown that supplementation with γ-T leads to a significant increase in plasma concentrations of both γ-T and this compound. Notably, the metabolism of γ-T to this compound is more efficient than the corresponding metabolism of alpha-tocopherol to its metabolite, alpha-CEHC. This suggests that a substantial portion of the in vivo effects observed after γ-T administration may be mediated by this compound.

Anti-Inflammatory Activity

Both γ-T and this compound exhibit significant anti-inflammatory properties in vivo, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade. In a carrageenan-induced inflammation model in rats, both orally administered γ-T and locally administered this compound significantly reduced the production of the pro-inflammatory mediator prostaglandin E2 (PGE2). Furthermore, γ-T was also shown to inhibit the formation of leukotriene B4 (LTB4), another potent inflammatory mediator. These findings highlight the potent anti-inflammatory effects of both the parent compound and its metabolite. The anti-inflammatory actions are also linked to the inhibition of the NF-κB and JNK signaling pathways.

Antioxidant Activity

Gamma-tocopherol is a well-established antioxidant. A unique characteristic of γ-T, not shared by alpha-tocopherol, is its superior ability to trap reactive nitrogen species (RNS), which are implicated in various inflammatory conditions. This compound also possesses antioxidant properties, effectively scavenging aqueous radicals. In vivo studies have shown that supplementation with γ-T reduces biomarkers of oxidative stress. While direct in vivo comparative studies on the antioxidant capacity of γ-T and this compound are limited, the available evidence suggests that both contribute to the overall antioxidant defense.

Experimental Protocols

Carrageenan-Induced Air Pouch Inflammation in Rats

This protocol is based on the methodology described by Jiang and Ames (2003).

  • Animal Model: Male Wistar rats (200-250 g) are used.

  • Air Pouch Induction: A subcutaneous injection of 20 mL of sterile air is administered into the intrascapular area of the back to form an air pouch. Three days later, the pouch is reinflated with 10 mL of sterile air.

  • Treatment Administration:

    • Gamma-tocopherol (33 or 100 mg/kg) or alpha-tocopherol (33 mg/kg) is administered by oral gavage one hour before the inflammatory stimulus.

    • This compound (2 mg in 0.5 mL saline) is injected directly into the air pouch 30 minutes before the inflammatory stimulus.

  • Induction of Inflammation: Inflammation is induced by injecting 2 mL of a 1% carrageenan solution in sterile saline into the air pouch.

  • Sample Collection: Four hours after carrageenan injection, the rats are euthanized, and the air pouch exudate is collected.

  • Analysis: The exudate is centrifuged, and the supernatant is analyzed for levels of PGE2, LTB4, and TNF-α using enzyme immunoassay (EIA) kits.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_protocol Carrageenan-Induced Air Pouch Inflammation Protocol animal_model Male Wistar Rats air_pouch Air Pouch Induction (Subcutaneous Air Injection) animal_model->air_pouch treatment Treatment Administration (Oral Gavage or Direct Injection) air_pouch->treatment inflammation Inflammation Induction (Carrageenan Injection) treatment->inflammation sample_collection Sample Collection (Air Pouch Exudate) inflammation->sample_collection analysis Biochemical Analysis (PGE2, LTB4, TNF-α) sample_collection->analysis

Caption: Experimental workflow for the carrageenan-induced air pouch inflammation model in rats.

signaling_pathway cluster_pathway Anti-Inflammatory Signaling Pathway of γ-Tocopherol and this compound stimulus Inflammatory Stimuli (e.g., LPS, Carrageenan) nfkb_jnk Activation of NF-κB & JNK Pathways stimulus->nfkb_jnk cox2 COX-2 Expression & Activity nfkb_jnk->cox2 prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation gamma_t Gamma-Tocopherol gamma_t->nfkb_jnk Inhibits gamma_t->cox2 Inhibits gamma_cehc This compound gamma_cehc->nfkb_jnk Inhibits gamma_cehc->cox2 Inhibits

Safety Operating Guide

Navigating the Disposal of Gamma-CEHC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The fundamental principle guiding the disposal of any chemical is to adhere to your institution's specific safety protocols and all local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance.[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

In the absence of a specific SDS for Gamma-CEHC, a hazard assessment is the first step. This compound is an organic molecule and a metabolite of Vitamin E. While it is a naturally occurring substance in the human body, it should be handled with care in its concentrated laboratory form.[3] Standard laboratory PPE should be worn when handling this compound for disposal. This includes:

  • Eye Protection : Safety glasses or goggles are essential to protect from splashes.

  • Hand Protection : Chemical-resistant gloves should be worn. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[4]

  • Body Protection : A lab coat or other protective clothing should be worn.

Work should be conducted in a well-ventilated area to minimize the risk of inhalation.[1]

Waste Segregation and Container Management

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.

  • Do Not Mix : this compound waste should not be mixed with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]

  • Use Appropriate Containers : Waste should be collected in a container that is compatible with the chemical. The original container is often the best choice.[4][5] If a different container is used, it must be clean, in good condition, and have a secure, leak-proof closure.[5]

  • Labeling : All waste containers must be clearly labeled with the full chemical name ("this compound" or "2,7,8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman"), concentration (if in solution), and the date of waste accumulation.[2]

Disposal Procedures

All chemical waste must be disposed of in accordance with institutional and regulatory requirements.[1][4] Never dispose of chemical waste down the drain or in the regular trash unless specifically authorized by your EHS office.[5][6]

Step-by-Step Disposal Protocol:

  • Consult EHS : Before beginning any disposal process, contact your institution's EHS office for specific guidance on the disposal of this compound.

  • Characterize the Waste : Determine if the waste is considered hazardous. In the absence of specific data for this compound, it is prudent to treat it as hazardous chemical waste. Waste characterization is typically based on the following properties:

    • Ignitability

    • Corrosivity

    • Reactivity

    • Toxicity

  • Package for Disposal :

    • Ensure the waste container is securely sealed.

    • Complete a hazardous waste tag as required by your institution. This tag typically includes information about the contents, volume, and associated hazards.

  • Arrange for Pickup : Contact your EHS office or the designated waste management provider to schedule a pickup of the hazardous waste. Do not transport hazardous waste yourself.[7]

Spill Management

In the event of a spill, the following steps should be taken:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or poses an immediate danger, evacuate the area.

  • Use Spill Kit : For small, manageable spills, use an appropriate chemical spill kit to absorb the material. The absorbent material and any contaminated cleaning materials should be collected and disposed of as hazardous waste.[2]

  • Report the Spill : Report the spill to your supervisor and the EHS office, following your institution's reporting procedures.

Quantitative Data for Waste Management

The following table provides a general framework for characterizing chemical waste, which would be applicable to this compound in the absence of specific data. The concentration thresholds for classifying a waste as hazardous are determined by regulatory bodies such as the Environmental Protection Agency (EPA).

Characteristic Description General Regulatory Threshold (Example)
Ignitability Liquids with a flash point below 60°C (140°F).Not applicable based on known properties.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.To be determined by testing the waste solution.
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.Unlikely for this compound, but should be confirmed.
Toxicity Waste that is harmful or fatal if ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).The concentration of specific contaminants in the leachate must be below EPA-defined limits.

Experimental Protocols

The proper disposal of this compound is a safety and regulatory compliance procedure rather than an experimental protocol. The methodologies provided are based on established best practices for chemical waste management as outlined in safety data sheets and guidelines from regulatory agencies.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_disposal_pathway Disposal Pathway Determination cluster_final_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area C Collect this compound Waste in a Compatible Container A->C D Do Not Mix with Other Chemical Waste C->D E Securely Cap and Label Container (Name, Concentration, Date) D->E F Consult Institutional EHS Office for Disposal Guidance E->F G Treat as Hazardous Waste (Default Precaution) F->G H Complete Hazardous Waste Tag G->H I Arrange for Pickup by Authorized Waste Management H->I J Alert Personnel & Evacuate if Necessary K Contain and Clean Up Spill Using Spill Kit J->K L Dispose of Contaminated Materials as Hazardous Waste K->L

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Gamma-CEHC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Gamma-CEHC (gamma-carboxyethyl hydroxychroman), a metabolite of gamma-tocopherol, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While this compound is not a gamma-radiation-emitting substance, it is a chemical compound that requires careful handling.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound, which is classified as a skin and eye irritant and may cause respiratory irritation.[1]

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust particles.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be required for handling large quantities or if dust is generated.To prevent inhalation of dust or aerosols, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is crucial to minimize risk and ensure the integrity of experiments. The compound is typically supplied as a solid.[1][2]

Preparation and Weighing:
  • Work Area Preparation : Designate a specific, clean, and uncluttered area for handling this compound, preferably within a chemical fume hood to ensure adequate ventilation.

  • Gather Materials : Assemble all necessary equipment, including PPE, spatulas, weighing paper, and calibrated analytical balance, before opening the primary container.

  • Weighing : Carefully weigh the desired amount of solid this compound on an analytical balance. Avoid creating dust. If dust is generated, ensure respiratory protection is worn.

Solubilization:

This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers.[2]

  • Solvent Selection : Choose a solvent appropriate for the experimental protocol.

  • Dissolving : Add the weighed this compound to the chosen solvent in a suitable container. If using aqueous buffers, first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.[2]

  • Mixing : Gently agitate or vortex the solution until the solid is completely dissolved.

The following diagram illustrates the standard workflow for preparing a this compound solution.

G cluster_prep Preparation cluster_weigh Weighing cluster_solubilize Solubilization Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Solid this compound Weigh Solid this compound Prepare Workspace->Weigh Solid this compound Select Solvent Select Solvent Weigh Solid this compound->Select Solvent Dissolve Solid Dissolve Solid Select Solvent->Dissolve Solid Add to Mix Solution Mix Solution Dissolve Solid->Mix Solution Gently Ready for Experiment Ready for Experiment Mix Solution->Ready for Experiment G cluster_waste_streams Waste Streams Experiment Complete Experiment Complete Segregate Waste Segregate Waste Experiment Complete->Segregate Waste Solid Waste Solid Waste Segregate Waste->Solid Waste Liquid Waste Liquid Waste Segregate Waste->Liquid Waste Sharps Waste Sharps Waste Segregate Waste->Sharps Waste Labeled Hazardous Solid Waste Container Labeled Hazardous Solid Waste Container Solid Waste->Labeled Hazardous Solid Waste Container Labeled Hazardous Liquid Waste Container Labeled Hazardous Liquid Waste Container Liquid Waste->Labeled Hazardous Liquid Waste Container Labeled Sharps Container Labeled Sharps Container Sharps Waste->Labeled Sharps Container

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gamma-CEHC
Reactant of Route 2
Reactant of Route 2
Gamma-CEHC

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.